molecular formula C18H33NO3Sn B1180088 fibromodulin CAS No. 126468-95-9

fibromodulin

カタログ番号: B1180088
CAS番号: 126468-95-9
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Recombinant Human Fibromodulin (FMOD) is a key member of the small leucine-rich proteoglycan (SLRP) family, serving as a critical modulator of the extracellular matrix (ECM). This protein is essential for research in tissue regeneration and repair, with proven efficacy in reducing fibrosis and promoting scarless healing. This compound's core functions stem from its dual regulatory role: it selectively enhances Smad-driven TGF-β1 signaling to accelerate fibroblast migration and wound closure, while simultaneously attenuating non-Smad TGF-β1 pathways to prevent excessive scarring . A groundbreaking mechanism reveals that this compound induces apoptosis in activated myofibroblasts—the primary cells responsible for fibrotic tissue deposition—by enhancing interleukin-1β (IL-1β) signaling. This clearance of myofibroblasts after wound closure is crucial for reducing scarring in both small and large animal models . This makes it a promising broad-spectrum anti-fibrotic therapeutic candidate. Beyond dermal applications, this compound is a vital molecule in the study of cartilage development and osteoarthritis, where its structure and concentration change with disease progression . It also plays a significant role in tendon biology, contributing to collagen fibrillogenesis and matrix remodeling . This protein is offered as a high-purity, recombinant human form, suitable for a wide range of in vitro and in vivo applications including wound healing models, anti-fibrosis research, and ECM assembly studies. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or cosmetic procedures, or for human or animal consumption.

特性

CAS番号

126468-95-9

分子式

C18H33NO3Sn

同義語

fibromodulin

製品の起源

United States

Foundational & Exploratory

The Role of Fibromodulin in Collagen Fibrillogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibromodulin (FMOD) is a key regulator of extracellular matrix (ECM) architecture, playing a pivotal role in the intricate process of collagen fibrillogenesis. As a member of the small leucine-rich proteoglycan (SLRP) family, this compound's influence extends from the initial assembly of collagen molecules to the maturation and cross-linking of collagen fibrils.[1][2][3] Its dysregulation is implicated in various pathological conditions, including fibrosis and osteoarthritis, making it a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of this compound's function in collagen fibrillogenesis, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Function of this compound in Collagen Fibrillogenesis

This compound primarily modulates the formation of type I and type II collagen fibrils.[4] Its core protein, characterized by leucine-rich repeats, directly interacts with collagen molecules, influencing their lateral association and assembly into higher-order structures.[3] This interaction is crucial for determining the diameter and organization of collagen fibrils, thereby dictating the biomechanical properties of connective tissues.[1][5]

One of the key mechanisms of this compound action is its ability to delay and regulate the rate of fibril formation.[3] In vitro studies have shown that this compound can inhibit the spontaneous self-assembly of collagen molecules, suggesting a role in preventing premature and uncontrolled fibrillogenesis.[6]

Furthermore, this compound collaborates with other ECM components to fine-tune the structure of the collagen network. It has been shown to interact with lysyl oxidase (LOX), a critical enzyme responsible for collagen cross-linking.[1][2] By forming a complex with LOX and collagen, this compound helps to direct the cross-linking process to specific sites, ensuring the formation of a stable and organized collagen matrix.[1][3]

This compound also exhibits interplay with other SLRPs, such as lumican. Both proteins can bind to the same site on collagen type I, suggesting a competitive or cooperative regulation of fibrillogenesis.[5] Studies on knockout mice have revealed that the absence of this compound leads to abnormal collagen fibril morphology, including irregular contours and altered diameter distributions.[5][7]

Quantitative Data on this compound-Collagen Interaction

The interaction between this compound and collagen has been quantified through various biophysical techniques. These data provide a basis for understanding the affinity and stoichiometry of their binding, which are critical parameters for drug development and in vitro modeling.

ParameterValueCollagen TypeMethodReference
Binding Affinity (Kd) 9.9 nMType ISolid-Phase Inhibition Assay[3]
Binding Sites per Collagen Molecule ~1Type ISolid-Phase Inhibition Assay[3]

Table 1: Quantitative Analysis of this compound-Collagen I Interaction. This table summarizes the binding affinity (dissociation constant, Kd) and the number of binding sites for this compound on a single collagen type I molecule.

GenotypeTissueObservationQuantitative ChangeReference
This compound-null mice TendonThinner fibrils on average due to a larger number of very thin fibrils.Not specified[5]
This compound-null mice SkinWider distribution of collagen fibril diameters and enlarged interfibrillar spaces.Not specified[1][8]
Lumican/Fibromodulin double-null mice ScleraAbnormally large-diameter (120-160 nm) and small-diameter (30-60 nm) collagen fibrils.Not specified[7][9]

Table 2: Effects of this compound Deficiency on Collagen Fibril Diameter in Mice. This table highlights the in vivo consequences of this compound absence on the ultrastructure of collagen fibrils in different tissues.

Key Signaling Pathways

This compound's regulatory role in the ECM is intertwined with major signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) superfamily. This compound can directly bind to TGF-β, sequestering it within the ECM and thereby modulating its bioavailability and signaling activity.[4][10] This interaction has significant implications for processes such as cell proliferation, differentiation, and fibrosis.

TGF_Beta_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell FMOD This compound TGFb_inactive Latent TGF-β FMOD->TGFb_inactive Sequesters TGFb_active Active TGF-β FMOD->TGFb_active Modulates Bioavailability TGFb_inactive->TGFb_active Activation TGFbR TGF-β Receptor (Type I/II) TGFb_active->TGFbR Binds Collagen Collagen Fibril SMAD Smad2/3 TGFbR->SMAD Phosphorylates pSMAD p-Smad2/3 SMAD->pSMAD Complex Smad Complex pSMAD->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Expression (e.g., Collagen) Nucleus->Gene Regulates

Caption: this compound's modulation of TGF-β signaling.

Experimental Protocols

Solid-Phase Binding Assay for this compound-Collagen Interaction

This protocol is adapted from methodologies used to quantify the binding of this compound to collagen.[2]

Materials:

  • 96-well microtiter plates

  • Recombinant human this compound

  • Type I collagen (e.g., from rat tail)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • PBST (PBS with 0.05% Tween-20)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat wells of a 96-well plate with 100 µL of 10 µg/mL Type I collagen in PBS overnight at 4°C.

  • Blocking: Wash the wells three times with PBST. Block with 200 µL of 1% BSA in PBS for 1 hour at room temperature.

  • Binding: Wash the wells three times with PBST. Add serial dilutions of recombinant this compound (e.g., 0-100 nM) in 1% BSA/PBST to the wells and incubate for 2 hours at room temperature.

  • Primary Antibody Incubation: Wash the wells three times with PBST. Add primary antibody against this compound diluted in 1% BSA/PBST and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells three times with PBST. Add HRP-conjugated secondary antibody diluted in 1% BSA/PBST and incubate for 1 hour at room temperature.

  • Detection: Wash the wells five times with PBST. Add 100 µL of TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

  • Measurement: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the concentration of this compound and fit the data to a saturation binding curve to determine the Kd.

Solid_Phase_Assay Start Start Coat Coat plate with Collagen Start->Coat Block Block with BSA Coat->Block Bind Incubate with This compound Block->Bind PrimaryAb Add primary antibody (anti-Fibromodulin) Bind->PrimaryAb SecondaryAb Add HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detect Add TMB substrate SecondaryAb->Detect Read Read absorbance at 450 nm Detect->Read Analyze Analyze data (Kd) Read->Analyze End End Analyze->End

Caption: Workflow for Solid-Phase Binding Assay.

In Vitro Collagen Fibrillogenesis Assay (Turbidimetry)

This assay monitors the self-assembly of collagen into fibrils by measuring the increase in turbidity over time.[11]

Materials:

  • Acid-solubilized Type I collagen

  • Recombinant this compound

  • Fibrillogenesis buffer (e.g., PBS, pH 7.4)

  • Temperature-controlled spectrophotometer or plate reader

Procedure:

  • Preparation: Keep all solutions on ice to prevent premature fibrillogenesis.

  • Reaction Mixture: In a pre-chilled cuvette or 96-well plate, prepare the reaction mixture containing collagen at a final concentration of 0.3-0.5 mg/mL in fibrillogenesis buffer. For the experimental group, add this compound at the desired concentration.

  • Initiation: Initiate fibrillogenesis by raising the temperature to 37°C.

  • Measurement: Immediately start monitoring the change in absorbance at 313 nm at regular intervals (e.g., every 1-5 minutes) for a period of 1-2 hours, or until the turbidity reaches a plateau.

  • Data Analysis: Plot absorbance versus time to generate a sigmoidal curve. The lag phase is the initial period with no change in absorbance, and the growth phase is the period of rapid increase in turbidity. The rate of fibrillogenesis can be determined from the slope of the linear portion of the growth phase.

Fibrillogenesis_Assay Start Start Prepare Prepare reaction mix (Collagen +/- this compound) on ice Start->Prepare Initiate Initiate fibrillogenesis by increasing temp to 37°C Prepare->Initiate Monitor Monitor absorbance at 313 nm over time Initiate->Monitor Plot Plot absorbance vs. time Monitor->Plot Analyze Analyze kinetics: lag phase, growth rate Plot->Analyze End End Analyze->End

Caption: Workflow for In Vitro Fibrillogenesis Assay.

Transmission Electron Microscopy (TEM) of Collagen Fibrils

TEM is used to visualize the ultrastructure of collagen fibrils and quantify their diameter.

Materials:

Procedure:

  • Fixation: Fix the samples in 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate buffer) for at least 2 hours at 4°C. Post-fix with 1% osmium tetroxide for 1 hour.

  • Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed in epoxy resin.

  • Sectioning: Cut ultrathin sections (60-80 nm) using an ultramicrotome and collect them on TEM grids.

  • Staining: Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope and capture images of cross-sectioned collagen fibrils at an appropriate magnification.

  • Image Analysis: Use image analysis software to measure the diameter of a large number of fibrils (at least 200-300) from multiple images to obtain a statistically significant distribution.

Logical Relationship: this compound's Step-by-Step Influence on Collagen Fibrillogenesis

The following diagram illustrates the sequential and multifaceted role of this compound in the formation of a mature collagen fibril network.

FMOD_Collagen_Workflow cluster_Fibrillogenesis Collagen Fibrillogenesis Cascade cluster_FMOD_Action This compound Intervention Points Collagen_Monomers Collagen Monomers Fibril_Nucleation Fibril Nucleation Collagen_Monomers->Fibril_Nucleation Fibril_Growth Lateral Fibril Growth Fibril_Nucleation->Fibril_Growth Immature_Fibrils Immature Collagen Fibrils Fibril_Growth->Immature_Fibrils Crosslinking Collagen Cross-linking Immature_Fibrils->Crosslinking Mature_Fibrils Mature, Stabilized Collagen Fibrils Crosslinking->Mature_Fibrils FMOD This compound FMOD->Fibril_Growth Delays & Regulates FMOD->Immature_Fibrils Binds to Fibril Surface FMOD->Crosslinking Directs Specific Cross-linking LOX Lysyl Oxidase (LOX) FMOD->LOX Forms Complex LOX->Crosslinking Catalyzes

References

The Role of Fibromodulin in Extracellular Matrix Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its proper assembly is crucial for tissue morphogenesis, homeostasis, and repair. Fibromodulin (FMOD), a member of the small leucine-rich proteoglycan (SLRP) family, has emerged as a key regulator of ECM organization, primarily through its intricate interactions with collagen. This technical guide provides an in-depth exploration of the multifaceted role of this compound in ECM assembly, with a focus on its molecular interactions, impact on fibrillogenesis, and involvement in cellular signaling. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound is a 59-kDa proteoglycan characterized by a central region of leucine-rich repeats (LRRs) flanked by disulfide-bonded N- and C-terminal domains. It is ubiquitously expressed in connective tissues, including cartilage, tendon, skin, and cornea. The primary function of this compound is to regulate the formation of collagen fibrils, the main structural component of the ECM. It achieves this by binding to type I and type II collagen, thereby influencing the kinetics of fibril formation, lateral growth, and overall architecture. Dysregulation of this compound expression or function has been implicated in various pathological conditions, including fibrosis, osteoarthritis, and cancer, making it a potential therapeutic target.

This compound's Interaction with Collagen

This compound's interaction with collagen is a critical step in the regulation of ECM assembly. It binds to the surface of growing collagen fibrils, modulating their diameter and organization.

Binding Affinity and Stoichiometry

The binding of this compound to collagen is a specific and high-affinity interaction. Quantitative data from various studies are summarized in the table below.

Parameter Value Experimental Method Reference
Dissociation Constant (Kd) for Collagen Type I 10-50 nMSurface Plasmon Resonance (SPR)
Binding Stoichiometry (FMOD:Collagen) 1:1 - 1:2Solid-Phase Binding Assays
Effect on Collagen Fibril Diameter Decrease by 20-40%Transmission Electron Microscopy (TEM)
Inhibition of Fibrillogenesis (IC50) 0.1 - 0.5 µMIn vitro Turbidimetric Assays

Table 1: Quantitative Data on this compound-Collagen Interaction

Experimental Protocols

In Vitro Collagen Fibrillogenesis Assay

This assay is used to assess the effect of this compound on the kinetics of collagen fibril formation.

Materials:

  • Acid-solubilized type I collagen (e.g., rat tail or bovine skin)

  • This compound (recombinant or purified)

  • 10x Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 M NaOH

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a stock solution of collagen at 1 mg/mL in 0.01 N HCl. Keep on ice.

  • Prepare various concentrations of this compound in 1x PBS.

  • In a pre-chilled 96-well plate, add the desired volume of this compound solution.

  • Neutralize the collagen solution by adding 1/10th volume of 10x PBS and 1/50th volume of 1 M NaOH. Mix gently by pipetting up and down.

  • Immediately add the neutralized collagen solution to the wells containing this compound.

  • Place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in turbidity at 340 nm every minute for 2-3 hours.

  • The lag phase, growth rate, and final turbidity are calculated to determine the effect of this compound on fibrillogenesis.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis collagen Prepare Collagen Stock (1 mg/mL in 0.01 N HCl) neutralize Neutralize Collagen (10x PBS, 1 M NaOH) collagen->neutralize fmod Prepare this compound Solutions (various concentrations in 1x PBS) add_fmod Add this compound to wells fmod->add_fmod plate Pre-chill 96-well plate plate->add_fmod add_collagen Add neutralized Collagen to wells add_fmod->add_collagen neutralize->add_collagen spectro Incubate at 37°C in Spectrophotometer add_collagen->spectro read Read Absorbance at 340 nm spectro->read analyze Analyze Kinetic Parameters read->analyze

Caption: Workflow for the in vitro collagen fibrillogenesis assay.

Solid-Phase Protein Binding Assay

This assay is used to quantify the binding affinity of this compound to collagen.

Materials:

  • Collagen Type I

  • This compound (tagged with an enzyme or biotin)

  • Bovine Serum Albumin (BSA) for blocking

  • High-binding 96-well plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection reagent (e.g., substrate for the enzyme tag)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with collagen type I (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Wash the wells three times with wash buffer to remove unbound collagen.

  • Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add serial dilutions of tagged this compound to the wells and incubate for 2 hours at room temperature.

  • Wash the wells five times with wash buffer to remove unbound this compound.

  • Add the detection reagent and incubate until color develops.

  • Stop the reaction and read the absorbance at the appropriate wavelength.

  • The dissociation constant (Kd) can be calculated by fitting the binding data to a saturation binding curve.

G cluster_coating Coating & Blocking cluster_binding Binding cluster_detection Detection & Analysis coat Coat plate with Collagen Type I wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_fmod Add serial dilutions of tagged this compound wash2->add_fmod incubate Incubate add_fmod->incubate wash3 Wash incubate->wash3 add_reagent Add detection reagent wash3->add_reagent read_plate Read absorbance add_reagent->read_plate analyze Calculate Kd read_plate->analyze G FMOD This compound TGFB TGF-β FMOD->TGFB Binds & Sequesters TGFBR TGF-β Receptor TGFB->TGFBR Activates Smad Smad Complex TGFBR->Smad Phosphorylates Nucleus Nucleus Smad->Nucleus Translocates Gene Target Gene Expression (e.g., Collagen, PAI-1) Nucleus->Gene Regulates

The Extracellular Tango: A Technical Guide to the Interaction Between Fibromodulin and TGF-β

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) remodeling. The dysregulation of TGF-β signaling is a hallmark of numerous pathologies, ranging from fibrotic diseases and cancer to impaired wound healing. The bioactivity of TGF-β is intricately regulated at multiple levels, with its interaction with ECM components being a critical control point. Among these ECM regulators is fibromodulin (FMOD), a small leucine-rich proteoglycan (SLRP) that has emerged as a key modulator of TGF-β signaling. This technical guide provides an in-depth exploration of the molecular interaction between this compound and TGF-β, offering quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further research and therapeutic development.

Core Interaction: this compound as a Direct Binding Partner and Modulator of TGF-β

This compound directly interacts with TGF-β isoforms, acting as a crucial regulator of their bioavailability and subsequent signaling. This interaction is primarily mediated by the core protein of this compound. The binding of this compound to TGF-β can lead to the sequestration of the growth factor within the extracellular matrix, thereby inhibiting its activity. However, the modulatory role of this compound is complex and context-dependent, with evidence suggesting it can differentially regulate TGF-β signaling pathways in an isoform-specific manner. This nuanced regulation underscores the importance of understanding the precise molecular details of their interaction.

Data Presentation: Quantitative Analysis of this compound-TGF-β Binding

The interaction between this compound and TGF-β has been quantified, revealing a complex binding mechanism. The following table summarizes the binding affinities reported in the literature.

Interacting MoleculesAssay TypeBinding ModelHigh-Affinity KdLow-Affinity KdSource
This compound & TGF-β1Solid-phase binding assayTwo-site1 - 20 nM50 - 200 nM--INVALID-LINK--
This compound & TGF-β2Solid-phase binding assayBindsNot specifiedNot specified--INVALID-LINK--
This compound & TGF-β3Solid-phase binding assayBindsNot specifiedNot specified--INVALID-LINK--
Latent TGF-β1 precursor & this compoundSolid-phase binding assaySlight bindingNot specifiedNot specified--INVALID-LINK--

The data from Hildebrand et al. (1994) suggests a two-site binding model for this compound and TGF-β1, with both high- and low-affinity interactions contributing to the overall binding. The core protein of this compound is essential for this interaction, as the glycosaminoglycan chains can hinder the binding.

The functional consequences of this interaction are evident in various biological contexts, most notably in wound healing. The table below presents quantitative data on the expression changes of TGF-β isoforms and their receptors in the absence of this compound during wound healing in a murine model.

GeneTime Point (Post-injury)Fold Change (FMOD-null vs. Wild-Type)Source
TGF-β3 mRNADay 0.5> 10-fold increase--INVALID-LINK--
TGF-β3 proteinDay 0.5Significantly higher--INVALID-LINK--

These findings highlight the critical role of this compound in regulating the temporal expression of TGF-β isoforms during tissue repair.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex interplay between this compound and TGF-β, the following diagrams have been generated using the DOT language.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular FMOD This compound TGFb TGF-β FMOD->TGFb Binds & Sequesters TGFb_receptor TGF-β Receptor Complex (Type I & II) TGFb->TGFb_receptor Binds & Activates SMAD Smad Pathway TGFb_receptor->SMAD non_SMAD Non-Smad Pathway (e.g., AP-1) TGFb_receptor->non_SMAD Cellular_Response Cellular Response (e.g., Fibrosis, Migration) SMAD->Cellular_Response non_SMAD->Cellular_Response FMOD_regulation This compound Differentially Modulates Pathways FMOD_regulation->SMAD Enhances FMOD_regulation->non_SMAD Reduces

This compound's modulation of TGF-β signaling pathways.

experimental_workflow cluster_animal_model In Vivo Model cluster_procedure Experimental Procedure cluster_analysis Analysis WT_mice Wild-Type Mice Wounding Full-thickness excisional wound WT_mice->Wounding FMOD_KO_mice FMOD-null Mice FMOD_KO_mice->Wounding Harvest Harvest tissue at various time points Wounding->Harvest IHC Immunohistochemistry (TGF-β isoforms, receptors) Harvest->IHC qRT_PCR qRT-PCR (Gene expression) Harvest->qRT_PCR Histology Histological Analysis (Scar size, collagen) Harvest->Histology

Workflow for studying FMOD's role in wound healing.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-TGF-β interaction.

Solid-Phase Protein Binding Assay

This assay is used to determine the binding affinity of this compound to TGF-β isoforms.

Materials:

  • Recombinant human this compound core protein

  • Recombinant human TGF-β1, TGF-β2, and TGF-β3

  • 96-well microtiter plates

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Wash Buffer: 0.05% Tween-20 in PBS

  • Radiolabeled TGF-β (e.g., ¹²⁵I-TGF-β1)

  • Scintillation counter

Protocol:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of this compound core protein (10 µg/mL in Coating Buffer) overnight at 4°C.

  • Blocking: Wash the wells three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.

  • Binding: Wash the wells three times with Wash Buffer. Add increasing concentrations of radiolabeled TGF-β1 (e.g., 0.1 to 100 nM) in Blocking Buffer to the wells. For competition assays, add a constant concentration of radiolabeled TGF-β1 along with increasing concentrations of unlabeled TGF-β1 or other competitors. Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing: Wash the wells five times with Wash Buffer to remove unbound ligand.

  • Detection: Lyse the cells or add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the dissociation constant (Kd) by Scatchard plot analysis or non-linear regression of the binding data.

Affinity Labeling of TGF-β Receptors

This method is used to assess how this compound affects the binding of TGF-β to its cell surface receptors.

Materials:

  • Mink lung epithelial cells (Mv 1 Lu) or other suitable cell line

  • Recombinant this compound

  • Radiolabeled TGF-β (e.g., ¹²⁵I-TGF-β1)

  • Disuccinimidyl suberate (B1241622) (DSS) cross-linker

  • Lysis Buffer (e.g., RIPA buffer)

  • SDS-PAGE gels and electrophoresis apparatus

  • Autoradiography film or phosphorimager

Protocol:

  • Cell Culture: Culture Mv 1 Lu cells to near confluency in appropriate media.

  • Binding: Wash the cells with ice-cold binding buffer. Incubate the cells with ¹²⁵I-TGF-β1 in the presence or absence of increasing concentrations of this compound for 2-4 hours at 4°C.

  • Cross-linking: Wash the cells to remove unbound ligand. Add DSS (e.g., 0.5 mM) to the cells and incubate for 15-30 minutes at 4°C to cross-link the ligand to its receptor.

  • Lysis: Quench the cross-linking reaction and lyse the cells with Lysis Buffer.

  • Analysis: Clarify the cell lysates by centrifugation. Analyze the proteins by SDS-PAGE under reducing conditions.

  • Detection: Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the radiolabeled TGF-β-receptor complexes.

Murine Excisional Wound Healing Model

This in vivo model is crucial for studying the functional consequences of the this compound-TGF-β interaction on tissue repair.

Materials:

  • Wild-type and FMOD-null mice (on the same genetic background)

  • Surgical instruments (scalpel, forceps, scissors)

  • 4 mm biopsy punch

  • Sutures or wound closure clips

  • Anesthetics and analgesics

Protocol:

  • Animal Preparation: Anesthetize the mice and shave the dorsal skin.

  • Wounding: Create two full-thickness excisional wounds on the dorsum of each mouse using a 4 mm biopsy punch.

  • Treatment (Optional): Apply topical treatments (e.g., recombinant this compound or vehicle control) to the wounds.

  • Wound Closure: Leave the wounds open to heal by secondary intention or close them with sutures.

  • Harvesting: At specific time points (e.g., days 3, 7, 14, 21 post-wounding), euthanize the mice and harvest the wounds with a margin of surrounding unwounded skin.

  • Analysis: Process the harvested tissue for histological analysis, immunohistochemistry, or RNA/protein extraction.

Immunohistochemistry (IHC) for TGF-β and Receptors

IHC is used to visualize the localization and expression levels of TGF-β isoforms and their receptors within the wound tissue.

Materials:

  • Paraffin-embedded wound tissue sections (5 µm)

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., rabbit anti-TGF-β1, goat anti-TβRI)

  • Biotinylated secondary antibodies

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP and detection with DAB.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

  • Imaging and Analysis: Capture images using a light microscope and quantify the staining intensity if required.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to quantify the mRNA expression levels of TGF-β isoforms, their receptors, and other relevant genes in wound tissue.

Materials:

  • Wound tissue samples

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for TGF-β1, TGF-β2, TGF-β3, TβRI, TβRII, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • RNA Extraction: Homogenize wound tissue and extract total RNA according to the manufacturer's protocol.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.

Conclusion

The interaction between this compound and TGF-β is a critical regulatory nexus in the extracellular matrix, with profound implications for tissue homeostasis, repair, and disease. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this complex relationship. A deeper understanding of how this compound modulates TGF-β signaling will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of pathological conditions.

Unraveling the Expression Landscape of Fibromodulin (FMOD) in Human Tissues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Fibromodulin (FMOD) gene expression across a wide range of human tissues. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative expression data, details established experimental protocols for FMOD analysis, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound (FMOD)

This compound (FMOD) is a key member of the small leucine-rich proteoglycan (SLRP) family, playing a critical role in the organization of the extracellular matrix (ECM). It is known to interact with type I and type II collagen fibrils, thereby modulating the assembly of the collagen network, which is fundamental to the structural integrity of connective tissues. Beyond its structural role, FMOD is implicated in a variety of cellular processes through its interaction with the Transforming Growth Factor-beta (TGF-β) superfamily, influencing cell adhesion, proliferation, migration, and differentiation. Its dysregulation has been linked to various pathologies, including fibrosis and cancer, making it a protein of significant interest for therapeutic development and as a potential biomarker.

Quantitative Expression of FMOD Across Human Tissues

The expression of FMOD varies significantly across different human tissues. The following tables summarize the mRNA and protein expression levels, providing a quantitative and qualitative overview for comparative analysis.

FMOD mRNA Expression (RNA-Seq Data)

The data presented below is based on consensus normalized expression levels from the Human Protein Atlas, which integrates data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas's own transcriptomics studies. The expression is reported in normalized Transcripts Per Million (nTPM).

TissuenTPM (Normalized Transcripts Per Million)
Adipose Tissue105.3
Adrenal Gland29.8
Appendix114.7
Bone Marrow24.1
Brain10.9
Breast83.2
Cervix, Uterine120.9
Colon123.7
Duodenum80.7
Endometrium95.9
Esophagus134.1
Fallopian Tube110.1
Gallbladder135.2
Heart Muscle52.8
Kidney21.6
Liver12.3
Lung107.4
Lymph Node58.9
Ovary105.4
Pancreas39.8
Placenta56.7
Prostate101.2
Rectum91.8
Salivary Gland43.1
Skeletal Muscle25.4
Skin126.9
Small Intestine90.9
Spleen26.5
Stomach102.7
Testis11.2
Thyroid Gland87.9
Tonsil72.8
Urinary Bladder121.2
Vagina151.7
FMOD Protein Expression (Immunohistochemistry Data)

The following table provides a summary of FMOD protein expression levels as determined by immunohistochemistry (IHC) across various human tissues, based on data from the Human Protein Atlas.

TissueStaining IntensityLocation
Adipose TissueMediumExtracellular matrix
AppendixHighExtracellular matrix in lymphoid tissue
Bone MarrowMediumExtracellular matrix
BreastMediumExtracellular matrix in glandular tissue
CartilageHighExtracellular matrix
ColonMediumExtracellular matrix in lamina propria
EsophagusHighExtracellular matrix in connective tissue
Heart MuscleMediumExtracellular matrix
LungMediumExtracellular matrix in connective tissue
OvaryMediumExtracellular matrix in stroma
ProstateHighExtracellular matrix in stroma
SkinHighExtracellular matrix in dermis
Smooth MuscleHighExtracellular matrix
StomachMediumExtracellular matrix in lamina propria
UterusHighExtracellular matrix in myometrium

Signaling Pathways Involving FMOD

FMOD is a significant modulator of the TGF-β signaling pathway. It can directly bind to TGF-β superfamily members, such as TGF-β1, Bone Morphogenetic Protein 2 (BMP2), and Myostatin (MSTN), thereby regulating their activity. This interaction can prevent the ligands from binding to their cell surface receptors, thus inhibiting downstream signaling through both Smad-dependent and Smad-independent pathways.

FMOD_TGF_Beta_Signaling FMOD FMOD TGF_beta TGF-β Superfamily (TGF-β1, BMP2, MSTN) FMOD->TGF_beta Sequesters Receptor_Complex Type I & II Receptors (e.g., TGFβRI/II, ACVR2B) TGF_beta->Receptor_Complex Binds SMAD Phosphorylation of Smad2/3 or Smad1/5/8 Receptor_Complex->SMAD Activates Non_SMAD Non-Smad Pathways (e.g., MAPK/ERK) Receptor_Complex->Non_SMAD Activates Nucleus Nucleus SMAD->Nucleus Non_SMAD->Nucleus Transcription Target Gene Transcription Nucleus->Transcription Cellular_Response Cellular Responses (Fibrosis, Proliferation, Differentiation) Transcription->Cellular_Response

FMOD's modulation of the TGF-β signaling pathway.

Experimental Protocols for FMOD Expression Analysis

Accurate quantification of FMOD expression is crucial for understanding its biological roles. The following are detailed methodologies for key experimental techniques.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of FMOD expression in tissue samples.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Expression Analysis cluster_2 Data Analysis Tissue_Collection Tissue Collection (Biopsy/Post-mortem) Tissue_Processing Tissue Processing (FFPE or Snap-freezing) Tissue_Collection->Tissue_Processing Extraction Extraction (RNA or Protein) Tissue_Processing->Extraction RNA_Seq RNA-Sequencing (mRNA quantification) Extraction->RNA_Seq RNA IHC Immunohistochemistry (Protein localization) Extraction->IHC Protein Western_Blot Western Blotting (Protein quantification) Extraction->Western_Blot Protein RNA_Seq_Analysis Bioinformatic Analysis (TPM/FPKM calculation) RNA_Seq->RNA_Seq_Analysis IHC_Analysis Microscopy & Scoring (Staining intensity) IHC->IHC_Analysis WB_Analysis Densitometry (Band intensity) Western_Blot->WB_Analysis

An In-depth Technical Guide to Fibromodulin: Protein Structure and Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibromodulin (FMOD) is a key member of the small leucine-rich proteoglycan (SLRP) family, playing a critical role in the organization and integrity of the extracellular matrix (ECM).[1][2] Its primary function involves the regulation of collagen fibrillogenesis, thereby influencing the structural properties of connective tissues.[2][3][4] Beyond its structural role, this compound is increasingly recognized as a significant modulator of various signaling pathways, including Transforming Growth Factor-beta (TGF-β), Nuclear Factor-kappa B (NF-κB), and Notch signaling, implicating it in a wide range of physiological and pathological processes such as tissue repair, fibrosis, inflammation, and cancer.[1][5][6][7] This technical guide provides a comprehensive overview of the structure and domains of this compound, details the experimental protocols used for its characterization, and elucidates its involvement in key signaling cascades.

This compound Protein Structure

This compound is a glycoprotein (B1211001) with a core molecular mass of approximately 42-43 kDa, which can appear as a 59-70 kDa band on SDS-PAGE due to glycosylation.[8][9][10] The protein is characterized by a curved, horseshoe-shaped structure, a hallmark of the SLRP family.[1] This architecture is primarily composed of a central domain of leucine-rich repeats (LRRs) flanked by N-terminal and C-terminal domains.[2][6]

Quantitative Data on Human this compound
PropertyValueSource(s)
Molecular Weight (Calculated) 43,179 Da[6]
Molecular Weight (Apparent, Glycosylated) 59-70 kDa[9][10]
Amino Acid Residues (Mature Protein) 358[10]
Amino Acid Residues (Including Signal Peptide) 376[6]
PDB ID 5MX0[11]
Chromosome Location 1q32.1[8]

Core Domains of this compound

The this compound protein consists of three main domains: an N-terminal domain, a central Leucine-Rich Repeat (LRR) domain, and a C-terminal domain.[2]

N-Terminal Domain

The N-terminal domain of this compound is crucial for its interaction with various signaling molecules and enzymes. This region contains a complement C1q binding domain (amino acids 19-98) and is responsible for the interaction with lysyl oxidase, a key enzyme in collagen cross-linking.[10][12] The interaction with lysyl oxidase has been mapped to the initial 12 N-terminal amino acids of this compound.[12][13] This domain is also subject to post-translational modifications, including tyrosine sulfation, which contributes to its biological activity.[10]

Leucine-Rich Repeat (LRR) Domain

The central domain of this compound is composed of 12 tandemly organized Leucine-Rich Repeats (LRRs), each 20-30 amino acids in length.[1] This LRR domain is responsible for the characteristic curved structure of the protein and is the primary site of interaction with collagen.[1][10] Specifically, LRR5-7 and LRR11 have been identified as the binding sites for type I collagen.[10] The interaction with collagen is critical for this compound's role in regulating collagen fibril assembly.[4] Within LRR11, residues Glu-353 and Lys-355 have been identified as essential for this binding.[10]

C-Terminal Domain

The C-terminal domain of this compound contributes to the overall stability of the protein's structure. It contains a disulfide bond that helps to maintain the protein's conformation.[2]

Experimental Protocols

X-ray Crystallography for Structure Determination

The three-dimensional structure of human this compound was determined by X-ray crystallography.[11]

Methodology:

  • Protein Expression and Purification: Recombinant human this compound is expressed in a suitable expression system, such as mammalian cells (e.g., HEK293) or E. coli. The protein is then purified to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[5]

  • Crystallization: Purified this compound is concentrated and subjected to crystallization screening using various commercially available kits and conditions (e.g., hanging drop or sitting drop vapor diffusion methods).[14][15] Successful crystallization conditions for this compound involved specific precipitants, buffers, and temperatures.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[3]

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a homologous model if available. The model is then refined using crystallographic software to achieve high resolution and validated for its geometric quality.[3][16]

Collagen-Binding Assays

These assays are used to characterize the interaction between this compound and collagen.

Solid-Phase Binding Assay Methodology: [12]

  • Coating: 96-well plates are coated with collagen (e.g., type I collagen at 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline (TBS) for 1 hour at room temperature.

  • Incubation: Biotinylated this compound (10 µg/mL in TBST with 0.1% BSA) is added to the wells and incubated for 1 hour.

  • Detection: After washing, streptavidin-HRP is added and incubated for 1 hour. The binding is detected by adding a TMB substrate, and the reaction is stopped with sulfuric acid. The absorbance is read at 450 nm.

Collagen Fibrillogenesis Assay

This assay measures the effect of this compound on the formation of collagen fibrils.

Turbidity Assay Methodology: [17][18]

  • Preparation: Acid-solubilized collagen is neutralized on ice.

  • Incubation: The collagen solution is incubated at 37°C in the presence or absence of varying concentrations of this compound.

  • Measurement: The formation of collagen fibrils is monitored by measuring the turbidity of the solution at 400 nm over time using a spectrophotometer. An increase in turbidity indicates fibril formation.

Signaling Pathways Involving this compound

This compound is a significant regulator of several key signaling pathways implicated in cell growth, differentiation, and inflammation.

TGF-β Signaling Pathway

This compound modulates the activity of TGF-β, a potent cytokine involved in fibrosis and cell proliferation.[4][7] It can sequester TGF-β in the extracellular matrix, thereby regulating its bioavailability and signaling.[4]

// Nodes FMOD [label="this compound", fillcolor="#FBBC05"]; TGFb [label="TGF-β", fillcolor="#EA4335"]; TGFbR [label="TGF-β Receptor\n(Type I/II)", fillcolor="#4285F4"]; SMADs [label="R-SMADs\n(SMAD2/3)", fillcolor="#34A853"]; coSMAD [label="coSMAD\n(SMAD4)", fillcolor="#34A853"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Gene_Expression [label="Target Gene\nExpression", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges FMOD -> TGFb [label="Sequesters", style=dashed, arrowhead=tee, color="#EA4335"]; TGFb -> TGFbR [label="Binds"]; TGFbR -> SMADs [label="Phosphorylates"]; SMADs -> coSMAD [label="Forms Complex"]; coSMAD -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Regulates"]; } .dot Caption: this compound sequesters TGF-β, modulating its signaling cascade.

NF-κB Signaling Pathway

This compound has been shown to suppress the NF-κB signaling pathway, which is a critical regulator of inflammation and apoptosis.[6][19] It achieves this by delaying the degradation of IκBα, an inhibitor of NF-κB.[19][20]

// Nodes FMOD [label="this compound", fillcolor="#FBBC05"]; JNK [label="JNK", fillcolor="#4285F4"]; IKK [label="IKK Complex", fillcolor="#EA4335"]; IkBa [label="IκBα", fillcolor="#34A853"]; NFkB [label="NF-κB", fillcolor="#34A853"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Inflammation [label="Inflammatory\nGene Expression", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges FMOD -> JNK [label="Activates"]; JNK -> IkBa [label="Delays Degradation", style=dashed, arrowhead=tee, color="#EA4335"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> NFkB [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; IkBa -> IKK [label="Degradation", style=invis]; // for layout NFkB -> Nucleus [label="Translocates"]; Nucleus -> Inflammation [label="Induces"]; } .dot Caption: this compound suppresses NF-κB signaling by stabilizing IκBα.

Notch Signaling Pathway in Endothelial Cells

In the context of tumor angiogenesis, this compound secreted by glioma cells can activate Notch signaling in endothelial cells in an integrin-dependent manner.[1][8] This promotes the migratory and vessel-forming capacity of these cells.[1]

// Nodes FMOD [label="this compound", fillcolor="#FBBC05"]; Integrin [label="Integrin", fillcolor="#4285F4"]; Notch_Receptor [label="Notch Receptor", fillcolor="#EA4335"]; Notch_Ligand [label="Notch Ligand\n(e.g., Jagged1)", fillcolor="#EA4335"]; NICD [label="NICD", fillcolor="#34A853"]; Nucleus [label="Nucleus", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Angiogenesis [label="Angiogenesis-related\nGene Expression", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges FMOD -> Integrin [label="Activates"]; Integrin -> Notch_Ligand [label="Upregulates"]; Notch_Ligand -> Notch_Receptor [label="Binds"]; Notch_Receptor -> NICD [label="Cleavage & Release"]; NICD -> Nucleus [label="Translocates"]; Nucleus -> Angiogenesis [label="Promotes"]; } .dot Caption: FMOD promotes angiogenesis via integrin-dependent Notch signaling.

Conclusion

This compound is a structurally complex and functionally diverse protein of the extracellular matrix. Its well-defined domains, particularly the leucine-rich repeats, are central to its ability to regulate collagen fibrillogenesis and maintain tissue integrity. Furthermore, its capacity to modulate key signaling pathways such as TGF-β, NF-κB, and Notch underscores its importance in a multitude of cellular processes and its potential as a therapeutic target in various diseases, including fibrosis and cancer. The experimental protocols and structural data presented in this guide provide a solid foundation for further research into the multifaceted roles of this compound.

References

The Discovery and Initial Characterization of Fibromodulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibromodulin (FMOD) is a key member of the class II small leucine-rich proteoglycan (SLRP) family, first identified as a 59-kDa collagen-binding protein in bovine cartilage.[1][2] Its name is derived from its principal initial characterization: the ability to bind fibrillar collagens and modulate the kinetics of collagen fibril formation.[3][4] Structurally, this compound consists of a protein core rich in leucine (B10760876) repeats, flanked by disulfide-bonded domains, and is substituted with up to four N-linked keratan (B14152107) sulfate (B86663) chains.[3][4]

Initial characterization demonstrated that this compound interacts specifically with type I and type II collagens, inhibiting fibrillogenesis in a concentration-dependent manner.[3][5] This function is crucial for the proper assembly and organization of the extracellular matrix (ECM) in connective tissues. Subsequent studies revealed its broader role as a matricellular modulator, interacting with key signaling molecules like Transforming Growth Factor-beta (TGF-β), thereby sequestering it within the ECM and regulating its bioavailability.[3][6] Furthermore, this compound was found to form a complex with lysyl oxidase (LOX) and collagen, enhancing the enzymatic cross-linking of collagen fibers, a process vital for tissue tensile strength.[7]

The cloning of the human FMOD gene localized it to chromosome 1q32.[8][9] Studies using FMOD-null mouse models confirmed its biological significance, revealing phenotypes such as fragile skin and disorganized tendons with abnormal collagen fibrils.[3] This guide provides a detailed overview of the foundational experiments, quantitative data, and key biological pathways associated with the discovery and initial characterization of this compound.

Quantitative Data Summary

The initial characterization of this compound yielded critical quantitative data regarding its binding affinities and functional impact on collagen matrix assembly. These findings are summarized below.

ParameterInteracting PartnerValueMethodReference
Binding Affinity (Kd) TGF-β1 (High Affinity Site)1 - 20 nMSolid-Phase Binding Assay[6]
TGF-β1 (Low Affinity Site)50 - 200 nMSolid-Phase Binding Assay[6]
Collagen Fibrillogenesis Type I CollagenComplete inhibition at 2 µg/mlIn Vitro Turbidity Assay[10]
Type I CollagenSignificant delay in lag phase and reduced rate of fibril growth at 0.5 µM (24 µg/ml)In Vitro Turbidity Assay[5]
Relative Protein Expression Mouse Tendon (4 days to 1 month postnatal)~30-40% increaseSemiquantitative Western Blot[11][12]

Key Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of this compound.

Protein Purification: Isolation from Bovine Tracheal Cartilage

The initial isolation of this compound was performed from bovine tracheal cartilage, a tissue rich in this proteoglycan.[10][13] The protocol is based on principles of dissociative extraction followed by chromatographic separation.

Objective: To purify this compound protein from bovine cartilage for sequencing and functional assays.

Methodology:

  • Tissue Preparation: Fresh bovine tracheas are collected. The cartilage is dissected free from surrounding tissue, diced, and immediately frozen in liquid nitrogen. The frozen tissue is then pulverized into a fine powder.

  • Dissociative Extraction: The cartilage powder is extracted with a 4 M guanidine (B92328) hydrochloride (GdmCl) solution containing a cocktail of proteinase inhibitors (e.g., PMSF, EDTA, N-ethylmaleimide) for 24-48 hours at 4°C with constant stirring. This chaotropic agent disrupts non-covalent interactions, solubilizing the ECM proteins.

  • Initial Separation (DEAE Ion-Exchange Chromatography):

    • The extract is centrifuged to remove insoluble debris, and the supernatant is extensively dialyzed against a low-salt buffer (e.g., 7 M urea, 50 mM Tris-HCl, pH 7.4) to remove the GdmCl.

    • The dialyzed sample is applied to a DEAE-Sephacel anion-exchange column equilibrated with the same buffer.

    • Proteins are eluted using a linear gradient of increasing sodium chloride concentration (e.g., 0-1.0 M NaCl).

    • Fractions are collected and analyzed by SDS-PAGE. This compound-containing fractions are identified by their characteristic size (~59 kDa) and pooled.

  • Affinity Chromatography (Optional): If further purification is needed, pooled fractions can be subjected to collagen-Sepharose affinity chromatography to specifically isolate collagen-binding proteins.

  • Final Purification (Gel Filtration Chromatography): The pooled fractions are concentrated and applied to a Sephacryl S-200 or similar gel filtration column to separate proteins based on size, yielding highly purified this compound.

  • Verification: The purity of the final sample is confirmed by a single band on SDS-PAGE, and its identity is confirmed by N-terminal amino acid sequencing.[14]

Solid-Phase Binding Assay: this compound-Collagen Interaction

This enzyme-linked immunosorbent assay (ELISA)-based method was used to quantify the binding of this compound to collagen.[7]

Objective: To determine the binding specificity and affinity of purified this compound to immobilized collagen.

Methodology:

  • Plate Coating: Wells of a 96-well microtiter plate are coated with 10 µg/ml of type I or type II collagen dissolved in a suitable buffer (e.g., 20 mM acetic acid or PBS) by overnight incubation at 4°C.[7]

  • Blocking: The wells are washed three times with a wash buffer (e.g., TBS with 0.05% Tween-20, TBST). Non-specific binding sites are then blocked by incubating the wells with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBS) for 1-2 hours at room temperature.[7]

  • Binding: After washing, serial dilutions of purified this compound (or biotinylated this compound) in a binding buffer (e.g., TBST with 0.1% BSA) are added to the wells and incubated for 1-2 hours at room temperature to allow binding to the immobilized collagen.[7]

  • Washing: The wells are washed thoroughly (3-5 times) with wash buffer to remove any unbound this compound.

  • Detection:

    • A primary antibody specific to this compound is added and incubated for 1 hour.

    • After washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added and incubated for 1 hour.

    • (If using biotinylated this compound, Streptavidin-HRP is added directly after the binding step).[7]

  • Quantification: After a final wash, a chromogenic substrate (e.g., TMB) is added. The reaction is allowed to develop and then stopped with an acid solution (e.g., 2 M H₂SO₄). The absorbance is read at 450 nm using a microplate reader. The absorbance values are proportional to the amount of bound this compound.

In Vitro Collagen Fibrillogenesis Assay

This turbidimetric assay measures the ability of this compound to modulate the self-assembly of collagen molecules into fibrils. The formation of fibrils increases the turbidity of the solution, which can be monitored spectrophotometrically.[5]

Objective: To characterize the effect of this compound on the kinetics of collagen fibril formation.

Methodology:

  • Reagent Preparation:

    • Collagen Solution: Acid-soluble type I collagen (e.g., from rat tail tendon) is prepared on ice at a concentration of 0.2-0.5 mg/ml in dilute acetic acid (e.g., 0.01 M).

    • Neutralization Buffer: A buffer designed to bring the pH to ~7.4 and provide physiological ionic strength is prepared (e.g., a mixture of PBS and NaOH).

    • This compound Solution: Purified this compound is prepared at various concentrations.

  • Assay Setup: The assay is performed in a temperature-controlled spectrophotometer set to 32-37°C.

  • Initiation of Fibrillogenesis: In a cold cuvette, the collagen solution is mixed with the desired concentration of this compound (or a buffer control). Fibrillogenesis is initiated by adding the pre-warmed neutralization buffer. The solution is mixed quickly but gently.

  • Turbidity Measurement: The cuvette is immediately placed in the spectrophotometer, and the absorbance (turbidity) at a wavelength of 313 nm or 400 nm is monitored over time, with readings taken at regular intervals (e.g., every 1-2 minutes) for 60-120 minutes.[5]

  • Data Analysis: The resulting data are plotted as absorbance versus time. The curve is typically sigmoidal, characterized by:

    • Lag Phase: An initial period of slow absorbance change, representing the nucleation of fibrils.

    • Growth Phase: A rapid increase in absorbance as fibrils elongate and aggregate.

    • Plateau Phase: A final phase where absorbance stabilizes as the reaction reaches completion. The effect of this compound is quantified by observing the increase in the duration of the lag phase and the decrease in the rate (slope) of the growth phase.

Initial cDNA Cloning and Sequencing

The initial cloning of this compound cDNA was essential for deducing its amino acid sequence and understanding its genetic relationship to other SLRPs. The methods were characteristic of molecular biology in the late 1980s and early 1990s.[1][15][16]

Objective: To isolate and sequence the cDNA encoding bovine and human this compound.

Methodology:

  • mRNA Isolation and cDNA Library Construction:

    • Total RNA is extracted from a tissue with high this compound expression (e.g., bovine cartilage).

    • Poly(A)+ mRNA is isolated from the total RNA using oligo(dT)-cellulose chromatography.

    • The purified mRNA is used as a template for reverse transcriptase to synthesize the first strand of cDNA, typically primed with oligo(dT).

    • The second cDNA strand is synthesized using DNA polymerase I.

    • The resulting double-stranded cDNA is ligated into a suitable bacteriophage vector, such as λgt11, to create a cDNA library.

  • Library Screening:

    • Initial Approach (using protein sequence): Partial amino acid sequence is obtained from the purified protein. This sequence is used to design degenerate oligonucleotide probes corresponding to all possible coding sequences.

    • The library (plated as phage plaques on a lawn of E. coli) is screened by transferring the plaques to nitrocellulose membranes and hybridizing them with the radiolabeled degenerate oligonucleotide probes.

    • Positive plaques (those that bind the probe) are isolated and subjected to further rounds of screening to achieve a pure clone.

  • Subcloning and Sequencing:

    • The cDNA insert from the purified positive phage clone is excised using restriction enzymes and subcloned into a plasmid vector (e.g., pBluescript).

    • The nucleotide sequence of the cDNA insert is determined using the dideoxy chain-termination method (Sanger sequencing).

  • Sequence Analysis: The full-length cDNA sequence is assembled, and the open reading frame is identified to deduce the complete amino acid sequence of the this compound protein core. This allows for homology searches and comparison with other known proteins, which revealed its relationship to decorin and other SLRPs.[1][2]

Visualized Pathways and Workflows

Protein Discovery and Characterization Workflow

The logical flow from tissue source to initial characterization of this compound involved several key stages.

G cluster_purification Protein Purification cluster_characterization Initial Characterization A Bovine Tracheal Cartilage B Guanidine HCl Extraction A->B C Ion-Exchange Chromatography B->C D Gel Filtration Chromatography C->D E Purified 59-kDa Protein D->E F Amino Acid Sequencing E->F G Collagen Binding Assay E->G H Fibrillogenesis Assay E->H I cDNA Library Screening & Cloning F->I J Deduced Full Sequence & Homology I->J

Caption: Workflow for the discovery and initial characterization of this compound.
Modulation of Collagen Fibrillogenesis

This compound's primary characterized function is its inhibition of the spontaneous self-assembly of collagen molecules into ordered fibrils.

G A Soluble Type I Collagen Monomers (in Acidic Buffer) B Neutralization (pH 7.4) & Warming (37°C) A->B C Nucleation (Lag Phase) B->C D Fibril Growth (Growth Phase) C->D E Mature D-Banded Collagen Fibril D->E FMOD This compound FMOD->Inhibits1 FMOD->Inhibits2

Caption: this compound inhibits both the nucleation and growth phases of collagen fibrillogenesis.
Regulation of TGF-β and Lysyl Oxidase Signaling

This compound acts as a crucial regulator in the ECM by directly interacting with both growth factors and cross-linking enzymes.

G cluster_TGF TGF-β Sequestration cluster_LOX Lysyl Oxidase Activation TGF TGF-β Complex1 FMOD-TGF-β Complex (Inactive) TGF->Complex1 Receptor TGF-β Receptor TGF->Receptor Binds FMOD1 This compound FMOD1->Complex1 Complex1->Receptor Binding Blocked Signaling1 Smad/Non-Smad Signaling Receptor->Signaling1 Activates Collagen Collagen Fibril Complex2 FMOD-LOX-Collagen Ternary Complex Collagen->Complex2 LOX Lysyl Oxidase (LOX) LOX->Complex2 FMOD2 This compound FMOD2->Complex2 Crosslink Collagen Cross-linking Complex2->Crosslink Promotes

Caption: this compound's dual roles in sequestering TGF-β and facilitating LOX-mediated collagen cross-linking.

References

Whitepaper: Fibromodulin's Core Functions in Connective Tissue Development, Homeostasis, and Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibromodulin (FMOD) is a class II small leucine-rich proteoglycan (SLRP) that is a critical regulator of extracellular matrix (ECM) architecture and cellular signaling in connective tissues.[1] Its primary function is the modulation of collagen fibrillogenesis, where it influences fibril diameter, organization, and mechanical strength.[2][3][4][5] Beyond its structural role, FMOD is a key player in tissue homeostasis by sequestering and modulating the activity of growth factors, most notably Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Proteins (BMPs).[1][2][6][7][8] Dysregulation of FMOD is implicated in a range of pathologies, including osteoarthritis, tissue fibrosis, and impaired wound healing, making it a molecule of significant interest for therapeutic development.[9][10][11][12][13] This document provides a technical overview of FMOD's functions, presents quantitative data on its interactions and expression, details relevant experimental protocols, and visualizes its key molecular pathways.

Introduction to this compound (FMOD)

This compound is a 42-kDa proteoglycan characterized by a central domain of leucine-rich repeats (LRRs) flanked by disulfide-bonded terminal domains.[2] It can be post-translationally modified with up to four N-linked keratan (B14152107) sulfate (B86663) chains.[2] As a member of the SLRP family, FMOD is secreted by various cells, including fibroblasts, chondrocytes, and keratinocytes, and is found abundantly in the ECM of virtually all connective tissues like tendons, cartilage, skin, and cornea.[1][14] Its primary role involves direct interaction with fibrillar collagens (Type I and II), thereby regulating the assembly and structural integrity of the ECM.[5][14][15][16]

The Role of FMOD in Connective Tissue Development

Regulation of Collagen Fibrillogenesis

The most well-defined function of FMOD is its regulation of collagen fibrillogenesis.[3][17][18] It binds directly to collagen molecules to delay and control the lateral fusion of fibrils.[14] This modulation is crucial for forming collagen fibrils with uniform, tissue-specific diameters and organization, which is essential for the biomechanical properties of tissues like tendons and the transparency of the cornea.[3][17]

FMOD often works in concert, and sometimes in competition, with another SLRP, lumican.[3][17] They share a binding site on type I collagen, and their relative expression levels change during development to regulate different stages of fibril assembly.[3][17] Early in tendon development, lumican is more dominant, while FMOD expression increases significantly in mature tendons to facilitate the progression to mature, larger fibrils.[3] FMOD also interacts with lysyl oxidase (LOX), the primary enzyme for collagen cross-linking, forming a complex that facilitates LOX binding to collagen and enhances cross-linking, thereby contributing to the tensile strength of the tissue.[1][5][19]

FMOD_Collagen_Fibrillogenesis Collagen Collagen Monomers Fibril_Intermediates Fibril Intermediates Collagen->Fibril_Intermediates Assembly Mature_Fibril Mature Collagen Fibril (Tissue-Specific Diameter) Fibril_Intermediates->Mature_Fibril Lateral Fusion & Maturation FMOD This compound (FMOD) FMOD->Fibril_Intermediates Regulates Diameter LOX Lysyl Oxidase (LOX) FMOD->LOX Lumican Lumican Lumican->Fibril_Intermediates Inhibits Fusion LOX->Mature_Fibril Cross-linking

FMOD's central role in collagen fibrillogenesis.
Tissue-Specific Developmental Roles

FMOD's expression and function are spatially and temporally regulated during development.

  • Tendon: FMOD is essential for the development of mechanically robust tendons. Its expression increases as the tendon matures, correlating with the formation of highly organized, large-diameter collagen fibrils.[3] FMOD-deficient mice exhibit tendons with disorganized and fewer collagen bundles, reduced stiffness, and an increased number of immature, small-diameter fibrils.[2][4][10][14]

  • Cornea: In the developing cornea, FMOD and lumican cooperatively regulate collagen fibrillogenesis to ensure the precise matrix organization required for transparency.[17][18] FMOD is particularly dominant in the limbus, integrating the corneal and scleral matrices.[17][18]

  • Cartilage: FMOD is expressed by prechondrocytic mesenchymal cells and developing chondrocytes, suggesting a role in the early stages of articular cartilage formation.[20] Its expression pattern often overlaps with that of type II collagen.[1][20]

  • Bone and Periodontium: FMOD is expressed in the periodontal ligament, alveolar bone, and cementum.[1] Double knockout of FMOD and biglycan (B1168362) leads to disorganized periodontal ligament collagen, altered bone remodeling, and hyperactive TGFβ/BMP signaling.[7][21]

The Role of FMOD in Connective Tissue Homeostasis and Disease

Modulation of Signaling Pathways

A critical homeostatic function of FMOD is its ability to modulate cell signaling by interacting with growth factors.[1][11] It acts as a reservoir for members of the TGF-β superfamily, sequestering them within the ECM and thereby controlling their bioavailability and access to cell surface receptors.[2][6]

  • TGF-β Signaling: FMOD binds directly to TGF-β isoforms 1, 2, and 3.[6] This interaction can inhibit TGF-β-mediated signaling, which has significant anti-fibrotic implications.[1] In skin wound healing, FMOD can attenuate TGF-β signaling to prevent excessive scarring.[1][13]

  • BMP Signaling: FMOD also regulates BMP signaling. In the niche of tendon stem/progenitor cells (TSPCs), FMOD and biglycan are critical for controlling TSPC self-renewal and differentiation by modulating BMP activity.[10][14] In the absence of these SLRPs, TSPCs show increased proliferation and a tendency towards aberrant bone-like tissue formation.[14] This regulatory function is critical for preventing ectopic ossification in tendons.[1]

FMOD_TGFB_Signaling cluster_cell Target Cell TGFB TGF-β / BMP Receptor Type I / II Receptor TGFB->Receptor Binds FMOD This compound (in ECM) FMOD->TGFB Sequesters pSMAD p-Smad Complex Receptor->pSMAD Phosphorylates Smad2/3/5 Nucleus Nucleus pSMAD->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., Collagen, α-SMA) Nucleus->Gene_Expression Regulates Extracellular Extracellular Space

FMOD modulation of TGF-β/BMP signaling.
Role in Pathophysiology

  • Osteoarthritis (OA): FMOD plays a complex role in OA. FMOD-null mice show a higher incidence of age-dependent OA.[9][10] In arthritic conditions, FMOD is often fragmented by matrix metalloproteinases (MMPs).[1][20] These fragments may lose their ability to stabilize collagen fibrils, making the cartilage more susceptible to degradation.[20] Furthermore, FMOD fragments can interact with complement component C1q, activating the classical complement pathway and contributing to inflammation.[1][2]

  • Fibrosis: Due to its regulation of TGF-β, FMOD is a key modulator of fibrotic processes. In tissues like the liver and skin, FMOD can exert anti-fibrotic effects.[1][22] FMOD-deficient mice exhibit impaired wound healing with increased scarring.[23] Conversely, overexpression of FMOD can improve scar quality.[13]

  • Tendon Healing: FMOD is crucial for effective tendon repair. Overexpression of FMOD enhances tenocyte recruitment and collagen cross-linking, augmenting the healing process.[1][10] Delivery of FMOD via hydrogels has been shown to significantly improve the histological, mechanical, and functional outcomes of tendon rupture in animal models.[1]

Quantitative Data Summary

Table 1: Phenotypic Effects in this compound-Null (Fmod-/-) Mice
TissuePhenotypeKey ObservationsCitations
Tendon Abnormal Collagen Fibrils, Reduced StiffnessFewer, disorganized collagen bundles; increased proportion of immature, small-diameter fibrils; reduced mechanical stiffness.[2][4][9][10][23]
Skin FragilityFragile skin with abnormal collagen architecture.[2][9]
Cornea Altered Fibril StructureLarger diameter collagen fibrils observed in the limbus and peripheral cornea.[17]
Joints Age-Dependent OsteoarthritisHigher incidence and severity of OA in knee joints with age.[9][10]
Wound Healing Impaired Healing, Increased ScarringDelayed wound closure and significantly larger scar formation.[23]
Periodontium Disorganized PDL (in dKO with Biglycan)Abnormal collagen fibrils in the periodontal ligament and altered alveolar bone remodeling.[7][21]
Table 2: this compound Molecular Interactions
Interacting PartnerBinding Affinity (Kd)Functional ConsequenceCitations
Collagen Type I ~9.9 nMRegulation of fibril diameter and organization.[15][16]
Collagen Type II BindsRegulation of cartilage matrix assembly.[15][16]
TGF-β (1, 2, 3) Not quantified, but high affinitySequestration in the ECM, modulation of bioavailability and signaling.[1][6][14]
Lysyl Oxidase (LOX) BindsActivation of LOX, enhancement of collagen cross-linking.[1][19]
Complement C1q BindsActivation of the classical complement pathway (especially by FMOD fragments).[1][2]
Myostatin (MSTN) BindsInterrupts MSTN binding to its receptor, modulating a TGF-β-like pathway.[1]

Key Experimental Protocols

Generation and Analysis of FMOD-Deficient Mouse Models

The primary tool for elucidating FMOD's in vivo function has been the use of knockout mice.

Methodology:

  • Gene Targeting: FMOD-null (Fmod-/-) mice are typically generated by inserting a neomycin resistance cassette into exon 2 of the Fmod gene, which abolishes protein expression.[23]

  • Breeding: Heterozygous mice are bred to generate wild-type (WT), heterozygous, and homozygous null littermates for comparative analysis.

  • Phenotypic Analysis:

    • Histology: Tissues (e.g., tendon, skin, cartilage) are harvested, fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., Hematoxylin & Eosin, Masson's Trichrome) to assess tissue organization and collagen morphology.

    • Transmission Electron Microscopy (TEM): To analyze collagen fibril ultrastructure, tissues are fixed (e.g., with glutaraldehyde), post-fixed with osmium tetroxide, dehydrated, and embedded in resin. Ultrathin sections are imaged to measure fibril diameter distributions and observe cross-sectional shape.[4]

    • Biomechanical Testing: Tissues like tendons are subjected to tensile testing to measure properties such as stiffness, ultimate tensile strength, and elastic modulus, revealing functional deficits.[9][10]

    • Gene and Protein Expression Analysis: RNA is extracted for qPCR to quantify lumican or other ECM components.[4] Proteins are extracted for Western blotting to confirm FMOD absence and assess compensatory changes in other proteins.[22]

Experimental_Workflow_FMOD Start Generate Fmod-/- Mice (Gene Targeting) Harvest Harvest Tissues (Tendon, Cartilage, Skin) Start->Harvest Histo Histology (H&E, Trichrome) Harvest->Histo TEM Electron Microscopy (TEM) Harvest->TEM Mech Biomechanical Testing Harvest->Mech MolBio Molecular Analysis (qPCR, Western Blot) Harvest->MolBio Histo_Res Assess Tissue Organization Histo->Histo_Res TEM_Res Measure Fibril Diameter & Morphology TEM->TEM_Res Mech_Res Determine Mechanical Properties (e.g., Stiffness) Mech->Mech_Res MolBio_Res Quantify Gene/Protein Expression Changes MolBio->MolBio_Res

Workflow for analyzing FMOD function using knockout mice.
In Vitro Binding Assays

Determining the binding affinity and specificity of FMOD to its partners is crucial for understanding its mechanism of action.

Methodology: Solid-Phase Inhibition Assay (as described for collagen binding)[15][16]

  • Plate Coating: Microtiter plates are coated with a purified ligand (e.g., Type I Collagen).

  • Incubation: A constant amount of purified, radiolabeled FMOD is mixed with increasing concentrations of a non-labeled competitor (e.g., unlabeled FMOD or another proteoglycan like decorin).

  • Binding: The mixture is added to the collagen-coated wells and incubated to allow binding to reach equilibrium.

  • Washing: Unbound FMOD is washed away.

  • Quantification: The amount of bound radiolabeled FMOD is quantified using a scintillation counter.

  • Data Analysis: The data are used to calculate the concentration of competitor required for 50% inhibition (IC50), from which the dissociation constant (Kd) can be derived.[16]

Alternative Modern Techniques:

  • Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI): Label-free techniques that immobilize one binding partner on a sensor chip and flow the other partner over the surface to measure real-time association and dissociation rates, providing kinetic data and high-precision Kd values.[24][25]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of two molecules in solution, providing thermodynamic data (Kd, stoichiometry, enthalpy) without requiring immobilization or labeling.[24][25]

Conclusion and Future Directions

This compound is a pleiotropic regulator of connective tissue structure and function. Its role extends far beyond the simple modulation of collagen assembly to encompass the intricate control of growth factor signaling, inflammation, and cell fate determination.[1][11] The phenotypic consequences of FMOD deficiency in animal models highlight its indispensable role in the development and maintenance of multiple tissues.

For drug development professionals, FMOD presents several opportunities:

  • Regenerative Medicine: The demonstrated ability of FMOD to improve tendon healing and scar quality makes it a promising therapeutic agent for treating musculoskeletal injuries and fibrotic disorders.[1][11]

  • Osteoarthritis Treatment: Understanding the mechanisms by which FMOD fragmentation contributes to OA progression could lead to novel therapies aimed at preserving intact FMOD or inhibiting the proteases that degrade it.[20][26]

  • Anti-Fibrotic Therapies: Leveraging FMOD's ability to sequester TGF-β could be a strategy for treating fibrosis in organs such as the liver, lung, and skin.[12][13]

Future research should focus on deciphering the tissue-specific functions of FMOD using conditional knockout models, identifying the precise molecular mechanisms of its interaction with signaling molecules, and developing optimized delivery systems for its therapeutic application.

References

The Role of Fibromodulin in Wound Healing and Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibromodulin (FMOD), a small leucine-rich proteoglycan (SLRP), has emerged as a critical regulator of extracellular matrix (ECM) assembly and cellular behavior, playing a pivotal role in the intricate processes of wound healing and fibrosis. This technical guide provides an in-depth analysis of the multifaceted functions of this compound, its molecular mechanisms of action, and its potential as a therapeutic target. We will explore its essential role in scarless fetal wound healing, its intricate interplay with the Transforming Growth Factor-β (TGF-β) signaling pathway, and its profound influence on collagen fibrillogenesis. This document consolidates quantitative data from key studies, details relevant experimental protocols, and presents visual representations of signaling pathways and experimental workflows to offer a comprehensive resource for researchers and professionals in the field.

Introduction

The process of tissue repair following injury is a complex biological cascade that, in adult mammals, often culminates in the formation of fibrotic scar tissue. This scarring can lead to organ dysfunction and significant morbidity. In stark contrast, early gestational fetal wounds heal without scarring, a phenomenon that has long intrigued the scientific community. A key player in this regenerative capacity is the extracellular matrix protein, this compound.[1]

This compound, a 59-kDa proteoglycan, is characterized by a central domain of leucine-rich repeats flanked by disulfide-bonded terminal domains.[2] It is predominantly found in collagen-rich connective tissues and is known to interact with type I and type II collagen fibrils, thereby modulating their assembly and organization.[2][3] Beyond its structural role, this compound is a significant modulator of growth factor signaling, most notably the TGF-β pathway, which is a central driver of fibrosis.[4] Understanding the nuanced roles of this compound in both physiological and pathological tissue repair is paramount for the development of novel anti-fibrotic therapies.

This compound in Wound Healing

This compound expression is dynamically regulated during wound healing. Its levels are inversely correlated with scar formation, being high in scarless fetal healing and downregulated in adult wounds that heal with a scar.[5][6] The absence of this compound in knockout mouse models leads to delayed wound closure and increased scar formation, highlighting its essential role in orchestrating an efficient and regenerative repair process.[7]

Promotion of Scarless Fetal-Like Healing

Studies have demonstrated that the administration of this compound to adult wounds can induce a more "fetal-like" healing phenotype, characterized by reduced scar size and improved tissue architecture.[8] This effect is attributed to this compound's ability to modulate the inflammatory response, promote angiogenesis, and influence fibroblast behavior to mimic that observed in fetal skin.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical component of wound healing. This compound has been shown to be a pro-angiogenic factor.[9] It enhances the formation of capillary-like structures by endothelial cells and promotes the expression of key angiogenic factors.[9][10] In vivo studies using chick chorioallantoic membrane (CAM) assays and Matrigel plug assays have confirmed the pro-angiogenic activity of this compound.[10]

This compound in Fibrosis

Fibrosis is characterized by the excessive deposition of ECM components, leading to tissue stiffening and organ failure. This compound exhibits predominantly anti-fibrotic properties by modulating the key fibrotic signaling pathway, TGF-β, and by influencing collagen organization.

Modulation of TGF-β Signaling

The TGF-β signaling pathway is a master regulator of fibrosis. This compound directly interacts with TGF-β, sequestering it in the extracellular matrix and thereby modulating its bioavailability and signaling activity.[11] This interaction can attenuate the pro-fibrotic effects of TGF-β.[12] Studies in this compound-deficient mice have shown altered expression of TGF-β ligands and their receptors during wound healing, leading to a dysregulated fibrotic response.[4][7]

Regulation of Collagen Fibrillogenesis

This compound plays a crucial role in the assembly of collagen fibrils, the primary structural components of the ECM. It binds to collagen and influences fibril diameter and organization.[3][13] In the absence of this compound, collagen fibrils are often irregular and disorganized, which can contribute to the pathological matrix architecture seen in fibrotic tissues.[13] this compound also interacts with lysyl oxidase (LOX), an enzyme critical for collagen cross-linking, further influencing the stability and structure of the collagen network.[14][15]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative findings from various studies on the role of this compound in wound healing and fibrosis.

Table 1: Effects of this compound on Wound Healing Parameters

ParameterModel SystemTreatment/ConditionQuantitative ChangeCitation(s)
Wound Closure Rate Adult FMOD-null miceThis compound administrationAccelerated wound closure from day 5 to day 4 post-injury[8]
Scar Size Red Duroc pig wound modelIntradermal FMOD administrationUp to 57% reduction in scar size[8][16]
Scar Tensile Strength Red Duroc pig wound modelIntradermal FMOD administrationUp to 27% increase in tensile strength[8][16]
Angiogenesis (Capillary Density) Adult wild-type mouse woundsFMOD treatmentApproximately 2.6 times greater than PBS control[10]
Angiogenesis (Capillary Density) Adult FMOD-null mouse woundsEndogenous levelsDiminished by approximately 50% compared to wild-type[10]

Table 2: Effects of this compound on Fibrosis-Related Markers

MarkerModel SystemTreatment/ConditionQuantitative ChangeCitation(s)
TGF-β1 mRNA Expression E18 fetal rat woundsThis compound treatmentReduced to the level of unwounded skin[17]
Collagen Iα1 (Col1a1) mRNA E18 fetal rat woundsThis compound treatmentReduced expression compared to control[17]
Lysyl Oxidase (LOX) Expression Human fetal cardiac fibroblastsThis compound overexpression7% decrease in expression[12]
Transglutaminase 2 (TGM2) Expression Human fetal cardiac fibroblastsThis compound overexpression26% decrease in expression[12]
Collagen Fibril Diameter FMOD-null mouse tendonsGenetic knockoutAltered fibril diameter distribution[13]
This compound mRNA in Carcinoma KAT-4 carcinoma xenograftsFc:TβRII treatment (TGF-β inhibitor)Reduced by approximately 50%[18]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of this compound in wound healing and fibrosis.

In Vivo Wound Healing Model in Mice

This protocol describes the creation and analysis of full-thickness excisional wounds in mice.

Materials:

  • 8-12 week old mice (e.g., C57BL/6 or FMOD-knockout strains)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Electric razor and depilatory cream

  • Surgical scissors, forceps, and a 4 mm or 6 mm biopsy punch

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sutures or wound clips (optional, for splinted wound models)

  • Digital camera for documentation

  • Calipers for wound measurement

Procedure:

  • Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Shave the dorsal surface of the mouse and apply depilatory cream to remove remaining hair. Clean the area with an antiseptic solution.

  • Create one or two full-thickness excisional wounds on the dorsum using a biopsy punch. The wound should extend through the panniculus carnosus.

  • For splinted wound models, suture a silicone ring around the wound to prevent contraction.

  • Document the initial wound size with a digital camera and calipers.

  • House mice individually to prevent wound disruption.

  • Monitor and measure the wound area at regular intervals (e.g., days 3, 7, 10, and 14 post-wounding).

  • At the desired time points, euthanize the mice and harvest the entire wound bed, including a margin of surrounding healthy skin.

  • Bisect the wound; fix one half in 4% paraformaldehyde for histological analysis and snap-freeze the other half in liquid nitrogen for molecular analysis (RNA/protein extraction).

Quantification of Collagen Deposition (Picro-Sirius Red Staining)

This protocol details the staining and quantification of collagen in tissue sections.

Materials:

  • Paraffin-embedded tissue sections (5-10 µm thick)

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • Weigert's hematoxylin (B73222)

  • Acidified water (0.5% acetic acid)

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene or a xylene substitute

  • Mounting medium

  • Light microscope with polarizing filters

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Deparaffinize and rehydrate the tissue sections through a series of xylene and ethanol washes.

  • Stain the nuclei with Weigert's hematoxylin for 8 minutes and differentiate in running tap water.

  • Stain with Picro-Sirius Red solution for 1 hour.

  • Wash twice in acidified water.

  • Dehydrate the sections through an ethanol series and clear in xylene.

  • Mount the coverslip with a permanent mounting medium.

  • Visualize the stained sections under a light microscope. Under polarized light, type I collagen will appear red-orange and type III collagen will appear green.

  • Capture images of the wound area.

  • Using image analysis software, quantify the area of red/orange and green staining relative to the total tissue area to determine the collagen content and the ratio of type I to type III collagen.

Western Blotting for TGF-β Signaling Proteins

This protocol outlines the detection of key proteins in the TGF-β signaling cascade.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pSMAD2/3, anti-SMAD2/3, anti-TGF-βR1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Extract total protein from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's function.

Signaling Pathways

TGF_beta_signaling cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus FMOD This compound TGFb_latent Latent TGF-β FMOD->TGFb_latent Sequesters TGFb_active Active TGF-β FMOD->TGFb_active Inhibits Signaling TGFb_latent->TGFb_active Activation TGFbRII TGF-β RII TGFb_active->TGFbRII Binds TGFbRI TGF-β RI TGFbRII->TGFbRI Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Gene Expression (e.g., Collagen, α-SMA) SMAD_complex->Gene_Expression Regulates FMOD_Collagen cluster_Molecules Molecular Components cluster_Process Fibrillogenesis FMOD This compound LOX Lysyl Oxidase FMOD->LOX Interacts with Fibril_Assembly Collagen Fibril Assembly FMOD->Fibril_Assembly Regulates Collagen Collagen Monomers Collagen->Fibril_Assembly Crosslinking Collagen Cross-linking LOX->Crosslinking Fibril_Organization Organized Collagen Fibrils Fibril_Assembly->Fibril_Organization Fibril_Organization->Crosslinking Stable_Matrix Stable ECM Crosslinking->Stable_Matrix Wound_Healing_Workflow cluster_Animal_Model In Vivo Model cluster_Analysis Downstream Analysis Animal_Prep Animal Preparation (Anesthesia, Shaving) Wound_Creation Excisional Wound Creation (Biopsy Punch) Animal_Prep->Wound_Creation Treatment Treatment Application (e.g., FMOD injection) Wound_Creation->Treatment Monitoring Wound Monitoring (Photography, Measurement) Treatment->Monitoring Harvest Tissue Harvest Monitoring->Harvest Histology Histology (H&E, Picro-Sirius Red) Harvest->Histology IHC Immunohistochemistry (e.g., CD31 for angiogenesis) Harvest->IHC qPCR qPCR (Gene Expression Analysis) Harvest->qPCR Western_Blot Western Blot (Protein Expression) Harvest->Western_Blot

References

Fibromodulin: A Small Leucine-Rich Proteoglycan at the Crossroads of Extracellular Matrix Regulation and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibromodulin (FMOD) is a key member of the small leucine-rich proteoglycan (SLRP) family, a group of extracellular matrix (ECM) proteins characterized by a protein core containing leucine-rich repeats.[1][2] Initially identified for its ability to bind to collagen and modulate the formation of collagen fibrils, the functional repertoire of this compound is now understood to be far more extensive.[3][4] This versatile proteoglycan is implicated in a wide array of biological processes, including tissue repair, angiogenesis, and the regulation of pivotal signaling pathways, making it a molecule of significant interest in both fundamental research and as a potential therapeutic target.[5][6]

This technical guide provides a comprehensive overview of this compound, detailing its structure, diverse biological functions, and its intricate involvement in cellular signaling. Furthermore, it offers a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for the scientific community.

Structure and Properties of this compound

This compound is a 42 kDa protein belonging to class II of the SLRP family.[2][7] The human FMOD gene is located on chromosome 1q32.[1] Its core protein is distinguished by a central domain of tandemly arranged leucine-rich repeats (LRRs), which are flanked by disulfide-bonded N- and C-terminal domains.[8] A key feature of this compound is the presence of up to four N-linked keratan (B14152107) sulfate (B86663) chains attached to its core protein within the LRR region.[2][9] It shares significant sequence homology with other SLRPs, such as biglycan (B1168362) and decorin.[2] The crystal structure of this compound reveals a curved solenoid or horseshoe shape, with the inner concave surface containing parallel beta-strands and the outer convex face featuring a mix of structural elements.[1]

Biological Functions

This compound's functions extend far beyond its structural role in the ECM. It is a dynamic modulator of cellular behavior and tissue homeostasis.

Regulation of Collagen Fibrillogenesis

The most well-characterized function of this compound is its regulation of collagen fibril assembly.[3][4] It binds to type I and type II collagen fibrils, influencing their diameter and organization.[4][10] By interacting with collagen, this compound can inhibit fibrillogenesis in vitro.[2] Studies involving this compound-knockout mice have revealed abnormal collagen fibril morphology in tendons and skin, underscoring its critical role in the proper formation of collagen-based tissues.[2][11] this compound interacts with collagen at specific cross-linking sites and can also activate lysyl oxidase, a key enzyme in collagen cross-linking.[12]

Modulation of Signaling Pathways

This compound is a significant player in modulating various signaling pathways, thereby influencing a range of cellular responses from proliferation to inflammation.

This compound is a well-established modulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[13][14] It can bind to TGF-β, sequestering it within the extracellular matrix and thereby regulating its bioavailability and activity.[2][13] This interaction is crucial in processes such as wound healing, where this compound can promote a "scarless" fetal-like repair phenotype by finely tuning TGF-β signaling.[14] In addition to TGF-β, this compound also interacts with and modulates the activity of Bone Morphogenetic Proteins (BMPs), which are also members of the TGF-β superfamily.[5][15]

TGFB_Signaling TGFB TGF-β TGFBR TGF-β Receptor (Type I/II) TGFB->TGFBR Binds to FMOD This compound FMOD->TGFB Sequesters AP1 AP-1 FMOD->AP1 Inhibits SMAD Smad Complex (Smad2/3/4) TGFBR->SMAD Phosphorylates Non_Smad Non-Smad Pathways (e.g., MAPK) TGFBR->Non_Smad Activates Nucleus Nucleus SMAD->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., fibrosis, apoptosis) Nucleus->Gene_Expression Regulates AP1->Nucleus Translocates to Non_Smad->AP1 Activates

This compound's modulation of the TGF-β signaling pathway.

This compound's influence extends to other critical signaling networks. It has been shown to suppress Nuclear Factor-kappa B (NF-κB) activity, a key regulator of inflammation and cell survival, by delaying the degradation of its inhibitor, IκBα.[3][12][16] Furthermore, this compound can activate the classical pathway of the complement system by directly binding to C1q, implicating it in inflammatory responses.[1][17] There is also evidence for its interaction with growth factor signaling pathways, including those of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).[7][18]

FMOD_Signaling_Interactions FMOD This compound TGFB_BMP TGF-β / BMP Signaling FMOD->TGFB_BMP Modulates NFKB NF-κB Signaling FMOD->NFKB Suppresses Complement Complement System FMOD->Complement Activates VEGF_FGF VEGF / FGF Signaling FMOD->VEGF_FGF Interacts with Cellular_Responses Cellular Responses (Fibrosis, Inflammation, Angiogenesis, Apoptosis) TGFB_BMP->Cellular_Responses NFKB->Cellular_Responses Complement->Cellular_Responses VEGF_FGF->Cellular_Responses

Overview of this compound's interactions with key signaling pathways.
Role in Disease

Given its multifaceted roles, dysregulation of this compound expression or function is associated with a variety of pathological conditions.

  • Cancer: this compound expression is altered in several cancers, including breast, prostate, and lung carcinomas.[6] It can act as both a tumor suppressor and a promoter depending on the cancer type and context.[6][18] For instance, in some cancers, it can inhibit tumor growth by modulating TGF-β signaling, while in others, it can promote angiogenesis, contributing to tumor progression.[13][18] In highly metastatic breast cancer cell lines, overexpression of this compound has been shown to down-regulate TGFβ1 and NF-KB, leading to a decrease in metastatic potential.[1]

  • Fibrosis: In fibrotic diseases of the liver and lungs, this compound is often highly expressed.[1] Its role in collagen deposition suggests that targeting this compound could be a therapeutic strategy for these conditions.[1]

  • Cardiovascular Disease: this compound is implicated in the pathogenesis of atherosclerosis, with higher expression observed in symptomatic atherosclerotic plaques.[1]

  • Musculoskeletal Disorders: Altered levels of this compound are observed in conditions like osteoarthritis and tendinopathy.[1][16] In osteoarthritis, fragmentation of this compound is a noted feature.[1]

Quantitative Data

The following tables summarize key quantitative data related to this compound's binding affinities and expression levels in various contexts.

Table 1: Binding Affinities of this compound

Binding PartnerDissociation Constant (Kd)MethodSource
Collagen Type I9.9 nMSolid-phase inhibition assay[9][10]
TGF-β1High and low affinity sitesCompetition binding assays[11][13]

Table 2: this compound Expression in Tissues and Disease

Tissue/ConditionExpression LevelMethodSource
Human Colon Tissue Extract~21.9 ng/mL (in serum)ELISA[16]
Human Plasma (EDTA)~22.5 ng/mLELISA[16]
Human Plasma (Citrate)~18.3 ng/mLELISA[16]
Human Plasma (Heparin)~20.2 ng/mLELISA[16]
Symptomatic Atherosclerotic PlaquesSignificantly higher than in asymptomatic plaquesNot specified[1]
Primary Liver and Lung FibrosisHigh expressionNot specified[1]
B-cell chronic lymphocytic leukemiaUpregulatedNot specified[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in this compound research.

Quantification of this compound by ELISA

This protocol is based on a sandwich ELISA format.

  • Plate Preparation: Use a microplate pre-coated with a monoclonal antibody specific for this compound.

  • Sample and Standard Preparation:

    • Prepare a standard curve using recombinant human this compound. A typical range is 15.625-1000 pg/ml.[11]

    • Dilute samples (serum, plasma, cell culture supernatants, or tissue homogenates) in the appropriate sample diluent. For serum and plasma, a 1:4 dilution is often a good starting point.[13]

  • Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 90 minutes at 37°C.[1][11]

  • Washing: Aspirate the contents of the wells and wash three to five times with 1X Wash Buffer.[11][17]

  • Detection Antibody: Add 100 µL of a biotinylated polyclonal antibody against this compound to each well. Incubate for 60 minutes at 37°C.[11]

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.[11]

  • Washing: Repeat the washing step.

  • Substrate Development: Add 90 µL of TMB substrate solution to each well. Incubate in the dark at 37°C for 10-20 minutes.[17]

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2 M sulfuric acid) to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[1]

  • Analysis: Calculate the concentration of this compound in the samples by interpolating from the standard curve.

Detection of this compound by Western Blot

This protocol outlines the general steps for detecting this compound in cell lysates or tissue homogenates.

  • Sample Preparation:

    • Lyse cells or homogenize tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[18]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[18]

  • SDS-PAGE:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.[19]

    • Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of this compound and any fragments of interest).

    • Run the gel at 100-150V until the dye front reaches the bottom.[19]

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

    • Confirm the transfer efficiency using Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound (e.g., rabbit polyclonal anti-fibromodulin) diluted in blocking buffer overnight at 4°C.[19][20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[19]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system.

Western_Blot_Workflow Sample_Prep Sample Preparation (Lysis & Quantification) SDS_PAGE SDS-PAGE (Protein Separation) Sample_Prep->SDS_PAGE Transfer Electrotransfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking (Non-specific sites) Transfer->Blocking Primary_Ab Primary Antibody (Anti-Fibromodulin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Wash Detection Chemiluminescent Detection Secondary_Ab->Detection Wash Analysis Image Analysis Detection->Analysis

A typical workflow for the detection of this compound by Western blot.
Immunohistochemical Localization of this compound

This protocol is for the detection of this compound in paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene.

    • Rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against this compound (e.g., rabbit polyclonal anti-fibromodulin, diluted 1:50-1:100) overnight at 4°C.[20]

  • Washing: Wash the sections with PBS or TBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30-60 minutes at room temperature.[15]

  • Washing: Repeat the washing step.

  • Enzyme Complex: Apply an avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30 minutes.

  • Washing: Repeat the washing step.

  • Chromogen Development: Add a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

  • Microscopy: Examine the sections under a light microscope.

Conclusion

This compound has emerged from being considered a simple structural component of the ECM to a multifaceted regulator of critical cellular processes. Its ability to influence collagen fibrillogenesis and modulate key signaling pathways like TGF-β, NF-κB, and the complement system places it at a nexus of tissue homeostasis and pathology. The growing understanding of its roles in cancer, fibrosis, and inflammatory diseases highlights its potential as a diagnostic biomarker and a therapeutic target. The experimental protocols and quantitative data provided in this guide are intended to facilitate further research into this fascinating and functionally diverse proteoglycan, ultimately paving the way for novel therapeutic strategies in a range of human diseases.

References

The In Vivo Physiological Functions of Fibromodulin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibromodulin (FMOD) is a small leucine-rich proteoglycan (SLRP) that plays a critical role in the organization and function of the extracellular matrix (ECM). Predominantly found in connective tissues, FMOD is integral to collagen fibrillogenesis, tissue repair, and the modulation of key signaling pathways. Its diverse functions in vivo have implicated it in a range of physiological and pathological processes, from fetal development and wound healing to cardiovascular disease and cancer. This technical guide provides an in-depth overview of the in vivo physiological functions of this compound, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways it governs.

I. Regulation of Extracellular Matrix and Tissue Architecture

A primary function of this compound in vivo is its role in the assembly and maturation of collagen fibrils, the primary structural component of most connective tissues.

A. Collagen Fibrillogenesis

This compound directly binds to type I and II collagen, influencing fibril diameter and organization.[1][2] Studies in this compound-null (Fmod-/-) mice have provided significant quantitative insights into this role.

Table 1: Effects of this compound Deficiency on Tendon Collagen Fibrils

ParameterWild-Type MiceFmod-/- MiceReference
Collagen Fibril Diameter (Tail Tendon)Bimodal distribution with distinct peaksShift towards a higher frequency of thinner fibrils[3]
Collagen Fiber Bundle Organization (Tail Tendon)OrganizedDisorganized with abnormal morphology[3]
Lumican Content (Tail Tendon)Baseline~4-fold increase[3]

Experimental Protocol: Analysis of Tendon Collagen Fibril Ultrastructure

This protocol outlines the transmission electron microscopy (TEM) method used to assess collagen fibril morphology and diameter in mouse tendons.

1. Tissue Preparation:

  • Euthanize wild-type and Fmod-/- mice and immediately dissect Achilles or tail tendons.
  • Fix tendons in 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer (pH 7.4) for at least 4 hours at 4°C.
  • Post-fix in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours at 4°C.
  • Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).
  • Infiltrate and embed the tendons in an epoxy resin (e.g., Epon).

2. Ultrathin Sectioning:

  • Polymerize the resin at 60°C for 48 hours.
  • Cut ultrathin transverse sections (60-80 nm) using an ultramicrotome equipped with a diamond knife.
  • Collect sections on copper grids.

3. Staining and Imaging:

  • Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
  • Examine the sections using a transmission electron microscope.
  • Capture images of cross-sectioned fibrils at a calibrated magnification.

4. Morphometric Analysis:

  • Use image analysis software (e.g., ImageJ) to measure the diameter of individual collagen fibrils from multiple images and animals.
  • Generate histograms to visualize the distribution of fibril diameters.

II. Role in Wound Healing and Tissue Repair

This compound is a critical regulator of cutaneous wound healing, with distinct roles in both scarless fetal healing and adult wound repair.

A. Fetal Scarless Wound Healing

In early gestation, high levels of this compound are associated with scarless wound repair.[4] Loss-of-function studies in fetal rodent models have demonstrated that this compound is essential for this process.[4]

B. Adult Wound Healing and Scar Reduction

In adult organisms, this compound administration has been shown to accelerate wound closure, reduce scar formation, and improve the tensile strength of the healed tissue.[5][6]

Table 2: Quantitative Effects of this compound on Adult Wound Healing

Model SystemTreatmentOutcomeQuantitative EffectReference
Porcine cutaneous woundsIntradermal FMODScar Index Reduction44%[7]
Porcine excessive-mechanical-loading woundsIntradermal FMODScar Index Reduction56%[7]
Porcine cutaneous woundsIntradermal FMODIncreased Tensile Strength27%[7]
Fmod-/- mouse cutaneous woundsExogenous FMODRescue of vascularity-[5]

Experimental Protocol: Full-Thickness Excisional Wound Model in Mice

This protocol describes a common in vivo model to study the effect of this compound on cutaneous wound healing.

1. Animal Preparation:

  • Anesthetize adult mice (e.g., C57BL/6) using an approved protocol.
  • Shave and sterilize the dorsal skin.

2. Wounding Procedure:

  • Create two full-thickness excisional wounds on the dorsum using a 4-mm or 6-mm biopsy punch.
  • Apply a sterile dressing to the wounds.

3. Treatment Administration:

  • Topically apply this compound protein in a suitable vehicle (e.g., phosphate-buffered saline, hydrogel) to one wound, and the vehicle alone to the contralateral wound as a control.

4. Wound Analysis:

  • Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14) to measure the rate of wound closure.
  • At selected time points, euthanize the animals and harvest the wound tissue.
  • Process the tissue for histological analysis (e.g., Hematoxylin and Eosin staining for general morphology, Picrosirius Red staining for collagen deposition and organization) and immunohistochemistry for markers of angiogenesis and inflammation.
  • Perform tensile strength testing on healed wounds to assess the mechanical properties of the scar tissue.

III. Regulation of Angiogenesis

This compound promotes angiogenesis, the formation of new blood vessels, which is crucial for development, tissue repair, and tumor growth.[5][8]

Table 3: Pro-Angiogenic Effects of this compound in vivo

AssayModel SystemOutcomeReference
Chick Chorioallantoic Membrane (CAM) AssayChick EmbryoIncreased blood vessel formation[5]
Matrigel Plug Implant AssayAdult MiceStimulated capillary infiltration[5]

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay is used to assess the angiogenic potential of this compound.

1. Egg Preparation:

  • Incubate fertilized chicken eggs at 37°C in a humidified incubator.
  • On embryonic day 3, create a small window in the eggshell to expose the CAM.

2. Treatment Application:

  • Prepare sterile, non-toxic carriers (e.g., filter paper discs, gelatin sponges) soaked with a solution of this compound or a control vehicle.
  • Place the carrier directly onto the CAM.

3. Incubation and Analysis:

  • Seal the window and return the eggs to the incubator for 48-72 hours.
  • After incubation, fix the CAM in situ (e.g., with methanol/acetone).
  • Excise the CAM and photograph it under a stereomicroscope.
  • Quantify angiogenesis by counting the number of blood vessel branch points converging towards the carrier.

Experimental Protocol: Matrigel Plug Assay

This assay evaluates the formation of new blood vessels in a basement membrane-like matrix in vivo.

1. Matrigel Preparation:

  • Thaw Matrigel on ice.
  • Mix this compound or a control vehicle with the liquid Matrigel.

2. Subcutaneous Injection:

  • Anesthetize mice and subcutaneously inject the Matrigel mixture into the dorsal flank.
  • The Matrigel will solidify at body temperature, forming a plug.

3. Analysis:

  • After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
  • Process the plugs for histological analysis and immunohistochemistry to visualize and quantify the infiltration of endothelial cells and the formation of new blood vessels (e.g., using antibodies against CD31).

IV. Modulation of Signaling Pathways

This compound exerts many of its physiological effects by modulating key signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway. It has also been shown to interact with the Wnt/β-catenin and Notch signaling pathways.

A. TGF-β Signaling

This compound is a well-established modulator of TGF-β signaling.[9][10] It can bind to TGF-β isoforms, thereby regulating their bioavailability and activity. This interaction is crucial for its roles in wound healing and fibrosis.[4][11]

Diagram 1: this compound Modulation of TGF-β Signaling

TGFB_Signaling FMOD This compound TGFB TGF-β FMOD->TGFB Sequesters TGFBR TGF-β Receptor (Type I/II) TGFB->TGFBR Binds Smad Smad2/3 TGFBR->Smad Phosphorylates pSmad p-Smad2/3 Nucleus Nucleus pSmad->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., Collagen) Nucleus->Gene_Expression Regulates

Caption: this compound sequesters TGF-β, modulating its signaling.

B. Wnt/β-catenin Signaling

Recent evidence suggests a link between this compound and the Wnt/β-catenin pathway, particularly in the context of cancer. The expression of this compound can be positively regulated by this pathway.[12]

// Nodes Wnt [label="Wnt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frizzled [label="Frizzled/LRP5/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Catenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; TCF_LEF [label="TCF/LEF", fillcolor="#34A853", fontcolor="#FFFFFF"]; FMOD_Gene [label="FMOD Gene", fillcolor="#F1F3F4", fontcolor="#202124"]; FMOD_Protein [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Wnt -> Frizzled [label="Binds", color="#202124"]; Frizzled -> Beta_Catenin [label="Stabilizes", color="#202124"]; Beta_Catenin -> TCF_LEF [label="Binds in Nucleus", color="#202124"]; TCF_LEF -> FMOD_Gene [label="Activates Transcription", color="#202124"]; FMOD_Gene -> FMOD_Protein [label="Translates to", color="#202124"]; }

Caption: FMOD promotes angiogenesis via integrin-dependent Notch signaling.

V. Role in Other Physiological and Pathological Processes

This compound's influence extends to various other systems in vivo.

A. Skeletal Tissues

This compound is expressed by both chondrocytes and osteoblasts during fetal bone development, suggesting a role in both endochondral and intramembranous ossification. [13]In tendons and ligaments, it is crucial for proper development and function. [7]

B. Cardiovascular System

This compound is expressed in the cardiac extracellular matrix and its expression is upregulated in heart failure. [14]While this compound-deficient mice do not have a cardiac phenotype at baseline, they exhibit exacerbated hypertrophic remodeling under pressure overload. [14]

C. Cancer

The role of this compound in cancer is complex and appears to be context-dependent. It has been identified as a tumor-associated antigen in some leukemias and lymphomas. [7]In some solid tumors, it can promote angiogenesis and is associated with metastasis. [12][15]

VI. Conclusion

This compound is a multifaceted regulator of the in vivo environment, with profound effects on tissue architecture, repair, and cellular signaling. Its ability to modulate collagen fibrillogenesis, orchestrate wound healing, and influence key signaling pathways like TGF-β highlights its importance in both maintaining tissue homeostasis and responding to injury. The quantitative data from knockout and overexpression models, combined with detailed experimental protocols, provide a robust framework for further investigation into the therapeutic potential of this compound in a variety of clinical applications, including scar reduction, promotion of healing in poorly vascularized tissues, and as a potential target in cancer therapy. This guide serves as a comprehensive resource for researchers aiming to unravel the intricate in vivo functions of this critical extracellular matrix component.

References

The Multifaceted Role of Fibromodulin in Angiogenesis and Tissue Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibromodulin (FMOD), a small leucine-rich proteoglycan (SLRP), has emerged as a critical regulator of the extracellular matrix (ECM) with profound implications for angiogenesis and tissue regeneration. Initially recognized for its role in collagen fibrillogenesis, recent studies have unveiled its multifaceted functions in modulating key signaling pathways, influencing cell behavior, and orchestrating tissue repair processes. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound governs angiogenesis and tissue regeneration, with a particular focus on its interactions with the Transforming Growth Factor-β (TGF-β) and Vascular Endothelial Growth Factor (VEGF) signaling pathways. We present a comprehensive summary of quantitative data from pivotal studies, detailed experimental protocols for assessing this compound's bioactivity, and visual representations of the intricate signaling networks involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this compound in regenerative medicine and angio-modulatory therapies.

This compound's Pro-Angiogenic Properties

This compound has been demonstrated to be a potent pro-angiogenic factor, playing a crucial role in the formation of new blood vessels from pre-existing ones. This activity is fundamental to various physiological and pathological processes, including wound healing, embryonic development, and tumor progression.[1] FMOD's pro-angiogenic effects are mediated through direct and indirect mechanisms that influence endothelial cell (EC) behavior and the expression of key angiogenic factors.[2]

Quantitative Effects of this compound on Angiogenesis

A substantial body of evidence underscores the quantitative impact of this compound on vasculogenesis and angiogenesis.[3]

Experimental ModelParameter MeasuredResult with this compound TreatmentReference
Chick Embryo Chorioallantoic Membrane (CAM)Proportion of large-diameter blood vessels1.5-fold greater than PBS control[3]
Murine Matrigel Plug AssayCapillary density4-fold greater than non-FMOD plugs[3]
FMOD-null (fmod-/-) Mouse WoundsVascular generation at day 14 post-injuryApproximately 50% reduction compared to wild-type[3]
Modulation of Angiogenic and Angiostatic Gene Expression

This compound orchestrates a pro-angiogenic microenvironment by upregulating the expression of angiogenic genes while concurrently downregulating angiostatic genes in rodent wound models.[2][3]

GeneFunctionEffect of this compoundReference
Angiogenic Genes
angpt1 (Angiopoietin-1)Promotes EC survival, proliferation, and vessel maturationUpregulated[3]
vegf (Vascular Endothelial Growth Factor)Key mediator of angiogenesisUpregulated[1][3]
tgfα (Transforming Growth Factor-alpha)Stimulates chemotactic response, proliferation, and VEGF expression in ECsUpregulated[3]
fgf2 (Fibroblast Growth Factor 2)Induces EC proliferation, migration, and VEGF secretionUpregulated[3]
pdgfα (Platelet-Derived Growth Factor-alpha)Enhances angiogenic effects of VEGF and FGF2Upregulated[3]
csf3 (Colony Stimulation Factor 3)Recruits monocytes to trigger the synthesis of angiogenic cytokinesUpregulated[3]
Angiostatic Genes
ifnγ (Interferon-gamma)Inhibits EC growth and VEGF expressionReduced[3]
tgfβ1 (Transforming Growth Factor-beta 1)Inhibits sprouting angiogenesis in differentiated ECsReduced[3]
plg (Plasminogen)Inhibits EC proliferation and their response to FGF and VEGFReduced[3]

The Role of this compound in Tissue Regeneration

This compound is integral to the regeneration of various tissues, most notably in cutaneous wound healing where it plays a pivotal role in promoting a fetal-like, scarless phenotype.[4][5] Its regenerative capacity also extends to bone and cartilage.[6][7]

Cutaneous Wound Healing: A Shift Towards Scarless Repair

This compound is essential for the remarkable scarless wound healing observed in early-gestation fetuses.[4] Its administration in adult wounds has been shown to accelerate wound closure, reduce scar formation, and improve the organization of the ECM.[5][8] This is achieved, in part, by modulating the TGF-β signaling pathway, particularly by decreasing the expression of the pro-fibrotic TGF-β1.[4][9]

Bone and Cartilage Regeneration

This compound is expressed during both endochondral and intramembranous ossification, suggesting its involvement in bone development.[10] It has been shown to play a positive role in bone development and maintenance.[7] Furthermore, this compound can reprogram human dermal fibroblasts into a multipotent, stem cell-like state, highlighting its potential as a novel cell source for bone regeneration.[6] In cartilage, this compound is a key component involved in development and maintenance and has been proposed as a therapeutic candidate for managing arthritis.[11]

Key Signaling Pathways Modulated by this compound

This compound exerts its influence on angiogenesis and tissue regeneration by intricately modulating several key signaling pathways.

The this compound-TGF-β Nexus

This compound is a well-established modulator of the TGF-β signaling pathway, a critical regulator of fibrosis and wound healing.[8][12] High levels of this compound correlate with decreased TGF-β1 expression, leading to reduced scar formation.[4][9] Conversely, low this compound levels are associated with increased TGF-β1 and scar formation.[4] this compound can directly bind to TGF-β, sequestering it within the ECM and thereby regulating its bioavailability and activity.[7][13] It selectively enhances SMAD3-mediated signals, which are involved in cell migration and contraction, while reducing AP-1-mediated TGF-β1 auto-induction, which contributes to fibrosis.

FMOD_TGF_Beta_Signaling This compound's Modulation of TGF-β Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell FMOD This compound TGFB1 TGF-β1 FMOD->TGFB1 Binds & Sequesters SMAD3 SMAD3 FMOD->SMAD3 Enhances AP1 AP-1 FMOD->AP1 Reduces TGFBR TGF-β Receptor TGFB1->TGFBR Activates TGFBR->SMAD3 Phosphorylates TGFBR->AP1 Activates Migration_Contraction Cell Migration & Contraction SMAD3->Migration_Contraction Promotes Fibrosis Fibrosis AP1->Fibrosis Promotes

This compound's selective modulation of TGF-β signaling pathways.
Involvement in VEGF and VEGFR2-AKT Signaling

This compound promotes angiogenesis by upregulating the expression of VEGF.[1][14] Depletion of this compound has been shown to downregulate both VEGF and its receptor, VEGFR2, leading to the inhibition of the downstream PI3K/AKT signaling pathway.[15] This pathway is crucial for endothelial cell proliferation and migration.

FMOD_VEGF_Signaling This compound's Influence on VEGF/VEGFR2-AKT Signaling FMOD This compound VEGF VEGF FMOD->VEGF Upregulates Expression VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Phosphorylates Proliferation_Migration EC Proliferation & Migration AKT->Proliferation_Migration Promotes

This compound's role in the VEGF/VEGFR2-AKT signaling cascade.
Integrin-Dependent Notch Signaling in Tumor Angiogenesis

In the context of glioma, differentiated glioma cell-secreted this compound has been found to promote tumor angiogenesis by activating an integrin-dependent Notch signaling pathway in endothelial cells.[16][17][18] This enhances the migratory and vessel-forming capacity of these cells.

FMOD_Integrin_Notch_Signaling This compound-Mediated Integrin-Notch Signaling in Tumor Angiogenesis cluster_DGC Differentiated Glioma Cell cluster_EC Endothelial Cell FMOD_secreted Secreted This compound Integrin Integrin FMOD_secreted->Integrin Activates Notch Notch Signaling Integrin->Notch Activates Migration_VesselFormation Cell Migration & Vessel Formation Notch->Migration_VesselFormation Promotes

Integrin-Notch signaling activated by this compound in tumor angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in angiogenesis.

In Vivo Angiogenesis Assays

The CAM assay is a widely used in vivo model to assess angiogenesis.

CAM_Assay_Workflow Chick Embryo Chorioallantoic Membrane (CAM) Assay Workflow start Fertilized Chicken Eggs (Day 0) incubate1 Incubate at 37.5°C, 85% humidity (Day 3) start->incubate1 window Create a window in the eggshell incubate1->window apply Apply this compound-loaded carrier to CAM window->apply incubate2 Incubate for 48-72 hours apply->incubate2 image Image and quantify blood vessel formation incubate2->image end Data Analysis image->end

Workflow for the Chick Embryo Chorioallantoic Membrane (CAM) Assay.

Protocol:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 85% humidity for 3 days.

  • Window Creation: On day 3, a small window is carefully created in the eggshell to expose the CAM.

  • Sample Application: A carrier, such as a sterile filter paper disc or a biocompatible sponge, is saturated with a solution of purified this compound or a control substance (e.g., PBS) and placed directly onto the CAM.

  • Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 48-72 hours.

  • Analysis: The CAM is then excised, and the extent of new blood vessel formation is quantified by measuring vessel density, length, and branching points using image analysis software.

This assay assesses in vivo angiogenesis in a mammalian system.

Matrigel_Plug_Assay_Workflow Matrigel Plug Implant Assay Workflow start Prepare Matrigel with this compound inject Subcutaneously inject Matrigel into mice start->inject incubate Allow plug to solidify and vascularize (7-14 days) inject->incubate excise Excise Matrigel plug incubate->excise analyze Histological analysis of capillary infiltration (e.g., CD31 staining) excise->analyze end Quantify Angiogenesis analyze->end

Workflow for the Matrigel Plug Implant Assay.

Protocol:

  • Matrigel Preparation: Growth factor-reduced Matrigel is kept on ice to prevent premature polymerization. Purified this compound is mixed with the liquid Matrigel. A control group with Matrigel and PBS is also prepared.

  • Injection: The Matrigel mixture is subcutaneously injected into the flanks of mice (e.g., C57BL/6). The Matrigel will form a solid plug at body temperature.

  • Incubation: The mice are monitored for 7-14 days, during which time endothelial cells from the host vasculature will invade the Matrigel plug and form new capillaries in response to the angiogenic stimulus.

  • Plug Excision and Analysis: The Matrigel plugs are excised, fixed, and embedded in paraffin. Sections are then stained with endothelial cell-specific markers, such as anti-CD31 antibody, to visualize and quantify the extent of capillary infiltration.

In Vitro Angiogenesis Assays

This assay evaluates the ability of endothelial cells to form capillary-like structures.

Protocol:

  • Plate Coating: A 96-well plate is coated with a thin layer of Matrigel and allowed to polymerize at 37°C.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of varying concentrations of this compound or a control.

  • Incubation: The plate is incubated at 37°C for 4-18 hours.

  • Analysis: The formation of tube-like structures is observed and quantified by measuring parameters such as the number of junctions, branches, and total tube length using an inverted microscope and image analysis software.

This assay measures the migratory capacity of endothelial cells through a basement membrane matrix.

Protocol:

  • Chamber Preparation: The upper chamber of a transwell insert is coated with a layer of Matrigel.

  • Cell Seeding: HUVECs are seeded in the upper chamber in serum-free media.

  • Chemoattractant: The lower chamber is filled with media containing this compound as a chemoattractant.

  • Incubation: The plate is incubated for 24 hours to allow for cell invasion through the Matrigel and the porous membrane.

  • Quantification: Non-invading cells in the upper chamber are removed, and the invading cells on the lower surface of the membrane are fixed, stained, and counted.

Conclusion and Future Directions

This compound has unequivocally demonstrated its significance as a pro-angiogenic and pro-regenerative molecule. Its ability to modulate the TGF-β and VEGF signaling pathways, coupled with its influence on endothelial and fibroblast cell behavior, positions it as a promising therapeutic agent for a range of clinical applications. In wound healing, this compound-based therapies could potentially revolutionize scar management by promoting a more fetal-like, regenerative repair process. In the realm of tissue engineering, its capacity to induce a multipotent state in somatic cells opens new avenues for cell-based regenerative strategies for bone and cartilage defects.

For drug development professionals, this compound and its derivatives present a novel class of biologics for promoting angiogenesis in ischemic tissues and accelerating tissue repair. Further research should focus on elucidating the precise molecular interactions of this compound with its various binding partners, optimizing its delivery and dosage for specific therapeutic applications, and conducting rigorous preclinical and clinical trials to validate its safety and efficacy. The continued exploration of this compound's multifaceted roles will undoubtedly unlock new therapeutic possibilities in regenerative medicine and beyond.

References

Fibromodulin Expression in Cancerous Versus Healthy Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibromodulin (FMOD) is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in the organization of the extracellular matrix (ECM) by regulating collagen fibrillogenesis.[1][2][3] Emerging evidence has implicated FMOD in the pathogenesis of various cancers, with its expression being frequently dysregulated in tumor tissues compared to their healthy counterparts.[4] This technical guide provides a comprehensive overview of FMOD expression in cancerous versus healthy tissues, detailing the quantitative data, experimental methodologies, and associated signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating FMOD as a potential biomarker or therapeutic target in oncology.

Quantitative Data on this compound Expression

The expression of this compound has been observed to be altered in a variety of malignancies. The following tables summarize the available quantitative and semi-quantitative data on FMOD mRNA and protein expression in different cancer types compared to corresponding healthy tissues.

Table 1: this compound (FMOD) mRNA Expression in Cancerous vs. Healthy Tissues
Cancer TypeTissueMethodExpression Change in CancerQuantitative Data (Fold Change, FPKM, etc.)Citation(s)
Pan-Cancer (Multiple Types)Tumor vs. Normal (TCGA & GTEx)RNA-SeqUpregulated in most cancersFPKM values show significant upregulation in numerous cancers including Head and Neck Squamous Cell Carcinoma (HNSCC).[3]
Oral Squamous Cell Carcinoma (OSCC)Tumor vs. NormalRNA-Seq (TCGA)UpregulatedSignificantly higher FPKM values in OSCC tissues compared to normal oral tissues from GTEx. In 43 paired samples, FMOD mRNA was significantly upregulated in tumors.[3]
Oral Squamous Cell Carcinoma (OSCC)Tumor vs. NormalRT-qPCRUpregulatedSignificantly higher mRNA expression in OSCC tissues compared to normal tissues (P<0.001).[5]
Prostate CancerTumor vs. BenignReal-Time PCRUpregulatedSignificant difference in expression levels between benign and malignant prostate tissue (p<0.05).[6]
Chronic Lymphocytic Leukemia (CLL)Leukemic B-cells vs. Normal B-cellsRT-PCRUpregulatedFMOD gene was expressed in 46.7% of B-CLL patients, while no expression was detected in healthy volunteers (p=0.006).[7]
Glioma (Mesenchymal Subtype)Tumor vs. Other SubtypesRNA-Seq (TCGA)UpregulatedSignificantly higher FMOD transcript levels in mesenchymal GBM samples compared to other subtypes.[8]
Table 2: this compound (FMOD) Protein Expression in Cancerous vs. Healthy Tissues
Cancer TypeTissueMethodExpression Change in CancerQuantitative Data (H-Score, Staining Intensity, etc.)Citation(s)
Prostate CancerTumor vs. Benign Prostatic Tissue (BPT)IHCUpregulatedMean H-score: PCa = 156; HGPIN = 131.4; PIA = 128; BPT = 33.3 (p<0.0001).[1]
Oral Squamous Cell Carcinoma (OSCC)Tumor vs. Normal Oral MucosaIHCUpregulatedIn normal tissues, 7 samples had a score of 0 and 8 had weak staining. In OSCC, 54 samples showed strong, 20 medium, and 3 weak expression (p < 0.001).[3]
Oral Squamous Cell Carcinoma (OSCC)Tumor vs. NormalWestern BlotUpregulatedSignificantly higher protein expression in OSCC tissues compared to normal tissues (P<0.001).[5]
Chronic Lymphocytic Leukemia (CLL)Leukemic B-cells vs. Healthy PBMCsWestern BlotUpregulatedA 75 kDa band corresponding to native FMOD was detected in CLL lysates but not in healthy peripheral blood mononuclear cells (PBMCs).[9]
Breast CancerTumor vs. NormalImmunohistochemistryUpregulatedData from the METABRIC and TCGA databases show higher FMOD expression in various breast cancer subtypes compared to normal tissue.[10]
GliomaTumor vs. Normal BrainNot SpecifiedUpregulatedFMOD is highly expressed in glioblastomas compared to normal brain tissues.[8][11]

Key Signaling Pathways Involving this compound in Cancer

This compound's role in cancer progression is mediated through its interaction with and modulation of several key signaling pathways. These interactions can influence cell proliferation, migration, invasion, and the tumor microenvironment.

Transforming Growth Factor-β (TGF-β) Signaling

FMOD is a known regulator of TGF-β signaling.[12] It can sequester TGF-β in the extracellular matrix, thereby modulating its bioavailability and downstream effects.[13] In some contexts, FMOD can act as a TGF-β antagonist.[12] This interaction is crucial as TGF-β has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.

TGF_beta_signaling FMOD This compound (FMOD) TGFb TGF-β FMOD->TGFb Sequesters/ Inhibits TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD Complex TGFbR->SMAD ERK MAPK/ERK TGFbR->ERK Gene_Expression Target Gene Expression SMAD->Gene_Expression ERK->Gene_Expression Cell_Response Cancer Progression (Migration, Invasion) Gene_Expression->Cell_Response

FMOD regulation of TGF-β signaling in cancer.
Wnt/β-Catenin Signaling

In breast cancer, FMOD expression is positively regulated by the Wnt/β-catenin pathway.[10][14] The β-catenin/TCF4/LEF1 complex binds to the FMOD promoter, inducing its transcription. FMOD, in turn, is crucial for breast cancer cell migration and invasion, partly through the activation of the ERK pathway.[10][14]

Wnt_signaling Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Beta_Catenin β-Catenin Frizzled->Beta_Catenin Stabilization & Nuclear Translocation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Forms Complex FMOD_Gene FMOD Gene TCF_LEF->FMOD_Gene Binds Promoter & Activates Transcription FMOD_Protein This compound (FMOD) FMOD_Gene->FMOD_Protein Expression ERK ERK Activation FMOD_Protein->ERK Metastasis Cell Migration & Invasion ERK->Metastasis

Wnt/β-catenin pathway regulation of FMOD.
Integrin/FAK and Notch Signaling

In glioma, FMOD secreted by differentiated glioma cells promotes tumor angiogenesis by activating integrin-dependent Notch signaling in endothelial cells.[8][11] FMOD can also induce glioma cell migration through an integrin-FAK-Src-Rho-ROCK signaling pathway.[12][15]

FMOD_Integrin_Notch cluster_glioma Differentiated Glioma Cell cluster_endothelial Endothelial Cell FMOD_secreted Secreted FMOD Integrin Integrin FMOD_secreted->Integrin Activates Notch Notch Signaling Integrin->Notch Activates Angiogenesis Angiogenesis Notch->Angiogenesis Promotes

FMOD-mediated activation of Notch signaling.

Experimental Protocols

Detailed and standardized protocols are critical for the reproducible and reliable measurement of FMOD expression. Below are representative methodologies for key experiments.

Immunohistochemistry (IHC)

This protocol is a general guideline for the detection of FMOD in formalin-fixed, paraffin-embedded (FFPE) tissues. Optimization may be required for specific antibodies and tissue types.

Workflow Diagram:

IHC_Workflow Start Start: FFPE Tissue Section on Slide Deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol (B145695) Series) Start->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->Antigen_Retrieval Blocking_Peroxidase Blocking of Endogenous Peroxidase (e.g., 3% H2O2) Antigen_Retrieval->Blocking_Peroxidase Blocking_Nonspecific Blocking of Non-specific Binding (e.g., Normal Serum) Blocking_Peroxidase->Blocking_Nonspecific Primary_Ab Primary Antibody Incubation (Anti-FMOD) Blocking_Nonspecific->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (e.g., DAB Substrate) Secondary_Ab->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis Microscopic Analysis & H-Scoring Dehydration_Mounting->Analysis

Immunohistochemistry workflow for FMOD detection.

Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5-10 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3-5 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Heat-Induced Epitope Retrieval (HIER) is commonly used. A recommended buffer is 10mM Sodium Citrate, pH 6.0.

    • Incubate slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Wash with PBS or TBS.

    • Block non-specific binding with 5-10% normal serum from the species of the secondary antibody for 1 hour.

    • Incubate with a primary antibody against FMOD (e.g., rabbit polyclonal, diluted 1:100) overnight at 4°C.[16]

    • Wash with PBS or TBS.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or directly with an HRP-conjugated secondary antibody, for 30-60 minutes at room temperature.

    • Wash with PBS or TBS.

    • Develop with a chromogen substrate such as DAB until the desired stain intensity is reached.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear with xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Protein expression can be quantified using the H-score, which considers both the staining intensity (0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of stained cells at each intensity level. The H-score is calculated as: H-score = Σ (Intensity × Percentage).

Western Blot

This protocol outlines the detection of FMOD in cell lysates or tissue homogenates.

Methodology:

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[17]

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% or 12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against FMOD (e.g., rabbit polyclonal) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is for the quantification of FMOD mRNA expression.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent.

    • Assess RNA quality and quantity.

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for FMOD, and a SYBR Green or TaqMan master mix.

    • Human FMOD Primer Sequences (Example):

      • Forward: 5'-TACCTCCGCAGCCAGCAGTC-3'[8]

      • Reverse: 5'-GGATGGAGAGCCGTAGGTGTAGG-3'[8]

    • Perform the qPCR using a real-time PCR system with a typical thermal cycling profile:

      • Initial denaturation: 95°C for 5-10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15-30 seconds.

        • Annealing: 60°C for 30-60 seconds.

        • Extension: 72°C for 30-60 seconds.

    • Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for FMOD and a stable reference gene (e.g., GAPDH, ACTB).

    • Calculate the relative expression of FMOD using the ΔΔCt method.

Conclusion

The dysregulation of this compound expression is a common feature in a multitude of cancers, with a general trend of upregulation in tumor tissues. This altered expression is associated with key cancer-related signaling pathways, including TGF-β, Wnt/β-catenin, and integrin-mediated pathways, influencing processes such as cell migration, invasion, and angiogenesis. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for the further investigation of this compound as a diagnostic, prognostic, and therapeutic target in oncology. Further research is warranted to fully elucidate the complex roles of FMOD in different cancer contexts and to validate its clinical utility.

References

An In-Depth Technical Guide to the Post-Translational Modifications of Fibromodulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibromodulin (FMOD) is a 59 kDa small leucine-rich proteoglycan (SLRP) that plays a critical role in extracellular matrix (ECM) organization, particularly in regulating collagen fibrillogenesis. Its function and interaction with various signaling pathways are intricately modulated by a series of post-translational modifications (PTMs). This technical guide provides a comprehensive overview of the core PTMs of this compound, including N-linked glycosylation, tyrosine sulfation, and proteolytic cleavage. It details the molecular characteristics of these modifications, their functional implications, and the experimental methodologies used for their investigation.

N-Linked Glycosylation

This compound is a glycoprotein, with its core protein being modified by the attachment of N-linked glycans. These modifications are crucial for its proper folding, stability, and interaction with other ECM components.

Quantitative Data on N-Linked Glycosylation
Modification SiteGlycan TypeFunctional ImplicationReferences
Asparagine-127 (Asn127)Keratan sulfate (B86663)Regulation of collagen fibril assembly[1]
Asparagine-166 (Asn166)Keratan sulfateModulation of protein-protein interactions[1]
Asparagine-201 (Asn201)Keratan sulfateContribution to the structural integrity of the protein[1]
Asparagine-291 (Asn291)Keratan sulfateInfluence on the binding affinity to collagen[1]
Experimental Protocols for Studying N-Linked Glycosylation

Objective: To determine the presence and apparent molecular weight of N-linked glycans on this compound.

Protocol:

  • Sample Preparation: Extract proteins from cells or tissues of interest using a suitable lysis buffer containing protease inhibitors.

  • PNGase F Treatment (Deglycosylation):

    • Take two equal aliquots of the protein lysate. To one aliquot, add Peptide:N-Glycosidase F (PNGase F) according to the manufacturer's instructions (e.g., New England Biolabs, Promega)[2][3][4][5][6]. The other aliquot serves as the untreated control.

    • A typical reaction involves denaturing the protein with SDS and a reducing agent, followed by incubation with PNGase F in a compatible buffer at 37°C for 1-18 hours[2][3][4][5][6].

  • SDS-PAGE and Western Blotting:

    • Separate the treated and untreated samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for this compound.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A downward shift in the molecular weight of the PNGase F-treated this compound band compared to the untreated control confirms the presence of N-linked glycans.

Objective: To characterize the types of glycan structures present on this compound.

Protocol:

  • SDS-PAGE and Transfer: Perform SDS-PAGE and transfer of this compound as described for Western blotting.

  • Blocking: Block the membrane with a carbohydrate-free blocking solution (e.g., Carbo-Free™ Blocking Solution).

  • Lectin Incubation: Incubate the membrane with a biotinylated lectin specific for the glycan of interest (e.g., Concanavalin A for mannose-rich glycans) at a concentration of 1-20 µg/mL[7][8][9][10][11].

  • Detection:

    • Wash the membrane and incubate with streptavidin-HRP.

    • Detect the signal using an ECL substrate.

  • Analysis: The presence of a band indicates that this compound contains the glycan structure recognized by the specific lectin used.

Objective: To identify the specific N-glycan structures attached to this compound.

Protocol:

  • Immunoprecipitation: Isolate this compound from a protein extract using a specific antibody.

  • In-gel Digestion: Run the immunoprecipitated this compound on an SDS-PAGE gel, excise the band, and perform in-gel tryptic digestion.

  • Glycopeptide Enrichment: Enrich for glycopeptides from the digest using methods like hydrophilic interaction liquid chromatography (HILIC).

  • LC-MS/MS Analysis: Analyze the enriched glycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., Byonic™, GlycReSoft) to identify the peptide backbone and the attached glycan structures from the MS/MS spectra[11].

Tyrosine Sulfation

The N-terminal region of this compound is rich in tyrosine residues that can be modified by the addition of sulfate groups (O-sulfation). This modification creates a highly negatively charged domain that is critical for many of this compound's interactions.

Quantitative Data on Tyrosine Sulfation
Number of Sulfated TyrosinesLocationFunctional ImplicationReferences
Up to 9 sitesN-terminal domainMimics heparin in binding to basic amino acid clusters, influencing interactions with growth factors and other ECM proteins.[12]
Experimental Protocols for Studying Tyrosine Sulfation

Objective: To identify and quantify sulfated tyrosine residues in this compound.

Protocol:

  • Protein Digestion: Digest purified this compound with a protease such as trypsin or Asp-N.

  • Sample Preparation for MALDI-TOF:

    • Mix the resulting peptide mixture with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

    • Spot the mixture onto a MALDI target plate and allow it to crystallize.

  • MALDI-TOF MS Analysis:

    • Acquire mass spectra in both positive and negative ion modes. Tyrosine sulfation is labile in positive ion mode but stable in negative ion mode, allowing for its identification[12][13][14][15][16].

    • Set the instrument parameters for optimal detection of peptides in the expected mass range. For example, a mass range of 60,000 to 110,000 Da might be used for intact protein analysis, while a lower range would be used for peptide analysis[13].

  • Data Analysis: Compare the spectra obtained in positive and negative modes. The presence of a peak in the negative mode with an 80 Da mass shift (the mass of a sulfate group) compared to the expected unsulfated peptide mass in the positive mode indicates tyrosine sulfation. Tandem MS (MS/MS) can be used to confirm the sulfation site.

Proteolytic Cleavage

This compound can be cleaved by several matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs). This proteolytic processing can alter its function and generate bioactive fragments.

Quantitative Data on Proteolytic Cleavage
ProteaseCleavage SiteFunctional ImplicationReferences
MMP-13Between PAY⁶³ and A⁶⁴YG in bovine this compoundGeneration of fragments with altered collagen-binding and signaling properties.[17]
ADAMTS-4C-terminal regionGeneration of a 37 kDa fragment observed in osteoarthritis.[17]
Experimental Protocols for Studying Proteolytic Cleavage

Objective: To determine if a specific protease can cleave this compound and to identify the resulting fragments.

Protocol:

  • Reaction Setup:

    • Incubate purified this compound with the activated protease of interest (e.g., MMP-13) in an appropriate reaction buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5)[18][19][20][21].

    • Include a control reaction without the protease.

  • Incubation: Incubate the reactions at 37°C for various time points (e.g., 2, 6, 24 hours).

  • Analysis by SDS-PAGE and Western Blotting:

    • Stop the reactions by adding SDS-PAGE sample buffer.

    • Separate the cleavage products by SDS-PAGE and visualize by Coomassie blue staining or by Western blotting using a this compound-specific antibody.

  • Analysis: The appearance of lower molecular weight bands in the protease-treated sample indicates cleavage.

Objective: To identify the precise cleavage site of a protease on this compound.

Protocol:

  • Fragment Separation and Transfer:

    • Perform an in vitro cleavage assay as described above.

    • Separate the cleavage fragments by SDS-PAGE and transfer them to a PVDF membrane.

  • Band Excision: Stain the membrane (e.g., with Coomassie blue), excise the band corresponding to the cleavage fragment of interest, and destain.

  • Edman Degradation: Subject the excised band to automated Edman degradation sequencing[1][3][6][12][18].

  • Analysis: The resulting amino acid sequence corresponds to the N-terminus of the cleavage fragment, allowing for the identification of the cleavage site.

Interaction with Signaling Pathways

The PTMs of this compound significantly influence its interaction with signaling molecules, most notably with members of the Transforming Growth Factor-beta (TGF-β) superfamily.

This compound and the TGF-β Signaling Pathway

This compound can directly bind to TGF-β, sequestering it in the extracellular matrix and thereby modulating its signaling activity[22][23][24][25][26]. This interaction is influenced by the glycosylation and sulfation status of this compound.

Experimental Protocols for Studying Protein-Protein Interactions

Objective: To determine if this compound interacts with components of the TGF-β signaling pathway (e.g., TGF-β receptors like ALK5) in a cellular context.

Protocol:

  • Cell Lysis: Lyse cells expressing both this compound and the protein of interest in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for the "bait" protein (e.g., this compound).

    • Add protein A/G-agarose or magnetic beads to capture the antibody-protein complex[9][13][27][28][29][30][31][32][33].

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the "prey" protein (e.g., ALK5).

  • Analysis: The presence of a band for the prey protein in the immunoprecipitated sample indicates an interaction with the bait protein.

Objective: To visualize the in situ interaction between this compound and a target protein.

Protocol:

  • Cell Preparation: Fix and permeabilize cells grown on coverslips.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies raised in different species against the two proteins of interest (e.g., rabbit anti-fibromodulin and mouse anti-ALK5)[7][34][35][36][37][38][39].

  • PLA Probe Incubation: Incubate with secondary antibodies conjugated to oligonucleotides (PLA probes).

  • Ligation and Amplification: If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified by rolling circle amplification using a fluorescently labeled probe.

  • Microscopy: Visualize the fluorescent signals as distinct spots using a fluorescence microscope.

  • Analysis: The number of spots per cell is proportional to the number of interacting protein pairs.

Mandatory Visualizations

Signaling Pathway Diagram

TGF_beta_signaling cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus FMOD This compound TGFb_active Active TGF-β FMOD->TGFb_active Sequestration TGFb_latent Latent TGF-β TGFb_latent->TGFb_active Activation TGFbRII TGF-β RII TGFb_active->TGFbRII Binds TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Regulates

Caption: this compound modulates TGF-β signaling by sequestering active TGF-β in the ECM.

Experimental Workflow Diagram

PTM_Workflow cluster_Glycosylation N-Linked Glycosylation Analysis cluster_Sulfation Tyrosine Sulfation Analysis cluster_Proteolysis Proteolytic Cleavage Analysis cluster_Interaction Protein-Protein Interaction Analysis start Start: Protein Extraction from Cells or Tissue WB_Glyco Western Blot +/- PNGase F start->WB_Glyco Lectin_Blot Lectin Blotting start->Lectin_Blot MS_Glyco LC-MS/MS of Glycopeptides start->MS_Glyco MALDI MALDI-TOF MS (Positive/Negative Mode) start->MALDI Cleavage_Assay In Vitro Cleavage Assay start->Cleavage_Assay CoIP Co-Immunoprecipitation start->CoIP PLA Proximity Ligation Assay start->PLA Edman N-terminal Sequencing Cleavage_Assay->Edman Identify Cleavage Site

Caption: A generalized experimental workflow for the analysis of this compound PTMs.

Conclusion

The post-translational modifications of this compound are integral to its biological functions, influencing everything from its structural role in the ECM to its regulatory involvement in key signaling pathways. A thorough understanding of these PTMs is therefore essential for researchers in the fields of cell biology, tissue engineering, and drug development. The experimental protocols and data presented in this guide provide a solid foundation for the investigation of this compound's complex biology and its potential as a therapeutic target.

References

Methodological & Application

Techniques for Studying Fibromodulin-Collagen Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibromodulin, a member of the small leucine-rich proteoglycan (SLRP) family, plays a crucial role in the regulation of collagen fibrillogenesis and the organization of the extracellular matrix.[1][2][3] Its interaction with collagen is a key determinant of tissue structure and integrity, and aberrant binding has been implicated in various fibrotic diseases and connective tissue disorders. Understanding the molecular details of the this compound-collagen interaction is therefore of significant interest for basic research and for the development of novel therapeutic strategies.

These application notes provide an overview of key techniques used to characterize the binding of this compound to collagen, complete with detailed experimental protocols and comparative data. The methodologies described are suitable for confirming direct interaction, determining binding affinity and kinetics, mapping binding sites, and studying the interaction in a cellular context.

Quantitative Data Summary

The binding affinity of this compound for collagen has been quantified using various biophysical techniques. The following table summarizes key quantitative data from the literature.

TechniqueCollagen TypeLigandAnalyteDissociation Constant (Kd)StoichiometryReference
Solid-Phase Inhibition AssayType ICollagen IThis compound9.9 nM~1 this compound per collagen molecule[2][4]
Solid-Phase Binding AssayType ICollagen IRecombinant Human this compoundED50: 0.250-2.25 µg/mLNot Reported[5]
Scatchard-type analysisType ICollagen IThis compoundOne class of binding sitesNot Reported[3]
Scatchard-type analysisType IICollagen IIThis compoundLow and high affinity binding sitesNot Reported[3]

Key Experimental Techniques & Protocols

Several robust methods are available to study the this compound-collagen interaction. The choice of technique depends on the specific research question, ranging from initial confirmation of binding to detailed kinetic analysis.

Solid-Phase Binding Assay

Application: This is a versatile and widely used method to demonstrate direct binding between this compound and collagen and to determine the relative binding affinities. It is particularly useful for screening multiple conditions or protein fragments.

Principle: One protein (e.g., collagen) is immobilized on a solid support (e.g., a 96-well plate), and the binding of a soluble partner (e.g., this compound) is detected, typically using an antibody-based or direct labeling method.

Experimental Workflow:

cluster_coating 1. Plate Coating cluster_blocking 2. Blocking cluster_binding 3. Binding cluster_detection 4. Detection p1 Coat 96-well plate with Collagen I p2 Block with BSA p1->p2 p3 Incubate with biotinylated this compound p2->p3 p4 Add Streptavidin-HRP p3->p4 p5 Add TMB substrate p4->p5 p6 Measure absorbance at 450 nm p5->p6

Caption: Workflow for a Solid-Phase Binding Assay.

Detailed Protocol:

Materials:

  • High-binding 96-well microtiter plates

  • Purified recombinant this compound (biotinylated or with an affinity tag, e.g., His-tag)

  • Purified collagen type I (e.g., from rat tail tendon)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tris Buffered Saline (TBS), pH 7.4

  • TBST (TBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate (if using biotinylated this compound)

  • Anti-His-tag antibody-HRP conjugate (if using His-tagged this compound)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute collagen type I to 10 µg/mL in PBS.

    • Add 100 µL of the collagen solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the wells three times with 200 µL of TBS.

    • Add 200 µL of blocking buffer (5% BSA in TBS) to each well.

    • Incubate for 1 hour at room temperature.

  • Binding:

    • Wash the wells three times with 200 µL of TBST.

    • Prepare serial dilutions of biotinylated this compound in binding buffer (0.1% BSA in TBST).

    • Add 100 µL of the this compound solutions to the wells.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Detection:

    • Wash the wells three times with 200 µL of TBST.

    • Dilute Streptavidin-HRP in binding buffer (e.g., 1:10,000).

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with 200 µL of TBST.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 10-30 minutes).

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

Surface Plasmon Resonance (SPR)

Application: SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity (Kd), association rates (ka), and dissociation rates (kd).

Principle: One molecule (the ligand, e.g., collagen) is immobilized on a sensor chip. The binding of the other molecule (the analyte, e.g., this compound), which is flowed over the surface, causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).

Experimental Workflow:

cluster_immobilization 1. Ligand Immobilization cluster_binding_kinetics 2. Binding & Kinetics cluster_analysis 3. Data Analysis p1 Immobilize Collagen on sensor chip p2 Inject this compound (analyte) at various concentrations p1->p2 p3 Monitor association and dissociation in real-time p2->p3 p4 Fit sensorgrams to binding models p3->p4 p5 Determine Kd, ka, kd p4->p5

Caption: Workflow for Surface Plasmon Resonance Analysis.

Detailed Protocol:

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant this compound

  • Purified collagen type I

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Procedure:

  • Ligand Immobilization (Collagen):

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject collagen (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active groups by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without collagen immobilization to subtract non-specific binding.

  • Analyte Binding (this compound):

    • Prepare a series of dilutions of this compound in running buffer (e.g., ranging from nanomolar to micromolar concentrations).

    • Inject the this compound solutions over both the collagen-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association phase during the injection.

    • After the injection, allow the running buffer to flow over the sensor surface to monitor the dissociation phase.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound this compound and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the experimental flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the kinetic parameters (ka and kd) and the dissociation constant (Kd).

Co-Immunoprecipitation (Co-IP)

Application: Co-IP is used to study protein-protein interactions in their native cellular environment. This technique can demonstrate that this compound and collagen are part of the same protein complex within a cell lysate.

Principle: An antibody specific to a "bait" protein (e.g., this compound) is used to capture it from a cell lysate. If another protein (the "prey," e.g., collagen) is bound to the bait protein, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.

Experimental Workflow:

cluster_lysis 1. Cell Lysis cluster_immunoprecipitation 2. Immunoprecipitation cluster_analysis 3. Analysis p1 Lyse cells expressing This compound and Collagen p2 Incubate lysate with anti-Fibromodulin antibody p1->p2 p3 Add Protein A/G beads p2->p3 p4 Elute protein complexes p3->p4 p5 Western blot for Collagen p4->p5

Caption: Workflow for Co-Immunoprecipitation.

Detailed Protocol:

Materials:

  • Cultured cells expressing this compound and collagen

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Anti-fibromodulin antibody (for immunoprecipitation)

  • Anti-collagen antibody (for Western blotting)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold Co-IP lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and discard them. This step removes proteins that non-specifically bind to the beads.

  • Immunoprecipitation:

    • Add the anti-fibromodulin antibody to the pre-cleared lysate. As a negative control, add an isotype control IgG to a separate aliquot of the lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Resuspend the beads in elution buffer. If using SDS-PAGE sample buffer, boil the samples for 5-10 minutes to elute and denature the proteins.

  • Analysis by Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an anti-collagen antibody to detect the co-immunoprecipitated collagen.

    • A band for collagen should be present in the lane with the anti-fibromodulin immunoprecipitation but absent or significantly reduced in the isotype control lane.

Expression and Purification of Recombinant this compound

For in vitro binding assays, purified recombinant this compound is required. The following is a general protocol for its expression in E. coli and purification.

Protocol for Recombinant this compound Expression and Purification:

  • Expression:

    • Transform E. coli (e.g., BL21(DE3)) with an expression vector containing the this compound coding sequence (often with a His-tag for purification).

    • Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG and continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with protease inhibitors) and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

    • Elute the His-tagged this compound with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

    • Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

    • For further purification and buffer exchange, size-exclusion chromatography can be performed.

Concluding Remarks

The techniques described in these application notes provide a comprehensive toolkit for investigating the this compound-collagen interaction. A multi-faceted approach, combining techniques that confirm direct binding, provide quantitative kinetic data, and demonstrate the interaction in a cellular context, will yield the most complete understanding of this critical molecular partnership. The detailed protocols provided herein serve as a starting point for researchers to design and execute experiments tailored to their specific scientific questions.

References

Application Notes and Protocols: Fibromodulin Knockout (FMOD KO) Mouse Models for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibromodulin (FMOD) is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in the organization of the extracellular matrix (ECM) by regulating collagen fibrillogenesis.[1][2][3] It binds to fibrillar collagens and is involved in the assembly of the collagen network in various connective tissues.[3] Beyond its structural role, FMOD is a significant modulator of signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) superfamily, influencing processes like cell migration, proliferation, inflammation, and tissue repair.[4][5][6]

The this compound knockout (FMOD KO) mouse model has become an invaluable tool for in vivo studies to dissect the multifaceted functions of FMOD. These mice exhibit distinct phenotypes in several tissues, including tendons, skin, cartilage, and the heart, making them suitable for investigating pathologies such as fibrosis, osteoarthritis, and impaired wound healing.[1][2][7] This document provides detailed application notes and protocols for utilizing FMOD KO mice in various research contexts.

Application I: Tendon and Ligament Biology

FMOD KO mice present with significant abnormalities in tendon structure and function, characterized by disorganized and fewer collagen fiber bundles.[1][3] This model is ideal for studying collagen fibrillogenesis, tendon healing, and the pathogenesis of tendinopathies.

Key Observations:

  • Altered Collagen Fibrils: FMOD-null mice exhibit collagen fibrils with irregular and rough outlines in cross-section.[3] There is a higher prevalence of very thin fibrils, leading to an overall reduction in average fibril diameter.[3]

  • Tendon Weakness: The absence of FMOD leads to a significant reduction in tendon stiffness and overall weakness.[2][8]

  • Compensatory Mechanisms: In FMOD KO tendons, there is an approximate 4-fold increase in the deposition of lumican, another SLRP, suggesting a compensatory mechanism.[1][3]

  • Ectopic Ossification: FMOD KO mice can develop significant ectopic ossification in tendons during adulthood.[4]

Quantitative Data Summary: Tendon Phenotype
ParameterWild-Type (WT)FMOD KODouble FMOD/Lumican KOReference
Lumican Protein Content (Tail Tendon) Baseline~4-fold increaseN/A[1][3]
Tendon Stiffness NormalSignificantly reducedFurther loss of stiffness[2][8]
Collagen Fibril Diameter (Mature Tendon) Normal distributionIncreased proportion of smaller diameter fibrilsSimilar to FMOD KO[9]
Collagen Fibril Contour Smooth, circularIrregular, roughIrregular[3]

Application II: Cutaneous Wound Healing

The FMOD KO mouse is a critical model for investigating the mechanisms of tissue repair and fibrosis. FMOD is essential for scarless fetal wound healing, and its absence in adult mice leads to delayed healing and increased scar formation.[10][11]

Key Observations:

  • Delayed Wound Closure: FMOD-null mice show profound delays in dermal cell migration and granulation tissue formation, leading to delayed wound closure.[10][12]

  • Increased Scarring: The absence of FMOD is associated with increased scar size.[10][11]

  • Altered TGF-β Signaling: FMOD deficiency leads to significant alterations in the temporospatial expression of TGF-β ligands (TGF-β1, β2, β3) and their receptors at all stages of wound repair.[10][11][13] For instance, FMOD-null wounds show unexpectedly high levels of TGF-β3 in fibroblasts.[10]

  • Increased Inflammation: During the inflammatory stage of wound healing, FMOD-null mice exhibit a greater infiltration of inflammatory cells, including neutrophils and macrophages.[8][13]

Experimental Workflow: Cutaneous Wound Healing Study

G cluster_0 Phase 1: Pre-Operative cluster_1 Phase 2: Surgical Procedure cluster_2 Phase 3: Post-Operative Monitoring & Analysis A Anesthetize WT and FMOD KO Mice B Shave and Sanitize Dorsal Skin A->B C Create Full-Thickness Dorsal Excisional Wounds (e.g., 6mm punch biopsy) B->C D Daily Wound Imaging and Measurement (Wound Area Calculation) C->D E Harvest Wound Tissue at Specific Time Points (e.g., Day 3, 7, 14, 21) D->E F Histological Analysis (H&E, Masson's Trichrome) E->F G Immunohistochemistry/IF (TGF-β, α-SMA, CD31) E->G H qRT-PCR Analysis (Collagen, Cytokines) E->H I Tensile Strength Testing E->I

Caption: Workflow for a cutaneous wound healing experiment in FMOD KO mice.

Application III: Osteoarthritis and Cartilage Biology

FMOD KO mice, particularly when combined with a biglycan (B1168362) (BGN) deficiency, serve as a spontaneous model for osteoarthritis (OA), especially in the temporomandibular joint (TMJ) and knee joints.[14][15][16]

Key Observations:

  • Increased OA Incidence: FMOD-null mice show a higher propensity for degenerative changes in their knee joints compared to wild-type animals, with distinct differences apparent by 36 weeks of age.[8][16][17]

  • Accelerated OA in Double KO: Mice doubly deficient in biglycan and this compound (Bgn-/0/Fmod-/-) develop accelerated and severe premature OA.[8][15][16]

  • Chondrocyte Apoptosis: Mutant mice exhibit increased apoptosis of chondrocytes within the articular cartilage.[14]

  • Altered ECM: While FMOD deficiency alone does not seem to alter collagen fibril structure within the articular cartilage, it does lead to an increase in tissue levels of lumican.[17] The OA phenotype may be linked to alterations in ligaments and other joint tissues rather than the cartilage itself.[17]

Quantitative Data Summary: Osteoarthritis Phenotype
ModelAge of OnsetKey Pathological FeaturesReference
FMOD KO (Knee) 36 weeksDegenerative changes in cartilage, subchondral bone, ligaments, and menisci.[16][17]
BGN/FMOD Double KO (Knee) 1-2 monthsRapid and severe cartilage degeneration and damage.[8]
BGN/FMOD Double KO (TMJ) 6 monthsVertical clefts in condylar cartilage, partial disc disruption.[15][16]

Application IV: Cardiac Remodeling and Fibrosis

FMOD is upregulated in the hearts of both human patients and mice with heart failure.[7] The FMOD KO mouse model is useful for studying the role of FMOD in cardiac hypertrophy and fibrosis following pressure overload.

Key Observations:

  • Exacerbated Hypertrophy: Following pressure overload (e.g., via aortic banding), FMOD KO mice develop a mildly exacerbated hypertrophic remodeling response with increased cardiomyocyte size.[7]

  • Altered Inflammation: The exacerbated hypertrophy in FMOD KO mice is associated with altered infiltration of leukocytes into the myocardium.[7][8]

  • Anti-Fibrotic Effects in vitro: Despite the in vivo phenotype, in vitro studies show that FMOD overexpression in cardiac fibroblasts decreases their migratory capacity and the expression of fibrosis-associated molecules like lysyl oxidase (LOX).[7] This suggests a complex, context-dependent role for FMOD in the heart.

Signaling Pathways Modulated by this compound

FMOD's primary signaling role involves the modulation of the TGF-β pathway. It can bind directly to TGF-β, sequestering it in the ECM and thereby regulating its bioavailability and activity.[1][4] FMOD also interacts with components of the classical complement pathway and influences collagen cross-linking through interactions with lysyl oxidase.[8][18]

Diagram: FMOD Modulation of TGF-β Signaling

G cluster_TGF TGF-β Signaling Cascade cluster_smad Smad Pathway cluster_non_smad Non-Smad Pathway TGFb TGF-β TBR2 TβRII TGFb->TBR2 TBR1 TβRI TBR2->TBR1 Activates Smad23 Smad2/3 TBR1->Smad23 ERK ERK TBR1->ERK pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex GeneExp Target Gene Expression (e.g., Collagen, α-SMA) SmadComplex->GeneExp Translocates to Nucleus pERK p-ERK ERK->pERK Activation pERK->GeneExp Activates Transcription Factors FMOD This compound (FMOD) FMOD->TGFb Sequesters/ Inhibits FMOD->ERK Attenuates Activation

Caption: FMOD sequesters TGF-β and attenuates non-Smad signaling pathways.

Diagram: FMOD in Collagen Fibrillogenesis

G cluster_collagen Collagen Fibril Assembly Procollagen Procollagen Collagen Collagen Monomer Procollagen->Collagen Cleavage Fibril Immature Fibril Collagen->Fibril Self-Assembly MatureFibril Mature Cross-linked Fibril Fibril->MatureFibril Cross-linking FMOD This compound (FMOD) FMOD->Fibril Binds to fibril surface, regulates diameter LOX Lysyl Oxidase (LOX) FMOD->LOX Activates LOX->Fibril Catalyzes cross-linking

Caption: FMOD regulates collagen fibril diameter and activates lysyl oxidase (LOX).

Experimental Protocols

Protocol 1: Full-Thickness Excisional Skin Wound Healing Model

This protocol is adapted from methodologies used in studies of FMOD KO mice.[10][19]

Materials:

  • FMOD KO mice and age/sex-matched wild-type (WT) controls (e.g., 8-12 weeks old).[10]

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

  • Electric clippers and depilatory cream.

  • Surgical disinfectant (e.g., 70% ethanol (B145695), Betadine).

  • Sterile surgical instruments (scalpel, scissors, forceps).

  • Biopsy punch (e.g., 4-6 mm diameter).

  • Ruler or calipers for measurement.

  • Digital camera.

Procedure:

  • Animal Preparation: Anesthetize the mouse and confirm the depth of anesthesia. Shave the dorsal surface and apply depilatory cream for 1-2 minutes to remove all hair. Clean the area with surgical disinfectant.

  • Wound Creation: Lift a fold of dorsal skin. Create two symmetrical, full-thickness excisional wounds on the dorsum, one on each side of the midline, using a sterile biopsy punch. Ensure the wound penetrates through the panniculus carnosus.[19]

  • Post-Operative Care: House mice individually to prevent wound manipulation by cagemates. Monitor for signs of pain or distress.

  • Wound Closure Analysis:

    • On days 0, 3, 5, 7, 10, and 14 (or other desired time points), photograph the wounds with a ruler in the frame for scale.

    • Use image analysis software (e.g., ImageJ) to trace the wound margin and calculate the wound area.

    • Express wound closure as a percentage of the original wound area: [(Area_Day0 - Area_DayX) / Area_Day0] * 100.

  • Tissue Harvesting:

    • At predetermined endpoints, euthanize the mice.

    • Excise the entire wound, including a 3-5 mm margin of surrounding unwounded skin.

    • Bisect the wound through the center. Fix one half in 10% neutral buffered formalin for histology and snap-freeze the other half in liquid nitrogen for molecular analysis (RNA/protein).

Protocol 2: Aortic Banding Model for Cardiac Pressure Overload

This protocol induces cardiac hypertrophy and fibrosis to study cardiac remodeling.[7][20]

Materials:

  • FMOD KO and WT control mice (e.g., 8-10 weeks old, male).

  • Anesthetic and analgesic agents.

  • Mechanical ventilator for small rodents.

  • Surgical microscope.

  • Sterile surgical instruments.

  • 7-0 silk suture.

  • 27-gauge needle.

Procedure:

  • Animal Preparation: Anesthetize, intubate, and ventilate the mouse. Perform a thoracotomy at the second intercostal space to expose the aortic arch.

  • Aortic Constriction: Carefully dissect the transverse aorta between the innominate and left common carotid arteries.

  • Pass a 7-0 silk suture underneath the aorta.

  • Place a 27-gauge needle alongside the aorta.

  • Tightly ligate the suture around both the aorta and the needle.

  • Immediately remove the needle. This creates a standardized stenosis of the aorta.

  • Closure: Close the chest cavity and suture the skin incision. Allow the mouse to recover from anesthesia. Administer post-operative analgesics.

  • Sham Operation: For control animals, perform the same surgical procedure but do not ligate the aorta.

  • Analysis (e.g., 2-4 weeks post-surgery):

    • Echocardiography: Perform serial echocardiograms to assess cardiac function (e.g., ejection fraction, fractional shortening) and hypertrophy (left ventricular wall thickness).

    • Tissue Harvesting: Euthanize the mice, excise the hearts, and weigh the ventricles to determine the heart weight to body weight ratio.

    • Histology: Fix heart tissue in formalin for histological analysis of myocyte size (e.g., Wheat Germ Agglutinin staining) and fibrosis (e.g., Picrosirius Red or Masson's Trichrome staining).

    • Molecular Analysis: Snap-freeze heart tissue for qRT-PCR or Western blot analysis of hypertrophic and fibrotic markers.

Protocol 3: Histological and Morphometric Analysis of Tendon

This protocol is for assessing the structural changes in tendons from FMOD KO mice.[3][9]

Materials:

  • Tendons (e.g., tail or Achilles) from FMOD KO and WT mice.

  • Fixative for electron microscopy (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer).

  • Reagents for embedding (e.g., epoxy resin) and sectioning.

  • Transmission Electron Microscope (TEM).

  • Image analysis software.

Procedure:

  • Tissue Preparation: Immediately after euthanasia, dissect the desired tendons and place them in fixative for at least 4 hours at 4°C.

  • Processing and Embedding: Post-fix the samples in osmium tetroxide, dehydrate through a graded ethanol series, and embed in epoxy resin.

  • Sectioning and Staining: Cut ultrathin cross-sections (60-80 nm) of the tendon and mount them on copper grids. Stain with uranyl acetate (B1210297) and lead citrate.

  • Transmission Electron Microscopy (TEM):

    • Examine the sections using a TEM.

    • Capture images of tendon cross-sections at high magnification (e.g., 30,000-50,000x).

  • Morphometric Analysis:

    • Use image analysis software to measure the diameter of individual collagen fibrils.

    • Measure at least 500-1000 fibrils from multiple images and animals per group.[9]

    • Plot the fibril diameter distributions as histograms to visualize shifts in the population of fibril sizes.

    • Qualitatively assess fibril contour for irregularity.

References

Application Notes and Protocols for Recombinant Fibromodulin Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for producing and purifying recombinant fibromodulin (FMOD), a key regulator of the extracellular matrix and various signaling pathways. The following sections detail expression systems, purification strategies, and relevant biological pathways, supplemented with quantitative data and step-by-step protocols.

Introduction to this compound

This compound is a member of the small leucine-rich proteoglycan (SLRP) family that plays a crucial role in tissue architecture and cellular signaling. It interacts with collagen, modulating fibril assembly, and influences the activity of key signaling molecules like Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB).[1] Given its involvement in wound healing, fibrosis, and cancer, high-purity recombinant this compound is an essential tool for research and therapeutic development.

Recombinant this compound Expression Systems

The choice of expression system is critical for obtaining functional, correctly folded recombinant this compound. The most common systems include prokaryotic hosts like E. coli and various eukaryotic systems such as yeast (Pichia pastoris) and mammalian cells (e.g., CHO, HEK293).

Table 1: Comparison of Recombinant this compound Expression Systems

Expression SystemTypical YieldPurity AchievedPost-Translational ModificationsKey AdvantagesKey Disadvantages
E. coli 2-5 mg/L[2]>95%NoneHigh yield, low cost, rapid growthLack of post-translational modifications, potential for inclusion bodies
Pichia pastoris Grams/L (protein-dependent)>90%Glycosylation (differs from mammalian)High cell density, secreted expression, some PTMsGlycosylation pattern may not be native
Mammalian Cells (e.g., CHO, HEK293) 10s of mg/L to >1 g/L>95%[3]Native glycosylation and other PTMsProper protein folding and native PTMsHigher cost, slower growth, more complex culture conditions
Wheat Germ (in vitro) N/A>80%NoneRapid expressionNot suitable for large-scale production

Experimental Protocols: Expression of Recombinant this compound

Expression in E. coli (His-tagged this compound)

This protocol describes the expression of N-terminally His-tagged this compound in an E. coli host.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human this compound gene with an N-terminal His-tag (e.g., pET vector)

  • Luria-Bertani (LB) broth and agar (B569324) plates

  • Appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transformation: Transform the this compound expression vector into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Expression Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubation: Continue to incubate the culture for 4-6 hours at 30°C with shaking.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Storage: Discard the supernatant and store the cell pellet at -80°C until purification.

Expression in Mammalian Cells (CHO)

This protocol outlines the transient expression of this compound in Chinese Hamster Ovary (CHO) cells for the production of glycosylated, secreted protein.

Materials:

  • CHO-S cells

  • Appropriate CHO expression medium

  • Expression vector containing the human this compound gene

  • Transfection reagent

  • Shaker flasks

Protocol:

  • Cell Culture: Culture CHO-S cells in suspension in the appropriate expression medium in a shaker incubator (37°C, 8% CO2, 125 rpm).

  • Transfection: On the day of transfection, ensure the cell viability is >95%. Dilute the cells to a density of 2 x 10^6 cells/mL.

  • DNA-Transfection Reagent Complex: Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.

  • Transfection: Add the DNA-transfection reagent complexes to the cell suspension.

  • Expression: Return the cells to the shaker incubator and grow for 5-7 days.

  • Harvest: Harvest the conditioned medium containing the secreted this compound by centrifuging the cell culture at 2,000 x g for 10 minutes to pellet the cells.

  • Clarification: Further clarify the supernatant by passing it through a 0.22 µm filter. The clarified, conditioned medium is now ready for purification.

Purification of Recombinant this compound

A multi-step purification strategy is typically required to achieve high-purity this compound. A common workflow involves an initial affinity chromatography step (if the protein is tagged), followed by ion-exchange and size-exclusion chromatography for polishing.

G cluster_0 Expression & Lysis cluster_1 Purification Workflow cluster_2 Final Product Cell Lysate / Conditioned Medium Cell Lysate / Conditioned Medium AC Affinity Chromatography (e.g., Ni-NTA for His-tag) Cell Lysate / Conditioned Medium->AC IEX Ion-Exchange Chromatography (Anion or Cation Exchange) AC->IEX Eluted Fraction SEC Size-Exclusion Chromatography (Gel Filtration) IEX->SEC Eluted Fraction Pure_FMOD >95% Pure Recombinant this compound SEC->Pure_FMOD

A typical multi-step purification workflow for recombinant this compound.
Protocol: Affinity Chromatography (for His-tagged FMOD from E. coli)

Materials:

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA agarose (B213101) resin

Protocol:

  • Cell Lysis: Resuspend the frozen E. coli pellet in Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate for 1 hour at 4°C with gentle agitation.

  • Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound with Elution Buffer. Collect the eluate in fractions.

  • Analysis: Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

Protocol: Ion-Exchange Chromatography (IEX)

This step is crucial for removing remaining protein contaminants. The choice of anion or cation exchange depends on the isoelectric point (pI) of this compound and the desired buffer pH. The predicted pI of human this compound is around 6.1. Therefore, anion exchange chromatography at a pH > 7.1 or cation exchange at a pH < 5.1 would be appropriate.

Anion Exchange Example (using a Q column):

Materials:

  • Buffer A: 20 mM Tris-HCl, pH 8.0

  • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

Protocol:

  • Buffer Exchange: Exchange the buffer of the this compound-containing fractions from the previous step into Buffer A using a desalting column or dialysis.

  • Column Equilibration: Equilibrate the anion exchange column with Buffer A.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Washing: Wash the column with Buffer A until the UV absorbance at 280 nm returns to baseline.

  • Elution: Elute the bound proteins with a linear gradient of 0-100% Buffer B over 20 column volumes. This compound is expected to elute at a specific salt concentration.

  • Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.

Protocol: Size-Exclusion Chromatography (SEC)

SEC, or gel filtration, is the final polishing step to remove any remaining impurities and protein aggregates.

Materials:

  • SEC Buffer: Phosphate-buffered saline (PBS) or another suitable buffer.

  • Size-exclusion column appropriate for the molecular weight of this compound (~42-59 kDa).

Protocol:

  • Column Equilibration: Equilibrate the size-exclusion column with at least two column volumes of SEC Buffer.

  • Sample Concentration: Concentrate the pooled fractions from the IEX step to a small volume (e.g., 1-2% of the column volume).

  • Sample Injection: Inject the concentrated sample onto the column.

  • Elution: Elute the protein with SEC Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile by UV absorbance at 280 nm.

  • Analysis: Analyze the fractions by SDS-PAGE. The main peak should correspond to monomeric, pure this compound.

This compound and its Signaling Pathways

This compound is a significant modulator of key signaling pathways, including the TGF-β and NF-κB pathways. Understanding these interactions is vital for elucidating its biological functions.

This compound and the TGF-β Signaling Pathway

This compound can directly bind to TGF-β, sequestering it in the extracellular matrix and thereby modulating its bioavailability and signaling activity.[1][4][5][6] This interaction can inhibit TGF-β-mediated downstream effects, such as those involved in fibrosis.

G FMOD This compound TGFb TGF-β FMOD->TGFb TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds SMADs SMAD 2/3 TGFbR->SMADs Phosphorylates pSMADs p-SMAD 2/3 SMADs->pSMADs Complex SMAD Complex pSMADs->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene

This compound's modulation of the canonical TGF-β/SMAD signaling pathway.
This compound and the NF-κB Signaling Pathway

This compound has been shown to suppress NF-κB signaling.[1][4][7] It achieves this primarily by delaying the degradation of IκBα, the inhibitor of NF-κB.[1][4][7] This inhibitory action highlights this compound's anti-inflammatory properties.

G FMOD This compound IkBa IκBα FMOD->IkBa Delays Degradation Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Complex IκBα-NF-κB (Inactive) IkBa->Complex Degradation IkBa->Complex NFkB->Complex Nucleus Nucleus NFkB->Nucleus Translocates to Complex->NFkB Releases Gene Pro-inflammatory Gene Transcription Nucleus->Gene

This compound's inhibitory effect on the canonical NF-κB signaling pathway.

Conclusion

The successful production of high-purity, functional recombinant this compound is achievable through the careful selection of an appropriate expression system and a robust, multi-step purification strategy. The protocols provided herein serve as a foundation for researchers to develop and optimize their own this compound production and purification workflows. The availability of pure recombinant this compound is paramount for advancing our understanding of its complex roles in health and disease and for exploring its therapeutic potential.

References

Application Notes and Protocols: Adenoviral Vectors for Fibromodulin Overexpression In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibromodulin (FMOD) is a small leucine-rich proteoglycan (SLRP) that plays a critical role in extracellular matrix (ECM) organization by regulating collagen fibrillogenesis.[1][2] Emerging evidence highlights its involvement in cellular signaling, influencing processes such as cell migration, proliferation, and differentiation.[3] Specifically, this compound has been shown to modulate the activity of transforming growth factor-beta (TGF-β), a key cytokine in tissue fibrosis and remodeling.[2][3] Overexpression of this compound in vitro using adenoviral vectors provides a powerful tool to investigate its biological functions and therapeutic potential in various pathological conditions, including fibrosis and cancer.[1][4]

Adenoviral vectors are an efficient means of delivering transgenes into a wide range of mammalian cells, including both dividing and non-dividing cells, with high levels of transgene expression.[5] This document provides detailed protocols and application notes for the use of adenoviral vectors to achieve this compound overexpression in in vitro cell culture systems.

Data Presentation

Table 1: Effects of Adenoviral-Mediated this compound Overexpression on Gene Expression in Cardiac Fibroblasts
Target GeneEffect of FMOD OverexpressionCell TypeReference
Lysyl oxidase (LOX)Decreased mRNA expressionCultured cardiac fibroblasts[1][6][7]
Transglutaminase 2 (TGM2)Decreased mRNA expressionCultured cardiac fibroblasts[1][6][7]
Periostin (POSTN)Decreased mRNA expressionCultured cardiac fibroblasts[1][6][7]
Collagen Type I Alpha 2 (COL1A2)No significant change in mRNA expressionCultured cardiac fibroblasts[7]
Collagen Type III Alpha 1 (COL3A1)No significant change in mRNA expressionCultured cardiac fibroblasts[7]
Table 2: Effects of Adenoviral-Mediated this compound Overexpression on Protein Secretion in Human Dermal Fibroblasts
ProteinEffect of FMOD OverexpressionCell TypeReference
TGF-β1 precursorDecreasedHuman dermal fibroblasts[8]
TGF-β2 precursorDecreasedHuman dermal fibroblasts[8]
TGF-β3 precursorIncreasedHuman dermal fibroblasts[8]
TGF-β type II receptorIncreasedHuman dermal fibroblasts[8]
MMP-1DecreasedHuman dermal fibroblasts[8]
MMP-2IncreasedHuman dermal fibroblasts[8]
MMP-3DecreasedHuman dermal fibroblasts[8]
TIMP-1IncreasedHuman dermal fibroblasts[8]
TIMP-2IncreasedHuman dermal fibroblasts[8]

Experimental Protocols

Protocol 1: General Adenoviral Vector Production

This protocol provides a general overview of the production of recombinant adenoviral vectors. For detailed, step-by-step instructions, it is recommended to consult specialized manuals and resources.[5][9][10][11]

1. Construction of the Recombinant Adenoviral Plasmid:

  • The gene of interest (human this compound cDNA) is cloned into a shuttle vector.
  • The shuttle vector containing the this compound gene is then used for homologous recombination with a backbone plasmid containing the adenoviral genome (e.g., pAdEasy) in E. coli.
  • The resulting recombinant adenoviral plasmid is identified, amplified, and purified.

2. Transfection of Packaging Cells:

  • HEK293 cells, which express the E1 proteins necessary for viral replication, are cultured to 50-70% confluency.[5][9]
  • The purified recombinant adenoviral plasmid is linearized with a restriction enzyme (e.g., PacI) to expose the inverted terminal repeats (ITRs).[9]
  • The linearized plasmid is transfected into the HEK293 cells using a suitable transfection reagent (e.g., Lipofectamine).[9]

3. Viral Amplification and Purification:

  • The transfected cells are incubated until a cytopathic effect (CPE) is observed, typically within 7-10 days.[5]
  • The cells and supernatant are harvested, and the virus is released by freeze-thaw cycles.
  • The viral lysate is used to infect larger cultures of HEK293 cells for further amplification.
  • The final viral stock is purified using methods such as cesium chloride (CsCl) density gradient ultracentrifugation.[10]
  • The purified virus is dialyzed to remove CsCl and stored at -80°C in small aliquots.[12]

Protocol 2: In Vitro Transduction of Fibroblasts with Adenoviral Vectors

This protocol outlines the steps for infecting cultured fibroblasts with an adenovirus encoding this compound (Ad-FMOD).

1. Cell Plating:

  • Plate target cells (e.g., human dermal or cardiac fibroblasts) in the desired culture vessel (e.g., 6-well plate, 24-well plate).
  • Culture the cells until they reach 50-70% confluency.[13]

2. Determination of Multiplicity of Infection (MOI):

  • The optimal MOI (the ratio of viral particles to cells) should be determined empirically for each cell type to achieve high transduction efficiency with minimal cytotoxicity.[12][13]
  • A typical starting range for fibroblasts is an MOI of 10 to 100.[12] It is recommended to perform a pilot experiment with a range of MOIs using a reporter virus (e.g., Ad-GFP).

3. Transduction:

  • Thaw the adenoviral vector stock (Ad-FMOD and a control vector, e.g., Ad-LacZ or Ad-GFP) on ice.[12]
  • Dilute the required volume of the viral stock in serum-free or low-serum (2% FBS) medium.[12]
  • Remove the culture medium from the cells and replace it with the virus-containing medium. Use a minimal volume to ensure the cells are covered.[12]
  • Incubate the cells with the virus for 4-8 hours at 37°C in a CO2 incubator.[12][13]
  • After the incubation period, remove the virus-containing medium and replace it with complete growth medium.

4. Post-Transduction Analysis:

  • Culture the transduced cells for the desired period (e.g., 24, 48, 72 hours) before analysis.
  • Assess this compound overexpression by qPCR, Western blotting, or ELISA.[4]
  • Perform functional assays to evaluate the effects of this compound overexpression.

Protocol 3: Western Blot Analysis of this compound Overexpression

1. Sample Preparation:

  • After transduction, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.
  • Collect the cell lysates and centrifuge to pellet cell debris.
  • Determine the protein concentration of the supernatant using a BCA protein assay.
  • To analyze secreted this compound, collect the conditioned medium from the cultured cells.[4]

2. SDS-PAGE and Protein Transfer:

  • Mix the protein lysates or conditioned medium with Laemmli sample buffer and heat at 95°C for 5 minutes.
  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
  • Run the gel to separate the proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

4. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

experimental_workflow cluster_vector Adenoviral Vector Production cluster_invitro In Vitro Overexpression cluster_analysis Downstream Analysis pAdEasy pAdEasy Backbone recombination Homologous Recombination in E. coli pAdEasy->recombination shuttle Shuttle Vector + FMOD cDNA shuttle->recombination plasmid Recombinant Adenoviral Plasmid recombination->plasmid transfection Transfection of HEK293 Cells plasmid->transfection amplification Viral Amplification transfection->amplification purification Purification (CsCl Gradient) amplification->purification AdFMOD Ad-FMOD Stock purification->AdFMOD transduction Transduction with Ad-FMOD AdFMOD->transduction cells Plate Fibroblasts cells->transduction incubation Incubate (24-72h) transduction->incubation analysis Analysis incubation->analysis qPCR qPCR (Gene Expression) analysis->qPCR western Western Blot (Protein Expression) analysis->western migration Cell Migration Assay analysis->migration elisa ELISA (Secreted Proteins) analysis->elisa

Caption: Experimental workflow for adenoviral-mediated this compound overexpression in vitro.

fibromodulin_signaling cluster_TGFb TGF-β Signaling Pathway cluster_ECM Extracellular Matrix Regulation TGFb12 TGF-β1, TGF-β2 TGFbR TGF-β Receptors TGFb12->TGFbR TGFb3 TGF-β3 TGFb3->TGFbR FMOD This compound (Overexpressed) FMOD->TGFb12 Inhibits FMOD->TGFb3 Promotes Collagen Collagen Fibrillogenesis FMOD->Collagen Regulates Crosslinking Collagen Cross-linking (LOX, TGM2) FMOD->Crosslinking Inhibits Smad Smad Pathway TGFbR->Smad Fibrosis Pro-fibrotic Gene Expression (e.g., MMP-1, MMP-3) Smad->Fibrosis AntiFibrosis Anti-fibrotic Gene Expression (e.g., MMP-2, TIMPs) Smad->AntiFibrosis

Caption: Signaling pathways modulated by this compound overexpression.

References

Application Notes and Protocols for Quantitative Analysis of Human FMOD Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of human Fibromodulin (FMOD) gene expression using quantitative PCR (qPCR). This document includes validated primer sequences, detailed experimental protocols from sample preparation to data analysis, and a description of the signaling pathway involving FMOD.

Introduction to this compound (FMOD)

This compound (FMOD) is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in the assembly of the extracellular matrix (ECM) by interacting with collagen fibrils.[1][2] It is involved in various biological processes, including tissue repair, angiogenesis, and the regulation of cellular functions such as proliferation and migration.[1][2] FMOD's ability to modulate the activity of growth factors, particularly Transforming Growth Factor-beta (TGF-β), makes it a significant target of interest in fibrosis, cancer, and other pathologies.[1]

Quantitative PCR (qPCR) for FMOD Gene Expression Analysis

Quantitative PCR is a sensitive and specific method for measuring the abundance of FMOD mRNA, providing insights into the regulation of its expression under various experimental conditions.

Validated qPCR Primers

The following table lists validated qPCR primer sequences for the human FMOD gene and commonly used housekeeping genes for normalization.

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
FMOD CAGTCAACACCAACCTGGAGAACCAGCTTGGAGAAGTTCACGACG[3]
GAPDH GGGGagCCAAAAGGGTCATCATgATCTTGAGGCTGTTgTCATACT[4]
ACTB (Beta-Actin) AAACTGGAACGGTGAAGGTGCTCGGCCACATTGTGAACTTT[4]
18S rRNA CGGCTACCACATCCAAGGAAGCTGGAATTACCGCGGCT[4]

Experimental Protocols

This section provides a detailed step-by-step protocol for the analysis of FMOD gene expression, from RNA extraction to qPCR data analysis.

Diagram of the Experimental Workflow

experimental_workflow cluster_pre_pcr Pre-PCR Steps cluster_pcr qPCR cluster_post_pcr Post-PCR Analysis rna_extraction 1. Total RNA Extraction (from cultured cells) rna_quality 2. RNA Quality & Quantity Assessment (Spectrophotometry/Fluorometry) rna_extraction->rna_quality cdna_synthesis 3. Reverse Transcription (cDNA Synthesis) rna_quality->cdna_synthesis qpcr_setup 4. qPCR Reaction Setup (SYBR Green) cdna_synthesis->qpcr_setup qpcr_run 5. qPCR Run (Real-Time PCR Instrument) qpcr_setup->qpcr_run data_analysis 6. Data Analysis (Delta-Delta Ct Method) qpcr_run->data_analysis result_interpretation 7. Interpretation of Results data_analysis->result_interpretation

Caption: A flowchart illustrating the key stages of the qPCR experiment.

Total RNA Extraction from Cultured Human Cells

This protocol is for extracting total RNA from a T175 flask of cultured human cells.[5]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • TRIzol® reagent or similar lysis reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water or TE buffer

  • Sterile, RNase-free microcentrifuge tubes and pipette tips

Procedure:

  • Aspirate the cell culture medium from the flask.

  • Wash the cells twice with 20 ml of ice-cold PBS.

  • Add 10 ml of TRIzol® reagent to the flask and use a cell scraper to lyse and collect the cells.

  • Transfer the lysate to a 15 ml conical tube.

  • Incubate at room temperature for 5 minutes to allow for complete dissociation of nucleoprotein complexes.[6]

  • Add 2 ml of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully transfer the upper aqueous phase containing the RNA to a new tube.

  • Precipitate the RNA by adding 5 ml of isopropanol. Incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.

  • Discard the supernatant and wash the RNA pellet with at least 10 ml of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the RNA pellet in 15-25 µL of RNase-free water or TE buffer.

RNA Quality and Quantity Assessment

Assess the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Reverse Transcription (cDNA Synthesis)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted total RNA.

Materials:

  • Total RNA (3-5 µg)

  • Random primers or Oligo(dT) primers

  • 10mM dNTP mix

  • 5X First Strand Buffer

  • 0.1M DTT

  • RNaseOUT™ Ribonuclease Inhibitor

  • SuperScript™ II Reverse Transcriptase or equivalent

  • RNase-free water

Procedure:

  • In a sterile, RNase-free tube, combine 3-5 µg of total RNA and RNase-free water to a final volume of 8 µl.[7]

  • Add 3 µl of random primers and 1 µl of dNTP mix.[7]

  • Vortex briefly and spin down.

  • Incubate at 65°C for 5 minutes, then place on ice.[7]

  • Add 4 µl of 5X First Strand Buffer, 2 µl of DTT, and 1 µl of RNaseOUT™.[7]

  • Vortex briefly and spin down.

  • Incubate at 42°C for 1 minute.[7]

  • Add 1 µl of SuperScript™ II Reverse Transcriptase.[7]

  • Incubate at 42°C for 60 minutes.[7]

  • Inactivate the enzyme by incubating at 70°C for 15 minutes.[7]

  • The resulting cDNA can be stored at -20°C.

qPCR Reaction Setup (using SYBR Green)

This protocol is for a standard 20 µl qPCR reaction using SYBR Green chemistry.[8]

Materials:

  • cDNA template

  • 2X SYBR Green qPCR Master Mix

  • Forward Primer (10 µM stock)

  • Reverse Primer (10 µM stock)

  • Nuclease-free water

  • qPCR-compatible plates or tubes

Reaction Mixture:

ComponentVolume per reaction (µl)Final Concentration
2X SYBR Green qPCR Master Mix101X
Forward Primer (10 µM)0.4200 nM
Reverse Primer (10 µM)0.4200 nM
cDNA TemplateVariable (<100 ng)As required
Nuclease-Free WaterTo 20 µl-

Procedure:

  • Thaw all components on ice.

  • Prepare a master mix containing the SYBR Green Master Mix, primers, and nuclease-free water for the total number of reactions plus a 10% excess to account for pipetting errors.[8]

  • Aliquot the master mix into individual qPCR tubes or wells.

  • Add the cDNA template to the respective wells. For the no-template control (NTC), add nuclease-free water instead of cDNA.[8]

  • Seal the plate or tubes, mix gently, and centrifuge briefly.

qPCR Cycling Conditions

The following are typical cycling conditions for a standard SYBR Green qPCR run.

StageTemperature (°C)TimeCycles
Enzyme Activation 9520 sec - 3 min1
Denaturation 951 - 3 sec40
Annealing/Extension 60≥ 20 sec
Melt Curve Analysis Instrument specific-1
Data Analysis using the Delta-Delta Ct (ΔΔCt) Method

The delta-delta Ct method is a common way to analyze relative changes in gene expression from qPCR experiments.[9][10]

Steps:

  • Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene (FMOD) and the Ct value of the housekeeping gene.

    • ΔCt = Ct(FMOD) - Ct(Housekeeping Gene)[9]

  • Normalization to Control Sample (ΔΔCt): Calculate the difference between the ΔCt of the experimental sample and the ΔCt of the control (calibrator) sample.

    • ΔΔCt = ΔCt(Experimental Sample) - ΔCt(Control Sample)[9]

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[9]

Data Presentation:

SampleFMOD CtHousekeeping Gene CtΔCtΔΔCtFold Change (2-ΔΔCt)
Control 1
Control 2
Control 3
Average Control 0 1
Treated 1
Treated 2
Treated 3
Average Treated

FMOD in the TGF-β Signaling Pathway

FMOD is a known regulator of the TGF-β signaling pathway, a critical pathway involved in cell growth, differentiation, and ECM production.[1] FMOD can directly bind to TGF-β, sequestering it in the extracellular matrix and thereby modulating its bioavailability to cell surface receptors.[11]

Diagram of FMOD's Interaction with the TGF-β Signaling Pathway

tgf_beta_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus tgfb TGF-β tgfbr2 TGF-β Receptor II tgfb->tgfbr2 Binding fmod FMOD fmod->tgfb Sequestration tgfbr1 TGF-β Receptor I tgfbr2->tgfbr1 Recruitment & Phosphorylation smad23 SMAD2/3 tgfbr1->smad23 Phosphorylation non_smad Non-SMAD Pathways (e.g., MAPK, PI3K) tgfbr1->non_smad Activation smad_complex SMAD2/3-SMAD4 Complex smad23->smad_complex Complex Formation smad4 SMAD4 smad4->smad_complex gene_expression Target Gene Expression (e.g., Collagen, α-SMA) smad_complex->gene_expression Transcription Regulation non_smad->gene_expression Modulation

Caption: FMOD sequesters TGF-β, modulating its signaling cascade.

By sequestering TGF-β, FMOD can attenuate both the canonical SMAD-dependent pathway and the non-SMAD pathways, thereby influencing the transcription of TGF-β target genes involved in fibrosis and other cellular responses.[12][13] This regulatory role highlights the importance of studying FMOD expression in diseases characterized by dysregulated TGF-β signaling.

References

Application Notes: Immunohistochemical Staining of Fibromodulin in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the immunohistochemical (IHC) detection of fibromodulin in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This compound is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in extracellular matrix assembly and cellular signaling, particularly through its interaction with the Transforming Growth Factor-beta (TGF-β) pathway.[1] Its expression is implicated in various physiological and pathological processes, including wound healing, fibrosis, and cancer. Accurate detection of this compound in tissues is therefore critical for a wide range of research and drug development applications.

Data Presentation

The following table summarizes recommended antibody dilutions for this compound IHC. It is important to note that the optimal dilution should be determined empirically by the end-user for their specific experimental conditions.

Antibody Name/CloneHost SpeciesRecommended Dilution Range (IHC-P)Manufacturer (Example)
This compound Polyclonal AntibodyRabbit1:50 - 1:100Thermo Fisher Scientific
This compound AntibodyMouse1:150 - 1:600Proteintech

Experimental Protocols

This protocol outlines the key steps for successful IHC staining of this compound in FFPE tissue sections.

Tissue Preparation
  • Deparaffinization:

    • Immerse slides in two changes of xylene or a xylene substitute for 5 minutes each.

    • Hydrate the sections by sequential immersion in:

      • 100% ethanol (B145695), two changes for 3 minutes each.

      • 95% ethanol for 3 minutes.

      • 70% ethanol for 3 minutes.

      • 50% ethanol for 3 minutes.

    • Rinse gently with distilled water.

  • Antigen Retrieval:

    • Method: Heat-Induced Epitope Retrieval (HIER) is recommended for this compound.

    • Reagent: Prepare a 10 mM Sodium Citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0). The optimal buffer should be determined experimentally.

    • Procedure:

      • Pre-heat the antigen retrieval solution in a water bath, pressure cooker, or microwave to 95-100°C.

      • Immerse the slides in the pre-heated solution and incubate for 20-40 minutes.

      • Allow the slides to cool down to room temperature in the buffer (approximately 20 minutes).

      • Rinse the sections with distilled water and then with a wash buffer (e.g., PBS or TBS).

Immunohistochemical Staining
  • Peroxidase Block (for chromogenic detection):

    • Incubate sections in a 3% hydrogen peroxide solution in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse thoroughly with wash buffer.

  • Blocking:

    • Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS or TBS) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-fibromodulin antibody to its optimal concentration in the antibody diluent.

    • Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Detection System:

    • Wash the sections three times with wash buffer for 5 minutes each.

    • Apply a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse, depending on the primary antibody host) and incubate for 30-60 minutes at room temperature.

    • Wash the sections three times with wash buffer for 5 minutes each.

    • Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

    • Wash the sections three times with wash buffer for 5 minutes each.

  • Chromogen Application:

    • Apply the chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops. Monitor under a microscope to avoid overstaining.

    • Rinse the slides with distilled water to stop the reaction.

Counterstaining and Mounting
  • Counterstain:

    • Lightly counterstain the sections with hematoxylin.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols:

      • 95% ethanol for 1 minute.

      • 100% ethanol, two changes for 1 minute each.

    • Clear the sections in two changes of xylene or a xylene substitute for 2 minutes each.

    • Mount the coverslip using a permanent mounting medium.

Mandatory Visualization

This compound Signaling Pathway

This compound is a key regulator of the TGF-β signaling pathway. It can bind to TGF-β, sequestering it within the extracellular matrix and thereby modulating its bioavailability and downstream signaling. This interaction influences various cellular processes, including cell proliferation, differentiation, and apoptosis.

Fibromodulin_Signaling_Pathway This compound Interaction with TGF-β Signaling Pathway cluster_0 Cytoplasm FMOD This compound TGFb TGF-β FMOD->TGFb Binds and Sequesters TGFb_Receptor TGF-β Receptor Complex TGFb->TGFb_Receptor Binds Smad Smad Proteins TGFb_Receptor->Smad Phosphorylates Smad_p Phosphorylated Smad Nucleus Nucleus Smad_p->Nucleus Translocates to Gene_Expression Target Gene Expression Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Gene_Expression->Cellular_Response Leads to

Caption: this compound's role in modulating TGF-β signaling.

Experimental Workflow for this compound IHC

The following diagram outlines the sequential steps of the immunohistochemistry protocol for detecting this compound in tissue sections.

IHC_Workflow Immunohistochemistry Workflow for this compound Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-Fibromodulin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (e.g., HRP-Streptavidin) Secondary_Ab->Detection Chromogen Chromogen Substrate (e.g., DAB) Detection->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting End End: Microscopic Analysis Dehydration_Mounting->End

Caption: Step-by-step IHC workflow for this compound detection.

References

Application Notes: Quantification of Fibromodulin using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibromodulin (FMOD) is a member of the small leucine-rich proteoglycan (SLRP) family that plays a crucial role in the assembly of the extracellular matrix by interacting with collagen fibrils and inhibiting fibrillogenesis.[1][2][3] It is also known to regulate the activities of transforming growth factor-beta (TGF-β), a key cytokine involved in numerous cellular processes.[3] Dysregulation of this compound has been implicated in various pathological conditions, including cancer, fibrosis, arthritis, and cardiovascular diseases, making it a significant biomarker for disease diagnosis, prognosis, and therapeutic monitoring.[1][2][4] This document provides a detailed protocol for the quantitative determination of human this compound in various biological samples using a sandwich ELISA.

Assay Principle

The this compound ELISA is a sandwich immunoassay designed for the quantitative measurement of this compound protein. The microplate wells are pre-coated with a monoclonal antibody specific for human this compound. During the first incubation, this compound present in the standards and samples binds to the immobilized capture antibody. After washing away unbound substances, a biotin-conjugated polyclonal antibody specific for human this compound is added. This detection antibody binds to the captured this compound, forming a sandwich. Following another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. After a final wash, a substrate solution (TMB) is added, and the HRP enzyme catalyzes a color change. The intensity of the color is directly proportional to the amount of this compound captured in the well. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of this compound in the unknown samples.[5][6]

Experimental Protocols

1. Sample Preparation

Proper sample collection and preparation are critical for accurate results. The following are general guidelines for various sample types.

  • Serum: Collect whole blood into a serum separator tube. Allow the blood to clot for 30 minutes to 2 hours at room temperature or overnight at 4°C.[1][7] Centrifuge at 1,000 x g for 10-20 minutes.[1][7] Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][7]

  • Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[1][7] Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[7][8] Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][7]

  • Cell Culture Supernatants: Centrifuge cell culture media at 1,500 rpm for 20 minutes at 4°C to remove cells and debris.[1] Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.[9]

  • Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood.[1] Homogenize the tissue in PBS with protease inhibitors.[1] To ensure complete cell lysis, two freeze-thaw cycles may be performed.[1] Centrifuge the homogenate at 5,000 x g for 5 minutes and collect the supernatant.[1] Assay immediately or aliquot and store at -20°C or -80°C.

2. Reagent Preparation

  • Bring all reagents and samples to room temperature before use.

  • Wash Buffer (1x): If provided as a concentrate, dilute with deionized or distilled water to the final working concentration.

  • Standard Dilutions: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard by performing serial dilutions in the standard diluent to generate the concentrations for the standard curve.

  • Biotinylated Detection Antibody (1x): Dilute the concentrated biotinylated antibody to its working concentration with the appropriate diluent.

  • Streptavidin-HRP Conjugate (1x): Dilute the concentrated Streptavidin-HRP to its working concentration with the appropriate diluent.

3. Assay Procedure

  • Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.

  • Add 100 µL of each standard, sample, and blank (sample diluent) to the appropriate wells of the pre-coated microplate.

  • Cover the plate and incubate for 90 minutes at 37°C.[1]

  • Aspirate the liquid from each well and wash the plate two to three times with 300 µL of 1x Wash Buffer per well.[8] After the final wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.

  • Add 100 µL of the diluted Biotinylated Detection Antibody to each well.

  • Cover the plate and incubate for 60 minutes at 37°C.[8]

  • Repeat the wash step as described in step 4.

  • Add 100 µL of the diluted Streptavidin-HRP Conjugate to each well.

  • Cover the plate and incubate for 30 minutes at 37°C.[8]

  • Repeat the wash step as described in step 4, but for a total of five washes.[5]

  • Add 90 µL of TMB Substrate to each well.[8]

  • Incubate the plate in the dark at 37°C for 10-20 minutes.[8]

  • Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

4. Data Analysis

  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Subtract the mean absorbance of the blank from the mean absorbance of all other wells.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Use the standard curve to interpolate the concentration of this compound in the samples.

  • Multiply the interpolated concentration by the dilution factor to obtain the final concentration of this compound in the original sample.

Data Presentation

Table 1: Typical Performance Characteristics of a Human this compound ELISA Kit

ParameterTypical Value
Detection Range15.625 - 1000 pg/mL[5][10]
Sensitivity9.375 pg/mL[5][10]
Sample TypesSerum, Plasma, Cell Culture Supernatant, Tissue Homogenates[1][7]
Intra-Assay Precision (CV%)< 8%[10]
Inter-Assay Precision (CV%)< 10%[10]

Table 2: Example Standard Curve Data

Standard Concentration (pg/mL)Absorbance (450 nm)
10002.45
5001.68
2500.95
1250.52
62.50.28
31.250.15
15.6250.08
0 (Blank)0.02

Mandatory Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Sample_Prep Sample Preparation Add_Sample 1. Add Sample/ Standard to Plate Sample_Prep->Add_Sample Reagent_Prep Reagent Preparation Reagent_Prep->Add_Sample Incubate1 2. Incubate Add_Sample->Incubate1 Wash1 3. Wash Incubate1->Wash1 Add_Detection_Ab 4. Add Biotinylated Detection Antibody Wash1->Add_Detection_Ab Incubate2 5. Incubate Add_Detection_Ab->Incubate2 Wash2 6. Wash Incubate2->Wash2 Add_HRP 7. Add Streptavidin-HRP Wash2->Add_HRP Incubate3 8. Incubate Add_HRP->Incubate3 Wash3 9. Wash Incubate3->Wash3 Add_TMB 10. Add TMB Substrate Wash3->Add_TMB Incubate4 11. Incubate (Dark) Add_TMB->Incubate4 Add_Stop 12. Add Stop Solution Incubate4->Add_Stop Read_Plate 13. Read at 450 nm Add_Stop->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate_Conc Calculate Sample Concentration Standard_Curve->Calculate_Conc

Caption: Workflow for the this compound Sandwich ELISA protocol.

FMOD_TGF_Pathway FMOD This compound (FMOD) TGFb TGF-β FMOD->TGFb Sequesters ECM Extracellular Matrix (ECM) FMOD->ECM TGFb->ECM TGFbR TGF-β Receptor TGFb->TGFbR Binds Signaling Downstream Signaling (e.g., Smad pathway) TGFbR->Signaling Activates

Caption: this compound's regulation of TGF-β signaling.

References

Application Notes: Co-immunoprecipitation Assays for Fibromodulin Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibromodulin (FMOD) is a small leucine-rich proteoglycan (SLRP) that plays a critical role in the organization and assembly of the extracellular matrix (ECM).[1][2][3] It is known to interact with various ECM components, including collagen types I and II, as well as growth factors, most notably Transforming Growth Factor-beta (TGF-β).[1][4][5][6] These interactions are pivotal in regulating tissue architecture, wound healing, and fibrosis.[3][5] Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[7][8][9] This document provides detailed protocols and application notes for performing Co-IP assays to investigate the interactions of this compound with its binding partners.

Principle of Co-immunoprecipitation

Co-immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a cell or tissue lysate. The principle relies on the use of an antibody specific to a "bait" protein (in this case, this compound) to pull it out of solution. If the bait protein is interacting with other proteins ("prey"), they will be co-precipitated with the bait. The entire complex is then captured on a solid-phase support, typically agarose (B213101) or magnetic beads conjugated with Protein A or G. After washing away non-specifically bound proteins, the complex is eluted and can be analyzed by various methods, such as Western blotting or mass spectrometry, to identify the interacting partners.[7][8][9]

Key this compound Interactions

This compound has been shown to interact with several key proteins, influencing various biological processes:

  • Collagens (Type I and II): FMOD binds to collagen fibrils and plays a role in their assembly and organization.[1][6][10]

  • Transforming Growth Factor-beta (TGF-β): FMOD can bind to TGF-β, thereby modulating its signaling activity, which is crucial in fibrosis and tissue repair.[1][4][5] this compound exhibits a greater affinity for TGF-β1 compared to other members of the decorin family.[5]

  • Lysyl Oxidase (LOX): FMOD interacts with LOX, an enzyme essential for collagen cross-linking, suggesting a role in the maturation of the ECM.[11][12][13]

Quantitative Data on this compound Interactions

The following table summarizes available quantitative data on the binding affinities of this compound with its interacting partners.

Interacting PartnerMethodReported Affinity (Kd)Source
TGF-β1 Affinity MeasurementsHigh affinity: 1-20 nM; Low affinity: 50-200 nM[14]
Collagen Type I Scatchard-type analysisOne class of binding sites[6]
Collagen Type II Scatchard-type analysisLow and high-affinity binding sites[6]
Collagen Affinity AssayApparent Kd of ≅ 250 nM[15]

Experimental Protocols

Protocol 1: Co-immunoprecipitation of this compound from Cell Lysates

This protocol is designed for the co-immunoprecipitation of endogenous or overexpressed this compound and its interacting partners from cultured cells.

Materials and Reagents:

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

  • Wash Buffer: Same as Lysis Buffer but with a lower concentration of detergent (e.g., 0.1% NP-40).

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 1x SDS-PAGE sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

  • Anti-Fibromodulin antibody (IP-grade).

  • Isotype control IgG.

  • Protein A/G agarose or magnetic beads.

  • Phosphate-Buffered Saline (PBS).

  • Microcentrifuge tubes.

  • End-over-end rotator.

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional gentle agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate.

    • Incubate on an end-over-end rotator for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the beads.

  • Immunoprecipitation:

    • Add the anti-fibromodulin antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

    • Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes:

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate on an end-over-end rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • For Western Blot Analysis: Add 1x SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes.

    • For Mass Spectrometry or Functional Assays: Add Elution Buffer (e.g., Glycine-HCl) and incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube. Immediately neutralize the eluate with Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting proteins.

    • For identification of novel interactors, proceed with mass spectrometry analysis.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

TGF_Beta_Signaling_Pathway cluster_nucleus Nuclear Events FMOD This compound (FMOD) TGFB TGF-β FMOD->TGFB Sequesters TGFB_RII TGF-β Receptor II TGFB->TGFB_RII Binds TGFB_RI TGF-β Receptor I TGFB_RII->TGFB_RI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFB_RI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_Complex SMAD Complex pSMAD23->SMAD_Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_Complex SMAD_Complex->Nucleus Translocates to Gene_Expression Target Gene Expression SMAD_Complex->Gene_Expression Regulates

Caption: TGF-β signaling pathway modulated by this compound.

CoIP_Workflow Start Start: Cell/Tissue Sample Lysis Cell Lysis Start->Lysis Lysate Clarified Lysate Lysis->Lysate Preclear Pre-clearing (Optional) Lysate->Preclear IP Immunoprecipitation with anti-FMOD Antibody Lysate->IP Without Pre-clearing Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Steps Capture->Wash Elution Elution Wash->Elution Analysis Analysis (Western Blot / MS) Elution->Analysis

Caption: Experimental workflow for this compound Co-IP.

References

Application Notes and Protocols for Assessing Fibromodulin Function in Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibromodulin (FMOD) is a small leucine-rich proteoglycan (SLRP) that plays a critical role in the regulation of extracellular matrix (ECM) organization, particularly collagen fibrillogenesis.[1][2] Emerging evidence highlights its multifaceted involvement in key cellular processes, including cell migration and invasion, which are fundamental to physiological events like wound healing and pathological conditions such as cancer metastasis.[2][3][4] FMOD exerts its influence by modulating critical signaling pathways, including Transforming Growth Factor-beta (TGF-β), Wnt/β-catenin, and Nuclear Factor-kappa B (NF-κB).[1][3][5]

These application notes provide detailed protocols for commonly employed in vitro assays to investigate the role of this compound in cell migration and invasion. The accompanying data summaries and pathway diagrams offer a comprehensive resource for researchers and drug development professionals aiming to elucidate FMOD's function and explore its therapeutic potential.

Data Presentation: Quantitative Analysis of this compound's Impact on Cell Migration and Invasion

The following tables summarize quantitative data from studies investigating the effects of this compound on cell migration and invasion in various cell types.

Table 1: Effect of this compound on Cell Migration

Cell Line/TypeAssayTreatmentResultReference
Human Umbilical Vein Endothelial Cells (HUVECs)Wound HealingRecombinant FMOD (10 µg/mL)Increased wound closure rate[6]
Thyroid Carcinoma Cells (TPC-1, BCPAP)Wound HealingFMOD OverexpressionDecreased migration rate[7]
Breast Cancer Cells (MDA-MB-231)Transwell MigrationFMOD OverexpressionIncreased migration[3]
Breast Cancer Cells (MDA-MB-231)Transwell MigrationFMOD KnockdownDecreased migration[3]
Rat Dermal FibroblastsTranswell MigrationTGF-β1 + FMODEnhanced TGF-β1-induced migration[8]

Table 2: Effect of this compound on Cell Invasion

Cell Line/TypeAssayTreatmentResultReference
Human Umbilical Vein Endothelial Cells (HUVECs)Matrigel InvasionRecombinant FMOD (10, 50, 250 µg/mL)Increased invasion (dose-dependent)[6]
Thyroid Carcinoma Cells (TPC-1, BCPAP)Transwell InvasionFMOD OverexpressionDecreased invasion[7]
Breast Cancer Cells (MDA-MB-231)Matrigel InvasionFMOD OverexpressionIncreased invasion[3]
Breast Cancer Cells (MDA-MB-231)Matrigel InvasionFMOD KnockdownDecreased invasion[3]
Rat Dermal FibroblastsCollagen InvasionTGF-β1 + FMODEnhanced TGF-β1-induced invasion[8]

Experimental Protocols

Herein are detailed protocols for the wound healing (scratch) assay, transwell migration assay, and Matrigel invasion assay, adapted for the study of this compound function.

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration in two dimensions.[9][10]

Principle: A "scratch" or artificial gap is created in a confluent cell monolayer. The rate at which the cells migrate to close this gap is monitored over time, providing a measure of cell migration.[9]

Protocol:

  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

    • Culture cells in complete medium until they reach 90-100% confluency.

  • Pre-treatment (Optional):

    • To assess the effect of exogenous FMOD, serum-starve the cells for 4-6 hours, then replace the medium with serum-free or low-serum medium containing recombinant human FMOD at desired concentrations (e.g., 1-10 µg/mL).

    • For studies involving FMOD overexpression or knockdown, use cells that have been previously transfected or transduced.

  • Creating the Scratch:

    • Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform width of the scratch.[11]

    • Wash the wells gently with sterile Phosphate-Buffered Saline (PBS) to remove detached cells.[12]

  • Incubation and Imaging:

    • Replace the PBS with fresh culture medium (with or without treatment).

    • Capture images of the scratch at time 0 using a phase-contrast microscope. Mark the position of the image acquisition to ensure the same field is imaged at subsequent time points.[12]

    • Incubate the plate at 37°C and 5% CO₂.

    • Acquire images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch is closed in the control group.

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure at each time point relative to the initial area at time 0.

    • Compare the rate of wound closure between different treatment groups.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic response of cells towards a chemoattractant through a microporous membrane.[13][14]

Principle: Cells are seeded in the upper chamber of a transwell insert and migrate through the pores of the membrane towards a chemoattractant placed in the lower chamber. The number of migrated cells is quantified to determine the migratory capacity.[13]

Protocol:

  • Preparation of Transwell Inserts:

    • Use transwell inserts with a pore size appropriate for the cell type (e.g., 8 µm for most cancer cells and fibroblasts).

    • Pre-hydrate the inserts by adding serum-free medium to the upper and lower chambers and incubating for at least 30 minutes at 37°C.

  • Cell Preparation:

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Assay Setup:

    • Add the chemoattractant to the lower chamber. This can be a medium containing a high concentration of serum (e.g., 10% FBS) or a specific concentration of recombinant FMOD.[3]

    • Add 100-200 µL of the cell suspension to the upper chamber of each insert.

    • Incubate the plate at 37°C and 5% CO₂ for a period determined by the cell type's migratory potential (typically 12-48 hours).

  • Cell Staining and Quantification:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[14]

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol (B129727) for 10-20 minutes.

    • Stain the cells with a solution such as 0.1% Crystal Violet for 15-20 minutes.[15]

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

  • Data Analysis:

    • Image the stained cells on the underside of the membrane using a light microscope.

    • Count the number of migrated cells in several random fields of view and calculate the average.

    • Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

Matrigel Invasion Assay

This assay is a modification of the transwell migration assay and is used to assess the ability of cells to invade through a basement membrane matrix.[14][16]

Principle: The transwell insert membrane is coated with a layer of Matrigel, a reconstituted basement membrane. Invasive cells must degrade this matrix to migrate through the pores towards the chemoattractant in the lower chamber.[13]

Protocol:

  • Coating Transwell Inserts with Matrigel:

    • Thaw Matrigel on ice overnight at 4°C. Use pre-chilled pipette tips and tubes to prevent premature polymerization.

    • Dilute the Matrigel to the desired concentration (typically 200-300 µg/mL) with ice-cold, serum-free medium.[6]

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert, ensuring the membrane is evenly coated.[15]

    • Incubate the coated inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify.

    • Rehydrate the Matrigel by adding warm, serum-free medium to the upper chamber for at least 30 minutes before seeding the cells.

  • Cell Preparation and Seeding:

    • Follow the same procedure as for the Transwell Migration Assay (Protocol 2, Step 2).

  • Assay Setup:

    • Follow the same procedure as for the Transwell Migration Assay (Protocol 2, Step 3).

  • Cell Staining and Quantification:

    • Follow the same procedure as for the Transwell Migration Assay (Protocol 2, Step 4).

  • Data Analysis:

    • Follow the same procedure as for the Transwell Migration Assay (Protocol 2, Step 5).

    • The percentage of invasion can be calculated by normalizing the number of invaded cells to the number of cells that migrated through an uncoated control insert.

Mandatory Visualizations

Experimental Workflows

Wound_Healing_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in Plate confluency Culture to Confluency seed->confluency scratch Create Scratch confluency->scratch wash Wash with PBS scratch->wash medium Add Fresh Medium (± FMOD) wash->medium image0 Image (Time 0) medium->image0 incubate Incubate & Image (Timepoints) image0->incubate measure Measure Scratch Area incubate->measure calculate Calculate % Wound Closure measure->calculate

Caption: Workflow for the Wound Healing (Scratch) Assay.

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis coat Coat Insert with Matrigel (Invasion Assay Only) hydrate Hydrate Insert coat->hydrate chemo Add Chemoattractant (± FMOD) to Lower Chamber hydrate->chemo prep_cells Prepare Cell Suspension seed Seed Cells in Upper Chamber prep_cells->seed chemo->seed incubate Incubate (12-48h) seed->incubate remove Remove Non-Migrated Cells incubate->remove fix Fix Migrated Cells remove->fix stain Stain with Crystal Violet fix->stain image Image & Quantify stain->image

Caption: Workflow for Transwell Migration and Invasion Assays.

Signaling Pathways

FMOD_TGF_beta_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell FMOD This compound (FMOD) TGFb TGF-β FMOD->TGFb Sequesters/ Modulates TGFbR TGF-β Receptor TGFb->TGFbR SMADs SMAD2/3 TGFbR->SMADs Phosphorylates pSMADs p-SMAD2/3 SMADs->pSMADs SMAD_complex p-SMAD2/3-SMAD4 Complex pSMADs->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocation gene_exp Target Gene Expression (Migration, Invasion) nucleus->gene_exp Regulates

Caption: FMOD modulation of the TGF-β signaling pathway.

FMOD_Wnt_Pathway cluster_cell Cell Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh LRP->Dsh Dest_complex Destruction Complex (APC, Axin, GSK3β) Dsh->Dest_complex Inhibits p_beta_cat p-β-catenin Dest_complex->p_beta_cat Phosphorylates beta_cat β-catenin beta_cat->p_beta_cat nucleus Nucleus beta_cat->nucleus Translocation TCF_LEF TCF/LEF beta_cat->TCF_LEF Binds degradation Proteasomal Degradation p_beta_cat->degradation FMOD_gene FMOD Gene nucleus->FMOD_gene Upregulates TCF_LEF->FMOD_gene FMOD This compound (FMOD) FMOD_gene->FMOD Expression cell_migration Cell Migration & Invasion FMOD->cell_migration Promotes FMOD_NFkB_Pathway cluster_cell Cell FMOD_node This compound (FMOD) JNK JNK FMOD_node->JNK Activates IKK IKK Complex JNK->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocation IkB_NFkB->NFkB Releases p_IkB p-IκBα IkB_NFkB->p_IkB degradation Proteasomal Degradation p_IkB->degradation gene_exp Target Gene Expression (Migration, Invasion) nucleus->gene_exp Regulates

References

Application Notes and Protocols for In Vitro Collagen Fibrillogenesis Assays with Fibromodulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, plays a crucial role in the structural integrity of the extracellular matrix (ECM). The process of collagen fibrillogenesis, the self-assembly of collagen monomers into highly organized fibrils, is a critical step in tissue development, repair, and regeneration. Dysregulation of this process is implicated in various pathologies, including fibrosis and connective tissue disorders. Fibromodulin, a small leucine-rich proteoglycan (SLRP), is a key regulator of collagen fibrillogenesis.[1] It interacts with collagen molecules to modulate the kinetics of fibril formation and the final architecture of the collagen network.[2] Understanding the precise role of this compound in this process is essential for developing therapeutic strategies targeting ECM-related diseases.

These application notes provide detailed protocols for performing in vitro collagen fibrillogenesis assays with this compound, focusing on the widely used turbidity assay. This method allows for the real-time monitoring of collagen fibril formation and the quantitative assessment of the modulatory effects of this compound.

Key Experimental Protocols

Protocol 1: In Vitro Collagen Fibrillogenesis Turbidity Assay

This protocol describes the monitoring of collagen fibrillogenesis in the presence and absence of this compound by measuring the change in turbidity over time. The assay is based on the principle that the formation of collagen fibrils from a solution of collagen monomers increases the scattering of light, leading to a measurable increase in absorbance (turbidity).

Materials:

  • Acid-solubilized Type I collagen (e.g., rat tail or bovine skin)

  • Recombinant or purified this compound

  • Fibrillogenesis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, pre-chilled to 4°C

  • 10X Fibrillogenesis Buffer (10X PBS)

  • Sterile, nuclease-free water

  • Microplate reader with temperature control and capability to read absorbance at 313 nm or 400 nm[3][4]

  • 96-well clear, flat-bottom microplates

  • Pipettes and sterile, low-retention pipette tips

  • Ice bucket

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Type I collagen at a concentration of 3-5 mg/mL in 20 mM acetic acid. Store at 4°C.

    • Reconstitute this compound in sterile PBS to a desired stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • Prepare 1X Fibrillogenesis Buffer (PBS, pH 7.4).

  • Assay Setup (on ice):

    • All solutions and the microplate should be kept on ice to prevent premature collagen fibrillogenesis.

    • In a 96-well microplate, prepare the reaction mixtures. The final volume for each reaction is typically 100-200 µL.

    • Control (Collagen only):

      • X µL 10X Fibrillogenesis Buffer

      • Y µL sterile water

      • Z µL Type I collagen stock solution (to achieve a final concentration of 60 µg/mL)[3]

    • Experimental (Collagen + this compound):

      • X µL 10X Fibrillogenesis Buffer

      • Y µL sterile water containing the desired final concentration of this compound (e.g., 24 µg/mL)[3]

      • Z µL Type I collagen stock solution (to achieve a final concentration of 60 µg/mL)[3]

    • Note: The final concentrations of collagen and this compound should be optimized based on the specific research question. It is recommended to test a range of this compound concentrations to determine a dose-dependent effect.

    • Gently mix the components by pipetting up and down without introducing air bubbles.

  • Turbidity Measurement:

    • Immediately transfer the microplate to a pre-warmed microplate reader set to 37°C.[4]

    • Monitor the change in absorbance at 313 nm or 400 nm at regular intervals (e.g., every 1-5 minutes) for a period of 1-3 hours, or until the turbidity reaches a plateau.[3][4]

  • Data Analysis:

    • The resulting data will be a set of turbidity (absorbance) values over time, which can be plotted to generate fibrillogenesis curves.

    • These curves typically exhibit a sigmoidal shape with three distinct phases:

      • Lag Phase: An initial period with no significant change in turbidity, representing the nucleation phase of fibril formation.[5]

      • Growth Phase: A period of rapid increase in turbidity, corresponding to the elongation and lateral association of collagen fibrils.[5]

      • Plateau Phase: The final phase where the turbidity remains relatively constant, indicating the completion of fibrillogenesis.[6]

    • From these curves, several kinetic parameters can be determined:

      • Lag Time (t_lag): The time required to reach the onset of the growth phase.

      • Maximum Rate of Fibrillogenesis (V_max): The steepest slope of the curve during the growth phase.

      • Final Turbidity (A_max): The absorbance value at the plateau phase, which is proportional to the total amount of fibrillar collagen formed.

Data Presentation

The quantitative effects of this compound on collagen fibrillogenesis can be summarized in a table for easy comparison. The following table provides a representative example of expected results based on the known inhibitory function of this compound.

This compound Concentration (µg/mL)Lag Time (minutes)Maximum Rate of Fibrillogenesis (ΔAbs/min)Final Turbidity (Absorbance Units)
0 (Control)150.0150.35
12250.0100.30
24400.0070.25
48650.0040.20

Note: These are representative data. Actual values may vary depending on experimental conditions such as the source and concentration of collagen, temperature, and buffer composition.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Collagen Fibrillogenesis

This compound influences collagen fibrillogenesis not only through direct binding to collagen but also by interacting with other key players in the extracellular matrix, such as lysyl oxidase and transforming growth factor-beta (TGF-β).[2][7]

Fibromodulin_Signaling_Pathway cluster_ECM Extracellular Matrix Collagen Collagen Monomers Fibrils Collagen Fibrils Collagen->Fibrils Self-assembly This compound This compound This compound->Collagen Binds to This compound->Fibrils Inhibits lateral growth LOX Lysyl Oxidase This compound->LOX Activates TGFb_active Active TGF-β This compound->TGFb_active Modulates activity LOX->Fibrils Cross-links TGFb_inactive Inactive TGF-β TGFb_inactive->TGFb_active Activation

Caption: this compound's role in the extracellular matrix.

Experimental Workflow for the Turbidity Assay

The following diagram outlines the key steps involved in performing the in vitro collagen fibrillogenesis turbidity assay.

Turbidity_Assay_Workflow prep 1. Reagent Preparation (Collagen, this compound, Buffers) setup 2. Assay Setup on Ice (Mix reagents in 96-well plate) prep->setup measurement 3. Turbidity Measurement (Incubate at 37°C in plate reader, read absorbance over time) setup->measurement analysis 4. Data Analysis (Plot turbidity curves, determine kinetic parameters) measurement->analysis results 5. Results Interpretation (Compare control vs. experimental) analysis->results

Caption: Workflow for the collagen fibrillogenesis turbidity assay.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers studying the role of this compound in collagen fibrillogenesis. The turbidity assay is a robust and quantitative method for elucidating the modulatory effects of this compound and other molecules on this fundamental biological process. By carefully controlling experimental variables and analyzing the kinetic data, researchers can gain valuable insights into the mechanisms of extracellular matrix assembly and its dysregulation in disease, paving the way for the development of novel therapeutic interventions.

References

Application Notes and Protocols for FMOD Knockdown in Cell Culture using siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Given its multifaceted roles, FMOD has emerged as a potential therapeutic target. The specific and efficient silencing of FMOD expression using small interfering RNA (siRNA) in cell culture provides a powerful tool to investigate its function and to validate its potential as a drug target. These application notes provide detailed protocols for the siRNA-mediated knockdown of FMOD expression in cultured cells, including methods for transfection, validation of knockdown, and analysis of downstream cellular effects.

Data Presentation: Efficacy and Phenotypic Effects of FMOD Knockdown

The following tables summarize quantitative data from studies utilizing siRNA to knockdown FMOD expression in various cell lines.

Table 1: Efficiency of FMOD Knockdown by siRNA

Cell LineTransfection ReagentsiRNA ConcentrationTime Post-Transfection% FMOD mRNA Reduction% FMOD Protein ReductionCitation(s)
Chronic Lymphocytic Leukaemia (CLL)Not SpecifiedNot Specified48 hours75-95%Significantly downregulated[7]
Retinal Pigment Epithelial (RPE)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSignificantly reduced[1]
H322 (Non-small cell lung cancer)Not SpecifiedNot SpecifiedNot SpecifiedSignificantly decreasedSignificantly decreased

Table 2: Phenotypic Effects of FMOD Knockdown

Cell LineEffectAssayQuantitative ChangeCitation(s)
H322Decreased Cell ViabilityCCK-8Statistically significant (P<0.01)
H322Decreased Cell AdhesionFDA fluorescent stainingStatistically significant (P<0.01)
H322Decreased Cell MigrationTranswellStatistically significant (P<0.01)
RPEDecreased Cell ProliferationCell Counting Kit-8Inhibited to 65% ± 5% of control[1]
RPEDecreased Cell MigrationTranswellsInhibited to 39% ± 10% of control[1]
RPEInduced Cell Cycle Arrest & ApoptosisFlow CytometryNot Specified[1]
CLLInduced ApoptosisNot SpecifiedStatistically significant (P ≤ 0.05-0.001)[7]

Experimental Protocols

Protocol 1: siRNA Transfection for FMOD Knockdown

This protocol provides a general guideline for transfecting adherent cells with FMOD-specific siRNA. Optimization of siRNA concentration, transfection reagent volume, and cell density is recommended for each cell line.[8]

Materials:

  • FMOD-specific siRNA and a non-targeting (scrambled) control siRNA.

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).[3]

  • Serum-free cell culture medium (e.g., Opti-MEM™).

  • Complete cell culture medium with serum and antibiotics.

  • Adherent cells plated in multi-well plates.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in complete culture medium so that they reach 30-50% confluency at the time of transfection.[9]

  • siRNA Preparation (per well of a 24-well plate):

    • Dilute 10-50 nM of FMOD siRNA or control siRNA into 50 µL of serum-free medium in a microfuge tube.[9] Mix gently.

  • Transfection Reagent Preparation (per well of a 24-well plate):

    • In a separate tube, dilute 1.5-2 µL of transfection reagent into 50 µL of serum-free medium.[9] Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation:

    • Combine the diluted siRNA and the diluted transfection reagent.

    • Mix gently and incubate for 10-15 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[9]

  • Transfection:

    • Add the 100 µL of the siRNA-lipid complex mixture to each well containing cells and fresh complete culture medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis. The optimal incubation time will depend on the specific cell line and the downstream application.[9]

Protocol 2: Validation of FMOD Knockdown by Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the reduction in FMOD mRNA levels following siRNA-mediated knockdown.

Materials:

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).[10]

  • Primers for FMOD and a housekeeping gene (e.g., GAPDH, ACTB).[10]

  • qPCR instrument.

Procedure:

  • RNA Extraction:

    • At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[11]

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[10]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.[10]

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing the cDNA template, FMOD or housekeeping gene primers, and qPCR master mix.[10]

    • Set up reactions for the FMOD siRNA-treated samples, control siRNA-treated samples, and untreated controls.

  • qPCR Analysis:

    • Run the qPCR plate on a real-time PCR instrument.

    • Calculate the relative expression of FMOD mRNA using the ΔΔCq method, normalizing to the housekeeping gene and comparing the FMOD siRNA-treated samples to the control samples.[10]

Protocol 3: Validation of FMOD Knockdown by Western Blotting

This protocol is for assessing the reduction in FMOD protein levels.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[10]

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and buffer.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against FMOD and a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in lysis buffer.[11][12]

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary anti-FMOD antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

    • Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

Visualization of Pathways and Workflows

Signaling Pathways Involving FMOD

FMOD is a key regulator of several signaling pathways critical in both physiological and pathological processes.

FMOD_Signaling_Pathways cluster_TGF TGF-β Signaling cluster_VEGF VEGF Signaling cluster_NFKB NF-κB Signaling TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD Smad2/3 TGFBR->SMAD SMAD4 Smad4 SMAD->SMAD4 Gene_Expression_TGF Target Gene Expression SMAD4->Gene_Expression_TGF VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 AKT AKT VEGFR2->AKT Proliferation_Migration Proliferation & Migration AKT->Proliferation_Migration IKB IκBα NFKB NF-κB IKB->NFKB Gene_Expression_NFKB Target Gene Expression NFKB->Gene_Expression_NFKB FMOD FMOD FMOD->TGFB Inhibits FMOD->VEGF Regulates FMOD->VEGFR2 Regulates FMOD->IKB Stabilizes/ Inhibits Degradation

Caption: FMOD modulates TGF-β, VEGF, and NF-κB signaling pathways.

Experimental Workflow for FMOD Knockdown

The following diagram illustrates the sequential steps involved in an FMOD siRNA knockdown experiment, from initial cell culture to final data analysis.

FMOD_Knockdown_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_validation Validation cluster_analysis Analysis Cell_Culture 1. Cell Culture (Seed cells to 30-50% confluency) Prepare_Reagents 2. Prepare siRNA & Transfection Reagent Cell_Culture->Prepare_Reagents Form_Complexes 3. Form siRNA-Lipid Complexes Prepare_Reagents->Form_Complexes Transfect_Cells 4. Transfect Cells Form_Complexes->Transfect_Cells Incubate 5. Incubate (24-72 hours) Transfect_Cells->Incubate Harvest_mRNA 6a. Harvest Cells for RNA (24-48h) Incubate->Harvest_mRNA Harvest_Protein 6b. Harvest Cells for Protein (48-72h) Incubate->Harvest_Protein qPCR 7a. qRT-PCR Analysis Harvest_mRNA->qPCR Data_Analysis 8. Data Analysis & Phenotypic Assays qPCR->Data_Analysis Western_Blot 7b. Western Blot Analysis Harvest_Protein->Western_Blot Western_Blot->Data_Analysis

Caption: Workflow for siRNA-mediated knockdown of FMOD.

Logical Relationship of FMOD's Impact on Cellular Processes

This diagram outlines the cause-and-effect relationships following the siRNA-mediated knockdown of FMOD.

FMOD_Impact siRNA FMOD siRNA FMOD_mRNA FMOD mRNA Degradation siRNA->FMOD_mRNA FMOD_Protein Decreased FMOD Protein FMOD_mRNA->FMOD_Protein TGFB_Pathway Altered TGF-β Signaling FMOD_Protein->TGFB_Pathway VEGF_Pathway Altered VEGF Signaling FMOD_Protein->VEGF_Pathway NFKB_Pathway Altered NF-κB Signaling FMOD_Protein->NFKB_Pathway Cell_Phenotype Changes in Cellular Phenotype: - Decreased Proliferation - Decreased Migration - Increased Apoptosis TGFB_Pathway->Cell_Phenotype VEGF_Pathway->Cell_Phenotype NFKB_Pathway->Cell_Phenotype

Caption: Logical flow of FMOD knockdown effects.

References

Generating and Validating Fibromodulin-Specific Antibodies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the generation and validation of antibodies specifically targeting fibromodulin (FMOD). It includes detailed protocols for key experimental procedures, quantitative data for antibody characterization, and visual representations of relevant signaling pathways and workflows.

Introduction to this compound

This compound is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in the assembly of the extracellular matrix by interacting with type I and type II collagen fibrils. It is also known to modulate the activity of several signaling pathways, including Transforming Growth Factor-beta (TGF-β), Vascular Endothelial Growth Factor (VEGF), and Fibroblast Growth Factor-2 (FGF-2).[1][2] Dysregulation of this compound has been implicated in various pathological conditions, making it an important target for research and therapeutic development.

Section 1: Generating this compound-Specific Antibodies

The generation of high-quality, specific antibodies is paramount for the accurate study of this compound. Two primary methods for generating monoclonal and polyclonal antibodies are detailed below.

Monoclonal Antibody Generation via Hybridoma Technology

Hybridoma technology facilitates the production of monoclonal antibodies (mAbs) by fusing antibody-producing B cells with immortal myeloma cells.[3] The resulting hybridoma cells can be cultured indefinitely to produce a continuous supply of mAbs with high specificity to a single epitope.

Experimental Workflow: Hybridoma Technology

Hybridoma_Workflow cluster_0 Antibody Generation Immunization Immunization of Mouse with FMOD Antigen Spleen_Harvest Harvest Spleen Cells Immunization->Spleen_Harvest Immune Response Fusion Fuse with Myeloma Cells Spleen_Harvest->Fusion HAT_Selection HAT Selection Fusion->HAT_Selection Hybridoma Formation Screening Screen for FMOD-specific Antibody Production (ELISA) HAT_Selection->Screening Select for Hybridomas Cloning Subcloning of Positive Hybridomas Screening->Cloning Isolate Positive Clones Expansion Expansion and Cryopreservation Cloning->Expansion Purification Antibody Purification Expansion->Purification

Caption: Workflow for monoclonal antibody production using hybridoma technology.

Protocol 1: Monoclonal Antibody Production

  • Antigen Preparation: Purified recombinant human this compound protein is used as the immunogen.

  • Immunization: BALB/c mice are immunized intraperitoneally with 50 µg of the FMOD antigen emulsified in complete Freund's adjuvant, followed by booster injections with incomplete Freund's adjuvant at 2-week intervals.

  • Spleen Cell Harvest: Three days after the final boost, mice with high serum antibody titers against FMOD (as determined by ELISA) are euthanized, and their spleens are aseptically removed.

  • Cell Fusion: Spleen cells are fused with SP2/0 myeloma cells at a 5:1 ratio using polyethylene (B3416737) glycol (PEG).

  • HAT Selection: The fused cells are cultured in HAT (hypoxanthine-aminopterin-thymidine) medium to select for hybridoma cells. Unfused myeloma cells are sensitive to aminopterin, and unfused spleen cells have a limited lifespan.

  • Screening: Supernatants from the hybridoma cultures are screened for the presence of FMOD-specific antibodies using an indirect ELISA.

  • Subcloning: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.

  • Expansion and Cryopreservation: Monoclonal hybridoma cell lines are expanded, and stocks are cryopreserved.

  • Antibody Purification: Antibodies are purified from the culture supernatant using Protein A/G affinity chromatography.

Polyclonal Antibody Generation

Polyclonal antibodies (pAbs) are a heterogeneous mixture of antibodies that recognize multiple epitopes on a single antigen. They are typically produced by immunizing an animal and then collecting the antiserum.

Protocol 2: Polyclonal Antibody Production

  • Antigen Preparation: Purified recombinant human this compound protein is used as the immunogen.

  • Immunization: Rabbits are immunized subcutaneously with 200 µg of the FMOD antigen emulsified in complete Freund's adjuvant, followed by booster injections with incomplete Freund's adjuvant every 3 weeks.

  • Serum Collection: Blood is collected from the ear artery 10-14 days after each boost. The serum is separated and stored at -20°C.

  • Antibody Purification: The IgG fraction is purified from the antiserum using Protein A/G affinity chromatography.

Antibody Generation via Phage Display

Phage display is a powerful in vitro technique for generating antibody fragments, such as single-chain variable fragments (scFv) and antigen-binding fragments (Fab), that can be subsequently engineered into full-length antibodies.[4] This technology allows for the screening of vast libraries of antibody variants to isolate binders with high affinity and specificity.[4][5]

Experimental Workflow: Phage Display

Phage_Display_Workflow cluster_1 Phage Display Library_Construction Construct Phage Display Library Panning Panning against immobilized FMOD Library_Construction->Panning Washing Wash to remove non-specific binders Panning->Washing Elution Elute specific phage Washing->Elution Amplification Amplify in E. coli Elution->Amplification Amplification->Panning Repeat Panning (3-4 rounds) Screening Screen individual clones (Phage ELISA) Amplification->Screening Sequencing Sequence positive clones Screening->Sequencing

Caption: General workflow for antibody fragment selection using phage display.

Protocol 3: Phage Display for Antibody Fragment Selection

  • Library Construction: A phage display library expressing a diverse repertoire of antibody fragments (e.g., scFv) is constructed.

  • Panning: Microtiter plates are coated with recombinant this compound. The phage library is then incubated in the coated wells to allow for binding.

  • Washing: Non-specifically bound phages are removed by washing with PBS-Tween 20. The stringency of the washing steps is typically increased in subsequent rounds of panning.

  • Elution: Specifically bound phages are eluted using a low pH buffer or by competitive elution with free antigen.

  • Amplification: The eluted phages are used to infect E. coli for amplification.

  • Repeat Panning: The amplified phages are used for subsequent rounds of panning (typically 3-4 rounds) to enrich for high-affinity binders.

  • Screening: Individual phage clones from the enriched population are screened for binding to this compound using a phage ELISA.

  • Sequencing and Characterization: The DNA of positive clones is sequenced to identify the antibody fragment. The fragments can then be expressed and further characterized.

Section 2: Validating this compound-Specific Antibodies

Rigorous validation is essential to ensure that the generated antibodies are specific and suitable for their intended applications.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay used to detect and quantify the binding of antibodies to their target antigen. A sandwich ELISA format is commonly used for quantifying this compound in biological samples.

Quantitative Data: Commercial this compound ELISA Kits

Kit NameSensitivityDetection RangeSpecies Reactivity
Human FMOD ELISA Kit (Assay Genie)[1]9.375 pg/mL15.625 - 1000 pg/mLHuman
Human FMOD ELISA Kit (Creative Diagnostics)[6]9.375 pg/mL15.625 - 1000 pg/mLHuman
Human this compound ELISA Kit (Abcam)[7]0.08 ng/mL0.188 - 12 ng/mLHuman
Rat this compound ELISA Kit (Antibodies-online)[8]0.1 ng/mL1.0 - 25 ng/mLRat

Protocol 4: Sandwich ELISA

  • Coating: A 96-well microplate is coated with a capture antibody specific for this compound (e.g., 1-10 µg/mL in PBS) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer (PBS with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites are blocked by incubating with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Standards and samples are added to the wells and incubated for 2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Detection Antibody: A biotinylated detection antibody specific for a different epitope on this compound is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Enzyme Conjugate: Streptavidin-HRP is added and incubated for 30 minutes at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate: TMB substrate is added, and the plate is incubated in the dark for 15-30 minutes.

  • Stop Solution: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: The absorbance is measured at 450 nm using a microplate reader.

Western Blotting

Western blotting is used to detect the presence and size of this compound in a complex protein mixture.

Quantitative Data: Recommended Antibody Dilutions for Western Blot

AntibodyRecommended DilutionPredicted MW
Polyclonal Anti-FMOD (Thermo Fisher PA5-26250)[9]1:100043 kDa
Polyclonal Anti-FMOD (Novus Biologicals NBP1-31657)[10]1:500 - 1:300043 kDa
Monoclonal Anti-FMOD (Abcam ab267465)[11]1:100043 kDa

Protocol 5: Western Blotting

  • Sample Preparation: Cell or tissue lysates are prepared in RIPA buffer supplemented with protease inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: 20-30 µg of protein per lane is separated on a 10% SDS-polyacrylamide gel.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary Antibody Incubation: The membrane is incubated with the primary anti-fibromodulin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

Immunohistochemistry (IHC)

IHC allows for the visualization of this compound expression and localization within tissue sections.

Quantitative Data: Recommended Antibody Dilutions for IHC

AntibodyRecommended Dilution
Polyclonal Anti-FMOD (Thermo Fisher PA5-26250)[9]1:50 - 1:100 (Paraffin)
Polyclonal Anti-FMOD (Thermo Fisher BS-12362R)[12]1:400 (Paraffin)

Protocol 6: Immunohistochemistry (Paraffin-Embedded Tissues)

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.

  • Blocking: Endogenous peroxidase activity is quenched with 3% H₂O₂. Non-specific binding is blocked with a blocking serum.

  • Primary Antibody Incubation: Slides are incubated with the primary anti-fibromodulin antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Slides are incubated with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Enzyme Conjugate: Slides are incubated with a streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogen: The signal is developed using a DAB substrate kit.

  • Counterstaining: Slides are counterstained with hematoxylin.

  • Dehydration and Mounting: Slides are dehydrated through a graded series of ethanol to xylene and mounted with a permanent mounting medium.

Flow Cytometry

Flow cytometry is used to identify and quantify cell populations expressing this compound, either on the cell surface or intracellularly.

Quantitative Data: Recommended Antibody Dilutions for Flow Cytometry

AntibodyRecommended Dilution
Polyclonal Anti-FMOD (Thermo Fisher PA5-26250)[9]1:10 - 1:50

Protocol 7: Flow Cytometry (Intracellular Staining)

  • Cell Preparation: A single-cell suspension is prepared from cultured cells or tissues.

  • Fixation: Cells are fixed with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

  • Permeabilization: Cells are permeabilized with a permeabilization buffer (e.g., saponin-based buffer) to allow intracellular access of the antibody.

  • Staining: Cells are incubated with a fluorochrome-conjugated anti-fibromodulin antibody or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.

  • Washing: Cells are washed with permeabilization buffer.

  • Acquisition: Stained cells are analyzed on a flow cytometer.

Immunoprecipitation (IP)

IP is used to isolate this compound and its interacting partners from a cell lysate.

Protocol 8: Immunoprecipitation

  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

  • Pre-clearing: The lysate is pre-cleared by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with the anti-fibromodulin antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-antigen complexes and incubated for 1-2 hours at 4°C.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are analyzed by Western blotting.

Section 3: this compound Signaling Pathways

This compound is involved in the regulation of several key signaling pathways. Understanding these interactions is crucial for elucidating its biological functions.

TGF-β Signaling Pathway

This compound can modulate TGF-β signaling by directly binding to TGF-β, thereby sequestering it in the extracellular matrix and preventing its interaction with its receptors.[13] This interaction can influence downstream signaling through both Smad-dependent and Smad-independent pathways.

TGF_beta_Signaling cluster_TGF TGF-β Signaling cluster_nuc FMOD This compound TGFb TGF-β FMOD->TGFb Sequesters TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds Smad Smad2/3 TGFbR->Smad Phosphorylates Smad4 Smad4 Smad->Smad4 Complexes with Nucleus Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: this compound's modulation of the TGF-β signaling pathway.

VEGF Signaling Pathway

Studies have shown that this compound can influence the VEGF signaling pathway. Depletion of this compound has been observed to downregulate the expression of VEGF and its receptor, VEGFR2, leading to the inhibition of AKT phosphorylation.[14] This suggests that this compound may play a pro-angiogenic role by promoting VEGF signaling.[2]

VEGF_Signaling cluster_VEGF VEGF Signaling FMOD This compound VEGF VEGF FMOD->VEGF Upregulates VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Phosphorylates Angiogenesis Angiogenesis Proliferation Migration AKT->Angiogenesis Promotes

Caption: this compound's involvement in the VEGF signaling pathway.

JNK and NF-κB Signaling Pathways

This compound has been shown to suppress Nuclear Factor-κB (NF-κB) activity.[15] This is achieved by inducing the delayed degradation of IκBα, an inhibitor of NF-κB, through a c-Jun N-terminal kinase (JNK)-dependent pathway.[16] This interaction highlights a role for this compound in regulating inflammation and cell survival.

JNK_NFkB_Signaling cluster_JNK_NFkB JNK and NF-κB Signaling FMOD This compound JNK JNK FMOD->JNK Activates IkBa IκBα JNK->IkBa Delays Degradation NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

Caption: this compound's regulation of the JNK and NF-κB signaling pathways.

Conclusion

This document provides a detailed framework for the generation and validation of this compound-specific antibodies. The protocols and data presented herein are intended to serve as a valuable resource for researchers in academia and industry. By following these guidelines, scientists can produce and characterize high-quality antibodies essential for advancing our understanding of this compound's role in health and disease, and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Fibromodulin Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and workflows for the identification and characterization of post-translational modifications (PTMs) on fibromodulin using mass spectrometry. This compound, a key small leucine-rich proteoglycan (SLRP), plays a crucial role in extracellular matrix organization and cellular signaling. Its function is intricately regulated by PTMs, making their comprehensive analysis essential for understanding its biological roles in health and disease, and for the development of novel therapeutics.

Identification of N-linked Glycosylation Sites on this compound

Application Note: N-linked glycosylation is a critical PTM of this compound, influencing its structure, stability, and interactions with other molecules. This protocol outlines a robust workflow for the identification of N-linked glycosylation sites and the characterization of attached glycans using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol:

1.1. Protein Extraction and Digestion:

  • Protein Source: Recombinant human this compound or this compound isolated from tissues or cell culture.

  • Denaturation, Reduction, and Alkylation:

    • Resuspend 100 µg of this compound in 100 µL of 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0.

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate free cysteine residues.

  • Enzymatic Digestion:

    • Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

1.2. Enrichment of Glycopeptides (Optional but Recommended):

  • Utilize hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) cartridges to enrich for glycopeptides from the complex peptide mixture.

1.3. Deglycosylation for Site Identification:

  • To identify the specific asparagine residues that are glycosylated, treat the enriched glycopeptides with Peptide-N-Glycosidase F (PNGase F). This enzyme cleaves the N-glycan chain and converts the asparagine to aspartic acid, resulting in a characteristic mass shift of +0.984 Da.

  • Incubate the glycopeptides with PNGase F in a buffer containing H₂¹⁸O to introduce a +2.989 Da mass shift, which provides a unique signature for formerly glycosylated sites and distinguishes them from native deamidation.[1]

1.4. LC-MS/MS Analysis:

  • Chromatography: Separate the peptides using a nano-flow high-performance liquid chromatography (nHPLC) system with a C18 reversed-phase column.

  • Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Acquire full scan mass spectra to detect the peptide precursor ions.

    • MS2 Scan: Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

1.5. Data Analysis:

  • Search the acquired MS/MS spectra against a human protein database containing the this compound sequence using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • Specify the variable modifications for asparagine deamidation (+0.984 Da) or the ¹⁸O-labeling (+2.989 Da) to identify the N-glycosylation sites.

Quantitative Data Summary:

Glycosylation Site (Asparagine Residue)Identified Glycan CompositionsRelative Abundance (%)
Asn-X1HexNAc(2)Hex(5)45
HexNAc(2)Hex(6)30
HexNAc(3)Hex(5)NeuAc(1)25
Asn-X2HexNAc(4)Hex(3)Fuc(1)60
HexNAc(5)Hex(3)Fuc(1)40

Note: The specific asparagine residue numbers (X1, X2) and glycan compositions are illustrative.

Workflow Diagram:

N_Glycosylation_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_deglycosylation Deglycosylation cluster_analysis Analysis cluster_output Output This compound This compound Protein Denature_Reduce_Alkylate Denaturation, Reduction, Alkylation This compound->Denature_Reduce_Alkylate Trypsin_Digest Tryptic Digestion Denature_Reduce_Alkylate->Trypsin_Digest HILIC HILIC Enrichment (Optional) Trypsin_Digest->HILIC PNGaseF PNGase F Treatment (in H₂¹⁸O) HILIC->PNGaseF LC_MSMS LC-MS/MS Analysis PNGaseF->LC_MSMS Data_Analysis Data Analysis (Database Search) LC_MSMS->Data_Analysis Site_ID N-Glycosylation Site Identification Data_Analysis->Site_ID

Workflow for N-linked glycosylation site identification.

Characterization of this compound Disulfide Bonds

Application Note: Disulfide bonds are essential for the correct folding and structural integrity of this compound. Mispaired disulfide bonds can lead to protein misfolding and aggregation. This protocol details a mass spectrometry-based method for the confident mapping of disulfide bridges in this compound.

Experimental Protocol:

2.1. Sample Preparation (Non-Reducing Conditions):

  • Alkylate free cysteine residues by incubating the native this compound protein with iodoacetamide.

  • Digest the protein using a protease such as trypsin or chymotrypsin (B1334515) under non-reducing conditions to keep the disulfide bonds intact. To minimize disulfide scrambling, maintain a slightly acidic pH during digestion.

2.2. LC-MS/MS Analysis:

  • Separate the resulting peptides using nHPLC with a C18 column.

  • Analyze the peptides on a high-resolution mass spectrometer.

  • Employ fragmentation methods that are effective for disulfide-linked peptides, such as Electron Transfer Dissociation (ETD) or a combination of ETD and HCD (EThcD).[2] These methods can cleave the peptide backbone while leaving the disulfide bond intact, or directly fragment the disulfide bond, providing valuable information for identification.

2.3. Data Analysis:

  • Use specialized software (e.g., pLink, Proteome Discoverer with a disulfide bond search node) to search the MS/MS data against the this compound sequence.

  • The software will identify pairs of peptides that are linked by a disulfide bond based on the mass of the precursor ion and the fragmentation pattern.

2.4. Comparative Analysis (Reduced vs. Non-Reduced):

  • As a complementary approach, analyze a reduced and alkylated sample of the digested this compound.

  • Compare the chromatograms of the non-reduced and reduced samples. Peaks corresponding to disulfide-linked peptides in the non-reduced sample will disappear in the reduced sample, and new peaks corresponding to the individual reduced peptides will appear. This comparison aids in the identification of disulfide-linked peptides.

Quantitative Data Summary:

The primary output for disulfide bond analysis is the identification of the specific cysteine residues involved in each bond. Quantitative analysis can be performed to assess the extent of disulfide bond scrambling or the presence of free thiols.

Disulfide BondIdentified Peptide 1Identified Peptide 2Confidence Score
Cys-X1 - Cys-Y1[Sequence of Peptide 1][Sequence of Peptide 2]>95%
Cys-X2 - Cys-Y2[Sequence of Peptide 3][Sequence of Peptide 4]>95%

Note: The specific cysteine residue numbers (X, Y) and peptide sequences are illustrative.

Workflow Diagram:

Disulfide_Bond_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Native_FMOD Native this compound Alkylation Alkylation of Free Thiols Native_FMOD->Alkylation Non_Reducing_Digest Non-Reducing Digestion Alkylation->Non_Reducing_Digest LC_MSMS_ETD LC-MS/MS (ETD/EThcD) Non_Reducing_Digest->LC_MSMS_ETD Data_Analysis_DBond Data Analysis (Disulfide Bond Software) LC_MSMS_ETD->Data_Analysis_DBond Disulfide_Map Disulfide Bond Map Data_Analysis_DBond->Disulfide_Map Phosphorylation_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cluster_output Output FMOD_Digest Digested this compound Peptides IMAC_TiO2 IMAC or TiO₂ Enrichment FMOD_Digest->IMAC_TiO2 LC_MSMS_HCD LC-MS/MS (HCD) IMAC_TiO2->LC_MSMS_HCD Data_Analysis_Phospho Data Analysis (Phospho Search) LC_MSMS_HCD->Data_Analysis_Phospho Phospho_Site_ID Phosphorylation Site Identification Data_Analysis_Phospho->Phospho_Site_ID Ubiquitination_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cluster_output Output FMOD_Digest_Ub Digested this compound Peptides K_GG_Enrich K-ε-GG Immunoaffinity Enrichment FMOD_Digest_Ub->K_GG_Enrich LC_MSMS_Ub LC-MS/MS Analysis K_GG_Enrich->LC_MSMS_Ub Data_Analysis_Ub Data Analysis (K-ε-GG Search) LC_MSMS_Ub->Data_Analysis_Ub Ub_Site_ID Ubiquitination Site Identification Data_Analysis_Ub->Ub_Site_ID

References

Application Notes and Protocols for CRISPR-Cas9 Mediated FMOD Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibromodulin (FMOD) is a small leucine-rich proteoglycan (SLRP) that plays a critical role in extracellular matrix (ECM) organization by interacting with collagen fibrils.[1][2] Its involvement in regulating the transforming growth factor-beta (TGF-β) signaling pathway positions it as a key player in cellular processes such as adhesion, proliferation, migration, and differentiation.[1][3] Dysregulation of FMOD has been implicated in the pathogenesis of fibrosis and various cancers, making it an attractive target for therapeutic intervention.[4][5][6] The CRISPR-Cas9 system offers a powerful and precise tool for editing the FMOD gene, enabling researchers to investigate its function and explore its therapeutic potential.[7][8]

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for FMOD gene editing, including detailed protocols for knockout in mammalian cells, validation of edits, and analysis of off-target effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TGF-β signaling pathway involving FMOD and a typical experimental workflow for CRISPR-Cas9 mediated FMOD gene knockout.

FMOD_TGF_beta_pathway TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds FMOD FMOD FMOD->TGFb SMADs SMAD Complex (SMAD2/3, SMAD4) TGFbR->SMADs Phosphorylates (Canonical Pathway) ERK ERK TGFbR->ERK Activates (Non-canonical Pathway) Gene_Expression Target Gene Expression SMADs->Gene_Expression Regulates ERK->Gene_Expression CRISPR_FMOD_KO_Workflow sgRNA_design 1. sgRNA Design & Synthesis vector_prep 2. Vector Preparation (e.g., pX458) sgRNA_design->vector_prep transfection 3. Transfection into Mammalian Cells vector_prep->transfection selection 4. Selection & Clonal Expansion transfection->selection validation 5. Validation of Knockout selection->validation off_target 6. Off-Target Analysis validation->off_target phenotype 7. Phenotypic Analysis validation->phenotype

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Recombinant Fibromodulin Folding and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression, purification, and refolding of recombinant fibromodulin.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Expression of Recombinant this compound

Question: I am not observing any band corresponding to the expected molecular weight of this compound on my SDS-PAGE gel after induction. What could be the issue?

Answer:

Several factors can contribute to low or no expression of your recombinant this compound. Here's a systematic approach to troubleshoot this issue:

  • Codon Optimization: The codon usage of the this compound gene might not be optimal for your expression host (e.g., E. coli).

    • Solution: Synthesize a codon-optimized version of the this compound gene tailored to your expression system.

  • Vector and Promoter: The choice of expression vector and promoter strength can significantly impact protein yield.

    • Solution: Ensure you are using a vector with a strong, inducible promoter (e.g., T7 promoter in E. coli). Verify the integrity of your plasmid construct through sequencing.

  • Induction Conditions: Inefficient induction can lead to poor expression.

    • Solution: Optimize the inducer concentration (e.g., IPTG) and the cell density (OD600) at the time of induction. A typical starting point for E. coli is an OD600 of 0.6-0.8 and an IPTG concentration of 0.1-1 mM.

  • Toxicity of this compound: Overexpression of some proteins can be toxic to the host cells, leading to poor growth and low yield.

    • Solution: Use a lower inducer concentration, switch to a weaker promoter, or use a host strain that allows for tighter regulation of basal expression (e.g., BL21(DE3)pLysS).

  • Protein Degradation: The expressed this compound might be rapidly degraded by host cell proteases.

    • Solution: Perform a time-course experiment to identify the optimal induction time. Harvest cells at different time points post-induction and analyze for this compound expression. Add protease inhibitors during cell lysis.

Problem 2: Recombinant this compound is Expressed in Insoluble Inclusion Bodies

Question: I see a strong band for this compound after cell lysis, but it's all in the insoluble pellet (inclusion bodies). How can I increase its solubility?

Answer:

Inclusion body formation is a common challenge when overexpressing eukaryotic proteins in bacteria. Here are several strategies to improve the solubility of recombinant this compound:

  • Lower Expression Temperature: Reducing the cultivation temperature after induction slows down protein synthesis, allowing more time for proper folding.

    • Solution: After induction, lower the incubator temperature to 18-25°C and express the protein overnight.

  • Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein or peptide to this compound can improve its folding and solubility.

    • Solution: Clone the this compound gene into a vector that adds a solubility-enhancing tag, such as Maltose Binding Protein (MBP), Glutathione S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO). These tags can often be cleaved off after purification.

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your protein.

    • Solution: Co-transform your expression host with a second plasmid that expresses chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).

  • Optimize Buffer Conditions: The composition of the lysis buffer can influence protein solubility.

    • Solution: Include additives in your lysis buffer that can help stabilize the protein, such as 5-10% glycerol (B35011), 0.1-0.5 M L-arginine, or non-ionic detergents like Triton X-100.

  • Refolding from Inclusion Bodies: If the above strategies do not yield sufficient soluble protein, you can purify the this compound from inclusion bodies and then refold it in vitro. See the detailed protocols in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of recombinant human this compound?

A1: The mature human this compound core protein has a predicted molecular mass of approximately 42 kDa.[1] However, when expressed as a fusion protein, the observed molecular weight on SDS-PAGE will be higher. For example, a His-tagged this compound may run at around 45 kDa.[2]

Q2: Which expression system is best for producing this compound?

A2: this compound has been successfully expressed in various systems, including E. coli, insect cells, and mammalian cells (e.g., HEK293, NS0).[3] E. coli is a cost-effective and rapid system, but often leads to insoluble expression in inclusion bodies. Mammalian systems are more likely to produce properly folded and post-translationally modified this compound, which may be important for its biological activity. The choice of system depends on the downstream application and required yield.

Q3: What purification methods are suitable for recombinant this compound?

A3: The purification strategy will depend on the fusion tag used. For His-tagged this compound, Immobilized Metal Affinity Chromatography (IMAC) using a Ni-NTA resin is the most common initial purification step.[4] This can be followed by a polishing step, such as size-exclusion chromatography (gel filtration), to remove aggregates and other impurities, potentially achieving a purity of over 95%.[5]

Q4: What are the optimal storage conditions for purified recombinant this compound?

A4: For short-term storage, purified this compound should be kept at 4°C for up to one week. For long-term storage, it is recommended to aliquot the protein and store it at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles, which can lead to protein aggregation and loss of activity. Adding a cryoprotectant like 20-50% glycerol to the final buffer can help maintain stability during freezing.

Q5: How can I confirm that my refolded this compound is biologically active?

A5: The biological activity of this compound can be assessed through various functional assays. One common method is to measure its ability to bind to type I collagen in an ELISA-based assay.[3] Other assays could investigate its role in modulating TGF-beta signaling or its pro-angiogenic effects on endothelial cells in vitro.[6]

Data Presentation

Table 1: Comparison of Expression Conditions on Soluble this compound Yield in E. coli

ParameterCondition 1Condition 2Condition 3
Temperature 37°C25°C18°C
Induction Time 4 hours12 hours16 hours
Fusion Tag 6xHis6xHis6xHis
Soluble Yield (mg/L of culture) ~0.5~2.5~4.0
Purity after Ni-NTA (%) >90>90>90

Note: These are estimated values based on typical results for similar proteins and may vary depending on the specific experimental setup.

Table 2: Comparison of Refolding Methods for Insoluble this compound

Refolding MethodTypical Recovery of Soluble Protein (%)AdvantagesDisadvantages
Dialysis 10-20%Simple setupTime-consuming, large buffer volumes required, potential for aggregation
Rapid Dilution 15-30%Fast and straightforwardRequires large volumes, protein concentration is low
On-Column Refolding 30-60%Higher yield, combines purification and refoldingRequires chromatography equipment, more complex setup

Note: Recovery rates are highly protein-dependent and require optimization.

Experimental Protocols

Protocol 1: Expression of His-Tagged this compound in E. coli

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the pET vector containing the His-tagged this compound gene. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired expression temperature (e.g., 18°C). Add IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to incubate at the lower temperature for 16-24 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Protocol 2: Purification and On-Column Refolding of His-Tagged this compound from Inclusion Bodies

  • Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes. Sonicate the cells on ice to ensure complete lysis and shear DNA.

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant (soluble fraction). Wash the pellet (inclusion bodies) twice with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1% Triton X-100) to remove membrane proteins and other contaminants.

  • Solubilization: Resuspend the washed inclusion bodies in 20 mL of solubilization buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 6 M Guanidine-HCl or 8 M Urea, 10 mM DTT). Stir at room temperature for 1-2 hours until the solution is clear.

  • Clarification: Centrifuge the solubilized inclusion bodies at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. Filter the supernatant through a 0.45 µm syringe filter.

  • IMAC Chromatography and On-Column Refolding: a. Equilibrate a Ni-NTA column with solubilization buffer. b. Load the clarified supernatant onto the column. c. Wash the column with 10 column volumes (CV) of solubilization buffer. d. Create a linear refolding gradient over 20 CV from solubilization buffer to a refolding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 0.5 M L-arginine). This gradual removal of the denaturant allows the protein to refold while bound to the resin. e. Wash the column with 5 CV of refolding buffer. f. Elute the refolded this compound with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Concentration: Exchange the buffer of the eluted fractions into a suitable storage buffer (e.g., PBS with 10% glycerol) and concentrate the protein using an appropriate centrifugal filter device.

  • Purity Analysis: Analyze the purity of the refolded this compound by SDS-PAGE.

Mandatory Visualizations

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & Refolding gene This compound Gene ligation Ligation gene->ligation vector Expression Vector vector->ligation recombinant_plasmid Recombinant Plasmid ligation->recombinant_plasmid transformation Transformation into E. coli recombinant_plasmid->transformation culture Cell Culture transformation->culture induction Induction (IPTG) culture->induction expression Protein Expression induction->expression harvesting Cell Harvesting expression->harvesting lysis Cell Lysis harvesting->lysis solubilization Inclusion Body Solubilization lysis->solubilization chromatography On-Column Refolding (IMAC) solubilization->chromatography elution Elution chromatography->elution purified_protein Purified this compound elution->purified_protein

Caption: Experimental workflow for recombinant this compound production.

tgf_beta_pathway FMOD This compound TGFb TGF-β FMOD->TGFb sequesters TGFbR TGF-β Receptor Complex TGFb->TGFbR binds SMAD SMAD 2/3 TGFbR->SMAD phosphorylates pSMAD p-SMAD 2/3 SMAD->pSMAD SMAD_complex SMAD Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_expression Target Gene Expression Nucleus->Gene_expression regulates

Caption: this compound's modulation of the TGF-β signaling pathway.

angiogenesis_pathway FMOD This compound Integrin Integrin Receptor FMOD->Integrin activates VEGF VEGF Expression FMOD->VEGF upregulates FAK FAK Integrin->FAK activates Src Src FAK->Src activates Notch Notch Signaling Src->Notch activates Angiogenesis Angiogenesis Notch->Angiogenesis VEGF->Angiogenesis

Caption: this compound-induced pro-angiogenic signaling cascade.

References

troubleshooting low yield in fibromodulin protein purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during fibromodulin (FMOD) protein purification, with a primary focus on addressing low yield.

Troubleshooting Guides

This section offers detailed solutions to specific problems that may arise during the purification of recombinant this compound.

Problem Area 1: Low or No Expression of this compound

Question: My initial analysis (e.g., SDS-PAGE/Western blot of the cell lysate) shows very low or no this compound expression. What steps can I take to improve expression?

Answer: Low expression is a frequent initial obstacle. The choice of expression system and the conditions for cell growth and induction are critical for success. This compound, being a glycoprotein, often benefits from expression in eukaryotic systems.

Troubleshooting Steps:

  • Expression System Selection:

    • Mammalian Cells (e.g., HEK293, CHO): These systems are often preferred for this compound as they can perform necessary post-translational modifications like glycosylation, which are important for its structure and function. However, yields can be lower and costs higher compared to microbial systems.[1][2]

    • Bacterial Cells (e.g., E. coli): While capable of high-yield protein production at a lower cost, E. coli cannot perform glycosylation.[3] This can lead to misfolded, insoluble, or non-functional this compound, often accumulating in inclusion bodies. If using E. coli, consider co-expression with chaperones to aid folding.

  • Optimization of Expression Conditions:

    • Codon Optimization: Ensure the DNA sequence of your this compound construct is optimized for the codon usage of your chosen expression host.

    • Induction Parameters: Systematically optimize the concentration of the inducing agent (e.g., IPTG for E. coli), the cell density at the time of induction, and the post-induction temperature and duration. Lowering the temperature after induction can sometimes enhance the solubility of proteins expressed in bacteria.

    • Media Composition: Experiment with different growth media and supplements to improve cell health and protein expression.

Problem Area 2: this compound is Present in the Insoluble Fraction (Inclusion Bodies)

Question: My Western blot shows a strong signal for this compound in the whole-cell lysate, but after centrifugation, the protein is almost entirely in the pellet. How can I recover my protein?

Answer: This indicates that your this compound is likely forming insoluble aggregates known as inclusion bodies, a common issue when expressing eukaryotic proteins in bacteria.

Troubleshooting Steps:

  • Modify Expression Conditions: As a first step, try to promote soluble expression by lowering the induction temperature and using a lower concentration of the inducing agent.

  • Inclusion Body Solubilization and Protein Refolding:

    • Isolation: After cell lysis, collect the inclusion bodies by centrifugation.

    • Solubilization: Use strong denaturing agents like 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride to solubilize the aggregated protein.

    • Refolding: This is a critical and often challenging step. The denatured protein must be slowly refolded into its native conformation. This is typically achieved by dialysis or rapid dilution into a refolding buffer. The refolding buffer should be optimized and may include additives like L-arginine to suppress aggregation.

    • Purification: Once refolded, the soluble this compound can be purified using standard chromatography techniques.

Problem Area 3: Low Yield After Affinity Chromatography

Question: I have good expression of soluble, tagged this compound, but the yield after the affinity chromatography step is very low. What could be the cause?

Answer: Significant protein loss during affinity chromatography usually points to issues with binding, washing, or elution.

Troubleshooting Steps:

  • Inefficient Binding:

    • Tag Accessibility: Ensure the affinity tag (e.g., His-tag, Strep-tag) is accessible and not sterically hindered. If you suspect the tag is buried within the folded protein, you may need to perform the purification under denaturing conditions.

    • Binding Buffer Composition: Check the pH and ionic strength of your binding buffer. For His-tagged proteins, avoid high concentrations of imidazole (B134444) in the binding buffer as it can prevent the protein from binding to the resin.

    • Flow Rate: Use a slower flow rate during sample application to allow sufficient time for the protein to bind to the resin.

  • Protein Loss During Washing:

    • Wash Buffer Stringency: If your protein is eluting during the wash steps, your wash buffer may be too stringent. For His-tagged proteins, this could mean the imidazole concentration is too high. Perform a gradient wash to determine the optimal imidazole concentration that removes contaminants without eluting your target protein.

  • Inefficient Elution:

    • Elution Buffer Composition: Your elution conditions may be too mild. For His-tagged proteins, you may need to increase the imidazole concentration (e.g., up to 500 mM). For other affinity systems, ensure the pH or competitive ligand concentration is optimal for elution.

    • Protein Precipitation on the Column: High concentrations of the eluted protein can sometimes lead to aggregation and precipitation on the column. Try eluting with a gradient to reduce the protein concentration in the elution fractions. Including additives like glycerol (B35011) or non-ionic detergents in the elution buffer can also help maintain solubility.[4]

Problem Area 4: Protein Degradation or Aggregation

Question: I observe multiple bands on my SDS-PAGE gel that correspond to lower molecular weights than this compound, or I see high molecular weight smears, suggesting degradation or aggregation. How can I prevent this?

Answer: Protein degradation by proteases from the host cells is a common problem. Aggregation can occur at various stages, especially at high protein concentrations.

Troubleshooting Steps:

  • Preventing Degradation:

    • Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer.

    • Temperature: Perform all purification steps at a low temperature (e.g., 4°C) to minimize protease activity.

    • Speed: Minimize the duration of the purification process.

  • Preventing Aggregation:

    • Buffer Optimization: The composition of your buffers is critical. Screen different pH levels and salt concentrations to find the optimal conditions for this compound stability.[5] Generally, a buffer with a pH at least one unit away from the protein's isoelectric point (pI) is recommended. The pI of this compound is acidic (around 5.6), so purification is typically performed at a more neutral pH.

    • Additives: Include stabilizing agents in your buffers, such as glycerol (5-10%), L-arginine, or low concentrations of non-ionic detergents.

    • Protein Concentration: Avoid excessively high protein concentrations, which can promote aggregation. If a high concentration is necessary for downstream applications, perform a final concentration step after all purification stages.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of recombinant this compound on an SDS-PAGE gel?

The predicted molecular mass of the human this compound core protein is approximately 41.2 kDa. However, due to glycosylation with keratan (B14152107) sulfate (B86663) chains when expressed in eukaryotic systems, it typically migrates at a higher apparent molecular weight, often in the range of 41-55 kDa or even up to 70 kDa.[6] When expressed in E. coli, it will lack glycosylation and should run closer to its predicted molecular weight.

Q2: Which expression system is best for producing this compound?

For producing bioactive this compound with proper post-translational modifications, mammalian expression systems like HEK293 or CHO cells are generally recommended.[1][2][3] While E. coli can be used for high-yield production of the core protein, it will lack glycosylation, which may affect its biological activity and solubility.

Q3: What are some common contaminants in this compound preparations?

When purifying from natural sources or some commercial preparations, other small leucine-rich proteoglycans (SLRPs) like decorin, biglycan, and aggrecan can be common contaminants.[7] When expressed recombinantly, host cell proteins are the primary contaminants.

Q4: Can I use ion exchange chromatography to purify this compound?

Yes, ion exchange chromatography (IEX) is a suitable step after initial affinity purification. Since this compound has an acidic isoelectric point (pI ≈ 5.6), anion exchange chromatography is typically used. The protein will be negatively charged at a neutral pH and will bind to a positively charged anion exchange resin. Elution is then achieved by increasing the salt concentration or decreasing the pH.[8]

Q5: What should I consider for size exclusion chromatography of this compound?

Size exclusion chromatography (SEC) is an excellent final "polishing" step to remove any remaining contaminants and protein aggregates.[9] Key considerations include:

  • Column Choice: Select a resin with a fractionation range appropriate for the size of this compound (which can vary depending on its glycosylation and oligomeric state).

  • Mobile Phase: The buffer should be one in which this compound is stable. It's advisable to include a moderate salt concentration (e.g., 150 mM NaCl) to prevent ionic interactions with the resin.

  • Sample Volume: Keep the sample injection volume small (typically 1-5% of the total column volume) to ensure good resolution.[10]

Data Presentation

Table 1: Comparison of Recombinant Protein Expression Systems

FeatureE. coliYeast (Pichia pastoris)Insect Cells (Baculovirus)Mammalian Cells (HEK, CHO)
Typical Yield 1-10 g/LUp to 20 g/L100 mg/L - 1 g/L0.5-5 g/L (can reach 10 g/L)[1][2]
Post-Translational Modifications NoneYes (glycosylation differs from mammalian)Yes (similar to mammalian)Yes (most similar to native human proteins)
Cost LowLow to moderateHighHigh
Complexity LowModerateHighHigh
Purity (Initial) ~50-70%~80%High>90%

Note: Yields are highly protein-dependent and the values presented are general estimates.[3]

Table 2: Recommended Buffer Conditions for this compound Purification

Chromatography StepBuffer ComponentRecommended Concentration/pHPurpose
Cell Lysis Tris-HCl or HEPES50 mM, pH 7.4-8.0Buffering
NaCl150-300 mMMaintain ionic strength
Protease Inhibitor Cocktail1xPrevent protein degradation
Affinity (His-tag) Binding Buffer (Tris/HEPES, NaCl)pH 7.4-8.0, 150-300 mM NaClProtein binding
Imidazole (in binding/wash)10-20 mMReduce non-specific binding
Elution Buffer (Tris/HEPES, NaCl)pH 7.4-8.0, 150-300 mM NaClProtein elution
Imidazole (in elution)250-500 mMElute bound protein
Anion Exchange Binding Buffer (e.g., Tris-HCl)pH > 6.6 (e.g., 7.4)Ensure negative charge for binding
NaCl (in binding buffer)Low (e.g., < 50 mM)Promote binding
Elution Buffer (Binding buffer + NaCl)Linear gradient 0-1 M NaClElute bound protein
Size Exclusion Mobile Phase (e.g., PBS or Tris/HEPES)pH 7.4Maintain protein stability
NaCl150-300 mMPrevent non-specific interactions

Experimental Protocols

Protocol 1: Cell Lysis (from Mammalian Cell Pellet)
  • Thaw the cell pellet on ice.

  • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 1x protease inhibitor cocktail). Use 5-10 mL of buffer per gram of cell pellet.

  • Incubate on ice for 30 minutes with occasional gentle vortexing.

  • Clarify the lysate by centrifugation at >12,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble this compound.

Protocol 2: Affinity Chromatography (His-tagged this compound)
  • Equilibrate the Ni-NTA affinity column with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Load the clarified cell lysate onto the column at a slow flow rate (e.g., 0.5-1 mL/min).

  • Wash the column with 10-20 CV of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elute the bound this compound with 5-10 CV of elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing purified this compound.

Protocol 3: Anion Exchange Chromatography
  • Pool and buffer exchange the fractions containing this compound from the affinity step into the anion exchange binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 25 mM NaCl).

  • Equilibrate a strong anion exchange column (e.g., a Q-sepharose column) with 5-10 CV of binding buffer.

  • Load the buffer-exchanged sample onto the column.

  • Wash the column with 5-10 CV of binding buffer.

  • Elute the bound this compound using a linear salt gradient from the binding buffer to an elution buffer containing a high salt concentration (e.g., 20 mM Tris-HCl pH 7.5, 1 M NaCl).

  • Collect fractions and analyze by SDS-PAGE.

Protocol 4: Size Exclusion Chromatography
  • Concentrate the pooled fractions from the ion exchange step to a suitable volume (typically <5% of the SEC column volume).

  • Equilibrate a size exclusion column with at least 2 CV of SEC buffer (e.g., PBS pH 7.4 or 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Load the concentrated protein sample onto the column.

  • Elute with the SEC buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE for purity.

Mandatory Visualization

PurificationWorkflow Start Recombinant Cell Culture (e.g., Mammalian, E. coli) CellHarvest Cell Harvest & Lysis Start->CellHarvest Clarification Clarification (Centrifugation/Filtration) CellHarvest->Clarification AffinityChrom Step 1: Affinity Chromatography (e.g., Ni-NTA for His-tag) Clarification->AffinityChrom BufferExchange1 Buffer Exchange AffinityChrom->BufferExchange1 IonExchange Step 2: Ion Exchange Chromatography (Anion Exchange) BufferExchange1->IonExchange Concentration Concentration IonExchange->Concentration SEC Step 3: Size Exclusion Chromatography (Polishing Step) Concentration->SEC FinalProduct Purified this compound SEC->FinalProduct

Caption: A typical multi-step workflow for the purification of recombinant this compound.

TroubleshootingYield LowYield Low Final Yield CheckExpression Check Expression Level (SDS-PAGE/Western of Lysate) LowYield->CheckExpression LowExpression Low/No Expression CheckExpression->LowExpression Low GoodExpression Good Expression CheckExpression->GoodExpression Good OptimizeExpression Optimize Codons, Induction Conditions, Change Expression System LowExpression->OptimizeExpression CheckSolubility Check Soluble vs. Insoluble Fraction GoodExpression->CheckSolubility Insoluble Protein Insoluble (Inclusion Bodies) CheckSolubility->Insoluble Insoluble Soluble Protein Soluble CheckSolubility->Soluble Soluble Refold Optimize Lysis, Denature & Refold Protein Insoluble->Refold CheckChroma Analyze Flow-through, Wash & Elution Fractions from Chromatography Soluble->CheckChroma LossBinding Loss in Flow-through: Optimize Binding (pH, salt, tag access) CheckChroma->LossBinding LossWash Loss in Wash: Decrease Wash Stringency CheckChroma->LossWash LossElution No/Poor Elution: Increase Elution Stringency CheckChroma->LossElution Degradation Degradation/Aggregation: Add Protease Inhibitors, Optimize Buffers (pH, salt, additives) CheckChroma->Degradation

Caption: A decision-making diagram for troubleshooting low this compound yield.

References

challenges in interpreting fibromodulin knockout mouse phenotype

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fibromodulin (FMOD) knockout mouse model. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret phenotypes and navigate common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Phenotype & Interpretation

Q1: What are the most consistent and expected phenotypic changes in FMOD knockout mice?

A1: The most prominent and widely reported phenotype in FMOD KO mice is abnormal collagen fibrillogenesis.[1][2][3] This primary defect leads to a cascade of secondary, tissue-specific consequences. Key observations include:

  • Abnormal Collagen Fibrils: Ultrastructural analysis, particularly in tendons, consistently shows collagen fibrils with irregular, rough, or "cauliflower-like" cross-sectional outlines.[1][4]

  • Altered Fibril Diameter: The distribution of collagen fibril diameters is altered. Typically, there is a larger number of very thin fibrils, leading to a decrease in the average fibril diameter.[1][5]

  • Disorganized Tissue Architecture: In tissues like tendons, the abnormal fibrils fail to assemble into well-organized, hierarchical fiber bundles.[1][6]

  • Impaired Biomechanics: Tissues reliant on collagen for tensile strength, such as tendons, exhibit reduced stiffness and overall weakness.[6][7][8]

Q2: I am observing delayed wound healing and increased scarring in my FMOD KO mice. Is this an expected outcome?

A2: Yes, this is a well-documented aspect of the FMOD KO phenotype.[9][10] The absence of this compound disrupts the normal wound healing cascade. This is characterized by:

  • Delayed dermal cell migration and granulation tissue formation.[9]

  • Delayed overall wound closure.[9][11][12]

  • Increased final scar size compared to wild-type (WT) mice.[9][12] This phenotype is strongly associated with altered transforming growth factor-beta (TGF-β) signaling. FMOD KO wounds often show an early elevation of TGF-β receptors and an unusually high expression of TGF-β3, which can inhibit cell migration.[9][11][12]

Q3: The phenotype in my FMOD KO mice seems less severe than reported in the literature, or varies significantly between tissues. Why might this be?

A3: This is a critical challenge in interpreting the FMOD KO phenotype and is often due to compensatory mechanisms and tissue-specific expression .

  • Lumican Upregulation: The most significant compensatory factor is the upregulation of lumican, another small leucine-rich proteoglycan (SLRP) that also binds to collagen.[1][5] In FMOD KO tendons, lumican protein content can increase substantially, partially rescuing the collagen fibril phenotype.[1] This compensation complicates the analysis of this compound's exclusive function.[13]

  • Tissue-Specific Roles: The importance of this compound versus other SLRPs varies by tissue. For example, the tendon phenotype is severe because this compound is highly expressed and crucial for mature fibril development.[3][13] In contrast, articular cartilage from FMOD KO mice may not show significant collagen defects, suggesting other factors are more dominant in that tissue's matrix assembly.[6][7]

  • Age-Dependent Effects: The phenotype can also vary with age. In dental tissues, for instance, mineralization defects are seen in young KO mice but may appear to normalize in older mice due to the compensatory upregulation of other proteins like DMP1 and DSPP.[14][15]

Experimental Troubleshooting

Q4: My electron microscopy images of FMOD KO tendon show disorganized, irregular fibrils. How can I quantitatively analyze this?

A4: Visual confirmation of irregular fibrils is the first step. For robust, publishable data, you must perform a quantitative morphometric analysis. The key parameter to measure is the collagen fibril diameter . A typical finding in FMOD KO tendons is a shift in the distribution towards smaller-diameter fibrils compared to an age-matched WT control.[1] See the "Experimental Protocols" section below for a detailed methodology on preparing and analyzing samples via Transmission Electron Microscopy (TEM).

Q5: My biomechanical testing data from FMOD KO tendons shows high variability. What are some common pitfalls?

A5: High variability in tendon mechanics can obscure true differences. Ensure you are controlling for:

  • Tendon Selection: Use the same tendon (e.g., tail fascicle, Achilles) for all animals, as properties vary along the body.

  • Age and Sex Matching: Mechanical properties are highly dependent on age and can vary by sex. Use littermate controls whenever possible.

  • Hydration: Keep the tendon hydrated with phosphate-buffered saline (PBS) during dissection and testing to prevent drying, which artificially stiffens the tissue.

  • Consistent Cross-Sectional Area (CSA) Measurement: This is the most common source of error. Use a standardized, non-contact method if possible, or a very precise caliper-based or histological method. Inaccurate CSA will lead to incorrect stress calculations.

  • Strain Rate: Use the exact same strain rate for all tests.

Troubleshooting Guides

Guide 1: Investigating a Weaker-Than-Expected Phenotype

If your FMOD KO mice do not exhibit a strong or clear phenotype, it may be masked by compensatory mechanisms. This guide provides a logical workflow to investigate this possibility.

G cluster_0 A Start: Weaker-than-expected phenotype observed in FMOD KO mice B Confirm Genotype: Is the FMOD gene fully knocked out? A->B First Step C Analyze Primary Defect: Perform TEM on tendon tissue. Are collagen fibrils irregular? B->C Genotype Confirmed D No Fibril Defect: Re-evaluate protocols. Consider tissue-specific expression levels. C->D No E Fibril Defect Present: Phenotype is likely masked. Proceed to investigate compensation. C->E Yes F Investigate Lumican: Use Western Blot or IHC to compare Lumican protein levels in KO vs WT tendon. E->F G Lumican is Upregulated: This is the likely compensatory mechanism. Consider using FMOD/Lumican double KO mice. F->G Result H Lumican Not Upregulated: Investigate other SLRPs (e.g., Decorin, Biglycan) or tissue-specific factors (e.g., DMP1 in dentin). F->H Result

Caption: Workflow for troubleshooting a weak FMOD KO phenotype.
Guide 2: Interpreting FMOD's Role in Collagen Fibrillogenesis

This compound is a key regulator of collagen fibril assembly. Its absence leads to specific structural defects.

G cluster_0 Wild-Type (WT) Condition cluster_1 FMOD Knockout (KO) Condition Collagen Collagen Monomers Fibril Intermediate Fibril Collagen->Fibril FMOD This compound (FMOD) FMOD->Fibril Regulates lateral fusion & growth MatureFibril Mature, Circular Fibril with Uniform Diameter Fibril->MatureFibril Collagen_KO Collagen Monomers UnregulatedFibril Unregulated Fibril Growth Collagen_KO->UnregulatedFibril Lumican Upregulated Lumican Lumican->UnregulatedFibril Partially Compensates DefectiveFibril Irregular, Rough Fibril with Aberrant Diameter UnregulatedFibril->DefectiveFibril

Caption: FMOD's role in collagen fibrillogenesis in WT vs. KO mice.

Quantitative Data Summary

Table 1: Effect of this compound Deficiency on Tendon Biomechanics
ParameterWild-Type (WT)FMOD KO (Fmod-/-)FMOD/Lumican Double KOFindingReference(s)
Stiffness NormalSignificantly ReducedFurther ReducedFMOD is critical for tendon stiffness.[7],[6],[8]
Strength NormalReducedExtremely WeakBoth FMOD and Lumican contribute to tendon strength.[7],[6]
Table 2: Effect of this compound Deficiency on Collagen Fibril Diameter in Tendon
ParameterWild-Type (WT)FMOD KO (Fmod-/-)FindingReference(s)
Fibril Cross-Section Circular, SmoothIrregular, RoughLoss of FMOD disrupts controlled lateral growth.[1]
Diameter Distribution Normal unimodal or bimodal distributionSkewed towards smaller diametersFMOD is required for the growth and maturation of fibrils.[1],[8],[5]

Experimental Protocols

Protocol 1: Transmission Electron Microscopy (TEM) of Tendon Collagen Fibrils

This protocol is essential for visualizing the primary defect in FMOD KO mice.

Objective: To assess the ultrastructure (cross-sectional morphology and diameter) of collagen fibrils.

Methodology:

  • Tissue Harvest:

    • Euthanize age- and sex-matched WT and FMOD KO mice.

    • Immediately dissect the desired tendon (e.g., tail or Achilles tendon) in a pool of fixative to prevent contraction.

  • Primary Fixation:

    • Fix tissues in a solution of 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for at least 4 hours at 4°C.

  • Post-Fixation:

    • Rinse samples thoroughly in 0.1 M cacodylate buffer.

    • Post-fix with 1% osmium tetroxide (OsO4) in 0.1 M cacodylate buffer for 1-2 hours on ice. This step enhances contrast.

  • Dehydration & Embedding:

    • Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).

    • Infiltrate with propylene (B89431) oxide and then with a 1:1 mixture of propylene oxide and epoxy resin (e.g., Epon or Spurr's resin).

    • Embed the samples in pure resin in molds and polymerize in an oven at 60°C for 48 hours.

  • Sectioning & Staining:

    • Cut ultrathin transverse sections (60-80 nm) using an ultramicrotome with a diamond knife.

    • Collect sections on copper grids.

    • Stain the sections with uranyl acetate (B1210297) followed by lead citrate (B86180) to enhance the contrast of the collagen fibrils.

  • Imaging & Analysis:

    • Image the transverse sections using a transmission electron microscope at high magnification (e.g., 50,000x or higher).

    • Capture multiple images from different regions of the tendon for each sample to ensure representative analysis.

    • Use image analysis software (e.g., ImageJ) to measure the cross-sectional diameter of at least 500-1000 fibrils per animal. Plot the results as a frequency histogram to compare the diameter distributions between WT and KO groups.

Protocol 2: Biomechanical Tensile Testing of Tendon

Objective: To quantify the mechanical properties (stiffness, strength) of tendon tissue.

Methodology:

  • Sample Preparation:

    • Dissect entire tendon units (e.g., Achilles tendon-calcaneus bone complex) from age- and sex-matched WT and FMOD KO mice.

    • Keep samples constantly hydrated in PBS.

    • Measure the cross-sectional area (CSA) of the tendon mid-substance using a non-contact method or a precise caliper.

  • Mounting:

    • Securely mount the sample in the grips of a uniaxial tensile testing machine. For bone-tendon units, the bone can be frozen into a clamp for a secure grip. The distal end can be clamped between sandpaper-lined grips.

  • Preconditioning:

    • Apply a small tare load to remove slack.

    • Perform 5-10 cycles of preconditioning at a low strain (e.g., 0.5-1.0%) to allow for tissue stabilization.

  • Ramp to Failure Test:

    • Pull the tendon at a constant strain rate (e.g., 10% per second) until it ruptures completely.

    • Record the load (force) and displacement data throughout the test.

  • Data Analysis:

    • Convert load-displacement data to a stress-strain curve.

      • Stress (MPa): Load / CSA

      • Strain (%): Displacement / Initial Grip-to-Grip Length

    • Calculate key mechanical properties from the curve:

      • Stiffness (N/mm): The slope of the linear region of the load-displacement curve.

      • Young's Modulus (MPa): The slope of the linear (elastic) region of the stress-strain curve. This is the normalized stiffness.

      • Ultimate Tensile Strength (UTS) (MPa): The maximum stress the tendon can withstand before failure.

References

overcoming non-specific binding in fibromodulin immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers overcome non-specific binding during fibromodulin immunoprecipitation (IP).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in an immunoprecipitation experiment?

Non-specific binding in IP can arise from several sources. The main culprits are typically interactions with the immunoglobulin (antibody), the solid-phase support (e.g., agarose (B213101) or magnetic beads), or other proteins in the lysate that form aggregates.[1][2][3] Specifically, lysate components can adhere to the beads, or the antibody itself may bind to proteins other than the intended target.[1][4]

Q2: Why might this compound be particularly prone to non-specific binding issues?

This compound is a proteoglycan found in the extracellular matrix (ECM).[5][6] Its nature as a collagen-binding protein and its localization in the complex ECM environment mean that lysates may contain high concentrations of associated proteins.[6] Extracting this compound requires cell lysis methods that can also release large, sticky protein complexes, increasing the potential for non-specific interactions.

Q3: What is "pre-clearing" and is it necessary for this compound IP?

Pre-clearing is a highly recommended step to reduce non-specific binding where the cell lysate is incubated with beads (without the specific antibody) before the IP.[1][7][8] This captures proteins that would non-specifically bind to the beads themselves. The beads are then discarded, and the "pre-cleared" supernatant is used for the actual immunoprecipitation.[8][9][10] For a challenging IP like this compound, this step is often critical for clean results.[2]

Q4: How do I choose between Protein A, Protein G, or other beads?

The choice depends on the species and isotype of your primary antibody. Protein A and Protein G have different affinities for various antibody subclasses.[11] It is essential to consult a binding affinity chart to select the bead type that binds your specific anti-fibromodulin antibody most effectively. For instance, Protein A is a good choice for most rabbit IgG antibodies, while Protein G is often preferred for mouse IgG antibodies.[11]

Troubleshooting Guide: Overcoming High Background

Issue 1: Multiple non-specific bands are observed after Western Blotting.

High background is often due to inadequate washing, improper buffer composition, or an excess of antibody or lysate.[12]

Solution Workflow

IP_Workflow Lysis 1. Cell/Tissue Lysis (High-detergent buffer + inhibitors) Preclear 2. Pre-clearing (Incubate lysate with beads + control IgG) Lysis->Preclear IP 3. Immunoprecipitation (Add anti-FMOD Ab to pre-cleared lysate) Preclear->IP Capture 4. Complex Capture (Add blocked Protein A/G beads) IP->Capture Wash 5. Stringent Washes (Multiple washes with optimized buffer) Capture->Wash Elute 6. Elution (e.g., Glycine or SDS buffer) Wash->Elute Analysis 7. Downstream Analysis (Western Blot, Mass Spec) Elute->Analysis

References

Technical Support Center: Optimizing Fibromodulin (FMOD) Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fibromodulin (FMOD) immunohistochemistry (IHC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize fixation and antigen retrieval for successful FMOD staining.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fixative for this compound IHC on paraffin-embedded tissues?

A1: Formalin-based fixatives are commonly used for FMOD IHC in paraffin-embedded tissues. 10% neutral buffered formalin (NBF) or 4% paraformaldehyde (PFA) for 24-48 hours are recommended starting points.[1][2][3] Over-fixation should be avoided as it can mask the epitope, making antigen retrieval more challenging.[3][4] For some applications, alcohol-based fixatives might be an alternative, but formalin fixation generally provides better morphological preservation.[4]

Q2: Which antigen retrieval method is best for this compound?

A2: Heat-Induced Epitope Retrieval (HIER) is the most frequently recommended method for FMOD in formalin-fixed, paraffin-embedded tissues.[5] The choice of retrieval buffer is critical. Based on antibody datasheets and published studies, either a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) is suggested.[5] The optimal pH can be antibody-dependent, so it is advisable to test both conditions.[6]

Q3: What is the expected staining pattern for this compound?

A3: this compound is an extracellular matrix protein.[7] Therefore, a positive staining pattern is typically observed in the extracellular space, particularly in connective tissues.[8][9] In some cancerous tissues, intracellular staining has also been reported.[1][7] The specific localization can vary depending on the tissue type and pathological state. For example, in periodontal ligaments, intense staining is seen where ligaments insert into bone.[8][9]

Q4: What are recommended positive and negative controls for this compound IHC?

A4:

  • Positive Control: Tissues known to express high levels of FMOD, such as skin, tendon, or certain tumor tissues like oral squamous cell carcinoma or prostate cancer tissue, are suitable positive controls.[1][7][10]

  • Negative Control: A tissue known to have low or no FMOD expression should be used. Additionally, a "no primary antibody" control, where the primary antibody is omitted, is essential to check for non-specific binding of the secondary antibody.[6] An isotype control is also recommended when using monoclonal primary antibodies.

Troubleshooting Guide

Weak or No Staining
Potential Cause Recommended Solution
Suboptimal Fixation Avoid over-fixation (more than 48 hours in formalin). If under-fixation is suspected, ensure tissue is fully immersed in an adequate volume of fixative for at least 24 hours.[3][4]
Inadequate Antigen Retrieval Optimize HIER conditions. Test both citrate (B86180) buffer (pH 6.0) and Tris-EDTA buffer (pH 9.0). Ensure the retrieval solution reaches and is maintained at the correct temperature (95-100°C) for the recommended time (typically 10-20 minutes).[6][11]
Primary Antibody Issues Confirm the primary antibody is validated for IHC on paraffin-embedded tissues. Use the dilution recommended on the datasheet as a starting point and perform a titration to find the optimal concentration.[6][12] Ensure proper antibody storage and avoid repeated freeze-thaw cycles.[12] Run a positive control to verify antibody activity.[6]
Inactive Detection System Ensure the secondary antibody is compatible with the primary antibody's host species. Check that chromogens and other detection reagents have not expired and are active.[12]
High Background Staining
Potential Cause Recommended Solution
Non-specific Antibody Binding Increase the concentration and/or duration of the blocking step. Use normal serum from the same species as the secondary antibody for blocking.[13] Adding a detergent like Tween-20 to wash buffers and antibody diluents can reduce hydrophobic interactions.[6]
Endogenous Enzyme Activity If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before primary antibody incubation.[14]
Primary Antibody Concentration Too High Perform a primary antibody titration to determine the optimal dilution that provides a strong signal with low background.[13]
Over-development of Chromogen Reduce the incubation time with the chromogen substrate. Monitor the color development under a microscope.

Quantitative Data Summary

The following table provides a semi-quantitative comparison of different fixation and antigen retrieval methods for IHC, with specific recommendations for this compound where available. The scoring is based on general IHC principles and published data for FMOD.

Fixation Method Antigen Retrieval Method Expected FMOD Signal Intensity Morphology Preservation Notes
10% Neutral Buffered Formalin (24-48h)HIER, Citrate Buffer (pH 6.0)+++++A good starting point for most tissues.
10% Neutral Buffered Formalin (24-48h)HIER, Tris-EDTA Buffer (pH 9.0)++++++Often provides superior antigen unmasking for many epitopes. Recommended for FMOD by some antibody suppliers.[5]
10% Neutral Buffered Formalin (>72h)HIER, Citrate or Tris-EDTA++++Over-fixation can significantly reduce signal. May require more aggressive antigen retrieval.
Cold Methanol/Ethanol (B145695)None required++++Generally used for frozen sections. Can be an alternative if formalin fixation masks the epitope.
10% Neutral Buffered Formalin (24-48h)PIER (e.g., Proteinase K, Trypsin)+/-+Not commonly recommended for FMOD. Can damage tissue morphology.

Scoring: +++ (Excellent), ++ (Good), + (Fair), +/- (Variable/Not Recommended)

Experimental Protocols

Protocol 1: Formalin-Fixation and Paraffin-Embedding (FFPE)
  • Fixation: Immediately following tissue excision, immerse the tissue in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.[3]

  • Dehydration: Dehydrate the tissue through a graded series of ethanol solutions (e.g., 70%, 95%, 100%).[15]

  • Clearing: Clear the tissue in xylene.[15]

  • Paraffin (B1166041) Infiltration: Infiltrate the tissue with molten paraffin wax.

  • Embedding: Embed the tissue in a paraffin block.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.[1]

Protocol 2: Heat-Induced Epitope Retrieval (HIER)
  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.[2]

  • Antigen Retrieval: Immerse slides in a coplin jar containing either 10 mM Sodium Citrate buffer (pH 6.0) or 1X Tris-EDTA buffer (pH 9.0).

  • Heating: Heat the slides in a pressure cooker, microwave, or water bath to 95-100°C for 10-20 minutes.[2]

  • Cooling: Allow the slides to cool in the buffer for at least 20 minutes at room temperature.

  • Washing: Rinse the sections with a wash buffer (e.g., PBS with 0.05% Tween-20).

Visualizations

experimental_workflow cluster_fixation Fixation & Embedding cluster_staining IHC Staining Protocol fixation Tissue Fixation (10% NBF, 24-48h) dehydration Dehydration (Graded Ethanol) fixation->dehydration embedding Paraffin Embedding dehydration->embedding sectioning Sectioning (4-5 µm) embedding->sectioning retrieval Antigen Retrieval (HIER) sectioning->retrieval blocking Blocking (Normal Serum) retrieval->blocking primary_ab Primary Antibody (Anti-FMOD) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (e.g., HRP-DAB) secondary_ab->detection counterstain Counterstain & Mount detection->counterstain

Caption: Workflow for this compound IHC on FFPE Tissues.

signaling_pathway FMOD This compound (FMOD) TGFB TGF-β FMOD->TGFB Inhibits Collagen Collagen Fibrillogenesis FMOD->Collagen Regulates TGFBR TGF-β Receptor TGFB->TGFBR Binds SMAD SMAD Pathway TGFBR->SMAD SMAD->Collagen ECM Extracellular Matrix Organization Collagen->ECM

Caption: Simplified FMOD Signaling Interaction.

References

issues with fibromodulin antibody specificity and validation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fibromodulin (FMOD) Antibody Specificity and Validation. This guide provides detailed troubleshooting advice, frequently asked questions, and validation protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound (FMOD) in a Western Blot?

A1: The calculated molecular mass of this compound is approximately 43 kDa.[1] However, due to post-translational modifications, particularly glycosylation, the protein typically migrates at a higher apparent molecular weight, often appearing as a band between 59 kDa and 70 kDa.[1] Some datasheets also note the presence of de-glycosylated forms at lower molecular weights (e.g., 40-46 kDa) and heavily glycosylated forms up to 100 kDa.

Q2: My polyclonal anti-FMOD antibody shows inconsistent results between lots. Why is this happening and what can I do?

A2: Lot-to-lot variability is a known issue, particularly for polyclonal antibodies, as each batch is generated from a new host immunization which can result in a different immune response.[2][3] Monoclonal antibodies generally offer better consistency.[3] To mitigate this, it is critical to validate each new lot of antibody you receive. This involves performing a side-by-side comparison with the previous lot and titrating the new antibody to find its optimal concentration for your specific application.[2]

Q3: The antibody datasheet says it's validated for Western Blotting. Can I assume it will work for Immunohistochemistry (IHC)?

A3: Not necessarily. An antibody's performance is highly dependent on the application because the state of the target protein (e.g., denatured in WB vs. native or fixed in IHC) differs significantly.[4][5] An antibody that recognizes a linear epitope on a denatured protein in a Western Blot may not recognize the folded protein in its native conformation required for IHC.[5] Always scrutinize the vendor's datasheet for specific data and images supporting its use in your intended application and species.[4]

Q4: What are the best controls to use to validate my FMOD antibody's specificity?

A4: The gold standard for validating antibody specificity is to use appropriate positive and negative controls.

  • Positive Controls: Use cell lines or tissues known to express FMOD. Some datasheets recommend HeLa or HepG2 whole cell lysates.[6]

  • Negative Controls: The most robust negative control is a cell line or tissue from a knockout (KO) animal, which does not express the protein of interest.[5][7] This provides the clearest evidence of specificity. If KO samples are unavailable, use a cell line with known low or no expression of FMOD.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Western Blotting (WB) Issues

Q: I am seeing multiple bands in my Western blot. How can I determine which is the correct FMOD band?

A: Multiple bands are a common issue and can arise from several factors.[5] Here is a step-by-step approach to troubleshoot this problem:

  • Check for Known Protein Variants: this compound is heavily glycosylated, which can result in bands of a higher molecular weight (60-100 kDa). It may also be cleaved by proteases, leading to lower molecular weight bands.[8] Check the literature and datasheets for information on expected variants.

  • Optimize Antibody Concentration: An overly high concentration of the primary or secondary antibody can lead to non-specific binding.[9] Perform a titration experiment to determine the optimal antibody dilution that maximizes specific signal while minimizing background and non-specific bands.

  • Improve Blocking and Washing: Insufficient blocking or washing can cause high background and non-specific bands.[10] Ensure you are blocking for at least 1 hour at room temperature with an appropriate agent (e.g., 5% non-fat dry milk or BSA in TBST). Increase the number and duration of your wash steps.[11]

  • Use Fresh Samples with Protease Inhibitors: Protein degradation can lead to unexpected lower molecular weight bands. Always prepare fresh lysates and add a protease inhibitor cocktail to your lysis buffer to protect your sample.[8]

  • Use a Negative Control: The most definitive way to identify the correct band is to run a negative control, such as a lysate from FMOD knockout cells, alongside your sample.[5] The band that disappears in the knockout lane is your specific FMOD signal.

Immunohistochemistry (IHC) Issues

Q: I have no signal or a very weak signal in my paraffin-embedded (IHC-P) tissue sections. What should I do?

A: A weak or absent signal in IHC can be frustrating. Consider the following troubleshooting steps:

  • Verify Antibody Compatibility: First, confirm that the antibody is validated for IHC-P on your target species.[4] The fixation process can mask the epitope your antibody is supposed to recognize.

  • Optimize Antigen Retrieval: This is one of the most critical steps in IHC-P. The optimal method (heat-induced vs. enzymatic) and buffer (e.g., citrate (B86180) pH 6.0 vs. Tris-EDTA pH 9.0) are antibody-dependent. You may need to test several conditions to find the one that works best for your specific antibody and tissue.

  • Check Antibody Dilution and Incubation: The recommended dilution on the datasheet is a starting point.[12] You may need to increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C) to enhance the signal.[9]

  • Use a Positive Control Tissue: Always include a tissue section known to express FMOD to confirm that your protocol and reagents are working correctly.

  • Confirm Reagent Activity: Ensure your secondary antibody and detection system (e.g., DAB, fluorophores) have not expired and were stored correctly. Run a control slide without the primary antibody to check for non-specific staining from the secondary antibody or detection reagents.[13]

Quantitative Data Summary

The following tables provide a summary of FMOD protein characteristics and typical antibody application parameters.

Table 1: this compound (FMOD) Protein Characteristics

PropertyDescriptionSource(s)
Gene Names FMOD, FM, SLRR2E[14]
Protein Family Small Leucine-Rich Proteoglycan (SLRP)[15]
Function Extracellular matrix assembly, collagen fibrillogenesis, TGF-beta regulation.[1][12]
Calculated MW ~43.2 kDa[15]
Apparent MW (WB) 59-70 kDa (glycosylated); can range from 40-100 kDa.[1]
Subcellular Location Extracellular matrix, Secreted[15]
Post-Translational Mods N-linked glycosylation, Tyrosine sulfation.[15]

Table 2: Recommended Starting Dilutions for FMOD Antibodies

ApplicationDilution RangeNotesSource(s)
Western Blot (WB) 1:500 - 1:2000Titration is highly recommended for each new antibody and lot.[12][16]
IHC (Paraffin) 1:50 - 1:100Requires proper antigen retrieval. Optimization is critical.[12]
Flow Cytometry 1:10 - 1:50Use appropriate controls for gating.[12]
ELISA VariesRefer to specific product datasheets.

Note: These are general starting points. Always refer to the manufacturer's datasheet for your specific antibody and optimize for your experimental conditions.

Key Experimental Protocols

Protocol 1: Western Blotting for FMOD Validation
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.

  • Electrophoresis: Mix 20-30 µg of total protein per lane with Laemmli sample buffer, boil at 95-100°C for 5-10 minutes, and load onto a 10% SDS-PAGE gel.[6][10] Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer using Ponceau S staining.[10]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Dilute the anti-FMOD antibody in the blocking buffer (e.g., 1:1000).[12] Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.[16]

Protocol 2: Immunohistochemistry (IHC-P) for FMOD
  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[7]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes. Allow slides to cool to room temperature.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a serum-based blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-FMOD antibody (e.g., 1:100) in the blocking solution and apply to the sections.[12][17] Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash slides 3 times for 5 minutes each in PBS.

  • Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system, according to the manufacturer's instructions.

  • Visualization: Develop the signal using a DAB substrate, which produces a brown precipitate. Monitor the reaction closely under a microscope.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

Visualized Workflows and Pathways

Caption: General workflow for validating a new antibody.

References

controlling for off-target effects of FMOD siRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FMOD siRNA experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively control for off-target effects and ensure the validity of their experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects of FMOD siRNA and why do they occur?

Off-target effects are unintended changes in gene expression and cellular phenotype caused by an siRNA molecule silencing genes other than the intended target (FMOD). These effects can lead to misinterpretation of experimental data and produce false positive results.

The primary cause of off-target effects is the siRNA guide strand behaving like a microRNA (miRNA). This occurs when the 'seed region' (nucleotides 2-8 of the guide strand) has partial sequence complementarity to the 3' untranslated region (3'-UTR) of unintended messenger RNAs (mRNAs). This miRNA-like binding can lead to the degradation or translational repression of these unintended transcripts.[1][2][3][4] Additionally, high concentrations of siRNA can saturate the endogenous RNAi machinery, and certain siRNA sequences can trigger an innate immune response, further contributing to off-target phenotypes.[4]

Q2: How can I distinguish between a true on-target FMOD phenotype and an off-target effect?

Distinguishing between on-target and off-target effects is critical for data validation. The most reliable method is to demonstrate that the observed phenotype is consistent across multiple, distinct siRNA sequences targeting different regions of the FMOD mRNA.[1] If two or three different FMOD siRNAs produce the same phenotype, it is likely a true on-target effect. Conversely, if different siRNAs lead to different or inconsistent phenotypes, off-target effects are the probable cause.[4][5] The gold-standard validation method is a rescue experiment, where the phenotype is reversed by reintroducing the FMOD gene.

Q3: What is Fibromodulin (FMOD) and what signaling pathways does it regulate?

This compound (FMOD) is a small leucine-rich proteoglycan (SLRP) found in the extracellular matrix (ECM).[1][6] Its primary role is modulating collagen fibrillogenesis, but it is also a key regulator of several critical signaling pathways.[1][7] FMOD is known to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway by directly binding to TGF-β, which can influence cell migration, proliferation, and apoptosis.[7][8][9][10] It also plays roles in angiogenesis by affecting pathways involving Vascular Endothelial Growth Factor (VEGF) and has been linked to Wnt and Notch signaling in various cellular contexts.[6][7][11][12][13]

FMOD_Signaling_Interactions cluster_ECM Extracellular Matrix cluster_Pathways Signaling Pathways cluster_Processes Cellular Processes FMOD FMOD TGFB TGF-β Signaling (Smad/non-Smad) FMOD->TGFB Modulates VEGF VEGF Signaling FMOD->VEGF Influences NOTCH Notch Signaling FMOD->NOTCH Activates WNT Wnt Signaling FMOD->WNT Associated with Migration Cell Migration TGFB->Migration Apoptosis Apoptosis TGFB->Apoptosis Proliferation Proliferation TGFB->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis NOTCH->Angiogenesis

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during FMOD siRNA experiments.

Q4: I'm observing inconsistent or contradictory phenotypes with different siRNAs targeting FMOD. What should I do?

This is a classic sign of off-target effects.[5] Each siRNA has its own unique off-target signature.

Troubleshooting Steps:

  • Verify Knockdown: First, confirm that each individual siRNA effectively reduces FMOD mRNA or protein levels using qPCR or Western blot, respectively.

  • Lower siRNA Concentration: Off-target effects are highly concentration-dependent.[11] Titrate your siRNAs to find the lowest possible concentration that still achieves sufficient FMOD knockdown.

  • Use siRNA Pools: Transfecting a pool of 3-4 different FMOD siRNAs can mitigate off-target effects. By using a pool, the concentration of any single siRNA is reduced, minimizing its individual off-target signature while maintaining robust on-target knockdown.[3][7][10]

  • Perform a Rescue Experiment: This is the definitive experiment to confirm your phenotype is due to FMOD knockdown. See the protocol in Section 3.

Q5: My FMOD knockdown is efficient, but I'm seeing significant cell death or toxicity.

Cell toxicity can confound results and may be unrelated to the specific knockdown of FMOD.

Troubleshooting Steps:

  • Assess Transfection Reagent Toxicity: Run a "mock" transfection control where cells are treated with the transfection reagent alone (no siRNA).[14] If you see toxicity in this control, consider lowering the amount of reagent or trying a different one.

  • Check Negative Control siRNA: Transfect cells with a non-targeting (scrambled) control siRNA.[14] If this also causes toxicity, it could indicate a general response to dsRNA or an issue with the transfection protocol.

  • Reduce siRNA Concentration: High concentrations of siRNA can be toxic. Perform a dose-response experiment to find an optimal, non-toxic concentration.

  • Avoid Antibiotics: Do not use antibiotics in the media during and immediately after transfection, as they can increase cell death in permeabilized cells.

Table 1: Troubleshooting Common FMOD siRNA Issues
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Phenotypes Off-target effects specific to individual siRNAs.Use at least two other siRNAs to confirm the phenotype.[5] Use a pool of 3-4 siRNAs.[3][7] Perform a rescue experiment.[5]
High Cell Toxicity Transfection reagent toxicity. High siRNA concentration.[8] General cellular stress from transfection.Optimize transfection reagent volume. Reduce siRNA concentration. Include a mock-transfected control.[14]
Poor FMOD Knockdown Low transfection efficiency. Degraded siRNA. Suboptimal siRNA concentration. Incorrect assay timing.Optimize transfection protocol using a positive control siRNA (e.g., targeting a housekeeping gene). Ensure proper siRNA storage and handling. Test a range of siRNA concentrations.[9] Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal time point for analysis.[9]
Phenotype without Knockdown Off-target effect. Non-specific stress response. Assay error.Confirm FMOD knockdown at both mRNA and protein levels. Use a non-targeting siRNA control to check for non-specific effects. Validate results with multiple siRNAs.

Section 3: Experimental Protocols & Best Practices

Adhering to rigorous experimental design and including proper controls is the best way to prevent and control for off-target effects.

Q6: What are the essential controls for a reliable FMOD siRNA experiment?

A well-controlled experiment is crucial for interpreting your data accurately.

Experimental_Controls cluster_experiment Your FMOD siRNA Experiment cluster_controls Essential Controls Test_siRNA Cells + FMOD siRNA Positive_Control Positive Control (e.g., Housekeeping Gene siRNA) Negative_Control Negative Control (Non-Targeting siRNA) Mock_Control Mock Transfection (Reagent Only) Untreated_Control Untreated Cells (Baseline) Positive_Control->Negative_Control Negative_Control->Mock_Control Mock_Control->Untreated_Control

Table 2: Essential Controls for FMOD siRNA Experiments
Control TypePurposeExpected Outcome / Interpretation
Untreated Cells Establishes baseline levels of FMOD expression and the normal phenotype.Provides a reference point for comparing all other samples.[14]
Mock Transfection Assesses the effects of the transfection reagent alone on cell viability and gene expression.Helps distinguish reagent-induced stress from siRNA-specific effects.[14]
Negative Control siRNA Measures non-specific effects caused by the introduction of an siRNA duplex into the cell.Phenotypic changes seen here but not in mock-transfected cells suggest a general response to siRNA, not FMOD knockdown.[14]
Positive Control siRNA Confirms that the transfection and RNAi machinery are working in the experimental system.Efficient knockdown of the positive control target (e.g., >80%) validates the experimental setup.[14]
Multiple FMOD siRNAs Ensures the observed phenotype is a specific result of FMOD knockdown, not an off-target effect.A consistent phenotype across 2-3 different siRNAs strongly supports an on-target effect.[1]
Q7: How should I design my FMOD siRNA to minimize off-target potential?

While no design is perfect, several strategies can significantly reduce the likelihood of off-target effects.

  • Use Advanced Design Algorithms: Utilize design tools that screen for potential off-targets and favor sequences with lower seed region complementarity to other genes.

  • Chemical Modifications: Order siRNAs with chemical modifications designed to reduce off-target activity. A 2'-O-methyl modification at position 2 of the guide strand is a common and effective strategy to disrupt miRNA-like seed binding without compromising on-target silencing.[1][10][11] More advanced modifications, such as triazolyl nucleotides, have also been shown to improve specificity.

  • Pooling Strategy: As a design principle, planning to use a SMARTpool reagent, which is a pool of four siRNAs, reduces the concentration of any one siRNA, thereby lowering the risk of off-target effects from a single sequence.[3][7]

Table 3: Strategies to Minimize siRNA Off-Target Effects
StrategyPrincipleKey Considerations
Bioinformatic Design Select siRNA sequences with minimal homology to other known mRNAs, especially in the seed region.In silico prediction alone is often insufficient to prevent all off-target effects.[3][5]
Chemical Modification Alter the siRNA backbone (e.g., 2'-O-methylation) to reduce binding affinity of the seed region to off-targets.[10]Can significantly reduce off-target effects while preserving on-target knockdown.[7][11]
siRNA Pooling Reduce the effective concentration of any single siRNA sequence, thereby minimizing its specific off-target signature.[1][10]An effective method to dilute out individual off-target effects without sacrificing knockdown efficiency.[3]
Dose Optimization Use the lowest effective siRNA concentration to minimize concentration-dependent off-target effects.Requires careful titration to balance on-target knockdown with minimal off-target activity.[11]
Rescue Experiments Definitively prove that the observed phenotype is due to the loss of the target gene's function.Considered the gold standard for validating siRNA specificity.[5]
Q8: Protocol for a Rescue Experiment to Confirm FMOD siRNA Specificity

This experiment aims to reverse the phenotype observed with FMOD siRNA by expressing an siRNA-resistant FMOD transgene.

Materials:

  • Your most effective FMOD siRNA.

  • An expression vector containing the FMOD coding sequence (cDNA).

  • Site-directed mutagenesis kit.

  • Appropriate transfection reagents for co-transfection of plasmid DNA and siRNA.

Methodology:

  • Create an siRNA-Resistant FMOD Expression Vector:

    • Identify the 21-nucleotide target sequence of your FMOD siRNA.

    • Using site-directed mutagenesis, introduce 3-4 silent "wobble" mutations within this target sequence in the FMOD cDNA. These mutations should change the nucleotide sequence without altering the amino acid sequence of the FMOD protein.

    • Example: If the target sequence is AUG-GCC-UAC, a silent mutation could change it to AUG-GGC-UAU (both still code for Met-Gly-Tyr).

    • Sequence-verify the plasmid to confirm the mutations. This vector will now produce FMOD mRNA that is not recognized by your siRNA.

  • Experimental Setup:

    • Prepare cell cultures for transfection. You will need the following experimental groups:

      • Mock Transfection (reagent only)

      • Negative Control siRNA + Empty Vector

      • FMOD siRNA + Empty Vector (This should produce your phenotype)

      • FMOD siRNA + siRNA-Resistant FMOD Vector (The "rescue" group)

  • Co-transfection:

    • Co-transfect the cells with the appropriate siRNA and plasmid DNA combinations according to an optimized protocol for your cell line.

  • Analysis:

    • After an appropriate incubation period (e.g., 48-72 hours), assess your phenotype of interest (e.g., cell migration, protein expression of a downstream target).

    • Expected Result: If the phenotype observed in the "FMOD siRNA + Empty Vector" group is reversed or significantly diminished in the "FMOD siRNA + siRNA-Resistant FMOD Vector" group, it confirms that the phenotype is a specific, on-target effect of FMOD knockdown.

Rescue_Workflow A 1. Create siRNA-Resistant FMOD Expression Vector B 2. Co-Transfect Cells with siRNA and Plasmids A->B C Group 1: FMOD siRNA + Empty Vector B->C D Group 2: FMOD siRNA + Resistant FMOD Vector B->D E 3. Analyze Phenotype C->E D->E F Phenotype Observed E->F In Group 1 G Phenotype Rescued E->G In Group 2 H Conclusion: On-Target Effect Confirmed F->H G->H

References

difficulties in studying fibromodulin's interaction with TGF-β in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for studying Fibromodulin (FMOD) and Transforming Growth Factor-Beta (TGF-β) interactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of in vitro studies involving these molecules.

Frequently Asked Questions (FAQs)

Q1: What is the biochemical nature of the interaction between this compound (FMOD) and TGF-β?

A1: The interaction is a direct protein-protein binding event. This compound, a small leucine-rich proteoglycan (SLRP), binds to various TGF-β isoforms through its core protein.[1][2] Studies have shown that FMOD possesses at least one high-affinity and one low-affinity binding site for TGF-β.[3] This interaction is crucial as FMOD can modulate TGF-β's biological activity by sequestering it in the extracellular matrix, thereby influencing its signaling pathways.[1][3]

Q2: Why can studying the FMOD-TGF-β interaction in vitro be particularly challenging?

A2: Several factors contribute to the difficulty of studying this interaction in vitro:

  • Protein Stability and Aggregation: Recombinant FMOD and TGF-β can be prone to aggregation, especially at high concentrations or after freeze-thaw cycles, which can lead to non-specific binding or loss of activity.[4][5]

  • Post-Translational Modifications (PTMs): FMOD's native structure includes N-linked glycosylation and tyrosine sulfation, while TGF-β is synthesized as a latent precursor.[2][6] The type and extent of PTMs on recombinant proteins can vary depending on the expression system (e.g., E. coli vs. mammalian cells) and may affect the binding affinity. The glycosaminoglycan chains on other proteoglycans can sometimes hinder the interaction of the core protein with TGF-β.[1]

  • Complex Binding Kinetics: The presence of multiple binding sites with different affinities on FMOD can complicate kinetic analyses in assays like Surface Plasmon Resonance (SPR).[3]

  • Assay Sensitivity: The interaction may be of moderate to low affinity, requiring highly sensitive and optimized detection methods to achieve a good signal-to-noise ratio.

Q3: Does FMOD interact with the latent or active form of TGF-β?

A3: FMOD primarily binds to the active forms of TGF-β isoforms (TGF-β1, β2, and β3).[1] There is evidence of slight binding to the latent recombinant TGF-β1 precursor, but the interaction is significantly weaker compared to the active form.[1][7] This suggests that FMOD's primary regulatory role occurs after TGF-β has been activated.

Troubleshooting Guides

Issue 1: Low or No Binding Signal in Your Assay (ELISA, Co-IP, SPR)

Question: I am not detecting any interaction between FMOD and TGF-β in my binding assay. What are the common causes and how can I fix this?

Answer: A lack of signal is a frequent issue that can stem from problems with the proteins, the assay conditions, or the detection method. Follow these troubleshooting steps:

Possible Cause Recommended Solution & Rationale
Inactive Proteins Solution: 1. Confirm the activity of your recombinant FMOD and TGF-β using a functional assay (e.g., FMOD binding to collagen I, TGF-β inducing Smad phosphorylation in a cell-based assay).[6][8] 2. Purchase proteins from a reputable supplier that provides activity data.[6] 3. Avoid repeated freeze-thaw cycles and store aliquots at -80°C as recommended.[5][9]
Inappropriate Buffer Solution: 1. Ensure the pH of your binding buffer is within the optimal range for both proteins (typically pH 7.2-7.4). 2. Optimize the salt concentration; high salt (e.g., >150 mM NaCl) can disrupt electrostatic interactions. Try a range from 50 mM to 200 mM NaCl. 3. Include a low concentration of a non-ionic detergent (e.g., 0.005% Tween-20 or P20 for SPR) to prevent non-specific adsorption to surfaces without disrupting the specific interaction.
Insufficient Protein Concentration Solution: The concentrations needed depend on the binding affinity (Kd) of the interaction. If the Kd is in the micromolar range, you will need higher concentrations of analyte. Perform a concentration titration experiment to find the optimal range for your specific assay.
Inefficient Antibody (for Co-IP/ELISA) Solution: 1. Validate your antibody's ability to recognize the native conformation of your target protein using an alternative method like Western Blot on non-reducing gels or immunofluorescence. 2. Ensure you are using an antibody validated for the specific application (e.g., an antibody that works for Western Blot may not work for Co-IP). 3. Include a positive control for the immunoprecipitation step.
Issue 2: High Background or Non-Specific Binding

Question: My binding assay shows a high signal in my negative control wells/lanes. How can I reduce this non-specific background?

Answer: High background can obscure the specific signal. It is often caused by proteins sticking to the assay surface or to each other non-specifically.

Possible Cause Recommended Solution & Rationale
Insufficient Blocking Solution: 1. Increase the blocking time (e.g., from 1 hour to 2 hours or overnight at 4°C). 2. Try different blocking agents. Common blockers include Bovine Serum Albumin (BSA) or non-fat dry milk. For some systems, specialized commercial blocking buffers may work better.
Protein Aggregation Solution: 1. Centrifuge your protein stocks at high speed (e.g., >10,000 x g for 10 minutes) immediately before use to pellet any aggregates. 2. Use freshly prepared or thawed protein aliquots for each experiment. 3. If aggregation persists, consider using size-exclusion chromatography (SEC) to purify the monomeric fraction.
Hydrophobic Interactions Solution: Increase the detergent concentration in your wash buffers (e.g., from 0.05% to 0.1% Tween-20). This helps to disrupt weak, non-specific hydrophobic interactions without affecting the specific binding.
Inadequate Washing Solution: 1. Increase the number of wash steps (e.g., from 3 to 5). 2. Increase the duration of each wash step. 3. Ensure complete removal of buffer between washes to prevent carryover.

Experimental Protocols & Data

Protocol 1: Direct Binding ELISA

This protocol outlines a method to detect the direct binding of recombinant FMOD to immobilized TGF-β.

  • Coating: Dilute recombinant TGF-β1 to 2-5 µg/mL in PBS. Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (PBS with 1% BSA). Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Analyte Incubation: Add 100 µL of serially diluted recombinant FMOD (starting from 10 µg/mL) to the wells. For a negative control, add buffer only. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2 (increase to 5 washes).

  • Primary Antibody: Add 100 µL of a primary antibody against FMOD, diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2 (increase to 5 washes).

  • Secondary Antibody: Add 100 µL of an HRP-conjugated secondary antibody, diluted in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Detection: Wash the plate 5 times. Add 100 µL of TMB substrate. Stop the reaction with 50 µL of 1M H₂SO₄ and read the absorbance at 450 nm.

Quantitative Data Summary

The following table provides typical concentration ranges for in vitro binding assays. Note that optimal values must be determined empirically for each specific experimental system.

Parameter ELISA Surface Plasmon Resonance (SPR) Co-Immunoprecipitation (Co-IP)
Ligand (Immobilized) 2-10 µg/mL (Coating)Immobilized to achieve 100-200 RUEndogenous or overexpressed in lysate
Analyte (In Solution) 0.1 - 10 µg/mL50 nM - 5 µM (titration series)Endogenous or overexpressed in lysate
Antibody (Primary) 0.5 - 2 µg/mLN/A1-5 µg per reaction
NaCl Concentration 150 mM150 mM (can be varied)100 - 150 mM
Detergent (e.g., Tween-20) 0.05% (in wash buffer)0.005% (in running buffer)0.1 - 1% (e.g., Triton X-100 in lysis buffer)

Visualized Workflows and Pathways

To further aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

TGF_Beta_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBRII TβRII TBRI TβRI TBRII->TBRI Recruits & Phosphorylates pSMAD p-Smad2/3 TBRI->pSMAD Phosphorylates Complex Smad Complex pSMAD->Complex SMAD4 Smad4 SMAD4->Complex Transcription Gene Transcription Complex->Transcription Translocates & Binds DNA TGFB TGF-β Ligand TGFB->TBRII Binds FMOD This compound (Sequesters TGF-β) FMOD->TGFB Inhibits

Caption: Canonical TGF-β signaling pathway and FMOD's inhibitory role.

CoIP_Workflow start Start: Protein Lysate preclear Pre-clear Lysate (with non-specific IgG/beads) start->preclear add_ab Add Specific Antibody (e.g., anti-FMOD) preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads incubate Incubate (Allow complex formation) add_beads->incubate wash Wash Beads (Remove non-specific binders) incubate->wash elute Elute Proteins (Low pH or SDS buffer) wash->elute detect Analyze by SDS-PAGE & Western Blot (Probe for TGF-β) elute->detect Troubleshooting_Tree start Problem: Inconsistent or Failed Binding Assay q_signal What is the primary issue? start->q_signal no_signal No/Weak Signal q_signal->no_signal No Signal high_bg High Background q_signal->high_bg High Background check_proteins Check Protein Activity & Concentration no_signal->check_proteins check_buffer Optimize Binding Buffer (pH, Salt) check_proteins->check_buffer If proteins are active check_detection Validate Antibody / Increase Detection Sensitivity check_buffer->check_detection If buffer is optimal check_blocking Improve Blocking Step (Time, Reagent) high_bg->check_blocking check_wash Increase Wash Steps & Detergent check_blocking->check_wash If blocking is sufficient check_aggregates Spin Down Protein Stocks Before Use check_wash->check_aggregates If washing is stringent

References

Technical Support Center: Fibromodulin Expression in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in fibromodulin (FMOD) expression encountered during experiments with primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its expression relevant?

This compound (FMOD) is a small leucine-rich proteoglycan (SLRP) found in the extracellular matrix (ECM). It plays a crucial role in the organization of collagen fibrils, cell adhesion, and the modulation of signaling pathways, particularly the Transforming Growth Factor-beta (TGF-β) pathway.[1][2] Its expression is vital for tissue repair, angiogenesis, and has been implicated in various diseases, including cancer and fibrosis, making it a key target for research and drug development.[3][4][5]

Q2: We are observing significant batch-to-batch variation in FMOD expression in our primary fibroblast cultures. What are the potential causes?

Variability in FMOD expression in primary cell cultures can be attributed to several factors:

  • Donor Heterogeneity: Primary cells are derived from different donors, each with a unique genetic background, age, and health status, which can significantly impact gene expression profiles.

  • Passage Number: As primary cells are passaged, they undergo changes in gene expression. It is crucial to use cells at a consistent and low passage number for reproducible results.

  • Culture Conditions: Variations in cell culture media, serum concentration, and the presence of growth factors can all influence FMOD expression. For example, TGF-β is a known modulator of FMOD expression.[2]

  • Cell Confluency: The state of cell confluency at the time of harvest can affect FMOD expression. It is advisable to harvest cells at a consistent confluency level across experiments.

Q3: Our lab is struggling with inconsistent results when quantifying FMOD protein levels. What could be going wrong?

Inconsistent quantification of FMOD protein can stem from several experimental steps:

  • Protein Extraction: Inefficient lysis of cells and extraction of ECM-associated proteins can lead to underestimation of FMOD levels.

  • Antibody Specificity: Ensure the primary antibody used for techniques like Western Blotting or ELISA is specific to this compound and does not cross-react with other SLRPs.

  • Sample Handling: Repeated freeze-thaw cycles of cell lysates or culture supernatants can lead to protein degradation.[6] Aliquot samples after the initial collection to minimize this.

  • ELISA Kit Variability: If using an ELISA kit, be aware that different kits may have varying sensitivities and specificities.

Troubleshooting Guides

Problem 1: Low or undetectable FMOD expression in primary cell cultures.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Cell Type FMOD expression varies significantly between cell types. It is highly expressed in connective tissues like tendons and cartilage.[7] Confirm that your chosen primary cell type is expected to express FMOD.
Suboptimal Culture Conditions The composition of the culture medium can influence FMOD expression. TGF-β has been shown to augment FMOD expression.[2] Consider supplementing your media with TGF-β1 to stimulate FMOD expression.
Low Cell Viability Poor cell health can lead to decreased protein expression. Ensure high cell viability before starting the experiment.
Inefficient Protein Extraction FMOD is a component of the ECM. Use a robust lysis buffer that can effectively solubilize ECM proteins.
Problem 2: High background or non-specific bands in Western Blot for FMOD.

Possible Causes and Solutions:

CauseRecommended Solution
Antibody Cross-Reactivity The primary antibody may be cross-reacting with other proteins. Perform a BLAST search of the antibody's immunogen sequence to check for homology with other proteins. Test the antibody on a known FMOD-negative cell line as a negative control.
Insufficient Blocking Inadequate blocking can lead to high background. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
High Antibody Concentration The concentration of the primary or secondary antibody may be too high. Titrate the antibodies to determine the optimal concentration.
Inadequate Washing Insufficient washing between antibody incubations can result in high background. Increase the number and duration of wash steps.

Experimental Protocols

Protocol 1: General Primary Cell Culture for FMOD Expression Analysis
  • Cell Sourcing: Obtain primary cells from a reputable commercial vendor or through a validated in-house isolation protocol.

  • Cell Seeding: Seed cells at a consistent density (e.g., 5,000 cells/cm²) in appropriate culture vessels.

  • Culture Medium: Use the recommended culture medium for your specific cell type, supplemented with a consistent lot of fetal bovine serum (FBS).

  • Passaging: Subculture the cells when they reach 80-90% confluency. Use a consistent and low passage number for all experiments.

  • Harvesting: For RNA or protein extraction, harvest cells at a consistent confluency (e.g., 85%).

Protocol 2: Protein Extraction from Adherent Primary Cells for FMOD Analysis
  • Wash Cells: Gently wash the cell monolayer twice with ice-cold PBS.

  • Cell Lysis: Add chilled 1X Cell Extraction Buffer PTR directly to the plate (use 0.75 - 1.5 mL per 15 cm diameter plate).[6]

  • Scrape and Incubate: Scrape the cells into a microfuge tube and incubate the lysate on ice for 15 minutes.[6]

  • Centrifugation: Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C.[6]

  • Collect Supernatant: Transfer the supernatant containing the soluble proteins to a clean tube.

  • Quantify and Store: Determine the protein concentration using a standard protein assay. Aliquot the samples and store them at -80°C for future use.[6]

Protocol 3: Quantification of FMOD using ELISA
  • Sample Preparation: Dilute cell culture supernatants or cell extracts to the desired concentration in the appropriate sample diluent provided with the ELISA kit.[6]

  • Standard Curve: Prepare a standard curve using the provided FMOD standard as per the kit instructions.

  • Assay Procedure: Follow the ELISA kit manufacturer's protocol for adding samples, standards, detection reagents, and substrate.

  • Data Analysis: Measure the absorbance at the recommended wavelength and calculate the FMOD concentration in your samples by interpolating from the standard curve.

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation start Start: Primary Cell Source culture Culture & Passage start->culture harvest Harvest at Consistent Confluency culture->harvest extract Protein/RNA Extraction harvest->extract quantify Quantification extract->quantify elisa ELISA quantify->elisa wb Western Blot quantify->wb qpcr RT-qPCR quantify->qpcr data_analysis Data Analysis elisa->data_analysis wb->data_analysis qpcr->data_analysis troubleshoot Troubleshooting data_analysis->troubleshoot conclusion Conclusion troubleshoot->conclusion

Caption: Experimental workflow for analyzing this compound expression.

signaling_pathway TGFb TGF-β FMOD This compound (FMOD) TGFb->FMOD Modulates Expression Collagen Collagen Fibrillogenesis FMOD->Collagen Regulates CellAdhesion Cell Adhesion & Migration FMOD->CellAdhesion Modulates Angiogenesis Angiogenesis FMOD->Angiogenesis Promotes NFkB NF-κB Pathway FMOD->NFkB Suppresses JNK JNK Pathway FMOD->JNK Activates Apoptosis Fibroblast Apoptosis NFkB->Apoptosis Regulates Survival JNK->NFkB Inhibits

Caption: Simplified signaling pathways involving this compound.

variability_factors center FMOD Expression Variability Donor Donor Heterogeneity center->Donor Passage Cell Passage Number center->Passage Media Culture Media center->Media Confluency Cell Confluency center->Confluency Extraction Extraction Method center->Extraction Quantification Quantification Assay center->Quantification

Caption: Key factors contributing to FMOD expression variability.

References

strategies to improve the stability of purified fibromodulin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for purified fibromodulin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of purified this compound and to address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues you might encounter with your purified this compound in a question-and-answer format.

Issue 1: My purified this compound is aggregating and precipitating out of solution.

Question: What are the likely causes of this compound aggregation, and how can I prevent it?

Answer: Protein aggregation is a common issue that can be triggered by several factors. For this compound, which is known to be predominantly monomeric in physiological solution, aggregation can lead to loss of function and precipitation.[1][2] Here are the primary causes and troubleshooting strategies:

  • Suboptimal Buffer pH: The pH of your buffer solution significantly influences the surface charge of the protein. If the pH is near this compound's isoelectric point, the net charge approaches zero, reducing repulsion between molecules and leading to aggregation.

    • Solution: Ensure your buffer pH is at least 1-2 units away from the isoelectric point. A common and effective buffer is Phosphate-Buffered Saline (PBS) at a physiological pH of ~7.4. Experiment with a pH range (e.g., 6.5-8.5) to find the optimal condition for your specific construct.

  • High Protein Concentration: Very high concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.

    • Solution: Work with the lowest concentration of this compound that is feasible for your downstream applications. If high concentrations are necessary, pay close attention to optimizing buffer components.

  • Temperature Stress: Exposure to high temperatures or repeated freeze-thaw cycles can cause denaturation and subsequent aggregation.[3][4]

    • Solution: Always handle purified this compound on ice. For storage, aliquot the protein into single-use volumes to avoid multiple freeze-thaw cycles.[3][4]

  • Lack of Stabilizing Agents: Certain additives can help maintain protein stability in solution.

    • Solution: Consider adding cryoprotectants or stabilizers to your buffer. Glycerol (B35011) (at 20-50%) is commonly used for storing proteins at -20°C as it prevents the formation of ice crystals that can damage the protein structure.[4][5] Trehalose is another effective stabilizer used in lyophilization.

Issue 2: I am observing degradation of my this compound sample over time.

Question: My SDS-PAGE analysis shows smaller molecular weight bands appearing in my this compound sample. What is causing this degradation?

Answer: The appearance of smaller bands suggests that your this compound is being cleaved, either by proteases or through chemical degradation.

  • Proteolytic Degradation: Purified proteins are susceptible to contamination by proteases, which can be introduced during the purification process. This compound is known to be cleaved by matrix metalloproteinases (MMPs), such as MMP-13, particularly when it is bound to collagen.[1][2][6]

    • Solution: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer during the initial extraction and purification steps.[7] If you suspect contamination later, you can add protease inhibitors to your final purified sample, ensuring they are compatible with your downstream assays.

  • Chemical Instability: Extreme pH or the presence of certain chemicals can lead to the hydrolysis of peptide bonds.

    • Solution: Maintain a buffer pH within a stable range (typically 6.5-8.5). Avoid exposing the protein to harsh chemicals unless required for a specific protocol. Ensure all solutions are made with high-purity water and reagents.

Issue 3: My this compound has lost its biological activity.

Question: My this compound no longer binds to collagen or fails to modulate TGF-β signaling. Why has it lost its activity?

Answer: Loss of biological activity is typically a consequence of structural changes, often caused by the aggregation or degradation issues mentioned above. The N-terminal region of this compound is crucial for its biological functions, including collagen binding.[1][2]

  • Misfolding and Aggregation: When this compound aggregates, its native conformation is lost, and key binding sites may become inaccessible.

    • Solution: Follow the strategies to prevent aggregation outlined in Issue 1. This includes optimizing buffer pH and composition, controlling protein concentration, and proper handling/storage.

  • Degradation: If the protein is being cleaved by proteases, critical functional domains may be lost.

    • Solution: Implement the use of protease inhibitors as described in Issue 2 to protect the full-length protein.

  • Oxidation: Exposure to oxidizing agents can modify amino acid side chains, particularly methionine and cysteine, potentially altering protein structure and function.

    • Solution: If oxidation is suspected, consider adding a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol to your buffer, but be mindful of their limited stability in solution. For longer-term storage, the inclusion of antioxidants like EDTA can be beneficial.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What is the best way to reconstitute lyophilized this compound? A1: Proper reconstitution is critical to ensure the protein dissolves completely without aggregating.

  • Before opening, gently centrifuge the vial to collect all the lyophilized powder at the bottom.[8][9][10]

  • Allow the vial and your chosen reconstitution buffer (e.g., sterile PBS) to come to room temperature.[8][9]

  • Slowly add the recommended volume of buffer to the vial, allowing it to run down the side.[9]

  • Allow the vial to sit at room temperature for 15-30 minutes, then gently swirl to mix. Avoid vigorous shaking or vortexing , as this can cause the protein to denature.[8][9]

  • If particulates are visible, the sample may be rocked gently at 4°C for a few hours or overnight until fully dissolved.[8][9][10]

Q2: What are the optimal conditions for long-term storage of purified this compound? A2: For long-term stability, purified this compound should be stored frozen. The choice between -20°C and -80°C depends on the desired storage duration and buffer composition.

  • Storage at -20°C: This is suitable for several months. It is often recommended to add glycerol to a final concentration of 25-50% to prevent freezing, which helps to avoid damage from ice crystals and repeated freeze-thaw cycles.[3][4][11]

  • Storage at -80°C or in Liquid Nitrogen: This is the preferred method for storage longer than a few months.[3][5] It is crucial to flash-freeze the aliquots in liquid nitrogen before transferring them to -80°C to minimize ice crystal formation.

  • Aliquoting: Regardless of the temperature, always aliquot the protein into single-use volumes to prevent the damaging effects of repeated freeze-thaw cycles.[3][4][5]

Buffer and Formulation

Q3: What buffer components should I consider for enhancing this compound stability? A3: The optimal buffer is protein-specific, but general guidelines can be followed.

  • Buffering Agent: Choose a buffer with a pKa close to the desired pH. Common choices include PBS (pH ~7.4), Tris (pKa ~8.1), and HEPES (pKa ~7.5).

  • pH: Maintain a pH that is sufficiently far from the protein's isoelectric point. For many proteins, a pH between 6.5 and 8.5 is a good starting point.

  • Salts: Salts like NaCl (typically 50-200 mM) can help maintain protein solubility and stability by shielding surface charges.[12]

  • Stabilizing Excipients:

    • Glycerol/Trehalose: As mentioned, these act as cryoprotectants and stabilizers.[4]

    • Amino Acids: Arginine and glutamic acid can sometimes be added to suppress aggregation.

    • Detergents: In some cases, low concentrations of non-ionic detergents may be required to maintain solubility, though this should be tested carefully.

Q4: How can I systematically determine the best buffer for my this compound? A4: A buffer optimization screen is the most effective way to identify the ideal conditions. Techniques like Differential Scanning Fluorimetry (DSF) can be used to rapidly screen a wide range of buffers and additives to find the conditions that yield the highest thermal stability (melting temperature, Tm), which often correlates with long-term stability.[12][13][14][15][16]

Data Presentation

Table 1: General Buffer Components for Enhancing this compound Stability

ComponentConcentration RangePurposeKey Considerations
Buffer System 20-100 mMMaintain constant pHChoose a buffer with a pKa near the target pH (e.g., PBS, Tris, HEPES).
pH 6.5 - 8.5Prevent isoelectric precipitation, maintain native chargeMust be determined empirically; start around physiological pH (7.4).
Salt (e.g., NaCl) 50-250 mMIncrease solubility (salting-in), shield surface chargesHigh concentrations can cause "salting-out"; optimal level is protein-dependent.
Glycerol 10-50% (v/v)Cryoprotectant, stabilizer (prevents aggregation)Increases viscosity; may interfere with some downstream assays.[4]
Trehalose 0.25-1 MStabilizer, particularly for lyophilizationHighly effective at preserving structure during drying and freezing.
Protease Inhibitors Varies (e.g., 1x Cocktail)Prevent proteolytic degradationAdd during purification; may not be needed for final stored product if pure.[7]

Table 2: Recommended Storage Conditions for Purified this compound

ConditionTemperatureDurationRecommended ForImportant Notes
Short-Term 4°CDays to ~1 weekImmediate use, temporary storage during multi-day experiments.Requires sterile conditions or an anti-microbial agent to prevent growth.[11]
Medium-Term -20°CWeeks to monthsRoutine storage.Best with 25-50% glycerol. Must be aliquoted to avoid freeze-thaw cycles.[3][4][11]
Long-Term -80°CMonths to yearsArchiving, long-term storage.Flash-freeze aliquots in liquid nitrogen first. Avoids freeze-thaw cycles.[3][5][11]
Lyophilized 4°C or -20°CYearsArchiving, shipping.Requires careful reconstitution. Often includes stabilizers like trehalose.[11]

Experimental Protocols

Protocol 1: Buffer Optimization using Differential Scanning Fluorimetry (DSF)

This protocol outlines a method to screen for optimal buffer conditions to enhance the thermal stability of this compound.

Objective: To identify the buffer composition in which this compound exhibits the highest melting temperature (Tm), indicating greater stability.[15]

Materials:

  • Purified this compound (stock solution at 1-5 mg/mL)

  • SYPRO Orange dye (or similar fluorescent dye)

  • A 96-well or 384-well PCR plate compatible with a real-time PCR machine

  • A panel of different buffers to be tested (see Table 1 for ideas)

  • Real-time PCR instrument capable of performing a thermal melt curve

Methodology:

  • Prepare Buffer Plate: In a standard 96-well plate, prepare the different buffer conditions to be tested. This can include variations in pH, salt concentration, and the presence of additives like glycerol or trehalose.

  • Prepare Master Mix: Prepare a master mix containing your this compound stock and the fluorescent dye. The final protein concentration in the assay wells should be between 2-10 µM, and the dye is typically used at a 5x concentration from a 5000x stock.

  • Set up Assay Plate: Add a small volume of the protein/dye master mix to each well of the PCR plate. Then, add the corresponding buffer from your buffer plate. The final volume is typically 20-25 µL. Include a no-protein control.

  • Run Thermal Melt: Place the PCR plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C, increasing by 0.5-1.0°C per minute, while continuously monitoring fluorescence.

  • Data Analysis: The instrument software will generate a melt curve (fluorescence vs. temperature) for each condition. The midpoint of the sharp transition in fluorescence corresponds to the Tm.[15] A higher Tm indicates a more stable protein under that specific buffer condition. The conditions that yield the highest Tm are optimal for this compound stability.

Protocol 2: Standard Protocol for Handling and Storing Purified this compound

This protocol provides a standardized procedure for reconstituting, handling, and storing this compound to maintain its stability and activity.

Objective: To ensure consistent and reliable use of purified this compound by minimizing degradation and aggregation.

Methodology:

  • Reconstitution (for lyophilized protein):

    • Briefly centrifuge the vial to pellet the lyophilized powder.[8]

    • Reconstitute the protein in a recommended sterile buffer (e.g., PBS, pH 7.4) to the concentration specified on the product datasheet.

    • Mix by gentle swirling or inversion. Do not vortex.[8] Let it stand for 15-30 minutes at room temperature to allow for complete dissolution.[9]

  • Concentration Determination:

    • Measure the protein concentration using a standard method like a BCA assay or by measuring absorbance at 280 nm (if the extinction coefficient is known).

  • Aliquoting:

    • Based on your typical experimental needs, divide the reconstituted protein into single-use aliquots. Polypropylene tubes are recommended.[9]

    • Aliquot volumes should ideally be greater than 20 µL to minimize effects of surface adsorption and evaporation.[9]

  • Storage:

    • Short-Term (≤ 1 week): Store aliquots at 4°C.

    • Long-Term (> 1 week): For storage at -20°C, add sterile glycerol to a final concentration of 50%. For storage at -80°C, flash-freeze the aliquots (without glycerol) in liquid nitrogen before transferring to the -80°C freezer. This minimizes the formation of damaging ice crystals.[3][4]

  • Thawing:

    • When ready to use a frozen aliquot, thaw it quickly in a room temperature water bath and immediately transfer to ice.

    • After thawing, it is good practice to centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet any minor aggregates that may have formed.[4] Use the supernatant for your experiment.

    • Crucially, do not re-freeze the thawed aliquot. [3]

Visualizations

Logical and Experimental Workflows

cluster_0 Troubleshooting this compound Instability start Observe Instability (Precipitate, Degradation, Loss of Activity) q1 Is there visible precipitate? start->q1 sol1 Optimize Buffer: 1. Check/adjust pH 2. Screen salts (NaCl) 3. Add stabilizers (Glycerol) 4. Lower protein concentration q1->sol1 Yes q2 Are there degradation bands on SDS-PAGE? q1->q2 No sol1->q2 sol2 Prevent Proteolysis: 1. Use protease inhibitors during purification 2. Handle aseptically to prevent microbial contamination q2->sol2 Yes q3 Is biological activity lost? q2->q3 No sol2->q3 sol3 Review Handling Procedures: 1. Aliquot to avoid freeze-thaw 2. Store at -80°C for long term 3. Thaw quickly, keep on ice q3->sol3 Yes end_node Stable, Active this compound q3->end_node No sol3->end_node

Caption: A troubleshooting decision tree for diagnosing and solving common this compound stability issues.

cluster_1 General Protein Purification Workflow step1 Step 1: Cell Lysis & Extraction (e.g., Sonication, French Press) + Protease Inhibitors step2 Step 2: Clarification (Centrifugation to remove cell debris) step1->step2 step3 Step 3: Capture (Affinity Chromatography) (e.g., Ni-NTA for His-tagged FMOD) step2->step3 step4 Step 4: Intermediate Purification (Ion Exchange) (Separation based on charge) step3->step4 step5 Step 5: Polishing (Size Exclusion Chromatography) (Separates monomers from aggregates) step4->step5 step6 Step 6: Analysis & Formulation (SDS-PAGE, Concentration, Buffer Exchange) step5->step6 step7 Step 7: Storage (Aliquoting and Freezing at -80°C) step6->step7 cluster_2 This compound Modulation of TGF-β Signaling FMOD This compound (FMOD) Complex FMOD-TGF-β Complex (Sequestration in ECM) FMOD->Complex Binds TGFb TGF-β TGFb->Complex Binds Receptor TGF-β Receptors (Type I/II) TGFb->Receptor Activates Complex->Receptor Inhibits Binding Smads Phosphorylation of SMAD 2/3 Receptor->Smads Nucleus SMAD Complex Translocation to Nucleus Smads->Nucleus Response Gene Transcription (e.g., Fibrosis, Cell Proliferation) Nucleus->Response

References

addressing inconsistencies between in vitro and in vivo fibromodulin studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common inconsistencies observed between in vitro and in vivo studies of fibromodulin (FMOD).

Frequently Asked Questions (FAQs)

Q1: Why do my in vitro results showing this compound's pro-angiogenic effects not translate to my in vivo animal models?

A1: This is a common discrepancy. While in vitro assays often demonstrate that this compound promotes endothelial cell adhesion, migration, and tube-like structure formation, the in vivo reality is more complex.[1][2] Several factors could contribute to this:

  • Microenvironment Complexity: The in vivo extracellular matrix (ECM) is a dynamic environment with a multitude of interacting molecules that is absent in simplified in vitro cultures.[1] FMOD's function in vivo is tightly linked to its interaction with collagen and its ability to modulate the activity of various growth factors like TGF-β and VEGF.[2][3][4]

  • Bioavailability and Concentration: The effective concentration of exogenously added recombinant FMOD in vitro may not be representative of the physiological or pathological concentrations and distribution in vivo. Excessive levels of FMOD have been shown to potentially cause endothelial cell dysfunction in vitro.[1]

  • Host Factors: The host's immune response, existing vasculature, and the presence of other cell types (e.g., pericytes, inflammatory cells) in an in vivo model can all influence the net angiogenic outcome.[5]

Q2: I see increased fibrosis and scar formation in my FMOD knockout mice, but in my cell culture experiments, this compound seems to have anti-fibrotic effects. How can I explain this?

A2: This paradox highlights the multifaceted role of this compound in tissue repair.

  • In vivo, FMOD is crucial for proper collagen fibrillogenesis and organization.[6][7] Its absence in knockout mice leads to disorganized collagen, which contributes to increased scar formation and reduced tensile strength.[8] FMOD-deficient mice also exhibit delayed wound healing and prolonged inflammation.[3]

  • In vitro, this compound can exhibit anti-fibrotic properties by modulating TGF-β signaling.[8][9][10] It can sequester TGF-β in the extracellular matrix, thereby reducing its pro-fibrotic activity.[11] The discrepancy arises because the in vivo phenotype is a cumulative result of FMOD's structural role in collagen assembly and its signaling role, whereas in vitro studies often isolate only the signaling aspect.

Q3: My in vitro studies suggest this compound has a tumor-suppressive role, but some in vivo studies show it can promote tumor growth. What could be the reason for this?

A3: The role of this compound in cancer is highly context-dependent and can be contradictory.

  • Tumor-Suppressive Aspects (in vitro): In some cancer cell lines, FMOD has been shown to inhibit proliferation and induce apoptosis, potentially by down-regulating signaling pathways like NF-κB and TGF-β1.[4][12][13]

  • Tumor-Promoting Aspects (in vivo): In a complex tumor microenvironment, FMOD secreted by differentiated glioma cells can promote angiogenesis by activating Notch signaling in endothelial cells, thereby supporting tumor growth.[14] It can also be associated with the tumor stroma and regulate the tumor microenvironment to favor metastasis.[15] The overall effect in vivo depends on the specific tumor type, the cellular source of FMOD, and its interactions within the tumor stroma.

Troubleshooting Guides

Issue 1: Inconsistent Angiogenesis Results
Observation Potential Cause Troubleshooting/Consideration
FMOD promotes tube formation in vitro but fails to induce significant angiogenesis in vivo.Recombinant protein activity differs from native FMOD.Test the bioactivity of the recombinant FMOD, for example, by its ability to bind collagen.[16] Consider that post-translational modifications (e.g., glycosylation) of native FMOD can be critical for its function.
Suboptimal dose or delivery in the in vivo model.Perform a dose-response study for FMOD in your animal model. Explore different delivery methods (e.g., local injection, hydrogel) to ensure sustained bioavailability.
The chosen in vivo model lacks necessary co-factors or cell types.Consider more complex in vivo models, such as co-injection with other cell types or using models with a more developed stromal component. The chick chorioallantoic membrane (CAM) assay is a useful in vivo model to assess angiogenesis.[2]
Issue 2: Contradictory Fibrosis Findings
Observation Potential Cause Troubleshooting/Consideration
FMOD knockout mice show increased fibrosis, while FMOD treatment in vitro reduces fibroblast activation.The in vivo phenotype is dominated by FMOD's structural role in collagen organization.Analyze collagen fibril structure and organization in your in vivo model using electron microscopy. This can help differentiate between effects on collagen synthesis and assembly.[6]
The specific TGF-β isoform and its context differ between your in vitro and in vivo models.Measure the expression levels of different TGF-β isoforms (TGF-β1, β2, β3) in both your cell culture and animal models, as FMOD's modulatory effect can be isoform-specific.[17]
The cell type used in vitro does not fully represent the key effector cells of fibrosis in vivo.Use primary fibroblasts isolated from the tissue of interest in your in vitro experiments. Consider co-culture systems with other relevant cell types like macrophages.

Experimental Protocols & Methodologies

A detailed methodology is crucial for reproducible results. Below are summaries of key experimental protocols.

Experiment Methodology Summary
In Vitro Tube Formation Assay Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a layer of Matrigel. Cells are then treated with different concentrations of recombinant this compound. The formation of tube-like structures is observed and quantified using microscopy and image analysis software over several hours.[1]
In Vivo Matrigel Plug Assay Matrigel mixed with recombinant this compound and heparin is injected subcutaneously into mice. After a set period (e.g., 7-14 days), the Matrigel plugs are excised, and the extent of vascularization is assessed by histology (e.g., H&E staining, CD31 immunohistochemistry) and quantifying hemoglobin content.
Wound Healing Model (Mouse) Full-thickness excisional wounds are created on the dorsum of mice. Wounds can be treated topically with this compound or a vehicle control. Wound closure is monitored and measured daily. At different time points, tissue is harvested for histological analysis of re-epithelialization, collagen deposition (Masson's trichrome stain), and scar width.[18]
Cell Migration Assay (Wound Scratch) A confluent monolayer of cells (e.g., fibroblasts, endothelial cells) is "scratched" with a pipette tip to create a cell-free gap. The cells are then treated with this compound. The rate of cell migration into the gap is monitored and quantified over time using microscopy.
Collagen Fibrillogenesis Assay Purified collagen is incubated under conditions that promote fibril formation in the presence or absence of this compound. The kinetics of fibrillogenesis is monitored by measuring the change in turbidity (absorbance at 340 nm) over time.

Signaling Pathways and Experimental Workflows

This compound's Modulation of TGF-β Signaling

This compound can influence both the canonical (Smad-dependent) and non-canonical (Smad-independent) TGF-β signaling pathways. A key point of inconsistency arises from how this modulation is interpreted in simplified versus complex biological systems.

FMOD_TGF_beta_Signaling cluster_intracellular Intracellular Space FMOD This compound TGFb TGF-β FMOD->TGFb Sequesters TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds Smad Smad2/3 TGFbR->Smad Phosphorylates Non_Smad Non-Smad Pathways (e.g., ERK, JNK) TGFbR->Non_Smad Activates pSmad p-Smad2/3 Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Non_Smad->Nucleus Gene_Expression Target Gene Expression (Fibrosis, Proliferation) Nucleus->Gene_Expression

Caption: this compound sequesters TGF-β, potentially inhibiting downstream signaling.

Experimental Workflow for Investigating In Vitro vs. In Vivo Discrepancies

This workflow outlines a logical approach for researchers encountering conflicting results.

Troubleshooting_Workflow Start Inconsistent FMOD Results (In Vitro vs. In Vivo) Validate_Reagents Validate Reagents (e.g., Recombinant FMOD activity, Antibody specificity) Start->Validate_Reagents In_Vitro_Refinement Refine In Vitro Model (Primary cells, 3D culture, Co-culture systems) Validate_Reagents->In_Vitro_Refinement In_Vivo_Analysis Deepen In Vivo Analysis (Histology, IHC, Gene Expression in specific cell populations) Validate_Reagents->In_Vivo_Analysis Hypothesis Formulate New Hypothesis (e.g., Role of ECM context, Specific cell type interaction) In_Vitro_Refinement->Hypothesis In_Vivo_Analysis->Hypothesis Test_Hypothesis Test New Hypothesis (e.g., FMOD mutants lacking collagen-binding domain) Hypothesis->Test_Hypothesis Conclusion Reconcile Discrepancies Test_Hypothesis->Conclusion

Caption: A workflow for troubleshooting FMOD study inconsistencies.

References

optimizing buffer conditions for fibromodulin-collagen binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions and troubleshooting common issues encountered in fibromodulin-collagen binding assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound-collagen binding assay?

A1: The this compound-collagen binding assay is designed to characterize and quantify the interaction between this compound, a small leucine-rich proteoglycan (SLRP), and collagen, the most abundant protein in the extracellular matrix.[1][2] This interaction is crucial for the regulation of collagen fibrillogenesis, the process of collagen fiber formation.[3] Assays typically involve immobilizing one of the binding partners (e.g., collagen) onto a solid support and then incubating it with the other partner (this compound) to measure the extent of binding.

Q2: Which types of collagen are most relevant for studying this interaction?

A2: this compound is known to interact with fibrillar collagens, most notably type I and type II collagen.[4] The choice of collagen type will depend on the specific biological context being investigated (e.g., tendon, cartilage, skin).

Q3: What is a typical binding affinity (Kd) for the this compound-collagen interaction?

A3: The reported dissociation constant (Kd) for the interaction between this compound and monomeric type I collagen is approximately 9.9 nM, indicating a high-affinity interaction. It is important to note that this compound has been shown to have one class of binding sites for collagen I, but both high and low-affinity binding sites for collagen II.[5]

Q4: Why is the triple-helical structure of collagen important for the binding of this compound?

A4: The native, triple-helical conformation of collagen is essential for its interaction with this compound. Denatured collagen (gelatin) shows significantly reduced or no binding, indicating that this compound recognizes a specific conformational epitope on the collagen molecule. Therefore, maintaining conditions that preserve the collagen triple helix is critical for successful binding assays.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Binding Signal Suboptimal Buffer pH: The pH of the binding buffer is outside the optimal range for the interaction, affecting the charge distribution on the protein surfaces.Systematically test a range of pH values from 6.0 to 8.0. A pH close to physiological (7.4) is often a good starting point.
Incorrect Ionic Strength: The salt concentration is either too high, leading to the masking of electrostatic interactions, or too low, causing non-specific binding.Optimize the salt concentration (e.g., NaCl) in the binding buffer. Test a range from 50 mM to 250 mM.
Absence of Necessary Divalent Cations: Some protein-protein interactions are dependent on the presence of divalent cations like Mg²⁺ or Ca²⁺ for proper folding or to mediate the interaction.Empirically test the addition of 1-5 mM MgCl₂ or CaCl₂ to the binding buffer.
Collagen Denaturation: The triple-helical structure of collagen has been compromised due to improper storage, handling, or harsh experimental conditions.Ensure collagen is stored under acidic conditions at 4°C and neutralized just before the assay. Avoid high temperatures.
Inactive this compound: The this compound protein may be improperly folded or degraded.Verify the integrity and activity of this compound using a quality control method like SDS-PAGE or circular dichroism.
High Background Signal Non-specific Binding: The proteins are binding to the assay surface or to each other in a non-specific manner.Increase the concentration of blocking agents (e.g., BSA or non-fat dry milk) in the buffer. Add a non-ionic detergent like Tween-20 (0.05%) to the wash and binding buffers.
Inadequate Washing: Insufficient or ineffective washing steps fail to remove unbound proteins.Increase the number and duration of wash steps. Ensure the wash buffer has an appropriate ionic strength and detergent concentration.
Inconsistent Results Variability in Buffer Preparation: Minor differences in buffer composition between experiments can lead to significant variations in binding.Prepare a large batch of each buffer to be used across all related experiments to ensure consistency.
Pipetting Errors: Inaccurate pipetting can lead to variability in the concentrations of reactants.Use calibrated pipettes and ensure proper pipetting technique.
Temperature Fluctuations: Variations in incubation temperature can affect binding kinetics.Use a temperature-controlled incubator or water bath for all incubation steps.

Optimizing Buffer Conditions

The interaction between this compound and collagen is primarily driven by electrostatic forces. Therefore, the composition of the binding buffer, particularly its pH, ionic strength, and the presence of divalent cations, is critical for obtaining reliable and reproducible results.

Data on Buffer Optimization

Table 1: Hypothetical Effect of pH on this compound-Collagen I Binding Affinity

pHKd (nM)Observation
6.025Reduced affinity, likely due to protonation of key residues.
6.515Improved binding as pH approaches physiological range.
7.011Near-optimal binding.
7.410Optimal binding, mimicking physiological conditions.
8.018Decreased affinity, potentially due to deprotonation of critical residues.

Table 2: Hypothetical Effect of Ionic Strength (NaCl) on this compound-Collagen I Binding Affinity (at pH 7.4)

NaCl (mM)Kd (nM)Observation
5035Increased non-specific binding may interfere with accurate measurement.
10015Reduced non-specific binding, improved affinity.
15010Optimal ionic strength for balancing specific and non-specific interactions.
25020Weakened interaction due to shielding of electrostatic charges.
50050Significant inhibition of binding.

Table 3: Hypothetical Effect of Divalent Cations on this compound-Collagen I Binding Affinity (at pH 7.4, 150 mM NaCl)

Cation (2 mM)Kd (nM)Observation
None10Baseline binding affinity.
MgCl₂8Potential enhancement of binding, suggesting a role for Mg²⁺.
CaCl₂9Minor to no significant effect observed.
EDTA (5 mM)30Chelation of endogenous divalent cations may disrupt the interaction.

Experimental Protocols

Protocol 1: Solid-Phase Binding Assay (ELISA-based)

This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) to quantify the binding of this compound to immobilized collagen.

  • Collagen Coating:

    • Dilute Type I collagen to 10 µg/mL in phosphate-buffered saline (PBS), pH 7.4.

    • Add 100 µL of the collagen solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).

    • Add 200 µL of blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBST) to each well.

    • Incubate for 2 hours at room temperature.

  • This compound Binding:

    • Wash the wells three times with PBST.

    • Prepare serial dilutions of this compound in binding buffer (e.g., PBST with 1% BSA).

    • Add 100 µL of the this compound solutions to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the wells three times with PBST.

    • Add 100 µL of a primary antibody against this compound (diluted in binding buffer).

    • Incubate for 1 hour at room temperature.

    • Wash the wells three times with PBST.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in binding buffer).

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the wells five times with PBST.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Collagen Fibrillogenesis Assay

This turbidimetric assay measures the effect of this compound on the rate and extent of collagen fibril formation.

  • Preparation:

    • Prepare a solution of Type I collagen at 1 mg/mL in 20 mM acetic acid. Keep on ice.

    • Prepare a 10x fibrillogenesis buffer (e.g., 200 mM HEPES, 1.5 M NaCl, pH 7.4).

    • Prepare this compound solutions at various concentrations in 1x fibrillogenesis buffer.

  • Assay Setup:

    • In a pre-chilled 96-well plate, combine the components on ice in the following order:

      • 10 µL of 10x fibrillogenesis buffer.

      • x µL of this compound solution (or buffer for control).

      • (80-x) µL of cold sterile water.

      • 10 µL of cold collagen solution.

    • The final collagen concentration should be 100 µg/mL.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 313 nm every 5 minutes for at least 2 hours.

    • The increase in turbidity indicates the formation of collagen fibrils.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Solid-Phase Binding Assay cluster_optimization Buffer Optimization cluster_analysis Data Analysis p1 Prepare Collagen Stock a1 Coat Plate with Collagen p1->a1 p2 Prepare this compound Stock a3 Incubate with this compound p2->a3 p3 Prepare Assay Buffers p3->a1 a2 Block Non-specific Sites p3->a2 p3->a3 a1->a2 a2->a3 a4 Add Primary Antibody a3->a4 a5 Add Secondary Antibody a4->a5 a6 Develop and Read Signal a5->a6 d1 Generate Binding Curves a6->d1 o1 Vary pH (6.0-8.0) o1->a3 Iterate o2 Vary Ionic Strength (50-250 mM NaCl) o2->a3 Iterate o3 Test Divalent Cations (Mg²⁺, Ca²⁺) o3->a3 Iterate d2 Calculate Kd Values d1->d2 d3 Compare Conditions d2->d3 Troubleshooting_Logic cluster_low_signal Low/No Signal cluster_high_bg High Background cluster_inconsistent Inconsistent Results start Assay Problem c1 Check Buffer Conditions (pH, Ionic Strength) start->c1 b1 Optimize Blocking Step start->b1 i1 Ensure Buffer Consistency start->i1 c2 Verify Protein Integrity c1->c2 c3 Increase Incubation Time/Concentration c2->c3 b2 Increase Wash Steps b1->b2 b3 Add Detergent (Tween-20) b2->b3 i2 Calibrate Pipettes i1->i2 i3 Control Temperature i2->i3

References

troubleshooting fibromodulin western blot bands at unexpected molecular weights

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides troubleshooting advice for researchers encountering unexpected band sizes in Fibromodulin Western blots.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The predicted molecular weight of the core this compound protein is approximately 42 kDa.[1][2] However, due to extensive post-translational modifications, it often migrates at a higher molecular weight, typically between 60-75 kDa.[3]

Q2: Why am I seeing a band at a higher molecular weight than 42 kDa?

Higher molecular weight bands are common for this compound and can be attributed to several factors:

  • Glycosylation: this compound is a proteoglycan with N-linked keratan (B14152107) sulfate (B86663) chains and other N-linked glycans.[4] These modifications add significant mass to the protein.

  • Protein Aggregation: Improper sample preparation can lead to the formation of protein aggregates, which will migrate slower on the gel.[5]

  • Protein-Protein Interactions: this compound is known to interact with other extracellular matrix proteins, such as collagen.[4][6][7][8] These interactions may not be fully disrupted under standard denaturing conditions.

Q3: Why am I seeing a band at a lower molecular weight than expected?

Bands appearing at a lower molecular weight than anticipated are often a result of:

  • Protein Degradation: Proteases present in the sample can cleave this compound, leading to smaller fragments.[9]

  • Splice Variants: Although less commonly reported as a major issue in routine Western blots, alternative splicing of the FMOD gene could potentially produce smaller isoforms.

Q4: What could be the reason for multiple bands in my Western blot?

The presence of multiple bands can be due to a combination of the factors mentioned above:

  • A mix of glycosylated, partially glycosylated, and non-glycosylated forms.

  • Both full-length protein and degradation products being detected.

  • Non-specific binding of the primary or secondary antibodies.[9]

Troubleshooting Guide

Bands at Higher Than Expected Molecular Weight

If you observe a band or bands significantly higher than 42 kDa, consider the following troubleshooting steps.

Is it Glycosylation?

This compound is heavily glycosylated, which is the most common reason for a higher apparent molecular weight. To confirm this, you can perform an enzymatic deglycosylation experiment.

Experimental Protocol: Enzymatic Deglycosylation with PNGase F

This protocol is designed to remove N-linked glycans from this compound to observe a shift in its molecular weight on a Western blot.

Materials:

  • Protein lysate containing this compound

  • PNGase F (Peptide: N-Glycosidase F)

  • Glycoprotein Denaturing Buffer (10X)

  • GlycoBuffer 2 (10X)

  • 10% NP-40

  • SDS-PAGE loading buffer

Procedure (Denaturing Conditions):

  • To 10-20 µg of your protein lysate in a microcentrifuge tube, add 1 µl of 10X Glycoprotein Denaturing Buffer.

  • Adjust the total volume to 10 µl with deionized water.

  • Heat the sample at 100°C for 10 minutes to denature the protein.

  • Chill the tube on ice and then briefly centrifuge.

  • Add 2 µl of 10X GlycoBuffer 2 and 2 µl of 10% NP-40 to the denatured protein. Add 6 µl of water for a total volume of 20 µl.

  • Add 1 µl of PNGase F to the reaction mixture.

  • Incubate at 37°C for 1-2 hours.

  • As a negative control, prepare an identical sample without adding PNGase F.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analyze both the treated and untreated samples by Western blot.

Expected Result: A successful deglycosylation will result in a downward shift in the molecular weight of the this compound band in the PNGase F-treated sample compared to the untreated control.

Is it Protein Aggregation or Interaction?

If deglycosylation does not resolve the issue, or if you suspect protein aggregation or strong protein-protein interactions, optimize your sample preparation.

  • Increase Reducing Agent Concentration: Ensure fresh and adequate amounts of DTT or β-mercaptoethanol in your loading buffer to fully reduce disulfide bonds.

  • Optimize Boiling Time: While boiling helps in denaturation, excessive boiling can sometimes promote aggregation. Try reducing the boiling time to 5 minutes or incubating at 70°C for 10 minutes.[5]

  • Urea (B33335) Denaturation: For very stable aggregates, consider denaturation with urea in your lysis buffer.

Bands at Lower Than Expected Molecular Weight

The primary cause of lower molecular weight bands is protein degradation.

  • Use Protease Inhibitors: Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use.[9]

  • Keep Samples on Ice: Perform all sample preparation steps on ice to minimize protease activity.

  • Use Fresh Samples: Whenever possible, use freshly prepared lysates rather than samples that have been stored for a long time or subjected to multiple freeze-thaw cycles.

Summary of this compound Molecular Weights

Observed Molecular WeightPotential Cause
~42 kDaPredicted molecular weight of the core protein. May be observed after complete enzymatic deglycosylation.
60-75 kDaGlycosylated mature this compound. This is the most commonly observed size range in many cell and tissue types.
> 75 kDaHighly glycosylated forms, protein aggregates, or this compound in complex with other proteins (e.g., collagen).
< 42 kDaDegradation products of this compound due to protease activity.

Visual Troubleshooting Workflows

G start Start: Unexpected this compound Band higher_mw Band at Higher MW (>42 kDa)? start->higher_mw lower_mw Band at Lower MW (<42 kDa)? higher_mw->lower_mw No deglycosylation Perform PNGase F treatment higher_mw->deglycosylation Yes multiple_bands Multiple Bands? lower_mw->multiple_bands No protease_inhibitors Review sample prep: - Add fresh protease inhibitors - Keep samples on ice lower_mw->protease_inhibitors Yes check_all Consider all possibilities: - Glycoforms - Degradation - Non-specific antibody binding multiple_bands->check_all Yes shift Band shifts down? deglycosylation->shift glycosylated Conclusion: Band represents glycosylated this compound. shift->glycosylated Yes aggregation Optimize sample prep: - Increase reducing agent - Modify boiling conditions shift->aggregation No aggregation_resolved Issue resolved? aggregation->aggregation_resolved aggregates_interactions Conclusion: Likely protein aggregates or strong protein interactions. aggregation_resolved->aggregates_interactions No end_happy Problem Solved! aggregation_resolved->end_happy Yes degradation_resolved Issue resolved? protease_inhibitors->degradation_resolved degradation_resolved->end_happy Yes degradation Conclusion: Protein degradation. degradation_resolved->degradation No

Caption: Troubleshooting workflow for unexpected this compound bands.

G cluster_0 This compound Core Protein (~42 kDa) cluster_1 Post-Translational Modifications cluster_2 Observed in Western Blot FMOD_core This compound (FMOD) glycosylation N-linked Glycosylation (Keratan Sulfate) FMOD_core->glycosylation sulfation Tyrosine Sulfation FMOD_core->sulfation mature_FMOD Mature Glycosylated this compound (60-75 kDa) glycosylation->mature_FMOD sulfation->mature_FMOD

Caption: Post-translational modifications of this compound.

References

Technical Support Center: Improving Adenoviral Transduction for FMOD Overexpression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of adenoviral transduction for Fibromodulin (FMOD) overexpression.

Troubleshooting Guides

This section addresses specific issues that may arise during your adenoviral transduction experiments for FMOD overexpression.

Question: Why am I observing low FMOD expression despite successful viral transduction?

Possible Causes and Solutions:

CauseSolution
Suboptimal Multiplicity of Infection (MOI) The number of viral particles per cell is critical. An MOI that is too low will result in inefficient transduction. Determine the optimal MOI for your specific cell type by performing a titration experiment with a range of MOIs (e.g., 10, 50, 100, 200).[1] Use a reporter virus (e.g., expressing GFP) to easily visualize and quantify transduction efficiency.
Poor Cell Health Transduction efficiency is highly dependent on the health of the target cells. Ensure cells are healthy, actively dividing (if applicable), and not overgrown before transduction.[2] Passage cells regularly and avoid using cells that have been in culture for too long.
Incorrect Viral Titer The provided viral titer may be inaccurate. It is recommended to titer the adenoviral stock in your specific cell line.[2] Methods like the plaque formation assay or end-point dilution assay can determine the infectious titer.[3]
Large Gene Insert The size of the gene of interest can affect viral packaging and titer. While adenoviral vectors can accommodate large inserts, very large constructs may lead to lower titers.[2][4]
Toxicity of FMOD Overexpression of some proteins can be toxic to cells. If you observe significant cell death after transduction, consider using an inducible expression system to control the timing and level of FMOD expression.

Question: I am seeing high levels of cytotoxicity and cell death after transduction. What should I do?

Possible Causes and Solutions:

CauseSolution
High Multiplicity of Infection (MOI) While a higher MOI can increase transduction, an excessively high MOI can lead to cytotoxicity. Optimize the MOI to find a balance between high transduction efficiency and minimal cell death.
Contamination of Viral Stock The viral stock may be contaminated with replication-competent adenovirus (RCA) or cellular debris from the packaging cell line.[2][5] Screen for RCA contamination using A549 cells.[3] Purify the viral stock using methods like Cesium Chloride (CsCl) density gradient ultracentrifugation.[6]
Sensitivity of the Cell Line Some cell lines are more sensitive to adenoviral infection. Reduce the incubation time of the virus with the cells. After an initial incubation period (e.g., 4-8 hours), the virus-containing medium can be replaced with fresh culture medium.[1]
Freeze-Thaw Cycles Repeatedly freezing and thawing the viral stock can lead to a decrease in viral titer and potentially increase the proportion of damaged, non-infectious particles that can still cause cytotoxic effects.[2][5] Aliquot the viral stock upon receipt and store at -80°C to avoid multiple freeze-thaw cycles.[1][4]

Frequently Asked Questions (FAQs)

General Adenovirus Questions

  • What is an adenovirus? Adenoviruses are non-enveloped viruses with a double-stranded DNA genome.[7] They can infect a broad range of cell types, including both dividing and non-dividing cells, making them a versatile tool for gene delivery.

  • What biosafety level is required for working with recombinant adenoviral vectors? Recombinant adenoviral vectors are typically handled at Biosafety Level 2 (BSL-2).[3][8] This requires specific laboratory practices and containment equipment, such as a certified Class II Biosafety Cabinet.[8]

  • Are recombinant adenoviruses replication-deficient? Yes, the adenoviral vectors commonly used in research are replication-deficient due to the deletion of essential genes, such as the E1 region.[4][8] These vectors can only be propagated in specific packaging cell lines, like HEK293, which provide the missing gene products.[4]

  • What is the cloning capacity of an adenoviral vector? First-generation adenoviral vectors can typically accommodate transgenes up to approximately 8.2 kb.[6]

FMOD-Specific Questions

  • What is FMOD? this compound (FMOD) is a small leucine-rich proteoglycan found in the extracellular matrix. It is involved in regulating tissue organization and has been implicated in various signaling pathways.

  • Which signaling pathways are associated with FMOD? FMOD has been shown to activate the PI3K/AKT/mTOR signaling pathway.[9] It is also known to be a modulator of the TGF-beta signaling pathway.[10]

Experimental Protocols

Protocol 1: Optimization of Adenoviral Transduction MOI

  • Cell Plating: Plate your target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transduction.

  • Prepare Viral Dilutions: Perform serial dilutions of your FMOD-expressing adenovirus and a reporter adenovirus (e.g., Ad-GFP) in serum-free media to achieve a range of MOIs (e.g., 0, 10, 50, 100, 200, 500).

  • Transduction: Remove the culture medium from the cells and add the diluted virus to the respective wells.

  • Incubation: Incubate the cells with the virus for 4-8 hours at 37°C in a CO2 incubator.

  • Medium Change: After incubation, remove the virus-containing medium and replace it with fresh, complete culture medium.

  • Analysis:

    • For the reporter virus, assess GFP expression and cytotoxicity at 24, 48, and 72 hours post-transduction using fluorescence microscopy.

    • For the FMOD-expressing virus, harvest cells at 48-72 hours post-transduction and analyze FMOD overexpression by Western blot or qPCR.

  • Determine Optimal MOI: The optimal MOI is the one that provides the highest level of FMOD expression with the lowest level of cytotoxicity.

Protocol 2: Adenovirus Amplification

  • Seed Packaging Cells: Seed HEK293 cells in a T175 flask to be approximately 80-90% confluent on the day of infection.

  • Infection: Infect the HEK293 cells with your FMOD-adenovirus stock at a low MOI (e.g., 5-10).

  • Incubation: Incubate the cells at 37°C in a CO2 incubator. Monitor the cells daily for cytopathic effect (CPE), which includes cell rounding and detachment.

  • Harvesting: When approximately 80-90% of the cells show CPE (typically 2-4 days post-infection), harvest the cells and the culture medium.[11]

  • Lysis: Subject the harvested cells and medium to three cycles of freezing and thawing to lyse the cells and release the viral particles. This can be done using a dry ice/ethanol bath and a 37°C water bath.

  • Clarification: Centrifuge the lysate at a low speed (e.g., 3,000 rpm for 10 minutes) to pellet the cell debris.

  • Storage: Collect the supernatant containing the amplified adenovirus. For short-term storage, keep it at 4°C. For long-term storage, add glycerol (B35011) to a final concentration of 10% and store in aliquots at -80°C.

Visualizations

Adenoviral_Transduction_Workflow cluster_prep Preparation cluster_transduction Transduction cluster_expression Gene Expression & Analysis Ad_FMOD Adenovirus (FMOD construct) Infection Infection of Target Cells Ad_FMOD->Infection Target_Cells Target Cells Target_Cells->Infection Incubation Incubation (4-8 hours) Infection->Incubation FMOD_Expression FMOD Protein Expression Incubation->FMOD_Expression Analysis Analysis (Western Blot, qPCR) FMOD_Expression->Analysis

Caption: Experimental workflow for adenoviral transduction to achieve FMOD overexpression.

FMOD_Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_tgf TGF-beta Pathway FMOD_PI3K FMOD PI3K PI3K FMOD_PI3K->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth FMOD_TGF FMOD TGF_beta TGF-beta FMOD_TGF->TGF_beta modulates TGF_beta_R TGF-beta Receptor TGF_beta->TGF_beta_R SMADs SMADs TGF_beta_R->SMADs phosphorylates Gene_Transcription Gene Transcription SMADs->Gene_Transcription Troubleshooting_Logic Start Low FMOD Expression? Check_MOI Optimize MOI Start->Check_MOI Yes Cytotoxicity High Cytotoxicity? Start->Cytotoxicity No Check_Titer Verify Viral Titer Check_MOI->Check_Titer Check_Cells Assess Cell Health Check_Titer->Check_Cells Check_Cells->Cytotoxicity Reduce_MOI Reduce MOI Cytotoxicity->Reduce_MOI Yes Success Successful Transduction Cytotoxicity->Success No Purify_Virus Purify Viral Stock Reduce_MOI->Purify_Virus Reduce_Incubation Reduce Incubation Time Purify_Virus->Reduce_Incubation Reduce_Incubation->Success

References

Technical Support Center: Quantitative Analysis of Fibromodulin in Complex Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the quantitative analysis of fibromodulin in complex tissues.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound in complex tissues?

A1: The primary challenges stem from this compound's location within the dense extracellular matrix (ECM), its interactions with other ECM components like collagen, and its post-translational modifications.[1][2] Effective extraction from the ECM without degradation is critical. For instance, in cartilage, which is rich in proteoglycans and collagen, harsh extraction methods are often necessary, which can impact protein integrity.[3][4] Furthermore, this compound exists in various forms, including different glycoforms, which can affect antibody recognition and mass spectrometry analysis.[3][4]

Q2: Which method is most suitable for quantifying this compound: ELISA, Western Blot, or Mass Spectrometry?

A2: The choice of method depends on the specific research question, required sensitivity, and available resources.

  • ELISA is a high-throughput method suitable for quantifying soluble this compound in body fluids like synovial fluid or in tissue extracts.[5] It offers good sensitivity and is relatively straightforward to perform.

  • Western Blotting is a semi-quantitative to quantitative method that provides information on the size and relative abundance of this compound. It is useful for assessing protein integrity and detecting different isoforms or degradation products.[3][4] For accurate quantification, robust normalization strategies are essential.

  • Mass Spectrometry (MS) , particularly targeted proteomics approaches like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), offers the highest specificity and the potential for absolute quantification using stable isotope-labeled internal standards.[6] This is the gold standard for accurate quantification, especially in complex mixtures.

Q3: How can I ensure efficient extraction of this compound from cartilage?

A3: Due to the dense nature of cartilage, a multi-step extraction protocol is often required. The most common and effective method involves dissociative extraction using high concentrations of chaotropic agents like 4M guanidinium (B1211019) hydrochloride (GuHCl), often in combination with protease inhibitors to prevent degradation.[3][7][8] This disrupts the non-covalent interactions between this compound and other ECM components, allowing for its solubilization.

Q4: What are the key considerations for normalizing Western blot data for this compound quantification?

A4: Normalization is crucial to correct for variations in sample loading and transfer efficiency. While housekeeping proteins (e.g., GAPDH, β-actin) are commonly used, their expression may not be stable across all experimental conditions. A more robust method is total protein normalization , where the density of the this compound band is normalized to the total protein in that lane, as determined by a total protein stain like Ponceau S or a stain-free technology.[9][10][11]

Q5: Can I use immunoprecipitation to enrich for this compound before quantification?

A5: Yes, immunoprecipitation (IP) is a valuable technique to enrich this compound from complex tissue lysates, thereby increasing the sensitivity of detection by Western blotting or mass spectrometry. It is particularly useful for low-abundance samples or to isolate specific this compound-containing complexes. A detailed protocol for IP is provided in the Experimental Protocols section.

Troubleshooting Guides

ELISA Troubleshooting
ProblemPossible CauseSolution
High Background Insufficient washing.Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.
Antibody concentration too high.Optimize the concentration of the primary and/or secondary antibody by performing a titration experiment.
Non-specific binding.Ensure adequate blocking by incubating with a suitable blocking buffer for the recommended time.
Low or No Signal Inactive antibody or conjugate.Use fresh or properly stored antibodies and conjugates. Confirm their activity using a positive control.
Insufficient incubation time.Ensure incubation times for antibodies and substrate are as per the manufacturer's protocol.
Problem with the substrate.Use a fresh substrate solution and ensure it is compatible with the enzyme conjugate.
High Variability Pipetting errors.Use calibrated pipettes and ensure consistent pipetting technique.
Incomplete mixing of reagents.Thoroughly mix all reagents before use.
Temperature fluctuations.Ensure consistent incubation temperatures for all plates.
Western Blot Troubleshooting
ProblemPossible CauseSolution
Multiple Bands Protein degradation.Add protease inhibitors to the lysis buffer and keep samples on ice.
Post-translational modifications.This compound is glycosylated, which can lead to multiple bands. Enzymatic deglycosylation can help confirm this.[3][4]
Non-specific antibody binding.Optimize antibody concentration and blocking conditions.
Weak or No Signal Inefficient protein transfer.Optimize transfer conditions (time, voltage) and ensure good contact between the gel and membrane.
Low protein abundance.Increase the amount of protein loaded or enrich for this compound using immunoprecipitation.
Inactive antibody.Use a fresh or validated antibody and ensure it is stored correctly.
Inconsistent Staining Uneven transfer.Ensure no air bubbles are trapped between the gel and membrane during transfer.
Inadequate washing.Wash the membrane thoroughly after antibody incubations to remove unbound antibodies.
Mass Spectrometry Troubleshooting
ProblemPossible CauseSolution
Low Peptide Ionization Incomplete digestion.Optimize the trypsin-to-protein ratio and digestion time. Ensure the sample is adequately denatured and reduced/alkylated.
Presence of interfering substances.Ensure thorough desalting of the peptide mixture before MS analysis. Chaotropic agents from extraction buffers must be removed.
Poor Quantification Inefficient peptide selection for MRM/PRM.Select proteotypic peptides that are unique to this compound and show good ionization efficiency.
Inaccurate quantification of internal standard.Ensure the stable isotope-labeled peptide standard is accurately quantified and added at a known concentration.
Matrix effects.Use a stable isotope-labeled internal standard to co-elute with the endogenous peptide to correct for matrix effects.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound. It is important to note that absolute concentrations can vary significantly depending on the tissue, species, and analytical method used.

Table 1: this compound Concentration in Human Tissues and Fluids (ELISA)

Sample TypeConditionThis compound ConcentrationReference
Synovial FluidOsteoarthritisHigher than healthy controls[5]
Synovial FluidHealthyLower than osteoarthritis[5]
Prostate TissueCancerHigher than benign tissue[12]
Prostate TissueBenignLower than cancerous tissue[12]
Colorectal TissueCancerHigher than adjacent normal tissue[13]
Colorectal TissueAdjacent NormalLower than cancerous tissue[13]

Table 2: Relative Quantification of this compound by Western Blot and qPCR

Tissue/Cell TypeConditionFold Change (vs. Control)MethodReference
Oral Squamous Carcinoma-UpregulatedqPCR, Western Blot, IHC[7]
Prostate Cancer Cell Lines-UpregulatedqPCR, Immunostaining[12]
Colorectal Cancer Cell Lines-UpregulatedWestern Blot[13]
Experimental CarcinomaThis compound-deficient~50% reduction in mRNAqPCR

Experimental Protocols

Protocol 1: Extraction of this compound from Cartilage for Quantitative Analysis

This protocol is adapted from methods for extracting proteoglycans from dense connective tissues.[3][7][8]

Materials:

  • Full-thickness articular cartilage

  • Liquid nitrogen

  • Extraction Buffer: 4 M Guanidinium Hydrochloride (GuHCl), 50 mM sodium acetate, pH 5.8, with protease inhibitors (e.g., Roche cOmplete™ Protease Inhibitor Cocktail)

  • Dialysis tubing (10 kDa MWCO)

  • Lyophilizer

Procedure:

  • Harvest fresh articular cartilage and immediately freeze in liquid nitrogen.

  • Pulverize the frozen cartilage to a fine powder using a freezer mill or mortar and pestle under liquid nitrogen.

  • Add 10 volumes of ice-cold Extraction Buffer to the cartilage powder.

  • Extract for 48 hours at 4°C with gentle agitation.

  • Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet insoluble debris.

  • Carefully collect the supernatant containing the extracted this compound.

  • Transfer the supernatant to a dialysis tube and dialyze extensively against a low salt buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) at 4°C to remove the GuHCl.

  • Lyophilize the dialyzed extract to obtain a protein powder.

  • Resuspend the lyophilized powder in a buffer compatible with the downstream application (e.g., ELISA buffer, RIPA buffer for Western blot, or ammonium bicarbonate for mass spectrometry).

  • Determine the total protein concentration of the extract using a BCA assay.

Protocol 2: Immunoprecipitation of this compound from Tissue Extracts

This protocol provides a general framework for immunoprecipitating this compound. Optimization of antibody and bead concentrations may be necessary.

Materials:

  • Tissue extract (from Protocol 1 or other methods)

  • Anti-Fibromodulin antibody (validated for IP)

  • Protein A/G magnetic beads

  • IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with protease inhibitors)

  • Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5, or 2x Laemmli sample buffer for Western blot)

Procedure:

  • Pre-clear the tissue extract by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

  • Place the tube on a magnetic rack and transfer the supernatant to a fresh tube.

  • Add the anti-Fibromodulin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Place the tube on a magnetic rack and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elute the bound proteins from the beads using Elution Buffer. For mass spectrometry, an on-bead digestion protocol can be employed. For Western blotting, elute by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Analyze the eluate by Western blotting or prepare for mass spectrometry analysis.

Visualizations

Experimental Workflow for this compound Quantification

Experimental_Workflow cluster_tissue Tissue Sample cluster_extraction Protein Extraction cluster_quantification Quantification Method cluster_analysis Data Analysis Tissue Complex Tissue (e.g., Cartilage, Tumor) Extraction Homogenization & Extraction (e.g., 4M GuHCl) Tissue->Extraction ELISA ELISA Extraction->ELISA WB Western Blot Extraction->WB MS Mass Spectrometry (Targeted Proteomics) Extraction->MS Data Quantitative Data (ng/mg tissue or relative abundance) ELISA->Data WB->Data MS->Data

Workflow for quantitative analysis of this compound from complex tissues.

This compound Interaction with the TGF-β Signaling Pathway

TGF_Beta_Signaling FMOD This compound (FMOD) TGFB TGF-β FMOD->TGFB Sequesters TGFBR TGF-β Receptor (Type I/II) TGFB->TGFBR Binds and Activates SMAD Smad2/3 TGFBR->SMAD Phosphorylates SMAD4 Smad4 SMAD->SMAD4 Complexes with SMAD_complex Smad2/3-Smad4 Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates

This compound's role in modulating the TGF-β signaling pathway.

References

Validation & Comparative

Validating Fibromodulin's Role in Cutaneous Wound Healing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fibromodulin's performance against alternative approaches in a preclinical cutaneous wound healing model. Experimental data is presented to validate its role and potential as a therapeutic target for reducing scar formation.

I. Comparative Analysis of this compound in a Rodent Wound Healing Model

This compound (FMOD) has been extensively studied for its role in tissue repair and regeneration, with a particular focus on its ability to promote scarless wound healing.[1][2][3] This section compares the effects of FMOD administration to a control group (Phosphate-Buffered Saline - PBS) and to a genetically modified model (FMOD-knockout mice) to elucidate its specific contributions to the healing process.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the role of this compound in a rat model of cutaneous wound healing.

Table 1: Effect of Exogenous this compound on Scar Size and Tensile Strength in Adult Rat Wounds

Treatment GroupScar Size Index (normalized to control)Tensile Strength (normalized to control)
PBS (Control)1.001.00
This compoundReduced (Significantly smaller than control)Increased (Significantly higher than control)

Data synthesized from studies demonstrating that exogenous FMOD significantly reduces scar size while increasing the tensile strength of the healed tissue.[2]

Table 2: Impact of this compound on Dermal Fibroblast Migration

Cell TypeTreatmentMigration Rate (% of WT PBS control)
Wild-Type (WT) FibroblastsPBS100%
Wild-Type (WT) FibroblastsTGF-β1Increased
Wild-Type (WT) FibroblastsFMOD + TGF-β1Significantly Increased (relative to TGF-β1 alone)
FMOD-null (fmod−/−) FibroblastsPBS~56%
FMOD-null (fmod−/−) FibroblastsExogenous FMODRestored to WT levels
FMOD-null (fmod−/−) FibroblastsTGF-β1Restored to WT levels
FMOD-null (fmod−/−) FibroblastsFMOD + TGF-β1236%

This table highlights that FMOD-deficient fibroblasts have impaired migration, which can be rescued by exogenous FMOD or TGF-β1.[3] Furthermore, FMOD potentiates the pro-migratory effect of TGF-β1.[2][3]

Table 3: Comparison of Wound Healing Phenotypes in Wild-Type vs. FMOD-Knockout Mice

PhenotypeWild-Type (WT) MiceFMOD-null (fmod−/−) Mice
Wound ClosureComplete by day 3Delayed (complete by day 5)
Scar SizeNormalIncreased
Dermal Cell MigrationPresent at day 1Delayed/Deficient
Granulation Tissue FormationNormalDelayed

FMOD-deficient mice exhibit a delayed and impaired wound healing response, characterized by increased scar formation.[3]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the validation of this compound's role in wound healing.

Adult Mouse Skin Wound Model
  • Animal Model: Three-month-old male 129/sv wild-type (WT) and FMOD-null (Fmod−/−) mice are used.[2]

  • Anesthesia and Surgical Preparation: Mice are anesthetized, and the dorsal skin is sterilely prepared.[2]

  • Wound Creation: Four full-thickness skin ellipses (10 mm x 3 mm), including the underlying panniculus carnosus muscle, are excised on the dorsum of each mouse.[2]

  • Treatment Administration: Each wound edge is injected with 25 μl of PBS, 0.4 mg/ml FMOD in PBS, or left untreated. The total volume per wound is 50 μl.[2]

  • Wound Closure: Wounds are primarily closed with two simple interrupted 5-0 Nylon sutures.[2]

  • Post-operative Care and Harvest: Sutures are removed on day 7 post-injury. Wounds are harvested for analysis on day 14 post-injury.[2]

Dermal Fibroblast Migration Assay
  • Cell Isolation: Primary dermal fibroblasts are isolated from WT and fmod−/− adult mice.[3]

  • Assay Setup: Cell migration assays are performed in 24-well tissue culture plates using HTS Fluoroblok inserts with 8 µm pore size membranes.[3]

  • Coating: The upper surface of the inserts is coated with 200 µl of collagen matrices.[3]

  • Chemoattractant: The lower wells contain DMEM with 0.5% fetal bovine serum, supplemented with 100 pM TGF-β1 and/or 200 nM recombinant FMOD.[3]

  • Cell Seeding: Passage 3 fibroblasts, serum-starved for 16 hours, are added to the upper chamber in invasion buffer.[3]

  • Incubation: Cells are allowed to invade towards the underside of the membrane for 48 hours.[3]

  • Quantification: Non-invading cells are removed, and the invaded cells on the underside of the membrane are fixed, stained with DAPI, and counted.[3]

III. Visualizing this compound's Mechanism of Action

Graphviz diagrams are provided to illustrate the signaling pathways and experimental workflows involved in validating the role of this compound.

Signaling Pathway: FMOD's Modulation of TGF-β Signaling in Wound Healing

FMOD_TGFB_Signaling FMOD This compound (FMOD) TGFBR TGF-β Receptor Complex FMOD->TGFBR enhances binding TGFB1 TGF-β1 TGFB1->TGFBR activates SMAD3 SMAD3 TGFBR->SMAD3 selectively enhances phosphorylation AP1 AP-1 TGFBR->AP1 reduces activation Migration Fibroblast Migration & Myofibroblast Contraction SMAD3->Migration promotes Fibrosis Fibrotic ECM Production & TGF-β1 Auto-induction AP1->Fibrosis promotes

Caption: FMOD selectively enhances SMAD3-mediated pro-migratory signaling while reducing AP-1-mediated pro-fibrotic signaling.

Experimental Workflow: Validating FMOD's Role in a Mouse Model

FMOD_Validation_Workflow start Start: Wound Healing Study animal_model Select Animal Models: - Wild-Type (WT) Mice - FMOD-null (fmod-/-) Mice start->animal_model wounding Create Full-Thickness Dorsal Skin Wounds animal_model->wounding treatment Administer Treatment: - Exogenous FMOD - PBS (Control) wounding->treatment analysis Analyze Wound Healing Parameters treatment->analysis phenotype Phenotypic Analysis: - Wound Closure Rate - Scar Size Measurement analysis->phenotype cellular Cellular & Molecular Analysis: - Fibroblast Migration Assay - Immunohistochemistry analysis->cellular conclusion Conclusion: Validate FMOD's Role phenotype->conclusion cellular->conclusion FMOD_Dual_Role cluster_early Early Phase: Wound Closure cluster_late Late Phase: Scar Reduction FMOD_early This compound Migration_Contraction Increased Fibroblast Migration & Contraction FMOD_early->Migration_Contraction promotes Closure Accelerated Wound Closure Migration_Contraction->Closure leads to FMOD_late This compound ECM_Reduction Reduced Fibrotic ECM Production FMOD_late->ECM_Reduction promotes Scar Reduced Scar Formation ECM_Reduction->Scar leads to

References

comparing the functions of fibromodulin and lumican in tendon development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functions of two key small leucine-rich proteoglycans (SLRPs), fibromodulin and lumican, in the intricate process of tendon development. Understanding their distinct and overlapping roles in collagen fibrillogenesis and the establishment of mechanical properties is crucial for developing novel therapeutic strategies for tendon injuries and diseases.

Core Functional Comparison: Distinct Roles in a Coordinated Process

This compound and lumican are both essential for the proper formation of the tendon extracellular matrix (ECM), primarily by regulating the assembly of type I collagen fibrils. However, their contributions are temporally distinct, reflecting a coordinated mechanism to ensure the development of a mechanically robust tissue.[1][2]

Lumican plays a critical role in the early stages of tendon development. It is highly expressed postnatally and is instrumental in the initial assembly and stabilization of collagen fibril intermediates.[1] Studies on lumican-deficient mice reveal that while early development is altered, the mature tendon is nearly normal, suggesting a compensatory mechanism or a less critical role in later stages.[1][2]

This compound , in contrast, is more influential in the later stages of tendon development, specifically in the growth and maturation of collagen fibrils.[1][2] Its expression increases as development progresses, and its absence leads to a severe and persistent phenotype in mature tendons, characterized by a prevalence of immature, small-diameter fibrils.[1][3] This establishes this compound as a key regulator of tendon strength and maturation.[3]

Interestingly, this compound and lumican can compete for the same binding site on collagen fibrils.[1] In this compound-deficient tendons, there is a marked compensatory increase in lumican, which may partially rescue the tendon phenotype.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on knockout mouse models, providing a clear comparison of the effects of this compound and lumican deficiency on tendon properties.

Table 1: Collagen Fibril Diameter in Developing Mouse Tendons (Flexor Digitorum Longus)

Genotype4 Days Postnatal (Mean Diameter ± SD, nm)1 Month Postnatal (Mean Diameter ± SD, nm)3 Months Postnatal (Mean Diameter ± SD, nm)
Wild-Type40.3 ± 5.575.6 ± 20.1115.4 ± 45.3
Lumican-null43.1 ± 6.883.2 ± 25.4120.1 ± 50.2
This compound-null42.5 ± 6.265.1 ± 18.380.3 ± 28.7
Lumican/Fibromodulin-null45.2 ± 8.168.4 ± 21.582.1 ± 30.1

Data extracted from Ezura et al., 2000.[1]

Table 2: Biomechanical Properties of Mature Mouse Tendons (Flexor Digitorum Longus)

GenotypeTensile Modulus (MPa)% Reduction from Wild-Type
Wild-Type586 ± 134-
Lumican-null512 ± 10912.6%
This compound-null343 ± 9841.5%
Lumican/Fibromodulin-null231 ± 7660.6%

Data extracted from Jepsen et al., 2002.[3]

Signaling and Interaction Pathways

The primary mechanism of action for both this compound and lumican in tendon development is their direct interaction with collagen molecules to regulate their assembly into fibrils. This interaction is crucial for controlling fibril diameter and organization.

Collagen_Fibrillogenesis_Regulation cluster_early Early Development cluster_late Late Development / Maturation Collagen Monomers Collagen Monomers Fibril Intermediates Fibril Intermediates Collagen Monomers->Fibril Intermediates Assembly Mature Fibrils Mature Fibrils Fibril Intermediates->Mature Fibrils Growth & Maturation Lumican Lumican Lumican->Fibril Intermediates Stabilization This compound This compound This compound->Mature Fibrils Facilitates Growth

Regulation of Collagen Fibrillogenesis

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the cited studies.

Electron Microscopy for Collagen Fibril Analysis
  • Tissue Preparation: Tendons (e.g., flexor digitorum longus) are dissected from mice at various postnatal time points.

  • Fixation: Tissues are fixed in a solution of 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in a cacodylate buffer.

  • Post-fixation and Staining: Samples are post-fixed with 1% osmium tetroxide and stained with 2% uranyl acetate.

  • Embedding and Sectioning: Tissues are dehydrated and embedded in resin. Ultrathin transverse sections (60-80 nm) are cut.

  • Imaging: Sections are imaged using a transmission electron microscope (TEM).

  • Analysis: Fibril diameters are measured from calibrated digital images using image analysis software. Fibril density and cross-sectional area can also be quantified.

EM_Workflow cluster_workflow Electron Microscopy Workflow A Tendon Dissection B Fixation & Staining A->B C Embedding & Sectioning B->C D TEM Imaging C->D E Image Analysis D->E

Electron Microscopy Workflow
Biomechanical Testing of Tendons

  • Sample Preparation: The muscle-tendon-bone unit (e.g., flexor digitorum longus) is carefully dissected. The cross-sectional area of the tendon is measured.

  • Mounting: The bone and muscle ends are secured in custom grips of a mechanical testing system.

  • Preconditioning: The tendon is subjected to a series of loading and unloading cycles to ensure repeatable measurements.

  • Tensile Testing: The tendon is pulled at a constant rate until failure. Load and displacement data are recorded.

  • Data Analysis: A stress-strain curve is generated. The tensile modulus (a measure of stiffness) is calculated from the linear region of this curve. Ultimate tensile strength and strain at failure are also determined.

Semiquantitative RT-PCR for Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from tendon tissue.

  • Reverse Transcription (RT): RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Polymerase Chain Reaction (PCR): The cDNA is amplified using primers specific for this compound, lumican, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: PCR products are separated by gel electrophoresis and visualized. The intensity of the bands is quantified to determine the relative mRNA expression levels.

Western Blotting for Protein Analysis
  • Protein Extraction: Proteins are extracted from tendon tissue using a lysis buffer.

  • Protein Quantification: The total protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a membrane (e.g., nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for this compound or lumican, followed by a secondary antibody conjugated to a detection enzyme.

  • Detection and Analysis: The protein bands are visualized and their intensity is quantified to determine the relative protein levels.

Conclusion

This compound and lumican are both indispensable for the hierarchical organization of collagen in developing tendons, yet they exert their main influence at different stages. Lumican is crucial for the initial formation of fibril intermediates in early development, while this compound is the key regulator of fibril growth and maturation, ultimately determining the mechanical strength of the mature tendon. The compensatory upregulation of lumican in the absence of this compound underscores the intricate interplay between these SLRPs. A thorough understanding of these distinct functions and their collaborative roles provides a foundation for developing targeted therapies to improve tendon healing and regeneration.

References

Advancing Prostate Cancer Diagnostics: Fibromodulin as a Promising Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of evidence suggests that the small leucine-rich proteoglycan, fibromodulin (FMOD), holds significant potential as a valuable biomarker for the diagnosis and prognosis of prostate cancer. Recent studies have demonstrated its overexpression in prostate cancer at both the genetic and protein levels, offering a potential advantage over the current standard biomarker, prostate-specific antigen (PSA), which is known for its limitations in specificity. This guide provides a comprehensive comparison of this compound with existing biomarkers, supported by experimental data, detailed methodologies, and an exploration of its role in key signaling pathways.

Comparative Analysis of this compound and Other Prostate Cancer Biomarkers

This compound has shown significant differential expression between cancerous and benign prostate tissues. While direct comparative studies providing sensitivity, specificity, and Area Under the Curve (AUC) values for this compound in large patient cohorts are still emerging, preliminary data and expression studies indicate its potential as a robust diagnostic and prognostic tool.

One study analyzing this compound protein expression using immunohistochemistry on a tissue microarray reported a significantly higher mean H-score in prostate cancer (PCa) tissues compared to benign prostatic tissue (BPT), high-grade prostatic intraepithelial neoplasia (HGPIN), and proliferative inflammatory atrophy (PIA).

Table 1: Quantitative Comparison of this compound Expression in Prostate Tissues

Tissue TypeNumber of CoresMean H-Score (95% CI)p-value (vs. BPT)
Prostate Cancer (PCa)143156 (144–167)<0.0001
High-Grade Prostatic Intraepithelial Neoplasia (HGPIN)58131.4 (109-153)<0.0001
Proliferative Inflammatory Atrophy (PIA)102128 (117-138)<0.0001
Benign Prostatic Tissue (BPT)7833.3 (27-38)-

Data sourced from a study analyzing this compound protein expression by immunohistochemistry on a prostate tissue microarray.

Furthermore, an abstract from a 2020 study indicated that both serum and urinary levels of this compound were significantly elevated in prostate cancer patients compared to individuals with benign prostatic disorders and healthy controls (p<0.05). The study mentioned the use of Receiver Operating Characteristic (ROC) analysis to evaluate diagnostic performance, suggesting its potential as a non-invasive biomarker, though specific AUC, sensitivity, and specificity values were not provided in the abstract.

In contrast, PSA, the most widely used biomarker for prostate cancer, suffers from low specificity, leading to a high rate of false positives and unnecessary biopsies[1]. Benign conditions such as benign prostatic hyperplasia (BPH) and prostatitis can also elevate PSA levels[1].

Experimental Protocols

To ensure the reproducibility and validation of findings related to this compound as a biomarker, detailed experimental protocols are crucial. Below are representative methodologies for key assays used in the evaluation of this compound.

Immunohistochemistry (IHC) for this compound in Prostate Tissue

This protocol outlines the steps for detecting this compound protein in formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (3 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.

    • Rinse with PBS.

    • Block non-specific binding with a protein block (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with a primary antibody against human this compound (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.

  • Detection:

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Wash with PBS.

  • Chromogen and Counterstaining:

    • Apply a diaminobenzidine (DAB) substrate kit and monitor for color development.

    • Wash with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

  • Mounting:

    • Mount with a permanent mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum and Urinary this compound

This protocol provides a general framework for the quantitative measurement of this compound in serum and urine samples.

  • Sample Preparation:

    • Collect blood samples and allow to clot. Centrifuge to separate serum.

    • Collect urine samples and centrifuge to remove cellular debris.

    • Store samples at -80°C until use.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for this compound and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add standards and samples (diluted as necessary) to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a detection antibody (biotinylated) and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate.

    • Add a TMB substrate solution and incubate in the dark until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression

This protocol describes the measurement of this compound mRNA levels in prostate cancer cell lines or tissues.

  • RNA Extraction:

    • Extract total RNA from cell pellets or homogenized tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the this compound gene, and a SYBR Green master mix.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

    • Perform the qRT-PCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the this compound and housekeeping genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Signaling Pathways Involving this compound in Prostate Cancer

This compound is known to interact with and modulate key signaling pathways implicated in cancer progression, including the Transforming Growth Factor-beta (TGF-β) and Vascular Endothelial Growth Factor (VEGF) pathways.

This compound and the TGF-β Signaling Pathway

This compound can directly bind to TGF-β, sequestering it in the extracellular matrix and thereby regulating its bioavailability and signaling activity. This interaction can influence cell proliferation, differentiation, and apoptosis.[2]

TGF_beta_pathway cluster_nucleus FMOD This compound TGF_beta TGF-β FMOD->TGF_beta Sequesters TGF_beta_R TGF-β Receptor (Type I/II) TGF_beta->TGF_beta_R Binds SMADs SMAD Complex (SMAD2/3/4) TGF_beta_R->SMADs Phosphorylates Nucleus Nucleus SMADs->Nucleus Translocates Gene_Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis)

This compound's modulation of TGF-β signaling.
This compound and the VEGF Signaling Pathway

This compound has been suggested to influence angiogenesis, a critical process in tumor growth and metastasis, potentially through the regulation of VEGF. Some studies suggest that this compound can inhibit VEGF expression, thereby acting as an anti-angiogenic factor.[1]

VEGF_pathway cluster_cell FMOD This compound VEGF VEGF FMOD->VEGF Inhibits Expression Prostate_Cancer_Cell Prostate Cancer Cell Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes experimental_workflow Discovery Discovery Phase (e.g., Gene Expression Profiling) Validation_in_vitro In Vitro Validation (Prostate Cancer Cell Lines) Discovery->Validation_in_vitro qRT_PCR qRT-PCR Validation_in_vitro->qRT_PCR Western_Blot Western Blot Validation_in_vitro->Western_Blot Validation_ex_vivo Ex Vivo Validation (Patient Tissues) Validation_in_vitro->Validation_ex_vivo IHC Immunohistochemistry (Tissue Microarrays) Validation_ex_vivo->IHC Clinical_Validation Clinical Validation (Serum/Urine Samples) Validation_ex_vivo->Clinical_Validation ELISA ELISA Clinical_Validation->ELISA ROC_Analysis ROC Curve Analysis ELISA->ROC_Analysis Biomarker_Panel Inclusion in Biomarker Panel ROC_Analysis->Biomarker_Panel

References

Comparative Analysis of Fibromodulin (FMOD) Gene Expression Across Diverse Cancer Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Fibromodulin (FMOD) gene expression across various cancer types. FMOD, a small leucine-rich proteoglycan (SLRP), is a key component of the extracellular matrix (ECM) and plays a crucial role in collagen fibrillogenesis.[1][2][3] Emerging evidence highlights its significant, yet complex, role in cancer pathogenesis, including tumor progression, angiogenesis, and metastasis, making it a molecule of high interest for diagnostic and therapeutic development.[2][4][5] This document summarizes quantitative expression data, details relevant signaling pathways, and provides standardized experimental protocols to facilitate further research.

FMOD Gene Expression: A Pan-Cancer Overview

The expression of FMOD is dysregulated in a multitude of cancers. While often upregulated, its expression pattern can vary depending on the cancer type and the specific cellular context (e.g., tumor cells vs. stromal cells). This differential expression underscores its potential as a biomarker. FMOD has been identified as a novel tumor-associated antigen in malignancies like leukemia and lymphoma.[1][4]

Table 1: Summary of FMOD Expression in Various Cancer Types

Cancer TypeExpression StatusKey FindingsCitations
Glioblastoma (GBM) UpregulatedFMOD is highly expressed in malignant glioblastoma compared to less aggressive astrocytomas.[4] It promotes glioma cell migration.[5][6][4][5][6][7]
Prostate Cancer UpregulatedCancerous tissue and cell lines express significantly higher levels of FMOD compared to benign prostatic tissue.[1][3][8] FMOD can be detected in body fluids, suggesting biomarker potential.[7][9][1][3][4][7][8][9][10]
Breast Cancer Context-DependentFMOD is crucial for breast cancer cell migration and invasion.[11] However, some studies note a reduction in FMOD expression in invasive breast cancer stroma.[12][11][12]
Colorectal Cancer (CRC) UpregulatedHigh FMOD expression, particularly in tumor epithelial cells, is associated with poorer patient prognosis.[13][14][15][16][13][14][15][16][17]
Lung Cancer Upregulated (SCLC)In small-cell lung cancer (SCLC), FMOD acts as a pro-angiogenic factor.[4][10] Some datasets show downregulation in lung adenocarcinoma.[18][4][10][18]
Leukemia (B-CLL) UpregulatedFMOD is significantly overexpressed in B-cell chronic lymphocytic leukemia (B-CLL) cells compared to normal B cells and is associated with cell survival.[2][4][11][2][4][7][11]
Oral Squamous Cell Carcinoma (OSCC) UpregulatedFMOD is significantly overexpressed in OSCC and is associated with malignant progression and lymph node metastasis.[10][10]
Melanoma UpregulatedFMOD is implicated in regulating metastatic outgrowth.[19][19]

Key Signaling Pathways Involving FMOD in Cancer

FMOD exerts its influence on cancer progression by modulating several critical signaling pathways. Its interaction with growth factors and cell surface receptors can trigger downstream cascades that affect cell migration, proliferation, and angiogenesis.

A. TGF-β Signaling Pathway

FMOD is a well-documented modulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[4] FMOD can bind directly to TGF-β, sequestering it within the ECM and thereby regulating its local activity and preventing apoptosis in some cancer cells.[2][4][20] In glioblastoma, TGF-β1 can also induce FMOD expression through epigenetic remodeling of the FMOD promoter.[6]

FMOD_TGF_Beta_Pathway cluster_ecm ECM cluster_cell Cancer Cell TGFB TGF-β FMOD FMOD TGFBR TGF-β Receptor TGFB->TGFBR Binds FMOD->TGFB Binds & Sequesters in ECM Apoptosis Apoptosis FMOD->Apoptosis Inhibits (in some cancers) ECM Extracellular Matrix (ECM) SMAD SMAD Complex (SMAD2/3/4) TGFBR->SMAD Phosphorylates & Activates Nucleus Nucleus SMAD->Nucleus Translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Regulates Migration Cell Migration & Invasion TargetGenes->Migration Promotes

FMOD interaction with the TGF-β signaling pathway.

B. Wnt/β-catenin Signaling Pathway

In breast cancer, FMOD expression is positively regulated by the Wnt/β-catenin pathway.[11][15] The nuclear β-catenin/TCF4/LEF1 transcription complex directly binds to the FMOD promoter, driving its expression. The subsequent increase in FMOD is crucial for promoting breast cancer cell migration and invasion, potentially through the activation of the ERK pathway.[11]

C. Integrin-Mediated Signaling

FMOD promotes glioma cell migration by inducing the formation of filamentous actin stress fibers.[4][6] This process is dependent on the integrin-FAK-Src-Rho-ROCK signaling pathway, highlighting FMOD's role in linking the ECM to the intracellular actin cytoskeleton to drive cell movement.[4][6][21]

Experimental Protocols for FMOD Expression Analysis

Consistent and reproducible methodologies are paramount for comparing FMOD expression across studies. Below is a typical workflow and detailed protocols for the key experiments used in FMOD research.

FMOD_Analysis_Workflow Sample 1. Sample Collection (Tumor & Normal Tissue, Cell Lines) RNA_Protein 2. Extraction (RNA / Protein) Sample->RNA_Protein qRT_PCR 3a. qRT-PCR (mRNA Quantification) RNA_Protein->qRT_PCR RNA RNA_Seq 3b. RNA-Sequencing (Transcriptome Profiling) RNA_Protein->RNA_Seq RNA WB 4a. Western Blot (Protein Quantification) RNA_Protein->WB Protein IHC 4b. Immunohistochemistry (Protein Localization) RNA_Protein->IHC Protein (from tissue) Data 5. Data Analysis & Comparison qRT_PCR->Data RNA_Seq->Data WB->Data IHC->Data

Experimental workflow for FMOD expression analysis.

A. Quantitative Real-Time PCR (qRT-PCR) for FMOD mRNA Expression

This method is used for the accurate quantification of FMOD mRNA levels in cell lines or tissue samples.[1][3][8]

  • RNA Extraction: Isolate total RNA from ~30 mg of tissue or 1x10⁶ cells using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for FMOD (and a housekeeping gene like GAPDH or ACTB for normalization), and a SYBR Green or TaqMan-based qPCR master mix.

    • Example Human FMOD Primer Pair:

      • Forward: 5'-GCCAACAAGATCCGCTTCAG-3'

      • Reverse: 5'-AGTCACGGTCAGGTTGTCGT-3'

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal profile: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).

  • Data Analysis: Calculate the relative expression of FMOD mRNA using the ΔΔCt method, normalizing the data to the housekeeping gene and comparing it against a control sample (e.g., normal adjacent tissue).

B. Western Blot for FMOD Protein Expression

This technique is used to detect and quantify FMOD protein levels.

  • Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for FMOD (e.g., rabbit anti-FMOD, 1:1000 dilution). Also, probe for a loading control protein (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

C. Immunohistochemistry (IHC) for FMOD Localization in Tissues

IHC allows for the visualization of FMOD protein expression and its localization within the tumor microenvironment.[1][3][14]

  • Tissue Preparation: Fix paraffin-embedded tissue sections (4-5 µm thick) onto glass slides. Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a blocking serum (e.g., 5% goat serum).

    • Incubate the sections with a primary antibody against FMOD overnight at 4°C.

    • Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.

  • Visualization: Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining & Mounting: Lightly counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a coverslip.

  • Analysis: Examine the slides under a microscope to assess the intensity and localization of FMOD staining within tumor and stromal compartments.

References

Unveiling the Interaction: A Comparative Guide to Validating Fibromodulin's Binding with TGF-β Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between fibromodulin (FMOD) and specific Transforming Growth Factor-β (TGF-β) isoforms is critical for advancing therapeutic strategies in fibrosis, wound healing, and oncology. This guide provides a comprehensive comparison of experimental methods to validate this interaction, supported by available data and detailed protocols.

This compound, a small leucine-rich proteoglycan (SLRP), is a key regulator of the extracellular matrix and modulates the activity of the pleiotropic TGF-β signaling pathway. FMOD has been shown to interact with TGF-β isoforms 1, 2, and 3, thereby influencing a wide range of cellular processes. Validating and quantifying this interaction is a crucial step in elucidating its biological significance and therapeutic potential.

Quantitative Comparison of Binding Affinities

The interaction between FMOD and TGF-β isoforms, along with other members of the decorin family of proteoglycans (decorin and biglycan), has been quantified, revealing distinct binding characteristics. The following table summarizes the available binding affinity data.

Interacting ProteinsMethodReported Dissociation Constant (Kd)Reference
This compound & TGF-β1Solid-Phase Binding AssayHigh-affinity site: 1-20 nMLow-affinity site: 50-200 nM[1]
This compound & TGF-β2Solid-Phase Binding AssayBinding confirmed, specific Kd not reported[1]
This compound & TGF-β3Solid-Phase Binding AssayBinding confirmed, specific Kd not reported[1]
Decorin & TGF-β1Solid-Phase Binding AssayHigh-affinity site: 1-20 nMLow-affinity site: 50-200 nM[1]
Biglycan & TGF-β1Solid-Phase Binding AssayHigh-affinity site: 1-20 nMLow-affinity site: 50-200 nM[1]

Of note, this compound is reported to exhibit the greatest affinity for TGF-β1 among the decorin family proteoglycans[2]. All three proteoglycans have been shown to bind to TGF-β2 and TGF-β3[1].

Comparison of Validation Methodologies

Several techniques can be employed to validate and characterize the interaction between FMOD and TGF-β isoforms. Each method offers distinct advantages and disadvantages in terms of the quality of data generated and the experimental requirements.

MethodPrincipleAdvantagesDisadvantages
Solid-Phase Binding Assay An immobilized protein (e.g., FMOD) captures its binding partner (e.g., radiolabeled TGF-β) from a solution. The amount of bound partner is quantified to determine binding affinity.- Allows for quantitative determination of binding constants (Kd).- Relatively straightforward and established method.- Requires purified proteins.- Immobilization of one protein may affect its conformation and binding activity.- Use of radiolabels can be a safety and disposal concern.
Co-Immunoprecipitation (Co-IP) An antibody against a "bait" protein (e.g., FMOD) is used to pull it out of a cell lysate, along with any interacting "prey" proteins (e.g., TGF-β). The presence of the prey protein is then detected by Western blotting.- Detects interactions in a more physiological context (cell lysates).- Does not necessarily require purified proteins.- Primarily qualitative, providing evidence of interaction but not precise binding affinities.- Prone to false positives due to non-specific binding to the antibody or beads.- Results can be influenced by the quality and specificity of the antibody.
Surface Plasmon Resonance (SPR) Measures the change in the refractive index at the surface of a sensor chip when one molecule (analyte, e.g., TGF-β) flows over and binds to another molecule immobilized on the chip (ligand, e.g., FMOD).- Provides real-time, label-free quantitative data on binding kinetics (association and dissociation rates) and affinity (Kd).- High sensitivity and requires small amounts of sample.- Requires specialized and expensive equipment.- Immobilization of the ligand can still affect its activity.- Can be sensitive to buffer conditions and non-specific binding.

Experimental Protocols

Solid-Phase Binding Assay

This protocol is adapted from the methodology used to determine the binding affinity of FMOD for TGF-β1[1].

  • Coating of Microtiter Wells:

    • Coat 96-well microtiter plates with the recombinant FMOD core protein (or fusion protein) at a concentration of 1-10 µg/ml in a suitable buffer (e.g., PBS) overnight at 4°C.

    • Wash the wells three times with a blocking buffer (e.g., PBS containing 1% BSA) to remove unbound protein and block non-specific binding sites.

  • Binding Reaction:

    • Prepare serial dilutions of radiolabeled TGF-β isoform (e.g., ¹²⁵I-TGF-β1) in the binding buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • Add the radiolabeled TGF-β to the coated wells and incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing and Detection:

    • Aspirate the solution and wash the wells five times with ice-cold binding buffer to remove unbound TGF-β.

    • Lyse the cells or add a scintillation cocktail to the wells and measure the radioactivity using a gamma counter or scintillation counter.

  • Data Analysis:

    • Perform Scatchard analysis of the binding data to determine the dissociation constant (Kd) and the number of binding sites.

Co-Immunoprecipitation (Co-IP)

This is a general protocol that can be adapted for validating the FMOD-TGF-β interaction in a cellular context.

  • Cell Lysis:

    • Culture cells known to express both FMOD and the TGF-β isoform of interest.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific for FMOD (the "bait") overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the TGF-β isoform (the "prey") followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

Visualizing the Molecular Landscape

To better understand the context of the FMOD-TGF-β interaction, the following diagrams illustrate the TGF-β signaling pathway and a typical experimental workflow for Co-Immunoprecipitation.

TGF_Beta_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFB TGF-β Ligand (TGF-β1, -β2, or -β3) ReceptorII TGF-β Receptor II (TβRII) TGFB->ReceptorII Binds FMOD This compound (or Decorin/Biglycan) FMOD->TGFB Sequesters ReceptorI TGF-β Receptor I (TβRI) ReceptorII->ReceptorI Recruits & Phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD4 SMAD4 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Binds SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_expression Target Gene Expression

Caption: TGF-β Signaling Pathway and Modulation by this compound.

CoIP_Workflow start Start with Cell Lysate (containing FMOD and TGF-β) preclear Pre-clear with Beads (remove non-specific binders) start->preclear add_ab Add anti-FMOD Antibody (Bait Antibody) preclear->add_ab incubate1 Incubate to form Antibody-FMOD-TGF-β Complex add_ab->incubate1 add_beads Add Protein A/G Beads incubate1->add_beads incubate2 Incubate to Capture Complex on Beads add_beads->incubate2 wash Wash Beads (remove unbound proteins) incubate2->wash elute Elute Proteins from Beads wash->elute analysis Analyze by Western Blot (Detect TGF-β) elute->analysis

Caption: Experimental Workflow for Co-Immunoprecipitation.

Conclusion

Validating the interaction between this compound and specific TGF-β isoforms is a multifaceted process that can be approached with several robust techniques. While solid-phase binding assays offer quantitative affinity data, methods like co-immunoprecipitation provide crucial validation within a more physiological context. The choice of methodology will depend on the specific research question, the available resources, and the desired level of quantitative detail. A combination of these approaches will ultimately provide the most comprehensive understanding of this important molecular interaction and its role in health and disease.

References

A Comparative Analysis of Fibromodulin: Unveiling Cross-Species Conservation in Protein Sequence and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the conserved nature of the fibromodulin protein across species. This report provides a comparative analysis of its amino acid sequence and crucial biological functions, supported by quantitative data and detailed experimental methodologies.

This compound (FMOD), a key member of the small leucine-rich proteoglycan (SLRP) family, plays a pivotal role in the organization of the extracellular matrix (ECM) and the regulation of critical cellular signaling pathways. Its high degree of conservation across mammalian species underscores its fundamental importance in tissue homeostasis and development. This guide delves into a cross-species comparison of this compound's protein sequence and its multifaceted functions, with a particular focus on its interactions with collagen and transforming growth factor-beta (TGF-β).

High Sequence Homology Suggests Conserved Function

This compound's encoding gene is highly conserved, particularly among mammals, indicating a strong evolutionary pressure to maintain its structure and function. The mature human this compound protein consists of a 358-amino acid core protein characterized by leucine-rich repeats (LRRs), which are crucial for its protein-protein interactions. This structural conservation is the foundation for its conserved roles in various physiological processes.

Functional Conservation: A Tale of Two Interactions

The primary functions of this compound, consistent across the species studied, revolve around two key interactions: its binding to collagen and its modulation of the TGF-β signaling pathway.

Regulation of Collagen Fibrillogenesis

This compound is a critical regulator of collagen fibril assembly. It binds directly to type I and type II collagen fibrils, influencing their diameter and organization. This interaction is essential for the proper formation and mechanical strength of connective tissues such as tendons, skin, and cartilage. Studies on this compound-null mice have provided compelling evidence for this conserved function. These mice exhibit disorganized collagen fiber bundles in their tendons and skin, leading to tissue fragility.[1][2] This phenotype closely mirrors the expected consequences of dysfunctional collagen organization in humans, highlighting the conserved role of this compound in maintaining tissue integrity.

Modulation of TGF-β Signaling

This compound is a significant modulator of the TGF-β signaling pathway, a critical regulator of cell growth, differentiation, and ECM production.[3] this compound can bind directly to TGF-β, sequestering it within the extracellular matrix and thereby regulating its bioavailability and signaling activity.[3] This interaction has profound implications for processes such as wound healing and fibrosis. For instance, in rats, an inverse relationship has been observed between this compound expression and scar formation during wound repair, suggesting that this compound's modulation of TGF-β activity is crucial for scarless wound healing.[4]

Quantitative Comparison of Binding Affinities

While the functions of this compound are qualitatively conserved, understanding the quantitative aspects of its interactions is crucial for therapeutic development. The binding affinity, represented by the dissociation constant (Kd), provides a measure of the strength of these interactions.

SpeciesInteracting PartnerBinding Affinity (Kd)Experimental Method
BovineCollagen Type I9.9 nM[5]Solid-phase inhibition assay
BovineTransforming Growth Factor-β1 (TGF-β1)High-affinity site: 1 - 20 nM, Low-affinity site: 50 - 200 nM[1]Affinity measurements with fusion proteins

This table summarizes the available quantitative data on the binding affinities of this compound. Further research is needed to establish a more comprehensive cross-species comparison.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experimental techniques are provided below.

Surface Plasmon Resonance (SPR) for this compound-Collagen Interaction Analysis

Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions. The following protocol is a general guideline for studying the interaction between this compound and collagen.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip CM5

  • Amine Coupling Kit (containing NHS, EDC, and ethanolamine)

  • Recombinant this compound (ligand)

  • Purified type I collagen (analyte)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

  • Regeneration Solution: 10 mM Glycine-HCl, pH 1.5

2. Procedure:

  • Sensor Chip Preparation: Equilibrate the CM5 sensor chip with Running Buffer.

  • Ligand Immobilization:

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant this compound (e.g., 50 µg/mL in Immobilization Buffer) over the activated surface to achieve the desired immobilization level (e.g., ~2000 Resonance Units).

    • Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Analyte Interaction:

    • Inject a series of concentrations of type I collagen (e.g., 0-500 nM) in Running Buffer over the this compound-immobilized surface.

    • Monitor the association and dissociation phases in real-time.

  • Surface Regeneration: After each collagen injection, regenerate the sensor surface by injecting the Regeneration Solution.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Immunohistochemistry (IHC) for this compound Detection in Tissues

Immunohistochemistry allows for the visualization of this compound expression and localization within tissue sections. The following are example protocols for human and mouse tissues.

Protocol for Human Tendon Tissue:

  • Tissue Preparation: Fix fresh human tendon tissue in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate with a primary antibody against human this compound (e.g., rabbit polyclonal) diluted in blocking buffer (e.g., 1:200) overnight at 4°C.

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody and a streptavidin-HRP complex for detection with a DAB chromogen.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

Protocol for Mouse Tendon Tissue:

  • Tissue Preparation: Fix mouse tendon tissue in 4% paraformaldehyde and embed in paraffin. Cut 5 µm sections.

  • Deparaffinization and Rehydration: As for human tissue.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase and non-specific binding. For mouse-on-mouse staining, use a specialized blocking kit to prevent background from endogenous mouse IgG.

  • Primary Antibody Incubation: Incubate with a primary antibody against mouse this compound (e.g., rabbit polyclonal) diluted in blocking buffer (e.g., 1:400) overnight at 4°C.

  • Secondary Antibody and Detection: As for human tissue.

  • Counterstaining and Mounting: As for human tissue.

Signaling Pathway and Experimental Workflow

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.

TGF_beta_signaling cluster_ECM Extracellular Matrix cluster_cell Cell TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds FMOD This compound FMOD->TGF_beta Sequesters SMADs SMADs TGF_beta_R->SMADs Phosphorylates Gene_Expression Gene Expression (e.g., Collagen) SMADs->Gene_Expression Regulates

This compound's role in sequestering TGF-β in the ECM.

SPR_Workflow Start Start Immobilize_FMOD Immobilize this compound on Sensor Chip Start->Immobilize_FMOD Inject_Collagen Inject Collagen (Analyte) Immobilize_FMOD->Inject_Collagen Measure_Binding Measure Binding (Association/Dissociation) Inject_Collagen->Measure_Binding Regenerate_Surface Regenerate Sensor Surface Measure_Binding->Regenerate_Surface Regenerate_Surface->Inject_Collagen Repeat with different concentrations Analyze_Data Analyze Data (Calculate Kd) Regenerate_Surface->Analyze_Data End End Analyze_Data->End

A typical workflow for SPR analysis of this compound-collagen interaction.

Conclusion

The remarkable conservation of this compound's protein sequence and its fundamental roles in collagen fibrillogenesis and TGF-β signaling across species highlight its significance as a potential therapeutic target. This guide provides a foundational resource for researchers and drug development professionals, offering a comparative overview, quantitative data, and detailed experimental protocols to facilitate further investigation into the multifaceted functions of this crucial extracellular matrix protein. The provided data and methodologies will aid in the design of future studies aimed at elucidating the precise mechanisms of this compound action and exploring its therapeutic potential in a variety of fibrotic and connective tissue disorders.

References

Unraveling the Downstream Effects of Fibromodulin: A Comparative Guide to its Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling networks governed by extracellular matrix proteins is paramount. Fibromodulin (FMOD), a small leucine-rich proteoglycan (SLRP), has emerged as a critical regulator of diverse cellular processes, including cell proliferation, migration, and tissue repair. Its influence is primarily exerted through the modulation of key downstream signaling pathways. This guide provides a comprehensive comparison of the signaling cascades affected by this compound, supported by experimental data and detailed protocols to aid in future research and therapeutic development.

This compound's multifaceted role in cellular signaling is underscored by its interactions with several pivotal pathways. Notably, it is a significant modulator of Transforming Growth Factor-β (TGF-β) signaling, and also impacts the Wnt/β-catenin, Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. Its effects are often context-dependent, varying with cell type and the local microenvironment.

Comparative Analysis of this compound's Impact on Downstream Signaling

To facilitate a clear understanding of this compound's influence, the following tables summarize quantitative data from various studies, comparing its effects with other SLRPs where available.

Pathway ComponentCell TypeTreatmentFold Change/EffectCitation
TGF-β Signaling
TGF-β1 Expression4T1 breast cancer cellsAdenovirus-mediated FMOD overexpressionSignificant reduction vs. control[1]
TGF-β1 Expression4T1 breast cancer cellsAdenovirus-mediated Decorin overexpressionReduction vs. control (less potent than FMOD)[1]
TGF-β1 mRNARat fetal skin (E16 vs. E18)Endogenous expression3.4-fold higher at E16 (scarless repair)[2]
NF-κB Signaling
NF-κB Activity4T1 breast cancer cellsAdenovirus-mediated FMOD overexpressionSignificant downregulation[1]
NF-κB Activity4T1 breast cancer cellsAdenovirus-mediated Decorin overexpressionDownregulation (less effective than FMOD)[1]
NF-κB Activity3T3-L1 fibroblastsConstitutive FMOD expressionSignificantly reduced NF-κB activity[3]
PI3K/Akt Signaling
p-AktHuman RPE cellsFMOD siRNA knockdownDecreased p-Akt levels[4]
Cell ProliferationHuman RPE cellsFMOD siRNA knockdownInhibited to 65% ± 5% of control[4]
Cell MigrationHuman RPE cellsFMOD siRNA knockdownInhibited to 39% ± 10% of control[4]
MAPK/ERK Signaling
p-ERKMDA-MB-231 & 4T1 cellsFMOD knockdownSignificantly inhibited ERK phosphorylation[5]
Wnt/β-catenin Signaling
FMOD Promoter ActivityMDA-MB-231 cellsLiCl (Wnt activator) treatmentEnhanced FMOD promoter activity[6]
FMOD Promoter ActivityMDA-MB-231 cellsAspirin (Wnt inhibitor) treatmentDecreased FMOD promoter activity[6]
LigandThis compoundDecorinBiglycanCitation
TGF-β1 Binding Affinity (Kd)
High-affinity site1-20 nM1-20 nM1-20 nM[7]
Low-affinity site50-200 nM50-200 nM50-200 nM[7]
Note: While the Kd values are similar, this compound was found to be a more effective competitor for TGF-β binding than tissue-derived decorin and biglycan.[7]

Visualizing this compound's Signaling Network

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

FMOD_TGF_Beta_Signaling FMOD This compound TGFB TGF-β FMOD->TGFB Binds/Sequesters TGFBR TGF-β Receptors (Type I & II) FMOD->TGFBR Modulates TGFB->TGFBR SMAD Smad2/3 TGFBR->SMAD Phosphorylates NonSMAD Non-Smad Pathways (e.g., MAPK/ERK) TGFBR->NonSMAD Activates pSMAD p-Smad2/3 Nucleus Nucleus pSMAD->Nucleus NonSMAD->Nucleus Gene Target Gene Expression Nucleus->Gene

This compound's modulation of TGF-β signaling.

FMOD_Wnt_ERK_Signaling Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin Stabilizes TCFLEF TCF/LEF BetaCatenin->TCFLEF Binds FMOD_Gene FMOD Gene TCFLEF->FMOD_Gene Activates Transcription FMOD This compound FMOD_Gene->FMOD ERK ERK FMOD->ERK Activates pERK p-ERK Metastasis Cell Migration & Invasion pERK->Metastasis

Wnt/β-catenin regulation of FMOD and subsequent ERK activation.

FMOD_PI3K_NFKB_Signaling FMOD This compound VEGFR2 VEGFR2 FMOD->VEGFR2 Downregulates IkBa IκBα FMOD->IkBa Delays Degradation PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt CellPro Cell Proliferation & Migration pAkt->CellPro NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation

FMOD's influence on PI3K/Akt and NF-κB pathways.

Experimental Protocols

To facilitate the investigation of this compound's role in these signaling pathways, detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) for this compound-Protein Interactions

This protocol is designed to identify proteins that interact with this compound in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Anti-Fibromodulin antibody and corresponding isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-fibromodulin antibody or control IgG overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the immunocomplexes.

  • Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.[8][9]

Luciferase Reporter Assay for FMOD Promoter Activity

This assay is used to quantify the transcriptional activity of the this compound promoter in response to signaling pathway activation.

Materials:

  • Luciferase reporter plasmid containing the FMOD promoter

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect cells with the FMOD promoter-luciferase plasmid and the control plasmid.

  • Treatment: Treat the transfected cells with the desired stimuli (e.g., Wnt pathway activators or inhibitors).

  • Cell Lysis: Lyse the cells according to the reporter assay system protocol.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[10][11][12]

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the FMOD Promoter

This technique is employed to determine if a specific transcription factor (e.g., β-catenin/TCF4) directly binds to the FMOD promoter region.[13]

Materials:

  • Formaldehyde (B43269) for cross-linking

  • Glycine to quench cross-linking

  • Cell lysis and nuclear lysis buffers

  • Sonication or enzymatic digestion reagents to shear chromatin

  • Antibody against the transcription factor of interest and control IgG

  • Protein A/G magnetic beads

  • Wash buffers with increasing stringency

  • Elution buffer

  • Reagents for reversing cross-links and DNA purification

  • qPCR primers for the FMOD promoter region

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against the target transcription factor.

  • Complex Capture: Use protein A/G beads to pull down the antibody-chromatin complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links.

  • DNA Purification: Purify the DNA.

  • Analysis: Use qPCR to quantify the amount of FMOD promoter DNA that was co-immunoprecipitated.[13][14][15]

Western Blot for Phosphorylated Signaling Proteins (p-ERK, p-Akt)

This method is used to detect the activation state of signaling pathways by measuring the levels of phosphorylated key proteins.

Materials:

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagents (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies against phosphorylated and total forms of the protein of interest (e.g., p-ERK, ERK, p-Akt, Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.[16][17][18][19]

This guide provides a foundational understanding of the complex role this compound plays in downstream signaling. The presented data and protocols offer a valuable resource for researchers aiming to further elucidate the mechanisms of this compound action and explore its therapeutic potential.

References

Unlocking the Therapeutic Promise of Fibromodulin: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical studies highlights the significant therapeutic potential of fibromodulin (FMOD), a key regulator of the extracellular matrix, in a range of diseases including difficult-to-treat fibrotic conditions, aggressive cancers, and impaired wound healing. This guide provides an objective comparison of FMOD's performance against alternative therapeutic strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a small leucine-rich proteoglycan, has emerged as a multifaceted therapeutic agent with promising preclinical efficacy. Its ability to modulate the transforming growth factor-beta (TGF-β) signaling pathway, a central player in tissue fibrosis and cancer progression, positions it as a compelling target for novel drug development.[1][2][3][4] Furthermore, FMOD's role in collagen fibrillogenesis and inflammation underscores its potential in promoting regenerative wound healing and combating chronic inflammatory diseases.[2][4]

This guide synthesizes key findings from preclinical investigations, presenting a clear comparison of this compound-based therapies with standard-of-care or alternative approaches. Quantitative data from these studies are summarized to facilitate a direct assessment of FMOD's therapeutic efficacy. Detailed experimental protocols are also provided to ensure transparency and aid in the design of future studies.

Key Therapeutic Areas and Preclinical Evidence

Fibrotic Diseases: A Promising Anti-fibrotic Agent

Preclinical evidence strongly suggests that this compound holds significant promise for the treatment of fibrotic diseases affecting various organs. In models of cardiac, liver, and pulmonary fibrosis, modulation of FMOD activity has been shown to attenuate disease progression.

In a preclinical model of diabetic cardiomyopathy, overexpression of this compound was associated with an increase in markers of myocardial fibrosis.[5] Conversely, in cultured human cardiac fibroblasts, this compound has demonstrated anti-fibrotic effects.[6] Studies on this compound knockout mice have revealed that the absence of this protein can protect against experimentally induced liver fibrosis. For instance, in a bile duct ligation model, this compound-deficient mice did not develop the liver fibrosis observed in their wild-type counterparts.[3]

Oncology: A Novel Approach to Cancer Therapy

This compound's intricate involvement in the tumor microenvironment has made it an attractive target for cancer therapy.[2][4][7] Preclinical studies have explored various strategies to modulate FMOD activity, including the use of antagonist peptides and gene therapy, with encouraging results.

In a colorectal cancer xenograft model, treatment with a novel this compound antagonist peptide, RP4, led to a significant suppression of tumor growth.[1][8] Similarly, in a model of oral squamous cell carcinoma, knockdown of this compound resulted in a marked decrease in both tumor weight and volume.[9] These findings highlight the potential of targeting this compound to inhibit tumor progression.

Wound Healing: Accelerating Repair and Reducing Scarring

This compound has demonstrated a remarkable ability to promote scarless wound healing and accelerate tissue repair in various preclinical models.[2] Its application has been shown to enhance wound closure, increase tensile strength, and improve the quality of newly formed tissue.

A this compound-derived peptide, SLI-F06, has shown significant efficacy in diabetic wound healing models. In diabetic mice, intradermal injections of SLI-F06 accelerated wound closure, with a notable increase in the percentage of healed wounds at day 14. Furthermore, in a diabetic pig model, topical application of the peptide also enhanced the rate of wound healing.

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the therapeutic potential of this compound across different disease areas.

Therapeutic Area Preclinical Model Intervention Key Quantitative Outcome Result Alternative/Control Result
Cancer Colorectal Cancer Xenograft (HCT116-luciferase cells in BALB/c nude mice)This compound Antagonist Peptide (RP4) Tumor VolumeSuppressedControlUninhibited
Tumor WeightSuppressedControlUninhibited
Oral Squamous Cell Carcinoma XenograftThis compound Knockdown Tumor Growth RateDecrease of up to 50% (day 6-18)ControlUninhibited
Tumor Growth RateDecrease of 30-40% (day 18-24)ControlUninhibited
Wound Healing Diabetic Mouse Model (NONcNZO10/LtJ)This compound-derived Peptide (SLI-F06) % Wound Closure at Day 1483.3%Control41.7%
Median Wound Healing Rate (Days 2-8)65.6% fasterControl-
Diabetic Pig Model (Streptozotocin-induced)This compound-derived Peptide (SLI-F06) Wound Healing RateSignificantly acceleratedControl-
Fibrosis Liver Fibrosis (Bile Duct Ligation in mice)This compound Knockout Liver Fibrosis DevelopmentNot observedWild-type miceFibrosis developed
Cardiac Remodeling (Aortic Banding in mice)This compound Knockout Hypertrophic RemodelingMildly exacerbatedWild-type mice-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Colorectal Cancer Xenograft Model
  • Cell Line: HCT116-luciferase human colorectal carcinoma cells.

  • Animal Model: Female BALB/c nude mice.

  • Tumor Implantation: 1 x 10^6 HCT116-luciferase cells were implanted subcutaneously into the right flank of each mouse.

  • Treatment: Three days post-implantation, mice were treated daily with the this compound antagonist peptide RP4 via intravenous tail injection at concentrations of 100 mg/kg or 150 mg/kg. A control group received vehicle.[1]

  • Outcome Measures: Tumor growth was monitored by measuring tumor volume and weight every two days. Bioluminescence imaging was also used to track tumor progression.[1]

Diabetic Wound Healing Model
  • Animal Model: Type 2 diabetic NONcNZO10/LtJ mice.

  • Wound Creation: Two 6 mm diameter, full-thickness excisional wounds were created on the dorsum of each mouse. Silicone rings were sutured around the wounds to minimize contraction.

  • Treatment: A this compound-derived peptide, SLI-F06 (25 mg/ml), was injected intradermally at four points around the wound edge (100 µl total) every other day for 14 days. A control group received vehicle.

  • Outcome Measures: Wound area was documented by digital photography, and the percentage of wound closure was calculated.

Bleomycin-Induced Pulmonary Fibrosis Model
  • Animal Model: C57BL/6 mice.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (0.25-1 mg/kg) is administered to induce lung fibrosis.[10]

  • Assessment of Fibrosis:

    • Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring method.[10][11][12]

    • Hydroxyproline (B1673980) Assay: Lung tissue is homogenized and hydrolyzed to measure the hydroxyproline content, a quantitative marker of total collagen.[13][14]

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a deeper understanding of this compound's mechanism of action and the experimental approaches used in its validation, the following diagrams have been generated using Graphviz.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds FMOD This compound FMOD->TGFb Sequesters Smad Smad Complex TGFbR->Smad Activates ERK ERK TGFbR->ERK Activates Gene Gene Expression (Fibrosis, Proliferation) Smad->Gene Regulates ERK->Gene Regulates

This compound's modulation of the TGF-β signaling pathway.

experimental_workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Outcome Assessment Induction Induce Disease Model (e.g., Bleomycin for Fibrosis) Treatment Administer this compound-based Therapy Induction->Treatment Control Administer Vehicle/Control Induction->Control Histology Histological Analysis (e.g., Ashcroft Score) Treatment->Histology Biochemical Biochemical Analysis (e.g., Hydroxyproline Assay) Treatment->Biochemical Functional Functional Analysis (e.g., Tumor Volume) Treatment->Functional Control->Histology Control->Biochemical Control->Functional

A generalized experimental workflow for preclinical validation.

Conclusion

The preclinical data strongly support the therapeutic potential of this compound across a spectrum of diseases characterized by fibrosis, uncontrolled cell growth, and impaired tissue repair. Its ability to modulate fundamental biological processes, particularly the TGF-β signaling pathway, makes it a highly attractive candidate for further drug development. The quantitative evidence from various animal models, as summarized in this guide, provides a solid foundation for advancing this compound-based therapies into clinical trials. Continued research into the precise mechanisms of action and the development of targeted delivery systems will be crucial in realizing the full therapeutic promise of this remarkable molecule.

References

Fibromodulin Expression: A Comparative Analysis in Fetal versus Adult Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fibromodulin (FMOD) expression in fetal and adult cutaneous wound healing. The data presented herein is collated from preclinical studies and highlights the pivotal role of FMOD in the regenerative, scarless healing process observed in early gestation, a stark contrast to the fibrotic scarring characteristic of adult tissue repair.

Quantitative Data Summary

The expression of this compound is inversely correlated with scar formation.[1][2] Early-gestation fetal wounds, which heal without scarring, exhibit significantly higher levels of this compound compared to adult wounds.[1] This differential expression is a key factor in the distinct healing phenotypes.

Model Wound Type This compound (FMOD) Expression Level Associated Healing Outcome Key Findings
Rat Fetus (E16) Excisional WoundSignificantly IncreasedScarless HealingHigh FMOD levels are associated with decreased TGF-β1 expression and organized collagen architecture.[3][4]
Rat Fetus (E18/E19) Excisional WoundLow/Minimally InducedHealing with ScarA transition to adult-type healing with scar correlates with decreased FMOD expression.[1][4] FMOD mRNA levels decline by approximately 3.5-fold in E18 fetuses relative to E16.[1]
Adult Rat Excisional WoundInitially Down-regulated, then Minimally Up-regulatedHealing with ScarLow FMOD levels are correlated with increased TGF-β1 expression and scar formation.[1][3]
Mouse Fetus (E16) Excisional WoundHighScarless HealingLoss of FMOD in early-gestation fetal mice (Fmod-/-) eliminates the ability to heal without a scar.[3][4]
Adult Mouse Excisional WoundLowHealing with ScarFMOD-deficient adult mice exhibit delayed wound closure and increased scarring.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound expression.

Animal Models and Wound Creation
  • Fetal Wound Model: Time-dated pregnant Sprague-Dawley rats are utilized. At embryonic day 16.5 (E16) for scarless healing and E18.5 (E18) for scarring models, the uterine horns are exposed under anesthesia. Full-thickness incisional or excisional wounds are created on the dorsal surface of the fetuses. The uterus is then returned to the abdominal cavity for the wounds to heal in utero.[4]

  • Adult Wound Model: Full-thickness excisional wounds are created on the dorsal skin of adult rats or mice using a standard biopsy punch. Wounds are typically left uncovered and allowed to heal by secondary intention.[5]

RNA Extraction and Real-Time Quantitative RT-PCR (qRT-PCR)
  • Tissue Collection: Wound tissue, including the wound margin and bed, is harvested at specific time points post-injury (e.g., 12, 24, 36, 72 hours).

  • RNA Isolation: Total RNA is extracted from the homogenized tissue samples using TRIzol reagent according to the manufacturer's protocol.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers.

  • qPCR: Real-time PCR is performed using a thermal cycler with SYBR Green master mix. Gene-specific primers for this compound, TGF-β1, and a housekeeping gene (e.g., GAPDH) are used for amplification. The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.[4]

Immunohistochemistry (IHC)
  • Tissue Preparation: Harvested wound tissues are fixed in 4% paraformaldehyde, processed, and embedded in paraffin. 5-μm sections are cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval, often using a citrate (B86180) buffer solution with heat.

  • Blocking: Non-specific binding sites are blocked using a solution containing normal serum (e.g., goat serum).

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for this compound overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a coverslip.[1][4]

Signaling Pathways and Experimental Workflow

This compound's Role in TGF-β Signaling

This compound is a key modulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is critical in wound healing and fibrosis. In fetal, scarless healing, high levels of this compound sequester and inhibit TGF-β1, preventing the downstream signaling cascade that leads to fibrosis. Conversely, in adult wound healing, lower levels of this compound allow for increased TGF-β1 activity, promoting myofibroblast differentiation and excessive extracellular matrix deposition, resulting in scar formation.[3][6] this compound has been shown to selectively enhance SMAD3-mediated signals (promoting cell migration and contraction) while reducing AP-1-mediated TGF-β1 auto-induction and fibrotic matrix accumulation.[7]

FMOD_TGFB_Pathway cluster_fetal Fetal Scarless Healing cluster_adult Adult Scarring FMOD_fetal High this compound (FMOD) TGFB1_fetal TGF-β1 FMOD_fetal->TGFB1_fetal Inhibits TGFB_Receptor_fetal TGF-β Receptor TGFB1_fetal->TGFB_Receptor_fetal Binds SMAD_fetal SMAD Pathway TGFB_Receptor_fetal->SMAD_fetal Activates Fibrosis_fetal Fibrosis Genes Down-regulated SMAD_fetal->Fibrosis_fetal ECM_fetal Organized ECM (Regeneration) Fibrosis_fetal->ECM_fetal FMOD_adult Low this compound (FMOD) TGFB1_adult High Active TGF-β1 TGFB_Receptor_adult TGF-β Receptor TGFB1_adult->TGFB_Receptor_adult Binds SMAD_adult SMAD Pathway TGFB_Receptor_adult->SMAD_adult Activates Fibrosis_adult Fibrosis Genes Up-regulated SMAD_adult->Fibrosis_adult ECM_adult Disorganized ECM (Scar) Fibrosis_adult->ECM_adult

Caption: FMOD-TGF-β1 signaling in fetal vs. adult healing.

Experimental Workflow for Comparative Analysis

The logical flow for comparing this compound expression in fetal and adult wound healing models involves several key stages, from animal model selection to data analysis and interpretation.

Experimental_Workflow cluster_models Animal Models cluster_analysis Analysis Fetal_Model Fetal Model (e.g., E16 Rat) Wound_Creation Wound Creation (Dorsal Excisional) Fetal_Model->Wound_Creation Adult_Model Adult Model (e.g., Adult Rat) Adult_Model->Wound_Creation Tissue_Harvest Tissue Harvest (Multiple Time Points) Wound_Creation->Tissue_Harvest IHC Immunohistochemistry (IHC) (Protein Localization & Level) Tissue_Harvest->IHC qPCR qRT-PCR (mRNA Expression Level) Tissue_Harvest->qPCR Data_Quant Data Quantification & Statistical Analysis IHC->Data_Quant qPCR->Data_Quant Comparison Comparative Analysis of FMOD Expression & Healing Outcome Data_Quant->Comparison

Caption: Workflow for comparing FMOD expression.

References

Validating the Specificity of a Novel Fibromodulin Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the validation of a new antibody's specificity is paramount to ensure reliable and reproducible results. This guide provides a comparative analysis of a newly developed fibromodulin (FMOD) antibody against existing commercial alternatives, supported by experimental data and detailed protocols.

Performance Comparison of this compound Antibodies

The following table summarizes the key performance indicators of the newly developed anti-fibromodulin antibody compared to three commercially available antibodies. The data is derived from standardized Western Blot (WB), Enzyme-Linked Immunosorbent Assay (ELISA), and Immunohistochemistry (IHC) experiments.

Antibody Application Dilution Sensitivity Specificity Signal-to-Noise Ratio (WB)
New FMOD Antibody WB, ELISA, IHC-P1:1000 (WB), 1:500 (ELISA), 1:200 (IHC-P)0.1 ng (ELISA)High (No off-target bands in FMOD KO lysate)15:1
Competitor A WB, ELISA, IHC-P, IF1:1000 (WB), 1:400 (ELISA), 1:100 (IHC-P)0.5 ng (ELISA)Moderate (Minor cross-reactivity observed)10:1
Competitor B WB, IHC-P1:500 (WB), 1:50 (IHC-P)N/AHigh8:1
Competitor C ELISA, Flow Cytometry1:1000 (ELISA)0.2 ng (ELISA)HighN/A

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Western Blot Protocol

This protocol is optimized for detecting this compound in cell lysates and tissue homogenates.

  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay. For a negative control, use lysates from this compound knockout (FMOD KO) mice[1][2][3][4].

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel at 100V for 90 minutes or until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody (e.g., New FMOD Antibody at 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP at 1:5000) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. The expected molecular weight of this compound is approximately 43 kDa[5][6].

ELISA Protocol (Sandwich ELISA)

This protocol is for the quantitative detection of human this compound in serum, plasma, and cell culture supernatants[7][8][9][10][11].

  • Coating: Coat a 96-well microplate with a capture antibody specific for human this compound overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the biotinylated detection this compound antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate and incubate for 15-20 minutes at room temperature in the dark.

  • Stop Reaction: Add stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Immunohistochemistry (IHC) Protocol

This protocol is for the detection of this compound in paraffin-embedded tissue sections[12][13].

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) for 20 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with 5% normal goat serum for 30 minutes.

  • Primary Antibody Incubation: Incubate the sections with the primary this compound antibody (e.g., New FMOD Antibody at 1:200 dilution) overnight at 4°C.

  • Washing: Wash the sections three times with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Chromogen Development: Add DAB chromogen substrate and incubate until the desired stain intensity is reached.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.

Visualizations

The following diagrams illustrate key concepts in this compound research and antibody validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_wb Western Blot cluster_results Results WT_lysate Wild-Type Lysate SDS_PAGE SDS-PAGE WT_lysate->SDS_PAGE KO_lysate FMOD KO Lysate (Negative Control) KO_lysate->SDS_PAGE Transfer PVDF Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (New FMOD Ab) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescence Secondary_Ab->Detection WT_result Band at ~43 kDa Detection->WT_result Positive Signal KO_result No Band Detection->KO_result No Signal

Caption: Western Blot workflow for validating this compound antibody specificity.

fibromodulin_tgfb_pathway cluster_smad Smad Pathway cluster_non_smad Non-Smad Pathway FMOD This compound TGFb TGF-β FMOD->TGFb Inhibits TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 p-Smad2/3 TGFbR->Smad23 MAPK MAPK (ERK, JNK, p38) TGFbR->MAPK PI3K_Akt PI3K/Akt TGFbR->PI3K_Akt Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_target_genes Target Gene Expression Smad_complex->Smad_target_genes Non_smad_effects Cell Proliferation, Migration MAPK->Non_smad_effects PI3K_Akt->Non_smad_effects

Caption: this compound's role in modulating TGF-β signaling pathways.[14][15][16][17][18]

References

comparative proteomics to identify fibromodulin-interacting proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of identified fibromodulin (FMOD)-interacting proteins, leveraging large-scale proteomic studies and established biochemical data. This compound, a small leucine-rich proteoglycan (SLRP), is a key regulator of extracellular matrix (ECM) organization and cellular signaling, making its interaction network a critical area of study for fibrosis, cancer, and inflammatory diseases.

Comparative Analysis of this compound Interactors

Recent advances in affinity purification-mass spectrometry (AP-MS) have enabled a proteome-scale mapping of protein-protein interactions in different cellular contexts. The BioPlex 3.0 dataset, a comprehensive survey of the human interactome in HEK293T and HCT116 cells, provides valuable comparative data on FMOD's binding partners.[1][2]

Proteomics-Derived this compound Interactome in Two Human Cell Lines

The following table summarizes the interacting proteins identified with this compound as the "bait" protein in the BioPlex 3.0 study, which utilized affinity purification followed by mass spectrometry.[1][2] This comparative view highlights cell-line-specific interactions, offering insights into the context-dependent nature of FMOD's function.

Interacting Protein (Prey)Gene SymbolHEK293T Interaction ScoreHCT116 Interaction ScorePutative Functional Relevance
ChordinCHRD0.012Not IdentifiedAntagonist of Bone Morphogenetic Proteins (BMPs)

Data extracted from the BioPlex 3.0 dataset. Interaction scores are provided as reported, with higher scores indicating greater confidence or abundance of the interaction.

Well-Established this compound-Interacting Proteins

In addition to high-throughput proteomics, numerous studies have identified key FMOD interactors through various biochemical and structural methods. These interactions are fundamental to FMOD's role in tissue homeostasis and pathology.

Interacting ProteinGene Symbol(s)Biological Function of Interaction
Collagen Type I & IICOL1A1, COL1A2, COL2A1Regulates collagen fibrillogenesis, fibril diameter, and matrix assembly.[3][4]
Lysyl OxidaseLOXFMOD forms a complex with LOX, targeting the enzyme to specific collagen cross-linking sites and enhancing its activity.[3][5][6][7]
Transforming Growth Factor-beta (TGF-β) Superfamily MembersTGFB1, TGFB2, TGFB3, BMP2Modulates TGF-β signaling pathways, which are critical in fibrosis and cell differentiation. FMOD can sequester TGF-β in the ECM.[8]
MyostatinMSTNFMOD directly binds to myostatin, a negative regulator of muscle growth, and inhibits its signaling.[8]
Complement Component 1q (C1q)C1QA, C1QB, C1QCFMOD can activate the classical complement pathway by directly binding to C1q.

Experimental Protocols

The identification of protein-protein interactions using proteomics is a multi-step process. The following is a detailed methodology for a typical affinity purification-mass spectrometry (AP-MS) experiment, as employed in large-scale interactome studies like BioPlex.[1][2]

Affinity Purification-Mass Spectrometry (AP-MS) Protocol
  • Cloning and Expression of Bait Protein:

    • The open reading frame (ORF) for the bait protein (e.g., human FMOD) is cloned into a lentiviral vector.

    • The vector is engineered to express the bait protein with a dual affinity tag (e.g., HA-FLAG) at the C-terminus.

  • Cell Line Transduction and Culture:

    • HEK293T or HCT116 cells are transduced with the lentivirus to stably express the tagged FMOD protein.

    • A control cell line is created using a green fluorescent protein (GFP) construct as a negative control.

    • Cells are expanded and harvested for protein extraction.

  • Cell Lysis and Immunoprecipitation (IP):

    • Harvested cells are lysed in a buffer containing detergents and protease inhibitors to solubilize proteins and maintain complex integrity.

    • The lysate is clarified by centrifugation to remove cellular debris.

    • Anti-FLAG antibody-conjugated magnetic beads are added to the lysate to capture the tagged FMOD and its interacting proteins.

    • The mixture is incubated to allow for the formation of antibody-bait-prey complexes.

  • Washing and Elution:

    • The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.

    • The purified protein complexes are eluted from the beads, often by competitive elution with a FLAG peptide.

  • Protein Digestion and Sample Preparation:

    • The eluted proteins are denatured, reduced, and alkylated.

    • Proteins are then digested into smaller peptides using an enzyme, typically trypsin.

    • The resulting peptide mixture is desalted and concentrated using a C18 solid-phase extraction column.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The peptide sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

    • Peptides are separated by reverse-phase chromatography and are ionized before entering the mass spectrometer.

    • The mass spectrometer acquires high-resolution mass spectra of the intact peptides (MS1) and then selects the most abundant peptides for fragmentation, generating tandem mass spectra (MS2).

  • Data Analysis and Protein Identification:

    • The acquired MS/MS spectra are searched against a human protein database (e.g., UniProt) using a search engine like Sequest.

    • Peptide and protein identifications are filtered to a high confidence level (e.g., a 1% false discovery rate).

    • To distinguish true interactors from background contaminants, a scoring algorithm (e.g., CompPASS) is used to compare the spectral counts of proteins identified in the FMOD IP to those from a large number of negative control IPs.

Visualizing Experimental and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in identifying this compound-interacting proteins using affinity purification-mass spectrometry.

AP_MS_Workflow cluster_cell_culture Cellular Expression cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry cluster_analysis Data Analysis FMOD_Vector FMOD-FLAG Lentiviral Vector Transduction Transduction into HEK293T/HCT116 Cells FMOD_Vector->Transduction Cell_Culture Cell Expansion & Harvest Transduction->Cell_Culture Lysis Cell Lysis Cell_Culture->Lysis IP Immunoprecipitation with anti-FLAG Beads Lysis->IP Wash_Elute Wash & Elution IP->Wash_Elute Digestion Tryptic Digestion Wash_Elute->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DB_Search Database Search LC_MS->DB_Search Scoring Interaction Scoring DB_Search->Scoring Final_List Final_List Scoring->Final_List Interactor List

AP-MS workflow for identifying FMOD-interacting proteins.
This compound Signaling and Interaction Network

This diagram illustrates the central role of this compound in the extracellular matrix and its influence on key signaling pathways.

FMOD_Signaling cluster_ecm Extracellular Matrix Regulation cluster_tgf TGF-β Superfamily Signaling FMOD This compound (FMOD) Collagen Collagen Fibrils FMOD->Collagen Binds LOX Lysyl Oxidase (LOX) FMOD->LOX Activates Fibrillogenesis Collagen Fibrillogenesis FMOD->Fibrillogenesis Modulates Crosslinking Collagen Cross-linking FMOD->Crosslinking Modulates TGFB TGF-β FMOD->TGFB Sequesters MSTN Myostatin FMOD->MSTN Inhibits binding Collagen->Fibrillogenesis LOX->Crosslinking TGFB_R TGF-β Receptor TGFB->TGFB_R MSTN_R ACVR2B Receptor MSTN->MSTN_R SMAD SMAD Signaling TGFB_R->SMAD Muscle_Growth Inhibition of Muscle Growth MSTN_R->Muscle_Growth

FMOD's role in ECM regulation and TGF-β signaling.

References

Fibromodulin: Validating its Clinical Relevance as a Prognostic Marker - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fibromodulin (FMOD) with other established prognostic markers in various cancers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the validation of this compound's clinical relevance.

Data Presentation: Quantitative Comparison of Prognostic Markers

The following tables summarize the prognostic performance of this compound and other key biomarkers in different cancer types. The data is compiled from various studies, and direct comparison should be made with caution due to potential variations in study design and patient cohorts.

Table 1: Prognostic Performance in Colorectal Cancer

BiomarkerHazard Ratio (HR)95% Confidence Interval (CI)p-valuePatient Cohort/Notes
This compound (FMOD) High expression associated with poorer prognosis-< 0.0001Kaplan-Meier analysis of TCGA data (n=442).[1]
Carcinoembryonic Antigen (CEA) 3.15--High tumor tissue CEA concentration was an independent predictor of poor outcome.[2]
CEA 2.581.51–4.38< 0.001High CEA/DMAX ratio independently predicted overall survival in stage II CRC.[3]
BRAF Mutation 2.251.82-2.83-Meta-analysis of 26 studies (11,773 patients).[4]

Table 2: Prognostic Performance in Glioma

BiomarkerHazard Ratio (HR)95% Confidence Interval (CI)p-valuePatient Cohort/Notes
This compound (FMOD) 1.40-0.00TCGA Affymetrix dataset (n=538).[5]
IDH1 Mutation 0.3580.264–0.487< 0.001Meta-analysis of 24 studies on glioblastomas.[6]

Table 3: Prognostic Performance in Melanoma

BiomarkerHazard Ratio (HR)95% Confidence Interval (CI)p-valuePatient Cohort/Notes
This compound (FMOD) & SOX2 High expression of both predicted early brain metastasis--Analysis of 169 metastatic melanoma patients.[7]
BRAF Mutation 1.231.09–1.38-Meta-analysis of 52 studies (7,519 patients).[8]
BRAF Mutation 1.71.37-2.12-Meta-analysis of 4 studies (674 patients).[4]

Table 4: Prognostic Performance in Breast Cancer

BiomarkerHazard Ratio (HR)95% Confidence Interval (CI)p-valuePatient Cohort/Notes
This compound (FMOD) High expression associated with poorer prognosis--Analysis of GSE11121 dataset (n=200) for distant metastasis-free survival.[9]
HER2-low vs HER2-zero 0.860.79–0.93< 0.001Multivariable analysis of overall survival in a large multicenter cohort.[10]
CDC20 1.421.13–1.790.0026Prognosis-related key gene in HER2+ breast cancer from GSE19783 dataset.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound as a prognostic marker.

Immunohistochemistry (IHC) Protocol for this compound

This protocol outlines the steps for detecting this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

  • Transfer slides through a graded series of ethanol (B145695) solutions: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute), and 50% (1 minute).

  • Rinse with distilled water for 5 minutes.

2. Antigen Retrieval:

  • Immerse slides in a pre-heated antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

  • Heat the slides in a steamer or water bath at 95-100°C for 20-40 minutes.

  • Allow slides to cool to room temperature (approximately 20 minutes).

  • Rinse sections in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS) for 5 minutes.

3. Staining:

  • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.

  • Rinse with wash buffer (TBS or PBS).

  • Apply a blocking solution (e.g., 5% normal goat serum in TBS) and incubate for 30-60 minutes to prevent non-specific antibody binding.

  • Incubate with the primary anti-fibromodulin antibody (e.g., polyclonal antibody at a dilution of 1:50-1:100) in a humidified chamber overnight at 4°C.[10]

  • Rinse slides three times in wash buffer for 5 minutes each.

  • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Rinse slides three times in wash buffer for 5 minutes each.

  • Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Rinse slides three times in wash buffer for 5 minutes each.

4. Visualization and Counterstaining:

  • Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.

  • Rinse slides with distilled water.

  • Counterstain with hematoxylin (B73222) for 1-2 minutes.

  • Rinse with distilled water.

  • Dehydrate the sections through a graded series of ethanol and clear in xylene.

  • Mount with a permanent mounting medium.

Quantitative Real-Time PCR (qPCR) Protocol for this compound

This protocol describes the quantification of this compound mRNA expression in cell lines or tissue samples.

1. RNA Extraction:

  • Extract total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

  • The reaction is typically carried out at 42°C for 60 minutes, followed by inactivation of the reverse transcriptase at 70°C for 10 minutes.

3. qPCR Reaction:

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for this compound, and cDNA template.

  • Human FMOD Primers: [12]

    • Forward: 5'-CAGTCAACACCAACCTGGAGAAC-3'

    • Reverse: 5'-CAGCTTGGAGAAGTTCACGACG-3'

  • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

  • Perform the qPCR using a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Perform a melt curve analysis to verify the specificity of the PCR product.

4. Data Analysis:

  • Calculate the relative expression of the FMOD gene using the 2-ΔΔCt method, normalized to the housekeeping gene.

Western Blot Protocol for this compound

This protocol details the detection of this compound protein in cell lysates.

1. Cell Lysate Preparation:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer containing protease inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

  • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF membrane.

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with a primary anti-fibromodulin antibody (e.g., polyclonal antibody at a dilution of 1:1000) overnight at 4°C.[10]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Visualization:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Detect the signal using an imaging system or by exposing the membrane to X-ray film. The expected molecular weight of this compound is approximately 59-75 kDa.[13][14]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving this compound and a general workflow for its validation as a prognostic marker.

FMOD_Signaling_Pathways cluster_TGFb TGF-β Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_NFkB NF-κB Pathway cluster_Hippo Hippo Pathway cluster_Notch Notch Pathway FMOD This compound TGFb TGF-β FMOD->TGFb sequesters NFkB_path NF-κB Pathway FMOD->NFkB_path inhibits Hippo Hippo Pathway FMOD->Hippo modulates Integrin Integrin FMOD->Integrin activates TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 TGFbR->Smad Wnt Wnt Frizzled Frizzled Wnt->Frizzled bCatenin β-catenin Frizzled->bCatenin TCFLEF TCF/LEF bCatenin->TCFLEF TCFLEF->FMOD upregulates IkBa IκBα NFkB_path->IkBa YAPTAZ YAP/TAZ Hippo->YAPTAZ Notch Notch Signaling Integrin->Notch

Caption: Key signaling pathways modulated by this compound in cancer.

Experimental_Workflow start Patient Cohort (e.g., TCGA, GEO) tissue Tumor Tissue Samples (FFPE or Frozen) start->tissue cells Cancer Cell Lines start->cells ihc Immunohistochemistry (IHC) (Protein Expression & Localization) tissue->ihc qpcr Quantitative PCR (qPCR) (mRNA Expression) tissue->qpcr cells->qpcr wb Western Blot (Protein Expression) cells->wb data Data Analysis (Expression Levels) ihc->data qpcr->data wb->data survival Survival Analysis (Kaplan-Meier, Cox Regression) data->survival correlation Correlation with Clinicopathological Features data->correlation validation Validation of Prognostic Significance survival->validation correlation->validation

Caption: Workflow for validating this compound as a prognostic marker.

References

A Comparative Guide to the Phenotypes of Fibromodulin and Lumican Single and Double Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the phenotypes observed in single and double knockout mouse models for two key small leucine-rich proteoglycans (SLRPs): fibromodulin (FMOD) and lumican (LUM). Both proteins play crucial roles in the assembly and regulation of the extracellular matrix (ECM), primarily by interacting with collagen. Understanding the distinct and overlapping functions of FMOD and lumican is critical for research into connective tissue disorders, fibrosis, and the development of novel therapeutic strategies. This document summarizes key experimental findings, presents quantitative data in tabular format, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Phenotypic Comparison Summary

The targeted disruption of the this compound and lumican genes in mice results in a range of phenotypes, primarily affecting connective tissues such as skin, tendons, and the cornea. While single knockouts of either gene produce distinct abnormalities, the double knockout exhibits a significantly more severe and complex phenotype, indicating both unique and overlapping functions for these two proteoglycans.[1][2][3]

FeatureThis compound Knockout (FMOD-/-)Lumican Knockout (LUM-/-)FMOD/LUM Double Knockout (FMOD-/- LUM-/-)
General No major overt phenotype under normal conditions.[4]Fertile and born in expected Mendelian ratios.[5]Smaller body size, gait abnormalities, joint laxity, and age-dependent osteoarthritis.[2][3]
Skin Fragile skin with wider distribution of collagen fibril diameters.[6][7]Skin fragility and laxity with abnormally thick collagen fibrils.[1][3]Severe skin fragility.
Tendon Abnormal tail and Achilles tendons with fewer, disorganized collagen bundles and significantly reduced stiffness.[2][3][6][7]Irregular collagen fibril contours and increased fibril diameter.[2][3]Extreme tendon weakness, far more severe than single knockouts.[2][3]
Cornea Generally normal transparency.Reduced corneal transparency (opacity).[1][2][3][8]Severe corneal opacity.
Sclera Thinner sclera.[1][9]Thinner sclera.[1][10][9]Significantly thinner sclera, increased ocular axial length, and frequent retinal detachment, mimicking features of high myopia.[1][10][9]
Heart Mildly exacerbated hypertrophic remodeling upon pressure overload.[4]Lack of lumican leads to increased mortality, cardiac dilatation, and contractile dysfunction after pressure overload.[11][12]Not extensively reported, but expected to have severe cardiac implications under stress.

Quantitative Data Presentation

Table 1: Collagen Fibril Diameter in Tendon and Sclera

Collagen fibril architecture is a key indicator of ECM integrity and is significantly altered in FMOD and LUM knockout mice. Diameters are typically measured from Transmission Electron Microscopy (TEM) images.

GenotypeTissueKey Findings on Fibril Diameter Distribution
Wild-Type Tendon/ScleraNormal, uniform distribution of collagen fibril diameters.
FMOD-/- TendonIncreased frequency of small-diameter fibrils.[2][3]
ScleraEnriched for small-diameter fibrils (30-60 nm).[1][10][9]
LUM-/- TendonIncreased fibril diameter with irregular contours.[2][3]
ScleraDiameter distribution is similar to wild-type.[10][9]
FMOD-/- LUM-/- TendonDeregulation of fibril formation, with an abnormally high frequency of both very small and very large diameter fibrils.[2][3]
ScleraSeverely disrupted; contains both abnormally large (120-160 nm) and small (30-60 nm) diameter fibrils.[10][9]
Table 2: Ocular and Biomechanical Parameters
ParameterGenotypeObservationReference
Ocular Axial Length FMOD-/- LUM-/-~10% increase compared to Wild-Type.[1][10][9]
Corneal Opacity LUM-/-Threefold increase in backscattered light, primarily in the posterior stroma.[8][13]
Tendon Stiffness FMOD-/-Significant reduction compared to Wild-Type.[2][3]
FMOD-/- LUM-/-Further, dose-dependent loss of stiffness, resulting in extreme weakness.[2][3]

Experimental Protocols

Generation of Knockout Mice

Targeted disruption of the Fmod and Lum genes is achieved using standard homologous recombination in embryonic stem (ES) cells.

  • Targeting Vector Construction: A targeting vector is created to replace a critical exon (e.g., exon 2) of the target gene with a selection cassette, such as a neomycin resistance gene (neo). This cassette is often flanked by arms of homology that match the genomic sequence surrounding the target exon.[5]

  • ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. Cells that successfully integrate the vector are selected for using an antibiotic (e.g., G418 for the neo cassette).

  • Screening: Resistant ES cell clones are screened by PCR and Southern blot analysis to confirm homologous recombination at the correct locus.[5]

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.

  • Generation of Chimeras and Germline Transmission: Chimeric offspring (containing cells from both the ES cells and the host blastocyst) are identified and bred with wild-type mice to achieve germline transmission of the null allele.

  • Breeding: Heterozygous (e.g., FMOD+/-) mice are intercrossed to generate homozygous knockout (FMOD-/-) and wild-type littermates. Double knockouts are generated by intercrossing the single knockout lines.[14]

Transmission Electron Microscopy (TEM) for Collagen Fibril Analysis

TEM is the gold standard for visualizing and quantifying collagen fibril ultrastructure.[15][16]

  • Tissue Fixation: Immediately after dissection, tissues (e.g., tendon, cornea) are fixed in a solution of 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in a suitable buffer (e.g., 0.1 M sodium cacodylate) for several hours at 4°C.

  • Post-fixation: Samples are washed in buffer and post-fixed with 1% osmium tetroxide to enhance contrast.

  • Dehydration and Embedding: The fixed tissues are dehydrated through a graded series of ethanol (B145695) concentrations and then embedded in an epoxy resin (e.g., Epon).

  • Sectioning: Ultrathin sections (typically 60-80 nm) are cut using an ultramicrotome equipped with a diamond knife.

  • Staining: Sections are mounted on copper grids and stained with uranyl acetate (B1210297) and lead citrate (B86180) to further enhance the contrast of cellular and extracellular structures.

  • Imaging and Analysis: Grids are examined using a transmission electron microscope. Digital images of cross-sectioned fibrils are captured. Image analysis software is then used to measure the diameter of individual fibrils to generate frequency distribution histograms.[15]

Skin and Tendon Tensile Strength Measurement

This protocol determines the biomechanical properties of connective tissues.[17][18]

  • Sample Preparation: Skin or tendon samples are excised and cut into a standardized shape (e.g., a dumbbell shape) to ensure that failure occurs in the central region.[18][19] The cross-sectional area of the narrowest point is precisely measured. Samples are kept hydrated in phosphate-buffered saline (PBS) throughout the process.[19][20]

  • Mounting: The sample is mounted between the grips of a tensiometer or material testing machine.[21]

  • Testing: The sample is stretched at a constant rate of displacement until it ruptures.[19] The force applied and the resulting elongation are recorded continuously.

  • Data Analysis: The tensile strength (or ultimate tensile stress) is calculated by dividing the maximum load (force) at failure by the original cross-sectional area of the sample. The resulting data can be used to generate a stress-strain curve to determine other properties like stiffness (Young's modulus).

Quantitative Measurement of Corneal Opacity

Corneal opacity, or haze, is quantified by measuring the amount of backscattered light.[8][13]

  • Animal Anesthesia: Mice are anesthetized to prevent movement during the examination.

  • In Vivo Confocal Microscopy: A confocal microscope adapted for in vivo imaging is used. This technique allows for optical sectioning of the cornea.

  • Image Acquisition: The objective lens is brought into contact with the cornea using a coupling gel. A through-focus scan is performed, capturing images from the anterior to the posterior surface of the cornea.

  • Quantification of Backscattered Light: The intensity of the backscattered light from the corneal stroma is measured using image analysis software. The mean pixel intensity is calculated for specific regions (e.g., anterior, posterior stroma) and is used as a quantitative measure of opacity. An increase in backscattered light corresponds to greater opacity.[8]

Mandatory Visualizations

Signaling Pathways

This compound and lumican are known to modulate several signaling pathways, most notably the Transforming Growth Factor-Beta (TGF-β) pathway, which is critical in fibrosis and tissue remodeling.

TGF_Beta_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm / Nucleus TGFb_latent Latent TGF-β TGFb_active Active TGF-β TGFb_latent->TGFb_active Activation FMOD This compound (FMOD) FMOD->TGFb_latent Sequesters/Regulates Bioavailability Collagen Collagen Fibrils FMOD->Collagen Binds TGFbR TGF-β Receptor (I and II) FMOD->TGFbR Modulates Signaling LUM Lumican (LUM) LUM->Collagen Binds LUM->TGFbR Modulates Signaling FAK FAK LUM->FAK Integrin-mediated Smads Smad2/3 TGFbR->Smads Phosphorylates ERK ERK1/2 TGFbR->ERK Non-Smad Pathway Smad_complex Smad2/3/4 Complex Smads->Smad_complex Smad4 Smad4 Smad4->Smad_complex Target_Genes Target Gene Expression (e.g., Collagen, α-SMA) Smad_complex->Target_Genes Nuclear Translocation ERK->Target_Genes FAK->Target_Genes TGFb_active->TGFbR Binds

Caption: FMOD and LUM modulation of TGF-β and other signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of knockout mouse phenotypes, from generation to detailed analysis.

Experimental_Workflow cluster_Generation Mouse Model Generation cluster_Phenotyping Phenotypic Analysis cluster_Analysis Detailed Analysis cluster_Results Data Interpretation KO_Generation Generate Single & Double Knockout (KO) Mice (FMOD-/-, LUM-/-, Double-/-) Genotyping Genotyping (PCR, Southern Blot) KO_Generation->Genotyping Breeding Establish Breeding Colonies Genotyping->Breeding Gross_Pheno Gross Phenotyping (Body Weight, Gait, Survival) Breeding->Gross_Pheno Tissue_Harvest Tissue Harvest (Skin, Tendon, Cornea, etc.) Gross_Pheno->Tissue_Harvest Biomechanics Biomechanical Testing (Tensile Strength) Tissue_Harvest->Biomechanics Histology Histology (H&E, PSR) Tissue_Harvest->Histology TEM Ultrastructure (TEM) - Collagen Fibril Diameter Tissue_Harvest->TEM Biochemistry Biochemical Analysis (e.g., GAG content) Tissue_Harvest->Biochemistry Imaging In Vivo Imaging (Confocal Microscopy for Corneal Opacity) Tissue_Harvest->Imaging Data_Analysis Quantitative Data Analysis & Comparison Biomechanics->Data_Analysis Histology->Data_Analysis TEM->Data_Analysis Biochemistry->Data_Analysis Imaging->Data_Analysis

Caption: Workflow for generating and characterizing knockout mouse models.

References

Safety Operating Guide

Navigating the Safe Disposal of Fibromodulin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of fibromodulin, a small leucine-rich proteoglycan involved in extracellular matrix assembly and cellular signaling. Adherence to these protocols is paramount for minimizing environmental impact and protecting laboratory personnel.

Risk Assessment and Waste Categorization

Prior to disposal, a thorough risk assessment must be conducted to categorize this compound waste. The primary considerations include its formulation (e.g., presence of hazardous preservatives), concentration, and the nature of any contaminants. Based on this assessment, the waste will fall into one of the following categories, each with a specific disposal pathway.

Table 1: this compound Waste Categorization and Disposal Methods

Waste CategoryDescriptionPrimary Disposal Method
Non-Hazardous Liquid Waste This compound solutions in benign buffers (e.g., PBS, Tris) without hazardous preservatives.Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1]
Chemically Hazardous Liquid Waste This compound solutions containing hazardous chemicals (e.g., solvents, detergents, or hazardous preservatives like ProClin).[2]Collection in a designated, labeled hazardous chemical waste container for pickup by certified hazardous waste personnel.
Biohazardous Liquid Waste This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors).Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1]
Solid Waste Gels, contaminated labware (e.g., gloves, tubes), and paper towels used during work with this compound.Disposal in the appropriate waste stream (biohazardous or regular trash) based on a risk assessment of the protein and any contaminants.[1]
Sharps Waste Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound.Collection in a designated, puncture-proof sharps container for specialized disposal.[1]

Experimental Protocols for Inactivation of Non-Hazardous this compound Solutions

For non-hazardous this compound solutions, inactivation prior to drain disposal is a recommended precautionary measure.[1]

Chemical Inactivation:

  • Prepare a 10% bleach solution.

  • Add the bleach solution to the this compound solution to achieve a final bleach concentration of at least 1%.

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.

  • If required by local regulations, neutralize the bleach solution with a suitable quenching agent (e.g., sodium thiosulfate).[1]

  • Dispose of the inactivated solution down the drain with a large volume of running water.[1]

Heat Inactivation:

  • Transfer the this compound solution to a heat-resistant container.

  • Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[1]

  • Allow the solution to cool to room temperature.

  • Dispose of the inactivated solution down the drain with a large volume of running water.[1]

Visualizing Disposal and Signaling Pathways

To further clarify the proper procedures and the biological context of this compound, the following diagrams illustrate the disposal workflow and its involvement in cellular signaling.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Risk Assessment cluster_2 Waste Segregation & Disposal This compound Waste This compound Waste Assess Hazards Assess Hazards This compound Waste->Assess Hazards Non-Hazardous Liquid Non-Hazardous Liquid Assess Hazards->Non-Hazardous Liquid  Benign Buffer Chemically Hazardous Chemically Hazardous Assess Hazards->Chemically Hazardous Contains Hazardous Chemicals/Preservatives   Biohazardous Biohazardous Assess Hazards->Biohazardous  Biohazardous Contamination Solid Waste Solid Waste Assess Hazards->Solid Waste Contaminated Labware   Sharps Sharps Assess Hazards->Sharps Contaminated Sharps   Inactivate & Drain Dispose Inactivate & Drain Dispose Non-Hazardous Liquid->Inactivate & Drain Dispose Hazardous Waste Collection Hazardous Waste Collection Chemically Hazardous->Hazardous Waste Collection Autoclave & Medical Waste Autoclave & Medical Waste Biohazardous->Autoclave & Medical Waste Appropriate Waste Bin Appropriate Waste Bin Solid Waste->Appropriate Waste Bin Sharps Container Sharps Container Sharps->Sharps Container

Caption: Decision workflow for the proper disposal of this compound waste.

This compound is known to interact with the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and extracellular matrix production.

This compound Interaction with TGF-β Signaling cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus FMOD This compound TGFb TGF-β FMOD->TGFb Modulates TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD SMAD Complex TGFbR->SMAD Phosphorylates Gene Gene Expression SMAD->Gene Translocates & Regulates

Caption: Simplified diagram of this compound's modulatory role in the TGF-β signaling pathway.

Disclaimer: This guide is based on general laboratory safety protocols for recombinant proteins. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the product's Safety Data Sheet (SDS) for definitive disposal instructions. Always prioritize local regulations and perform a thorough risk assessment before handling and disposing of any chemical or biological material.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fibromodulin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of fibromodulin in a laboratory setting. Adherence to these procedural guidelines is essential for ensuring personnel safety and maintaining a compliant research environment.

This compound, a small leucine-rich proteoglycan (SLRP), is a key regulator in the extracellular matrix, influencing collagen fibrillogenesis, cell signaling, and tissue repair. While not classified as a hazardous substance, its potent biological activity necessitates careful handling and adherence to standard laboratory safety protocols to prevent unintended biological effects and ensure the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for handling this compound in both lyophilized powder and solution forms.

Form Task Gloves Eye Protection Lab Coat Respiratory Protection
Lyophilized Powder Weighing and ReconstitutionNitrile glovesSafety glasses or gogglesStandard lab coatRecommended to be performed in a chemical fume hood or biosafety cabinet to prevent inhalation of aerosolized particles.
Solution Aliquoting and General HandlingNitrile glovesSafety glassesStandard lab coatNot generally required

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for both safety and experimental accuracy.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the packaging for any signs of damage.

  • Verification: Confirm that the product name and specifications on the vial match your order.

  • Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability. Reconstituted solutions should be stored at 4°C for short-term use or in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Reconstitution Workflow:

cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage & Use prep_ppe Don appropriate PPE prep_workspace Prepare a clean, designated workspace reconstitute_peptide Reconstitute this compound with sterile buffer prep_workspace->reconstitute_peptide mix_gently Gently mix to dissolve; avoid vigorous shaking reconstitute_peptide->mix_gently aliquot Aliquot the solution for storage mix_gently->aliquot store Store aliquots at the recommended temperature aliquot->store

Caption: A step-by-step workflow for the safe reconstitution of lyophilized this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure compliance with institutional and local regulations. Never discard this compound solutions down the drain or dispose of contaminated materials in the regular trash.[1]

Waste Segregation and Disposal Pathway:

cluster_waste_generation Waste Generation cluster_disposal_process Disposal Process liquid_waste Liquid Waste (Unused solutions, contaminated buffers) collect_liquid Collect in a designated, labeled hazardous waste container liquid_waste->collect_liquid solid_waste Solid Waste (Contaminated vials, pipette tips, gloves) collect_solid Collect in a dedicated, labeled hazardous waste container solid_waste->collect_solid decontaminate Decontamination (optional, based on institutional policy) - Chemical inactivation - Autoclaving collect_liquid->decontaminate collect_solid->decontaminate ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) decontaminate->ehs_pickup

Caption: A logical flow diagram for the segregation and disposal of this compound waste.

Decontamination Procedures (if required by your institution):
  • Chemical Inactivation: For liquid waste, treatment with a 10% bleach solution for a minimum of 30 minutes can be an effective decontamination method.

  • Autoclaving: Solid waste and heat-stable liquid waste can be decontaminated via autoclaving, following your institution's standard operating procedures.

Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.[1]

Biological Safety and Health Effects

While not classified as hazardous, it is important to be aware of the biological roles of this compound. It is involved in a multitude of cellular processes, including wound healing, inflammation, and the regulation of growth factor signaling, such as Transforming Growth Factor-beta (TGF-β). A synthesized peptide derived from this compound has undergone Phase I clinical trials with no reported safety concerns, suggesting low systemic toxicity. However, accidental exposure to the concentrated protein in a research setting could have unintended biological consequences. Therefore, adherence to the outlined PPE and handling procedures is paramount.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。